4-(Methylthio)phenyl isocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-isocyanato-4-methylsulfanylbenzene | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-11-8-4-2-7(3-5-8)9-6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKQBDZVEKZFBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369843 | |
| Record name | 4-(Methylthio)phenyl isocyanate | |
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Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1632-84-4 | |
| Record name | 4-(Methylthio)phenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1632-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-(Methylthio)phenyl isocyanate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Methylthio)phenyl isocyanate | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-(Methylthio)phenyl isocyanate (CAS: 1632-84-4)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist
This document provides a comprehensive technical overview of 4-(Methylthio)phenyl isocyanate, a versatile reagent in modern organic synthesis. Moving beyond a simple data sheet, this guide delves into the core principles of its synthesis, reactivity, and practical application, grounding theoretical concepts in established laboratory protocols. The narrative is structured to provide not just the "what" but the "why," reflecting an experienced, field-proven perspective on its use in research and development.
Core Molecular Profile and Physicochemical Properties
This compound is an aromatic isocyanate distinguished by a methylthio (-SCH₃) group at the para-position of the phenyl ring. This substitution pattern is critical, as it modulates the electronic properties and, consequently, the reactivity of the highly electrophilic isocyanate (-N=C=O) functional group. Its primary role in synthesis is as an efficient electrophile for introducing the 4-(methylthio)phenylcarbamoyl moiety into a target molecule.
Physicochemical Data Summary
For ease of reference, the key physical and chemical properties of this compound are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Reference(s) |
| CAS Number | 1632-84-4 | [1][2] |
| Molecular Formula | C₈H₇NOS | [1][3] |
| Molecular Weight | 165.21 g/mol | [1][3] |
| Appearance | Colorless to pale yellow or orange liquid | [4] |
| Boiling Point | 117-118 °C at 8 mmHg | [1] |
| Density | 1.176 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.606 | [1] |
| Moisture Sensitivity | High; reacts with water | [4] |
Synthesis Methodologies: A Strategic Overview
The synthesis of aryl isocyanates is a well-established field of organic chemistry. For this compound, two primary, reliable synthetic strategies can be employed: the phosgenation of the corresponding aniline and the Curtius rearrangement of a carboxylic acid derivative. The choice between these routes often depends on the available starting materials, scale, and safety infrastructure.
Method A: Phosgenation of 4-(Methylthio)aniline
This is the most direct and industrially common route. It involves the reaction of 4-(methylthio)aniline with phosgene (COCl₂) or a safer phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate).
Causality Behind the Method: The lone pair on the aniline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene (or its in-situ generated equivalent from triphosgene). A subsequent elimination of two molecules of HCl, often facilitated by a non-nucleophilic base or thermal conditions, yields the isocyanate. Using a phosgene equivalent like triphosgene is highly recommended in a laboratory setting to mitigate the extreme toxicity of phosgene gas.[5]
Exemplary Laboratory Protocol (Adapted from General Procedures):
-
Setup: In a fume hood, equip a three-necked, oven-dried flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Charge Reactor: Charge the flask with 4-(methylthio)aniline (1.0 eq) and a dry, inert solvent such as toluene (approx. 5 mL per gram of aniline).
-
Add Phosgene Source: Dissolve triphosgene (0.35-0.40 eq) in the same solvent and add it dropwise to the stirred aniline solution at room temperature.[6]
-
Reaction: The reaction is typically exothermic. After the initial reaction subsides, gently heat the mixture to reflux until the reaction is complete (monitor by TLC or IR spectroscopy for the disappearance of the amine and appearance of the -NCO peak).
-
Work-up: Cool the reaction mixture. If a hydrochloride salt precipitates, it can be filtered. Carefully concentrate the filtrate under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield the final, pure isocyanate.[1]
Method B: The Curtius Rearrangement
This powerful transformation converts a carboxylic acid into a primary amine with the loss of one carbon, proceeding through an isocyanate intermediate.[7] This method is invaluable when the corresponding aniline is unavailable or difficult to prepare, but the carboxylic acid (i.e., 4-(methylthio)benzoic acid) is accessible.
Causality Behind the Method: The process begins by converting the carboxylic acid to an acyl azide. Upon heating, the acyl azide undergoes a concerted rearrangement: the R-group migrates from the carbonyl carbon to the adjacent nitrogen atom as dinitrogen (N₂) is extruded.[7] This concerted mechanism ensures retention of configuration at the migrating group. The resulting isocyanate can be isolated or trapped in situ with a nucleophile.
Core Applications & Experimental Protocols
The primary application of this reagent is in the synthesis of urea and carbamate linkages, which are fundamental in drug discovery, agrochemicals, and polymer science.
Application 1: Synthesis of N,N'-Disubstituted Ureas
The reaction with a primary or secondary amine is rapid and typically quantitative, forming a stable urea bond. This reaction is a cornerstone of many synthetic campaigns, including the development of kinase inhibitors like Sorafenib. [8][9] Mechanism: The reaction proceeds via a nucleophilic addition of the amine's nitrogen atom to the isocyanate's electrophilic carbon. This forms a zwitterionic intermediate that rapidly undergoes proton transfer to yield the final, stable urea product.
Protocol: Synthesis of a 1-Aryl-3-(4-(methylthio)phenyl)urea Derivative This protocol is adapted from established procedures for the synthesis of bioactive urea compounds. [8][9][10][11]
-
Reactant Preparation: In a round-bottom flask, dissolve the desired primary or secondary amine (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane (DCM), THF, or acetone) under a nitrogen atmosphere.
-
Isocyanate Addition: Dissolve this compound (1.0-1.1 eq) in the same solvent and add it dropwise to the stirred amine solution at room temperature.
-
Reaction Monitoring: The reaction is often complete within 2-4 hours at room temperature. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.
-
Product Isolation:
-
If the urea product is insoluble in the reaction solvent, it will precipitate upon formation. The pure product can be collected by simple filtration, washed with a small amount of cold solvent, and dried.
-
If the product is soluble, the solvent is removed under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.
-
Application 2: Synthesis of Carbamates (Urethanes)
The reaction with alcohols or phenols yields carbamates. This reaction is fundamental to polyurethane chemistry but is also used to form protecting groups or introduce specific functionalities in drug development. The reaction with alcohols is generally slower than with amines and often requires a catalyst.
Mechanism: Similar to the urea formation, the alcohol's oxygen atom acts as a nucleophile. The reaction can be significantly accelerated by basic catalysts (e.g., tertiary amines like DABCO or triethylamine) or organometallic catalysts (e.g., dibutyltin dilaurate), which activate either the alcohol or the isocyanate. [12] Protocol: Synthesis of an O-Aryl/Alkyl N-(4-(methylthio)phenyl)carbamate
-
Reactant Preparation: In an oven-dried flask under nitrogen, dissolve the alcohol or phenol (1.0 eq) and this compound (1.0 eq) in a dry, inert solvent like toluene or THF.
-
Catalyst Addition: Add a catalytic amount of a suitable catalyst. For simple carbamate formation, a tertiary amine like triethylamine (1-5 mol%) is often sufficient.
-
Reaction Conditions: Heat the mixture to 50-80 °C and stir. Monitor the reaction by FT-IR, following the disappearance of the strong -NCO peak around 2260 cm⁻¹.
-
Work-up and Purification: Once the isocyanate has been consumed, cool the reaction mixture and remove the solvent in vacuo. The crude product can then be purified by recrystallization or column chromatography.
Analytical Characterization and Quality Control
Ensuring the purity of this compound and monitoring its reactions requires robust analytical methods.
Spectroscopic Characterization
-
FT-IR Spectroscopy: This is the most direct method for identifying the isocyanate group. A strong, sharp absorption band will be present in the range of 2250-2270 cm⁻¹ , corresponding to the asymmetric stretching vibration of the -N=C=O group. The absence of broad N-H or O-H bands above 3000 cm⁻¹ is indicative of a pure, unhydrolyzed sample. [13]* ¹H NMR Spectroscopy: The spectrum will be characteristic of a 1,4-disubstituted benzene ring. Expected signals include:
-
A singlet for the methylthio (-SCH₃) protons, typically around δ 2.4-2.5 ppm .
-
Two doublets in the aromatic region (approx. δ 7.0-7.5 ppm ), corresponding to the two sets of chemically non-equivalent aromatic protons.
-
-
¹³C NMR Spectroscopy: Key signals to confirm the structure include:
Chromatographic Methods for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing purity and tracking reaction kinetics. Due to the high reactivity of isocyanates, direct analysis can be challenging. A common and reliable method involves pre-column derivatization.
Exemplary HPLC-UV Method Protocol:
-
Sample Preparation (Derivatization): Quench a small aliquot of the reaction mixture or the neat isocyanate in a solution of a derivatizing agent, such as dibutylamine or 1-(2-pyridyl)piperazine, in an aprotic solvent like acetonitrile. The agent rapidly and quantitatively reacts with the isocyanate to form a stable urea derivative. [9]2. Chromatographic Conditions (General Guidance):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid).
-
Detection: UV detector set to a wavelength where the aromatic urea derivative strongly absorbs (e.g., 230-254 nm).
-
Analysis: The consumption of the isocyanate (as its derivative) and the formation of the product (or its derivative) can be quantified by integrating the respective peak areas.
-
Safety, Handling, and Storage
As with all isocyanates, this compound is a hazardous chemical that requires careful handling.
-
Hazards: It is harmful if inhaled, swallowed, or in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation and sensitization. [5]* Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. For operations with a higher risk of aerosol generation, respiratory protection may be required.
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area. It is highly sensitive to moisture, which leads to the formation of an insoluble and unreactive diarylurea and CO₂ gas, potentially causing pressure buildup in a sealed container.
-
Spills and Disposal: Absorb small spills with an inert material (e.g., vermiculite). Decontaminate the area with a solution of aqueous ammonia or sodium carbonate to react with any remaining isocyanate. Dispose of all waste in accordance with local, state, and federal regulations.
References
- Bacaloglu, R., Cotarca, L., et al. (1988). Kinetics and mechanism of isocyanate reactions. I. Reactions of Aryl Isocyanates with Alcohols. Journal für Praktische Chemie.
- Briggs, A. D. (2002). An In-depth Technical Guide to the Synthesis of Benzoyl Isocyanate via the Curtius Rearrangement. BenchChem.
- Cai, H., et al. (2018). Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. RSC Advances.
- Clarke, H. T., & Kirner, W. R. (1941).
- Dai, H., et al. (2019). Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)
- Dehel, F., et al. (2021). Kinetically Equivalent Functionality and Reactivity of Commonly Used Biocompatible Polyurethane Crosslinking Agents.
-
LookChem. (n.d.). This compound. Retrieved from [Link]
- Kumar, V., et al. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Current Organic Chemistry.
- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society.
-
Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]
- Patel, M. H., et al. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates.
- Scialdone, M. A. (2009). An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry.
- Singh, A. S., et al. (2019). An Improved Synthesis of Urea Derivatives from N-Acylbenzotriazole via Curtius Rearrangement. Synthesis.
- Su, W., et al. (2020). A decade review of triphosgene and its applications in organic reactions. Tetrahedron Letters.
- Tang, R., et al. (2017).
-
Georganics. (2011). SAFETY DATA SHEET: this compound. Retrieved from [Link]
- Zare, A., et al. (2017). Design, Synthesis and Biological Activities of (Thio)
- Zlotorowicz, A., et al. (2011). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin.
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
- Defence Research and Development Canada. (2002). 13C Solution NMR Spectra of Poly(ether)urethanes.
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
-
U.S. Environmental Protection Agency. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved from [Link]
- Babić, Ž., et al. (2012).
- Zare, A., et al. (2018). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Research in Pharmaceutical Sciences.
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An In-Depth Technical Guide to the Synthesis of 4-(Methylthio)phenyl Isocyanate from 4-(Methylthio)aniline
This guide provides a detailed exploration of the synthetic conversion of 4-(methylthio)aniline to 4-(methylthio)phenyl isocyanate, a crucial intermediate in the development of novel therapeutic agents and specialized organic materials.[1][2] We will dissect the prevalent synthetic methodologies, emphasizing the underlying chemical principles, procedural nuances, and the rationale behind experimental design. This document is intended for researchers, chemists, and drug development professionals seeking a robust and field-proven understanding of this transformation.
Introduction and Strategic Overview
This compound is a highly reactive organic compound characterized by an isocyanate functional group (-N=C=O) attached to a phenyl ring bearing a methylthio (-SCH₃) substituent.[3] Its utility stems from the electrophilic nature of the isocyanate carbon, which readily reacts with nucleophiles such as amines, alcohols, and water. This reactivity makes it an invaluable building block in the synthesis of ureas, carbamates, and other derivatives, some of which have shown potential as anticancer agents.[1][2]
The synthesis from its corresponding aniline precursor, 4-(methylthio)aniline, is the most direct route. However, the choice of methodology is critical and is governed by factors including laboratory safety infrastructure, scale, and desired purity. This guide will focus on two primary, reliable strategies: the industry-standard phosgenation approach using a safe phosgene equivalent (triphosgene) and a modern, phosgene-free alternative.
Physicochemical Properties of Key Reagents
A clear understanding of the physical properties of the starting material and the product is fundamental for proper handling, reaction monitoring, and purification.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point |
| 4-(Methylthio)aniline | 104-96-1 | C₇H₉NS | 139.22 | White to off-white crystalline solid | 259-260 °C |
| This compound | 1632-84-4 | C₈H₇NOS | 165.21 | Clear yellow to orange liquid | 117-118 °C @ 8 mmHg[2][4] |
Synthetic Strategy I: The Triphosgene-Mediated Phosgenation
The reaction of anilines with phosgene or its solid-state equivalent, triphosgene (bis(trichloromethyl) carbonate), is the most established and high-yielding method for isocyanate synthesis.[5] Triphosgene is preferred in a laboratory setting as it is a stable crystalline solid, offering significant handling advantages over highly toxic phosgene gas.[6]
Causality and Mechanism
Triphosgene acts as a precursor, decomposing in situ in the presence of a base or upon heating to generate three molecules of phosgene. The reaction proceeds through a step-wise mechanism:
-
Carbamoyl Chloride Formation : The aniline's nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of phosgene, forming an N-phenylcarbamoyl chloride intermediate.
-
Dehydrochlorination : A base, typically an organic amine like triethylamine or an inorganic base like sodium bicarbonate, abstracts a proton from the nitrogen and eliminates a molecule of HCl. This elimination is the driving force for the formation of the isocyanate functional group.
The use of a biphasic system (e.g., dichloromethane and aqueous sodium bicarbonate) is a highly effective, self-validating protocol. The aqueous base neutralizes the HCl generated, preventing it from protonating the starting aniline, which would render it unreactive.[7][8]
Visual Workflow: Triphosgene Synthesis
Caption: Biphasic synthesis of this compound using triphosgene.
Detailed Experimental Protocol (Triphosgene)
Safety Precaution: This reaction must be performed in a well-ventilated chemical fume hood. Triphosgene is toxic and corrosive. The isocyanate product is a lachrymator and respiratory irritant.[9] Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
-
Reaction Setup : To a 250 mL three-necked round-bottomed flask equipped with a mechanical stirrer and an addition funnel, add 4-(methylthio)aniline (5.0 g, 35.9 mmol), dichloromethane (DCM, 140 mL), and a saturated aqueous solution of sodium bicarbonate (140 mL).
-
Cooling : Cool the vigorously stirred biphasic mixture to 0 °C using an ice-water bath.
-
Reagent Addition : In a separate flask, dissolve triphosgene (4.26 g, 14.4 mmol, 0.4 equivalents) in 30 mL of DCM. Add this solution to the reaction mixture in a single portion.
-
Reaction Monitoring : Stir the mixture vigorously in the ice bath for 30 minutes. The reaction is typically rapid. Progress can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the N-H stretches of the aniline and the appearance of the strong, characteristic isocyanate stretch (~2260 cm⁻¹).
-
Work-up : Pour the reaction mixture into a separatory funnel. Collect the organic (bottom) layer.
-
Extraction : Extract the aqueous layer with three 20 mL portions of DCM to recover any residual product.
-
Drying and Concentration : Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude oil is purified by vacuum distillation to afford this compound as a clear yellow to orange liquid.[8]
Synthetic Strategy II: The Phosgene-Free DMAP/Boc₂O Method
Growing emphasis on green chemistry has spurred the development of phosgene-free routes to isocyanates. One of the most effective methods involves the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP).[10]
Causality and Mechanism
This reaction leverages the high reactivity of Boc₂O with DMAP.
-
Activated Intermediate Formation : DMAP attacks one of the carbonyl carbons of Boc₂O, leading to the formation of a highly reactive N-tert-butoxycarbonylpyridinium intermediate and a tert-butoxide anion.
-
Carbamate Formation : The starting aniline attacks the activated intermediate, forming a Boc-protected aniline (a carbamate).
-
Isocyanate Generation : Under specific conditions (low temperature, polar solvent), the carbamate intermediate can further react or decompose. The reaction is believed to proceed via an unstable carbamic-carbonic anhydride which, upon elimination of tert-butanol and carbon dioxide, yields the isocyanate.[11] Controlling the reaction conditions, particularly temperature, is critical to favor isocyanate formation over the simple N-Boc protected amine or urea byproducts.[11][12]
Detailed Experimental Protocol (Boc₂O/DMAP)
Safety Precaution: While this method avoids phosgene, the isocyanate product remains hazardous.[9] All operations should be conducted in a fume hood.
-
Reaction Setup : To a dried, 100 mL round-bottomed flask under a nitrogen atmosphere, add 4-(methylthio)aniline (1.39 g, 10.0 mmol) and anhydrous acetonitrile (MeCN, 40 mL).
-
Cooling : Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition : Add di-tert-butyl dicarbonate (Boc₂O, 3.27 g, 15.0 mmol, 1.5 equivalents) followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 122 mg, 1.0 mmol, 0.1 equivalents).
-
Reaction Monitoring : Stir the reaction at 0 °C. The formation of the isocyanate can be monitored by IR spectroscopy. The reaction at low temperature is key to maximizing the yield of the isocyanate over potential side products like ureas.[11]
-
Work-up and Purification : Once the reaction is complete, the solvent is removed under reduced pressure. The work-up typically involves simple evaporation, as most byproducts (tert-butanol, CO₂) are volatile.[13] The crude product can then be purified by vacuum distillation or flash column chromatography on silica gel.
Comparative Analysis of Synthetic Routes
The choice between the triphosgene and Boc₂O methods depends on a balance of efficiency, safety, and available resources.
| Parameter | Triphosgene Method | Boc₂O / DMAP Method | Rationale & Field Insights |
| Yield | Generally High (>90%) | Moderate to High (Variable) | The phosgenation route is exceptionally reliable and high-yielding for a wide range of anilines. The Boc₂O method's yield can be more substrate-dependent and sensitive to reaction conditions.[8][11] |
| Safety | High Hazard | Moderate Hazard | Triphosgene requires stringent handling protocols due to its toxicity. The Boc₂O method avoids highly toxic reagents, making it a "greener" and safer alternative, though the isocyanate product is still hazardous.[6] |
| Reaction Time | Fast (typically < 1 hour) | Variable (can be longer) | The biphasic triphosgene reaction is often complete within minutes. |
| Reagent Cost | Moderate | Higher | Boc₂O and DMAP are generally more expensive than triphosgene on a molar basis. |
| Work-up | Aqueous work-up required | Simpler, often evaporative | The need for phase separation and extraction adds steps to the triphosgene protocol. The Boc₂O method can have a more straightforward work-up.[13] |
Conclusion
The synthesis of this compound from 4-(methylthio)aniline is a well-defined transformation achievable through multiple robust protocols.
-
The triphosgene method remains the gold standard for high-yield, rapid, and scalable synthesis, provided the laboratory is equipped to handle hazardous reagents safely. Its self-validating biphasic nature makes it highly reproducible.
-
The phosgene-free Boc₂O/DMAP method offers a compelling alternative for laboratories where the use of phosgene equivalents is restricted. It represents a significant step forward in green chemistry, though it may require more careful optimization of reaction conditions to maximize yield and minimize byproduct formation.
The selection of the optimal synthetic route should be a deliberate decision based on a thorough assessment of project scale, timeline, budget, and, most importantly, the available safety infrastructure.
References
-
Ak-Ak, M., et al. (2012). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Beilstein Journal of Organic Chemistry, 8, 61-70. Available at: [Link]
-
LookChem. (n.d.). This compound. Retrieved January 9, 2026, from [Link]
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ResearchGate. (n.d.). Figure 3. a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl... Retrieved January 9, 2026, from [Link]
-
Georganics. (n.d.). This compound - High purity. Retrieved January 9, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 9, 2026, from [Link]
-
Rousseaux, G. (n.d.). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. University of Toronto. Retrieved January 9, 2026, from [Link]
-
Supporting Information for Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates. (n.d.). The Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]
- Dains, F. B., Brewster, R. Q., & Olander, C. P. (1921).
- Nowick, J. S., et al. (2002). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)
-
ResearchGate. (n.d.). a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl... Retrieved January 9, 2026, from [Link]
- Cen, Y. H. (1984). US Patent 4,477,389A: Polyhalogenated phenyl isocyanate synthesis with excess phosgene and either triethylamine or tetramethylurea.
- Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. Results in Chemistry, 2, 100045.
- Ak-Ak, M., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 61-70.
- Knölker, H. J., & Braxmeier, T. (1996). Isocyanates — Part 3.7 Synthesis of carbamates by DMAP-catalyzed reaction of amines with di-tert-butyldicarbonate and alcohols. Tetrahedron Letters, 37(33), 5861-5864.
- Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380.
- Ott, D. G. (1967). US Patent 3,341,564A: Process for converting primary amines to isothiocyanates.
- Oyamada, H., & Akiyama, T. (1992). US Patent 5,151,542A: Process for preparing di-tert.-butyl dicarbonate.
- Brotons-Rufes, A., et al. (2025). Isocyanate synthesis without phosgene: computational and experimental studies for a greener industry. ACS Fall 2025.
- Zhang, Y., et al. (2024).
- Shriner, R. L., & Cox, R. F. B. (1931). Isocyanic acid, p-nitrophenyl ester. Organic Syntheses, 11, 80.
- Wagner, W. M. (2004). US Patent 6,781,010B1: Non-phosgene route to the manufacture of organic isocyanates.
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- 12. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
Spectroscopic Characterization of 4-(Methylthio)phenyl Isocyanate: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 4-(Methylthio)phenyl isocyanate (CAS 1632-84-4), a key intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its unique bifunctional nature, featuring a reactive isocyanate group and a modifiable methylthio moiety, makes it a versatile building block. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This document will delve into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of this compound, offering insights grounded in established chemical principles.
Molecular Structure and Key Spectroscopic Features
This compound possesses a simple yet informative molecular architecture that gives rise to a distinct spectroscopic fingerprint. The key structural components to consider are the para-substituted benzene ring, the methylthio (-SCH₃) group, and the isocyanate (-N=C=O) functionality.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of this compound, providing detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to exhibit two main signals: a singlet corresponding to the methyl protons of the thioether group and a set of multiplets for the aromatic protons.
-
Methyl Protons (-SCH₃): The three equivalent protons of the methyl group are deshielded by the adjacent sulfur atom. This results in a characteristic singlet in the upfield region of the spectrum, typically around δ 2.5 ppm . The singlet nature of this peak is due to the absence of any neighboring protons to couple with.
-
Aromatic Protons (C₆H₄): The four protons on the benzene ring are in a para-substituted pattern, which often leads to a complex splitting pattern that can appear as two distinct doublets or a multiplet. The protons ortho to the electron-withdrawing isocyanate group will be more deshielded and appear further downfield compared to the protons ortho to the electron-donating methylthio group. We can predict the approximate chemical shifts as follows:
-
Protons ortho to -NCO (H-2, H-6): These protons are expected to resonate in the range of δ 7.1 - 7.3 ppm .
-
Protons ortho to -SCH₃ (H-3, H-5): These protons are expected to appear slightly more upfield, in the range of δ 7.0 - 7.2 ppm .
-
The coupling between these adjacent aromatic protons will result in a characteristic doublet of doublets or an AA'BB' system, depending on the resolution of the instrument.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, we anticipate signals for the methyl carbon, the four distinct aromatic carbons, and the highly deshielded isocyanate carbon.
-
Methyl Carbon (-SCH₃): This carbon will appear in the aliphatic region of the spectrum, at approximately δ 15-20 ppm .
-
Aromatic Carbons (C₆H₄):
-
C-4 (ipso-carbon attached to -SCH₃): This carbon is expected around δ 135-140 ppm .
-
C-1 (ipso-carbon attached to -NCO): This carbon will be in a similar region, around δ 130-135 ppm .
-
C-2, C-6 (ortho to -NCO): These carbons are predicted to be in the range of δ 125-130 ppm .
-
C-3, C-5 (ortho to -SCH₃): These carbons are expected around δ 128-132 ppm .
-
-
Isocyanate Carbon (-N=C=O): The carbon of the isocyanate group is significantly deshielded due to the adjacent electronegative nitrogen and oxygen atoms and will appear far downfield, typically in the range of δ 120-125 ppm .
Table 1: Predicted NMR Spectroscopic Data for this compound
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Methyl Protons | ~2.5 | Singlet | -SCH₃ |
| Aromatic Protons | ~7.0 - 7.3 | Multiplet | Ar-H |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | |
| Methyl Carbon | ~15-20 | -SCH₃ | |
| Aromatic Carbons | ~125-140 | Ar-C | |
| Isocyanate Carbon | ~120-125 | -N=C=O |
Infrared (IR) Spectroscopy
IR spectroscopy is particularly powerful for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by an exceptionally strong and sharp absorption band characteristic of the isocyanate group.
-
Isocyanate (-N=C=O) Stretch: The most prominent feature in the IR spectrum is the asymmetric stretching vibration of the -N=C=O group. This absorption is typically observed in the region of 2250-2280 cm⁻¹ .[2] Its high intensity and characteristic position make it an excellent diagnostic tool for the presence of the isocyanate functionality.
-
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring typically appear just above 3000 cm⁻¹, in the range of 3000-3100 cm⁻¹ .
-
Aliphatic C-H Stretch: The C-H stretching vibrations of the methyl group (-SCH₃) will be observed just below 3000 cm⁻¹, typically in the 2850-3000 cm⁻¹ region.
-
Aromatic C=C Bending: The in-plane bending vibrations of the carbon-carbon bonds in the benzene ring usually give rise to one or more sharp bands in the 1400-1600 cm⁻¹ region.
-
C-S Stretch: The stretching vibration of the carbon-sulfur bond is generally weak and can be found in the fingerprint region, typically between 600-800 cm⁻¹ .
Table 2: Predicted Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2270 | Very Strong, Sharp | -N=C=O Asymmetric Stretch |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2920 | Medium | Aliphatic C-H Stretch |
| ~1600, 1500 | Medium to Strong | Aromatic C=C Bending |
| ~700 | Weak | C-S Stretch |
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate analysis. The following are generalized protocols for obtaining NMR and IR spectra of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Process the data with appropriate Fourier transformation, phasing, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).
-
Set the spectral width to encompass the full range of expected carbon chemical shifts (e.g., 0-200 ppm).
-
Process the data similarly to the ¹H spectrum.
-
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Collect a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.
-
Spectrum Acquisition:
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after the measurement.
Visualization of Key Spectroscopic Features
The following diagrams illustrate the molecular structure and the expected correlations in the NMR and IR spectra.
Caption: Molecular structure of this compound.
Caption: Key spectroscopic correlations for this compound.
Conclusion
The spectroscopic data of this compound are well-defined and provide a clear picture of its molecular structure. The ¹H and ¹³C NMR spectra reveal the distinct chemical environments of the methyl, aromatic, and isocyanate groups, while the IR spectrum offers a definitive signature for the highly reactive isocyanate functionality. This comprehensive spectroscopic analysis serves as a valuable reference for researchers and scientists working with this important chemical intermediate, enabling confident structural verification and facilitating its application in diverse synthetic endeavors.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes. Retrieved from [Link]
-
IOSR Journal. (2018). Effect of Aliphatic Diisocyanate and Aromatic Diisocyanate on the Properties of Castor Oil-Based Polyurethanes. Retrieved from [Link]
Sources
4-(Methylthio)phenyl isocyanate safety data sheet (SDS) information
An In-depth Technical Guide to the Safe Handling of 4-(Methylthio)phenyl isocyanate
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical safety data, handling protocols, and emergency procedures for this compound (CAS No. 1632-84-4). As a highly reactive isocyanate, a thorough understanding and implementation of stringent safety measures are paramount to mitigate risks in a laboratory and development setting. This document synthesizes data from multiple safety data sheets (SDS) to offer a cohesive and practical guide grounded in established safety principles.
Compound Profile and Core Hazards
This compound is an organic compound featuring a reactive isocyanate functional group (-N=C=O) and a methylthio group (-S-CH3) on a phenyl ring.[1] It serves as a valuable intermediate in various organic synthetic transformations, including the preparation of novel compounds with potential therapeutic properties, such as anticancer agents.[2][3] However, the high reactivity of the isocyanate group, which makes it synthetically useful, is also the source of its significant health hazards.[1][4][5]
The primary hazards are associated with its acute toxicity, corrosive potential to skin and eyes, and its ability to act as a potent respiratory and skin sensitizer.[6] Isocyanates, as a class, are powerful irritants to the mucous membranes, and repeated exposure, even at low concentrations, can lead to sensitization, resulting in severe asthmatic reactions upon subsequent exposure.[6][7][8]
GHS Hazard Classification Summary
The compound is classified under the Globally Harmonized System (GHS) with multiple hazard statements, indicating a broad range of potential health effects.
| Hazard Class | GHS Code | Description | Citations |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [9][10] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin. | [9][10] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled. | [9][10] |
| Skin Irritation | H315 | Causes skin irritation. | [9][10] |
| Serious Eye Damage | H318 / H319 | Causes serious eye damage / irritation. | [9][10] |
| Respiratory Sensitization | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | |
| Skin Sensitization | H317 | May cause an allergic skin reaction. | [11] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [9][10] |
The signal word associated with these classifications is "Danger" or "Warning" .[9][10]
Exposure Control and Personal Protective Equipment (PPE)
Controlling exposure is the most critical aspect of safely handling this compound. The "Hierarchy of Controls" is a fundamental principle in occupational safety that prioritizes control methods. The most effective controls are at the top (Elimination/Substitution), and the least effective are at the bottom (PPE). In a research context where substitution is not feasible, a combination of engineering controls, administrative controls, and PPE is essential.
Caption: Hierarchy of Controls for Safe Chemical Handling.
Engineering Controls: The First Line of Defense
-
Ventilation : All handling of this compound must be performed within a properly functioning chemical fume hood, using local exhaust ventilation, or a similar process enclosure to control airborne levels.[8][9]
-
Emergency Equipment : A safety shower and an eye wash station must be readily accessible in the immediate vicinity of where the chemical is handled.[9]
Personal Protective Equipment (PPE): The Essential Barrier
Even with robust engineering controls, a comprehensive PPE protocol is mandatory.
-
Eye and Face Protection : Wear chemical safety glasses or goggles.[9] For tasks with a higher risk of splashing, a full faceshield is required.
-
Skin Protection :
-
Gloves : Wear appropriate chemical-resistant gloves. Given the lack of specific glove recommendations in the SDS, selecting gloves (e.g., nitrile, neoprene) should be based on permeation and degradation data for isocyanates. Always inspect gloves before use and change them immediately if contaminated.
-
Clothing : A lab coat or other protective work clothing is necessary to prevent skin exposure.[9]
-
-
Respiratory Protection :
-
For routine operations within a fume hood, respiratory protection may not be necessary.
-
In cases of inadequate ventilation, during spill cleanup, or when airborne concentrations may exceed exposure limits, respiratory protection is mandatory.[9] A full-face respirator with a combination filter (e.g., type ABEK, suitable for organic vapors, inorganic gases, acid gases, and ammonia) is recommended. For higher concentrations, a supplied-air respirator is essential.[12]
-
Safe Handling, Storage, and Disposal Protocols
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure all engineering controls are operational and all required PPE is donned correctly. Confirm the location of the nearest safety shower and eyewash station.
-
Dispensing : Handle as a liquid. Avoid all personal contact, including inhalation of vapors.[13] Do not breathe dust, fumes, gas, mist, vapors, or spray.[9][10]
-
During Use : Keep the container tightly closed when not in use. Avoid contact with moisture, as isocyanates react with water, which can lead to pressure buildup in sealed containers.[2][14][15]
-
Post-Handling : Wash hands and any exposed skin thoroughly with soap and water after handling.[9][11] Do not eat, drink, or smoke in the work area.[7][11] Contaminated work clothing should not be allowed out of the workplace and must be laundered before reuse.[7][11]
Storage Requirements
-
Keep containers tightly closed to prevent contact with moisture.[11] This compound is moisture-sensitive.[2][14]
-
Store away from incompatible materials such as strong acids, bases, alcohols, and amines.[12]
-
The material is a combustible liquid (Storage Class 10), so it should be kept away from heat, sparks, and open flames.[12]
Disposal
-
This material and its container must be disposed of as hazardous waste.[11]
-
Disposal must be carried out at an approved waste disposal plant in accordance with all local, state, and federal regulations.[11] Do not allow the product to enter drains.[9]
Emergency Procedures: A Systematic Response
A clear and rehearsed emergency plan is crucial. The following workflows and steps are based on compiled SDS recommendations.
Caption: Generalized Emergency Response Workflow for Exposure.
First-Aid Measures
-
Inhalation : Immediately remove the individual from exposure and move to fresh air.[9] If breathing is difficult, administer oxygen.[9] If the person is not breathing, provide artificial respiration.[9][14] Seek immediate medical attention.[9]
-
Skin Contact : Instantly wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[9][11][14] Seek medical aid, especially if irritation persists.[9][11]
-
Eye Contact : Immediately flush the eyes with large amounts of running water for at least 15 minutes, making sure to hold the eyelids open and away from the eye to ensure complete irrigation.[9][11][14] Remove contact lenses if present and easy to do so.[9][10] Seek immediate medical attention from an ophthalmologist.[9][16]
-
Ingestion : Wash out the mouth with water.[9] Call a poison center or physician if you feel unwell.[9][10] Do not induce vomiting.
Fire-Fighting Protocol
-
Suitable Extinguishing Agents : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]
-
Protective Equipment : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[9]
-
Hazardous Combustion Products : During a fire, irritating and highly toxic gases may be generated, including nitrogen oxides (NOx) and carbon monoxide.[9][13][16]
Accidental Release and Spill Cleanup
-
Evacuate : Clear all personnel from the area and move upwind of the spill.[13]
-
Ventilate : Ensure adequate ventilation in the spill area.
-
Control : Eliminate all ignition sources.
-
Protect : Do not handle the spill without wearing the full PPE described in Section 2. Avoid breathing vapors.[9]
-
Contain : Prevent the spill from entering drains or waterways.[9]
-
Neutralize & Absorb : Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[13] For isocyanates, a liquid decontaminant can be used. A common formulation consists of sodium carbonate (5-10%) and liquid surfactant (0.2-2%) in water.[13]
-
Collect : Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[13]
-
Decontaminate : Wash the spill site after material pickup is complete.[9]
Physical and Chemical Properties
| Property | Value | Citations |
| Chemical Formula | C₈H₇NOS | [2][3][9] |
| Molecular Weight | 165.21 g/mol | [2][3][9] |
| Appearance | Clear yellowish to orange liquid | [2][9] |
| Boiling Point | 117-118 °C at 8 mmHg251.2 °C at 760 mmHg | [3][9][2] |
| Density | ~1.176 g/mL at 25 °C | [3] |
| Flash Point | 104 °C / 219.2 °F (closed cup) | |
| Refractive Index | n20/D 1.606 | [2][3] |
| Sensitivity | Moisture Sensitive | [2][14] |
Transportation
This compound is classified as a Dangerous Good for transport.[17]
References
-
This compound Safety Data Sheet. Georganics. [Link]
-
This compound. LookChem. [Link]
-
This compound - High purity. Georganics. [Link]
-
SAFETY DATA SHEET - 3-(Methylthio)phenyl isocyanate. Thermo Fisher Scientific. [Link]
-
SAFETY DATA SHEET - Polyurethane Prepolymer. Covestro. [Link]
-
This compound. PubChem - NIH. [Link]
-
GUIDE TO HANDLING ISOCYANATES. Safe Work Australia. [Link]
-
Isocyanates. NIOSH - CDC Archive. [Link]
-
PHENYL ISOCYANATE HAZARD SUMMARY. NJ.gov. [Link]
-
Methyl isocyanate - NIOSH Pocket Guide. CDC. [Link]
-
Safety aspects of handling isocyanates in urethane foam production. IChemE. [Link]
-
Phenyl isocyanate Product Safety Summary. Lanxess. [Link]
-
Methyl Isocyanate Medical Management Guidelines. CDC. [Link]
-
Methyl Isocyanate Fact Sheet. EPA. [Link]
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An In-depth Technical Guide to the Reactivity of the Isocyanate Group in 4-(Methylthio)phenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical analysis of the reactivity of the isocyanate group in 4-(methylthio)phenyl isocyanate. Moving beyond general principles, this document delves into the nuanced electronic effects of the para-methylthio substituent, offering a quantitative and mechanistic understanding to inform its application in synthetic chemistry, drug discovery, and materials science.
Introduction: The Unique Profile of this compound
This compound is an aromatic isocyanate that presents a unique combination of electronic properties. The isocyanate group is a highly electrophilic moiety, readily undergoing nucleophilic attack. The reactivity of this functional group is significantly modulated by the substituent on the phenyl ring. The methylthio (-SCH₃) group at the para-position exerts a distinct electronic influence that differentiates this molecule from other substituted phenyl isocyanates, making it a valuable reagent in specialized applications. This guide will explore the fundamental principles governing its reactivity and provide practical insights for its use in the laboratory.
Electronic Influence of the para-Methylthio Group
The reactivity of the isocyanate group is dictated by the electrophilicity of its central carbon atom. Substituents on the phenyl ring that are electron-withdrawing increase this electrophilicity and thus accelerate the rate of nucleophilic attack. Conversely, electron-donating groups decrease the electrophilicity and slow down the reaction.
The electronic effect of a substituent can be quantified by its Hammett constant (σ). For the para-methylthio group, the Hammett constant (σₚ) is approximately 0.00. This value suggests that the methylthio group has a relatively neutral overall electronic effect, with a subtle interplay of opposing inductive and resonance effects.
-
Inductive Effect (-I): The sulfur atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect.
-
Resonance Effect (+R): The sulfur atom possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance, which is an electron-donating effect.
The near-zero Hammett constant indicates that these two effects largely cancel each other out. This positions this compound in a unique place within the spectrum of substituted phenyl isocyanates, with a reactivity that is not significantly enhanced or diminished compared to unsubstituted phenyl isocyanate. This balanced reactivity can be advantageous in synthetic strategies where fine-tuning of reactivity is desired.
Comparative Reactivity
To illustrate the position of this compound within the broader family of aryl isocyanates, the following table presents the Hammett constants for various para-substituents.
| Substituent | Hammett Constant (σₚ) | Expected Effect on Reactivity |
| -NO₂ | +0.78 | Strongly Activating |
| -Cl | +0.23 | Moderately Activating |
| -H | 0.00 | Neutral |
| -SCH₃ | 0.00 | Neutral |
| -OCH₃ | -0.27 | Moderately Deactivating |
| -N(CH₃)₂ | -0.83 | Strongly Deactivating |
This table highlights that while groups like nitro (-NO₂) strongly accelerate reactions and groups like methoxy (-OCH₃) retard them, the methylthio (-SCH₃) group imparts a more baseline level of reactivity.
Key Reactions of the Isocyanate Group
The primary reactions of this compound involve the nucleophilic addition to the cumulene system of the isocyanate group.
Reaction with Alcohols: Synthesis of Carbamates
The reaction of this compound with alcohols is a cornerstone of its chemistry, leading to the formation of N-aryl carbamates (urethanes). This reaction is of significant importance in the synthesis of pharmaceuticals and polyurethanes.[1]
Reaction Mechanism:
The reaction proceeds through the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate. This is often a concerted process, though it can be catalyzed by both acids and bases.[2]
Caption: Mechanism of Carbamate Formation.
Reaction with Amines: Synthesis of Ureas
The reaction with primary or secondary amines is typically faster than with alcohols and yields N,N'-disubstituted ureas. This reaction is fundamental in the synthesis of many biologically active molecules, including analogues of the anticancer drug sorafenib.[3][4]
Reaction Mechanism:
The highly nucleophilic nitrogen of the amine readily attacks the isocyanate carbon, followed by a rapid proton transfer to form the stable urea linkage.
Caption: Mechanism of Urea Formation.
Reaction with Thiols: Synthesis of Thiocarbamates
This compound also reacts with thiols to form thiocarbamates. This reaction is generally slower than the corresponding reactions with alcohols and amines and often requires catalysis.
Applications in Drug Discovery and Agrochemicals
The this compound moiety is a valuable building block in the synthesis of various bioactive molecules.
Drug Discovery: Sorafenib Analogues
Sorafenib is a multi-kinase inhibitor used in the treatment of certain cancers. Its structure features a urea linkage, which is often formed by the reaction of an amine with an isocyanate. The synthesis of sorafenib analogues frequently involves the use of substituted phenyl isocyanates to probe structure-activity relationships.[3][5] While not a direct component of sorafenib, this compound can be used to synthesize analogues where the trifluoromethyl group is replaced by a methylthio group, allowing researchers to investigate the impact of this substitution on kinase inhibition and overall pharmacological profile.
Agrochemicals
Aryl isocyanates are precursors to a wide range of agrochemicals, including herbicides, insecticides, and fungicides.[5] The carbamate and urea linkages formed from isocyanates are common in these molecules. The methylthio group can influence the biological activity and physicochemical properties of the final product, such as its lipophilicity and metabolic stability, which are critical factors in the design of effective and environmentally compatible agrochemicals.
Experimental Protocols
The following protocols are provided as a guide for the synthesis of representative derivatives of this compound.
Synthesis of Ethyl N-[4-(methylthio)phenyl]carbamate
This protocol details the synthesis of a carbamate from this compound and ethanol.
Materials:
-
This compound
-
Anhydrous ethanol
-
Anhydrous toluene
-
Triethylamine (catalyst, optional)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a dry, inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add anhydrous ethanol (1.1 eq) to the solution.
-
If desired, add a catalytic amount of triethylamine (e.g., 0.05 eq).
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C to increase the reaction rate.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the strong isocyanate peak around 2270 cm⁻¹).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Caption: Workflow for Carbamate Synthesis.
Synthesis of 1-(4-(Methylthio)phenyl)-3-phenylurea
This protocol describes the synthesis of a diaryl urea from this compound and aniline.
Materials:
-
This compound
-
Aniline
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere
Procedure:
-
In a dry, inert atmosphere, dissolve aniline (1.0 eq) in anhydrous DCM.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the aniline solution at room temperature with vigorous stirring.
-
A precipitate of the urea product will likely form upon addition.
-
Continue stirring at room temperature for 1-2 hours to ensure complete reaction.
-
Monitor the reaction by TLC.
-
Collect the solid product by filtration.
-
Wash the solid with cold DCM to remove any unreacted starting materials.
-
Dry the product under vacuum.
Conclusion
This compound is a versatile reagent with a well-defined reactivity profile. The neutral electronic effect of the para-methylthio group provides a predictable level of reactivity for the isocyanate moiety, making it a valuable tool for synthetic chemists. Its utility in the construction of carbamate and urea linkages has been demonstrated in the synthesis of biologically active molecules and provides a foundation for its further exploration in drug discovery, agrochemicals, and polymer science. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4. The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part III. The “spontaneous” reaction of phenyl isocyanate with various alcohols. Further evidence relating to the anomalous effect of dialkylanilines in the base-catalysed reaction - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
Harnessing the Potential of 4-(Methylthio)phenyl Isocyanate: A Versatile Reagent for Modern Research
An In-Depth Technical Guide
Abstract
4-(Methylthio)phenyl isocyanate is a specialized aromatic isocyanate that is gaining traction as a pivotal building block in diverse research fields, most notably in medicinal chemistry and advanced organic synthesis. Its unique molecular architecture, featuring a highly reactive isocyanate moiety and a modulating methylthio group, offers chemists fine control over synthetic outcomes. The methylthio substituent, positioned para to the isocyanate, imparts specific electronic properties that influence reactivity and confer desirable characteristics to the resulting derivatives. This guide provides an in-depth exploration of the core applications of this compound, focusing on its role in the synthesis of bioactive urea, carbamate, and thiocarbamate derivatives. We will delve into reaction mechanisms, provide field-tested experimental protocols, and discuss the causal logic behind procedural choices, equipping researchers, scientists, and drug development professionals with the knowledge to effectively leverage this versatile reagent in their work.
Core Concepts: Understanding the Reagent
This compound (CAS 1632-84-4) is an organic compound characterized by an isocyanate functional group (-N=C=O) and a methylthio group (-SCH₃) attached to a phenyl ring.[1] It typically presents as a clear yellow to orange liquid and is sensitive to moisture.[2][3] The true value of this reagent lies in the interplay between its two key functional components.
1.1. The Isocyanate Group: A Hub of Reactivity
The isocyanate group is intrinsically electrophilic. The central carbon atom is bonded to two highly electronegative atoms (nitrogen and oxygen), rendering it susceptible to nucleophilic attack. This high reactivity is the cornerstone of its versatility, allowing it to readily form stable covalent bonds with a wide array of nucleophiles, including amines, alcohols, and thiols.[4]
1.2. The Methylthio Substituent: A Subtle Modulator
Positioned at the para-position, the methylthio (-SCH₃) group exerts a nuanced electronic influence on the phenyl ring and, consequently, on the reactivity of the isocyanate group. It acts as a weak electron-donating group through resonance while being weakly deactivating through induction.[4] This balanced electronic nature provides a distinct advantage over isocyanates with strongly activating or deactivating groups, allowing for more controlled and predictable reactions. This modulation is critical for synthesizing complex molecules where fine-tuning reactivity is paramount.
Physicochemical Properties
A summary of the key physical and chemical properties is provided below for quick reference.
| Property | Value | Source |
| CAS Number | 1632-84-4 | |
| Molecular Formula | C₈H₇NOS | [5] |
| Molecular Weight | 165.21 g/mol | |
| Appearance | Clear yellow to orange liquid | [2] |
| Boiling Point | 117-118 °C at 8 mmHg | |
| Density | 1.176 g/mL at 25 °C | |
| Refractive Index | n20/D 1.606 | |
| Sensitivity | Moisture Sensitive | [3] |
Application in Medicinal Chemistry: Crafting Bioactive Molecules
The formation of the urea linkage (-NH-C(O)-NH-) is a cornerstone of modern medicinal chemistry. Many small-molecule drugs, particularly kinase inhibitors, utilize this moiety to form critical hydrogen bonds with protein targets.[6][7] this compound is an exemplary reagent for introducing a substituted phenylurea scaffold into drug candidates.
Synthesis of Diaryl Urea Derivatives
The reaction of this compound with a primary or secondary amine yields a diaryl urea derivative. This reaction is typically rapid and high-yielding. The resulting urea moiety is a robust hydrogen bond donor and acceptor, capable of anchoring a molecule within a protein's binding site. The methylthio-substituted phenyl ring can then occupy a hydrophobic pocket or be further functionalized.
A prime example is the synthesis of analogs of Sorafenib, a multi-kinase inhibitor used in cancer therapy.[6] The core of Sorafenib is a diaryl urea structure. By replacing one of the aromatic rings with the 4-(methylthio)phenyl group, researchers can systematically probe structure-activity relationships (SAR), exploring how modifications affect potency, selectivity, and pharmacokinetic properties.
Caption: General reaction scheme for urea synthesis.
Experimental Protocol: General Procedure for Synthesis of N,N'-Disubstituted Ureas
This protocol provides a robust framework for the synthesis of urea derivatives using this compound.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.0 - 1.1 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and stir bar
-
Round-bottom flask and condenser
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum under a nitrogen atmosphere.
-
Reagent Preparation: Dissolve the amine (1.1 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Initiation: To the stirring amine solution, add this compound (1.0 eq) dropwise via syringe at room temperature. Expert Insight: Adding the isocyanate slowly prevents localized heating and potential side reactions. The reaction is often exothermic.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Work-up:
-
If the product precipitates from the reaction mixture, it can be isolated by simple filtration. Wash the solid with cold DCM or diethyl ether to remove any unreacted starting material.
-
If the product is soluble, concentrate the reaction mixture under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Broader Synthetic Applications: Beyond Ureas
The utility of this compound extends to the synthesis of other important functional groups, namely carbamates and thiocarbamates.
Carbamate Synthesis
The reaction with alcohols or phenols in the presence of a base catalyst (like triethylamine or DABCO) yields carbamates (urethanes). Carbamates are prevalent in pharmaceuticals and also serve as key protecting groups for amines in multi-step synthesis.
Thiocarbamate Synthesis
Thiols react with isocyanates to form thiocarbamates.[8][9] This reaction can often be performed under mild, catalyst-free conditions.[9] Thiocarbamates are a class of compounds with significant biological activity, including applications as herbicides and fungicides.[9] The synthesis of novel thiocarbamates using this compound is a promising area for agrochemical research.[10][11]
Caption: Synthetic pathways from this compound.
Experimental Protocol: Synthesis of S-Aryl Thiocarbamates
Materials:
-
This compound (1.0 eq)
-
Aryl or alkyl thiol (1.0 eq)
-
Anhydrous acetonitrile or THF
-
Sodium carbonate (Na₂CO₃) as a mild base catalyst (optional, but can accelerate the reaction)[8]
Procedure:
-
Setup: In a round-bottom flask, dissolve the thiol (1.0 eq) and sodium carbonate (0.1 eq, if used) in the chosen anhydrous solvent.
-
Addition: Add this compound (1.0 eq) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete as monitored by TLC.
-
Work-up: Filter the reaction mixture to remove the catalyst (if used). Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude thiocarbamate by column chromatography or recrystallization to yield the pure product.
Safety and Handling
As with all isocyanates, this compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.[1]
-
Toxicity: It is harmful if inhaled, swallowed, or absorbed through the skin.[12][13] It causes serious eye irritation and may cause respiratory irritation.[13] It is also a lachrymator (causes tears) and has a strong, unpleasant odor.[13]
-
Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, a face shield, nitrile gloves, and a lab coat.[12][14]
-
Storage: Store in a cool, dry, well-ventilated area, away from moisture and incompatible materials like strong oxidizing agents.[12] The container should be tightly closed, preferably under an inert atmosphere (e.g., nitrogen).
-
Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste.[15] All waste materials should be disposed of according to local, state, and federal regulations.
Conclusion and Future Outlook
This compound is more than just another synthetic reagent; it is a precision tool for molecular design. Its predictable reactivity, coupled with the modulating effect of the methylthio group, makes it an invaluable asset in the synthesis of targeted libraries of bioactive compounds. The primary application remains firmly rooted in medicinal chemistry for the development of urea-based therapeutics. However, its potential in agrochemicals via thiocarbamate synthesis and in materials science as a component for specialized polymers represents fertile ground for future research. As synthetic methodologies become more sophisticated, the demand for well-defined, functionalized building blocks like this compound will undoubtedly continue to grow, paving the way for new discoveries across the chemical sciences.
References
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- BenchChem. (n.d.). This compound.
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- LookChem. (n.d.). This compound.
- ChemicalBook. (2023). This compound.
- Thermo Fisher Scientific. (2023). SAFETY DATA SHEET - this compound.
- Thermo Fisher Scientific. (2023). SAFETY DATA SHEET - 3-(Methylthio)phenyl isocyanate.
- Sigma-Aldrich. (2022). SAFETY DATA SHEET - Phenyl isocyanate.
- Patel, M., et al. (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Rasayan J. Chem.
- Sigma-Aldrich. (n.d.). This compound 97%.
- Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution.
- Kaur, R., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules.
- Apollo Scientific. (n.d.). 3-(Methylthio)phenyl isocyanate Safety Data Sheet.
- Finetech Industry Limited. (n.d.). This compound | CAS: 1632-84-4.
- Organic Chemistry Portal. (n.d.). Thiocarbamate synthesis by amination.
- ChemicalBook. (n.d.). This compound CAS#: 1632-84-4.
- Gao, Z., et al. (2021). Na2CO3-promoted synthesis of thiocarbamates from isocyanates and thiols under mild conditions. Organic & Biomolecular Chemistry.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
- ResearchGate. (n.d.). Synthesis of Thiocarbamates from Thiols and Isocyanates under Catalyst- and Solvent-Free Conditions.
- Adamski, R. J., et al. (1971). Synthesis of Thiocarbamate S-ester Derivatives. Journal of Medicinal Chemistry.
- Google Patents. (1999). US5925762A - Practical synthesis of urea derivatives.
- Organic Chemistry Portal. (n.d.). Thiocarbamate synthesis by carbamoylation.
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The Versatile Building Block: A Technical Guide to 4-(Methylthio)phenyl Isocyanate for Advanced Research and Development
Introduction: Unveiling a Key Reagent in Synthetic Chemistry
In the landscape of modern organic synthesis and drug discovery, the strategic selection of reactive intermediates is paramount to the successful construction of complex molecular architectures. Among these, isocyanates represent a highly valuable class of reagents due to their versatile reactivity, particularly in the formation of urea, carbamate, and thiocarbamate linkages. This guide provides an in-depth technical overview of 4-(Methylthio)phenyl isocyanate, a specialized isocyanate derivative that has garnered significant interest for its utility in the synthesis of biologically active compounds and novel materials. We will explore its fundamental properties, nomenclature, synthesis, and key applications, offering field-proven insights for researchers, chemists, and professionals in drug development. This document aims to serve as a comprehensive resource, empowering scientists to effectively and safely integrate this potent reagent into their research and development workflows.
Section 1: Nomenclature and Identification
Accurate identification of chemical reagents is the bedrock of reproducible scientific research. This compound is known by several synonyms and alternative names across various chemical databases and commercial suppliers. A clear understanding of this nomenclature is crucial for unambiguous sourcing and documentation.
Synonyms and Alternative Names
The most commonly encountered synonyms for this compound are:
The use of "p-" or "para-" in "p-methylthiophenylisocyanate" explicitly denotes the 1,4 substitution pattern on the benzene ring, a structural detail that is critical for its reactivity and the geometry of its derivatives. The term "methylsulfanyl" is an alternative way to name the methylthio group (-SCH3).
Chemical Identifiers
For precise identification and to avoid ambiguity, a set of unique identifiers is assigned to every chemical compound. The key identifiers for this compound are summarized in the table below. The CAS Registry Number is the most universally accepted standard for chemical substance identification.
| Identifier | Value |
| CAS Registry Number | 1632-84-4[1][2][3][4][5][6] |
| Molecular Formula | C8H7NOS[1][2][3][4][7] |
| Molecular Weight | 165.21 g/mol [2][3][4][5][7] |
| IUPAC Name | 1-isocyanato-4-(methylthio)benzene |
| InChI Key | QNKQBDZVEKZFBN-UHFFFAOYSA-N[7] |
| Canonical SMILES | CSC1=CC=C(C=C1)N=C=O[1] |
| PubChem CID | 2733316[5] |
| EC Number | 626-094-9[1][4] |
Section 2: Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's physical and chemical properties is essential for its proper handling, storage, and application in experimental design.
Physical Properties
This compound is typically a clear yellow to orange liquid under standard conditions.[1][4] It is characterized by the following physical properties:
| Property | Value |
| Appearance | Clear yellow to orange liquid[1][4] |
| Boiling Point | 117-118 °C at 8 mmHg[3][4][7] |
| Density | 1.176 g/mL at 25 °C[3][7] |
| Refractive Index (n20/D) | 1.606[1][3][7] |
| Flash Point | 104 °C (219.2 °F) - closed cup |
| Sensitivity | Moisture Sensitive[1][4] |
The moisture sensitivity of this compound is a critical handling parameter. The isocyanate functional group (-N=C=O) readily reacts with water to form an unstable carbamic acid, which can then decompose to an amine and carbon dioxide. This can lead to the degradation of the reagent and pressure buildup in sealed containers.
Spectroscopic Data
While detailed spectroscopic data is best obtained from the user's own analytical measurements, typical spectral features can be predicted. The infrared (IR) spectrum will be dominated by a strong, sharp absorption band for the isocyanate group, typically appearing around 2250-2275 cm⁻¹. The ¹H NMR spectrum will show characteristic signals for the aromatic protons and a singlet for the methylthio group protons.
Section 3: Synthesis and Reactivity
General Synthesis Pathway
Isocyanates are commonly synthesized from the corresponding primary amine. For this compound, the synthesis typically involves the reaction of 4-(methylthio)aniline with phosgene or a phosgene equivalent, such as diphosgene or triphosgene. The use of phosgene itself is highly hazardous and requires specialized equipment and handling procedures. Triphosgene is a safer, solid alternative that can be used to generate phosgene in situ.
Caption: General synthesis of this compound.
Key Reactivity Profile
The electrophilic carbon atom of the isocyanate group is highly susceptible to nucleophilic attack. This reactivity is the foundation of its utility in organic synthesis. Key reactions include:
-
Reaction with Alcohols: Forms carbamates.
-
Reaction with Amines: Forms ureas.
-
Reaction with Thiols: Forms thiocarbamates.
-
Reaction with Water: Leads to the formation of an amine via a carbamic acid intermediate.
The presence of the electron-donating methylthio group at the para position can modulate the reactivity of the isocyanate group compared to unsubstituted phenyl isocyanate.
Section 4: Applications in Research and Drug Development
This compound is a valuable reagent in the synthesis of a variety of compounds, particularly those with potential biological activity.
Synthesis of Bioactive Molecules
This reagent has been utilized in the preparation of derivatives with anticancer properties.[1][3][4] The isocyanate moiety serves as a handle to introduce the 4-(methylthio)phenyl group into a larger molecule, which can be crucial for modulating properties such as solubility, protein binding, and metabolic stability. For instance, it can be used to synthesize substituted ureas, a common scaffold in kinase inhibitors and other therapeutic agents.
Experimental Workflow: Synthesis of a Substituted Urea
The following diagram illustrates a typical experimental workflow for the synthesis of a substituted urea using this compound and a primary amine.
Caption: Workflow for substituted urea synthesis.
Section 5: Safety and Handling
As with all isocyanates, this compound is a hazardous chemical and must be handled with appropriate safety precautions.
Hazard Identification
This compound is classified as harmful and an irritant.[5] Key hazards include:
-
Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
May cause an allergic skin reaction or asthma-like symptoms if inhaled.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, a face shield, chemical-resistant gloves, and a lab coat. In case of insufficient ventilation, wear a suitable respirator.
-
Ventilation: Handle this reagent in a well-ventilated fume hood to minimize inhalation exposure.
-
Inert Atmosphere: Due to its moisture sensitivity, reactions involving this compound should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as alcohols and amines.
First Aid Measures
-
In case of skin contact: Immediately wash with plenty of soap and water.[9]
-
In case of eye contact: Rinse cautiously with water for several minutes.[2][9]
-
If inhaled: Move the person to fresh air.[9]
-
If swallowed: Rinse mouth with water.[9]
In all cases of exposure, seek immediate medical attention.
Conclusion
This compound is a valuable and versatile reagent for synthetic chemists, particularly in the fields of medicinal chemistry and materials science. Its well-defined reactivity, coupled with the unique electronic and steric properties imparted by the 4-(methylthio)phenyl group, makes it a powerful tool for the construction of novel molecular entities. By adhering to the principles of safe handling and leveraging a thorough understanding of its chemical properties, researchers can effectively unlock the synthetic potential of this important building block.
References
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This compound - LookChem. [Link]
-
This compound - High purity | EN - Georganics. [Link]
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This compound | C8H7NOS | CID 2733316 - PubChem - NIH. [Link]
-
This compound | CAS: 1632-84-4 | Chemical Product. [Link]
-
This compound | Georganics. [Link]
-
C.I. Basic Red 29 | C19H17ClN4S | CID 93234 - PubChem - NIH. [Link]
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A Technical Guide to the Computational Chemistry of 4-(Methylthio)phenyl Isocyanate: From Molecular Properties to Drug Discovery Applications
Abstract
This in-depth technical guide provides a comprehensive overview of the computational chemistry approaches utilized to study 4-(Methylthio)phenyl isocyanate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of computational methodologies, including Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) studies. By elucidating the electronic structure, reactivity, and potential biological interactions of this compound, we aim to provide a robust framework for its investigation and application in medicinal chemistry and materials science. This guide emphasizes the causality behind methodological choices and provides self-validating protocols to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound
This compound is an organic compound featuring a phenyl ring substituted with a reactive isocyanate group (-N=C=O) and a methylthio group (-S-CH3)[1][2][3]. The interplay between the electron-donating nature of the methylthio group and the electrophilic character of the isocyanate functionality imparts unique reactivity to this molecule, making it a valuable building block in organic synthesis[4]. Isocyanates, in general, are pivotal in the production of polyurethanes and have seen a growing interest in pharmaceutical development for their ability to form stable covalent bonds with biological nucleophiles[5][6][7]. Understanding the nuanced electronic effects of the methylthio substituent is crucial for predicting and controlling the reactivity of this compound in various chemical and biological systems.
Computational chemistry offers a powerful lens through which to investigate the properties and behavior of this compound at the atomic level. By employing a range of theoretical models and simulation techniques, we can gain predictive insights into its molecular structure, electronic properties, and potential as a therapeutic agent. This guide will navigate the key computational workflows for characterizing this intriguing molecule.
Unveiling the Electronic Landscape: Density Functional Theory Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules[8][9]. For this compound, DFT calculations can elucidate fundamental properties that govern its reactivity.
Geometry Optimization: The Foundation of In Silico Analysis
The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is typically achieved using a DFT method, such as B3LYP, in conjunction with a suitable basis set, like 6-31G(d,p)[3][5][10]. The optimized geometry provides the foundation for all subsequent calculations.
Table 1: Key Geometrical Parameters of Phenyl Isocyanate (as a reference)
| Parameter | Bond Length (Å) |
| C=N | 1.195 |
| C=O | 1.173 |
Data obtained from X-ray crystallography of phenyl isocyanate and serves as a baseline for comparison[11].
Frontier Molecular Orbitals (FMOs): Understanding Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions[12]. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity[13][14]. A smaller gap generally implies higher reactivity.
For this compound, the electron-donating methylthio group is expected to raise the HOMO energy level compared to unsubstituted phenyl isocyanate, potentially making it more susceptible to electrophilic attack and increasing its reactivity towards nucleophiles.
Molecular Electrostatic Potential (MEP): Visualizing Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule[4][6][15]. It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, red areas typically indicate regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas represent regions of low electron density (positive potential), which are susceptible to nucleophilic attack. For this compound, the MEP map would likely show a significant negative potential around the oxygen and nitrogen atoms of the isocyanate group and a positive potential around the carbonyl carbon, highlighting it as the primary site for nucleophilic attack.
Mulliken Population Analysis: Quantifying Atomic Charges
Mulliken population analysis provides a method for assigning partial charges to individual atoms in a molecule[2][11][16][17]. This information is invaluable for understanding the polarity of bonds and the overall charge distribution. The calculated atomic charges can further rationalize the reactivity predicted by the MEP analysis. For instance, a significant positive charge on the isocyanate carbon would confirm its electrophilic nature.
Simulating Biological Interactions: Molecular Docking Studies
In the realm of drug discovery, molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor[18][19]. This allows for the assessment of the binding affinity and the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.
Identifying Potential Protein Targets
Isocyanates are known to react with nucleophilic residues on proteins, such as cysteine, lysine, and serine, forming covalent adducts[8]. This reactivity can be harnessed to design irreversible inhibitors that target specific enzymes or receptors involved in disease pathways[4][9][20][21]. Potential protein targets for isocyanate-based inhibitors are often enzymes with a critical nucleophilic residue in their active site.
Step-by-Step Molecular Docking Protocol
The following protocol outlines a general workflow for performing molecular docking studies with this compound.
Experimental Protocol: Molecular Docking Workflow
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Define the binding site or active site of the protein.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Perform energy minimization of the ligand structure using a suitable force field.
-
-
Docking Simulation:
-
Utilize a docking program (e.g., AutoDock, Glide, GOLD) to place the ligand into the defined binding site of the protein.
-
The program will generate multiple possible binding poses and score them based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Analyze the top-scoring poses to identify the most favorable binding mode.
-
Visualize the ligand-protein interactions to understand the key residues involved in binding.
-
Assess the potential for covalent bond formation between the isocyanate group and a nucleophilic residue in the active site.
-
Caption: A generalized workflow for molecular docking studies.
Predicting Biological Activity: QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity[16][20]. By identifying the physicochemical properties that are most influential for a compound's activity, QSAR can be used to predict the activity of new, untested compounds.
For a series of phenyl isocyanate derivatives, a QSAR study could involve calculating various molecular descriptors, such as electronic properties (e.g., HOMO/LUMO energies, atomic charges), steric parameters, and hydrophobicity. These descriptors would then be correlated with experimentally determined biological activities (e.g., IC50 values) using statistical methods to build a predictive model.
Experimental Validation: Bridging Theory and Reality
Computational predictions must be validated by experimental data to ensure their accuracy and relevance. For this compound, key experimental validations would include:
-
Spectroscopic Analysis: Comparing calculated vibrational frequencies (IR and Raman) and NMR chemical shifts with experimental spectra.
-
Reaction Kinetics: Measuring the reaction rates of this compound with nucleophiles like amines and alcohols and comparing them to the reactivity trends predicted by computational models[1][6][7][15][19][22][23][24][25][26].
-
Biological Assays: Testing the inhibitory activity of the compound against the predicted protein targets in vitro.
Conclusion and Future Directions
This technical guide has outlined the fundamental computational chemistry approaches for studying this compound. From elucidating its electronic structure and reactivity using DFT to predicting its biological interactions through molecular docking and QSAR, these computational tools provide a powerful and cost-effective means to explore the chemical and pharmacological potential of this versatile molecule. The integration of computational and experimental approaches will be paramount in advancing our understanding and application of this compound in the development of novel therapeutics and advanced materials. Future studies could explore its reactivity in more complex solvent environments, its potential for polymerization, and the design of novel derivatives with enhanced biological activity and selectivity.
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Benchchem. This compound | 1632-84-4.
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FINETECH INDUSTRY LIMITED. This compound | CAS: 1632-84-4.
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ResearchGate. (n.d.). B3LYP/6-31G (d, p) optimized structures under study.
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ResearchGate. (n.d.). DFT (B3LYP/6-31+G * )-optimized geometries, relative energies and....
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ResearchGate. (n.d.). Optimized geometries obtained by B3LYP/6-31G(d,p) of the studied molecules.
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U.S. National Library of Medicine. (n.d.). Phenyl isocyanate is a potent chemical sensitizer. PubMed.
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WuXi AppTec. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap.
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An In-Depth Technical Guide to the Thermochemical Properties of 4-(Methylthio)phenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for determining the thermochemical properties of 4-(Methylthio)phenyl isocyanate. In the absence of extensive experimental data for this specific compound, this document serves as a roadmap for researchers, outlining both computational and experimental approaches to ascertain its enthalpy of formation, heat capacity, and entropy. By leveraging data from analogous compounds and established theoretical frameworks, this guide offers field-proven insights into the experimental design and computational strategies necessary for characterizing this versatile synthetic intermediate. The significance of these thermochemical properties is discussed in the context of its applications in medicinal chemistry and materials science, particularly in the synthesis of novel bioactive ureas and polyurethanes.
Introduction: The Significance of this compound in Synthetic Chemistry
This compound is a reactive aromatic isocyanate that holds considerable promise as a building block in various synthetic applications. The presence of the electron-donating methylthio group at the para-position modulates the reactivity of the isocyanate moiety, influencing its reaction kinetics and the properties of the resulting products. Aryl isocyanates are fundamental precursors in the synthesis of a wide array of organic compounds, most notably ureas and polyurethanes, due to the high electrophilicity of the isocyanate carbon atom, making it susceptible to nucleophilic attack by alcohols and amines[1][2].
In the realm of drug discovery, the urea linkage formed from the reaction of isocyanates with amines is a prevalent structural motif in many bioactive molecules. These urea derivatives can act as potent enzyme inhibitors and receptor modulators. For instance, (thio)urea benzothiazole derivatives have been synthesized and evaluated for their biological activities[1]. The application of this compound in the preparation of isocorydine derivatives with anticancer properties highlights its potential in medicinal chemistry[3].
Furthermore, in materials science, diisocyanates are the cornerstone of the polyurethane industry[2][4]. While this compound is a monoisocyanate, its study provides valuable insights into the behavior of functionalized isocyanates in polymerization reactions.
A thorough understanding of the thermochemical properties of this compound is paramount for process safety, reaction optimization, and predicting the stability of its derivatives. The enthalpy of formation, for example, is crucial for assessing the energy balance of a reaction, while heat capacity and entropy are vital for understanding the temperature dependence of thermodynamic equilibria. This guide will delve into the methodologies required to obtain these critical data.
Computational Approaches to Thermochemical Properties
Given the reactive nature of isocyanates, which can complicate experimental measurements, computational chemistry offers a powerful and often more accessible means of determining their thermochemical properties. High-level quantum chemical methods can provide accurate predictions for gas-phase enthalpies of formation, heat capacities, and entropies[5][6].
Theoretical Framework
The foundation of computational thermochemistry lies in solving the electronic Schrödinger equation to obtain the total electronic energy of a molecule. From this, and by calculating vibrational frequencies, one can derive the standard thermochemical properties.
Caption: A generalized workflow for the computational determination of thermochemical properties.
Recommended Computational Methods
For sulfur-containing organic compounds, a combination of Density Functional Theory (DFT) for geometry optimization and vibrational frequencies, followed by a higher-level method for single-point energy calculations, is recommended.
-
Geometry Optimization and Frequency Calculations: The B3LYP functional with a triple-zeta basis set, such as cc-pVTZ, is a robust choice for optimizing the molecular structure and calculating vibrational frequencies[5].
-
High-Accuracy Single-Point Energy Calculations: To achieve "chemical accuracy" (typically within 4 kJ/mol of experimental values), composite methods like the Gaussian-n (G3, G4) or Complete Basis Set (CBS) methods (e.g., CBS-QB3) are highly effective[5][7]. The CBS-QB3 method, in particular, has shown high accuracy for sulfur-containing species[5].
-
Enthalpy of Formation Calculation: The atomization method is a direct approach, but for higher accuracy, isodesmic reactions are preferred as they provide better error cancellation. An isodesmic reaction is a hypothetical reaction where the number and types of bonds are conserved on both sides of the equation.
Predicted Thermochemical Data (Illustrative)
Table 1: Thermochemical Data for Phenyl Isocyanate and Related Compounds
| Compound | Property | Value | Unit | Source |
| Phenyl Isocyanate | Ideal Gas Heat Capacity (Cp) at 298.15 K | Data Available | J/mol·K | [8] |
| Phenyl Isocyanate | Ideal Gas Standard Entropy (S°) at 298.15 K | Data Available | J/mol·K | [8] |
| 4-(Methylthio)phenyl isothiocyanate | Gas Phase Enthalpy of Formation (ΔfH°gas) | 342.55 | kJ/mol | Joback Calculated Property |
Note: The value for 4-(Methylthio)phenyl isothiocyanate is a calculated property and should be treated as an estimate.
Experimental Determination of Thermochemical Properties
Experimental methods provide the benchmark for validating computational results and are indispensable for obtaining high-fidelity thermochemical data. For a reactive compound like this compound, careful experimental design is crucial.
Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation in the crystalline phase can be determined from its energy of combustion using a bomb calorimeter[7]. For sulfur-containing compounds, a rotating-bomb calorimeter is often necessary to ensure complete combustion and dissolution of the sulfurous acid products[9].
-
Sample Preparation: A precisely weighed pellet of this compound is placed in a crucible within the combustion bomb. A known amount of a combustion aid, such as benzoic acid, may be used.
-
Bomb Assembly: The bomb is charged with high-purity oxygen to a pressure of approximately 30 atm. A small, known amount of water is added to the bomb to dissolve the combustion products.
-
Calorimeter Setup: The bomb is placed in a well-insulated water jacket of a calorimeter. The temperature of the water is monitored with high precision.
-
Ignition and Data Acquisition: The sample is ignited electrically, and the temperature change of the water is recorded until it reaches a steady state.
-
Analysis of Products: The contents of the bomb are analyzed to ensure complete combustion and to quantify the amounts of nitric acid and sulfuric acid formed.
-
Calculation: The energy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's Law.
Caption: Workflow for determining the enthalpy of formation via combustion calorimetry.
Heat Capacity and Enthalpy of Phase Transitions by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a versatile technique for measuring the heat capacity of a substance as a function of temperature, as well as the enthalpies of phase transitions (e.g., melting and boiling)[7].
-
Sample Encapsulation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.
-
Temperature Program: The cell is heated at a constant rate over the desired temperature range.
-
Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Calculation: The heat capacity is determined by comparing the heat flow to the sample with that of a known standard (e.g., sapphire). Enthalpies of fusion and vaporization can be determined from the integrated area of the respective transition peaks.
Enthalpy of Reaction by Reaction Calorimetry
The heat of reaction of this compound with a nucleophile, such as an alcohol, can be measured directly using a reaction calorimeter. This provides valuable data on the thermodynamics of urethane formation[10][11][12].
Reactivity and Applications
The thermochemical data for this compound are essential for understanding and optimizing its use in synthesis.
Synthesis of Bioactive Ureas
The reaction of this compound with primary or secondary amines yields substituted ureas. The enthalpy of this reaction, which is exothermic, can be predicted or measured to ensure proper heat management in a reactor. The stability of the resulting urea derivatives is also related to their enthalpy of formation. The synthesis of unsymmetrical (thio)ureas can be achieved through the reaction of (thio)isocyanates with amines[13].
Polyurethane Synthesis
While this compound is a monofunctional isocyanate and thus acts as a chain terminator, studying its reaction with polyols provides fundamental insights into the thermodynamics of urethane linkage formation, which is the basis of polyurethane chemistry[2][4]. The exothermic nature of the isocyanate-alcohol reaction is a key factor in the curing of polyurethane systems[11][12][14].
Conclusion
This technical guide has outlined the essential methodologies for determining the thermochemical properties of this compound. While direct experimental data is currently sparse, a combination of high-level computational chemistry and carefully designed calorimetric experiments can provide the necessary data for enthalpy of formation, heat capacity, and entropy. These properties are not merely academic; they are critical for the safe and efficient application of this versatile reagent in the synthesis of pharmaceuticals and advanced materials. The workflows and theoretical background provided herein are intended to empower researchers to fill the existing data gap and unlock the full potential of this compound in their synthetic endeavors.
References
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- Lovering, E. G., & Laidler, K. J. (1962). Kinetic studies of some alcohol-isocyanate reactions. Canadian Journal of Chemistry, 40(1), 31-36.
- Hawkins, J. E., & Armstrong, G. T. (1954). Thermochemical studies of some alcohol-isocyanate reactions. Journal of the American Chemical Society, 76(14), 3756-3758.
- Grigoryeva, V. A., Entelis, S. G., & Tiger, R. P. (1973). Thermochemical studies of some alcohol-isocyanate reactions.
- Sabbah, R., & Komorowski, L. (1987). Thermochemical studies of some alcohol-isocyanate reactions. Thermochimica Acta, 118, 269-277.
- Simmie, J. M., & Metcalfe, W. (2011). Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species. The Journal of Physical Chemistry A, 115(35), 9875-9893.
- Ribeiro da Silva, M. A. V., & Monte, M. J. S. (2010). Thermochemical Characterization of Sulfur-Containing Furan Derivatives: Experimental and Theoretical Study. The Journal of Physical Chemistry B, 114(45), 14668-14675.
-
NIST/TRC. (n.d.). Phenyl Isocyanate. In NIST/TRC Web Thermo Tables (WTT). Retrieved from [Link]
-
Chemcasts. (n.d.). Phenyl Isocyanate Properties. Retrieved from [Link]
-
Chemcasts. (n.d.). Phenyl Isocyanate Properties vs Temperature. Retrieved from [Link]
- Irikura, K. K. (2007). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. Journal of Physical Chemistry A, 111(49), 12845-12853.
-
Virtual Chemistry. (n.d.). Phenyl-isocyanate. Retrieved from [Link]
-
ResearchGate. (n.d.). Energy profile (zero-point corrected) of the phenyl isocyanate and methanol reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The Thermodynamic Parameters of Reactions of Phenyl Isocyanate with Methanol Associates. Retrieved from [Link]
- National Center for Biotechnology Information. (2021). Design, Synthesis and Biological Activities of (Thio)
-
National Center for Biotechnology Information. (n.d.). Prediction of Standard Enthalpy of Formation by a QSPR Model. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental Standard Enthalpies of Formation of 4,4'-Methylenedi(phenylene isocyanate) and Polyamide-imides. Retrieved from [Link]
-
ResearchGate. (n.d.). Computational determination of the enthalpy of formation of alkylthial S-oxides and alkylthione S-oxides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of ureas in the bio-alternative solvent Cyrene. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected urea compounds with bioactivity. Retrieved from [Link]
-
Georganics. (2011). This compound Safety Data Sheet. Retrieved from [Link]
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- American Chemical Society. (2021). Isocyanate-free polyureas from urea monomer: Synthesis and depolymerization.
-
Pure. (2011). Biobased thermoplastic polyurethanes synthesized by isocyanate-based and isocyanate-free routes. Retrieved from [Link]
-
Organic Chemistry Portal. (2022). "On-Water" Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas. Retrieved from [Link]
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YouTube. (2023). Different Types of Polyurethanes | Polyols, Isocyanates. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 4-(Methylthio)phenyl isocyanate in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 4-(Methylthio)phenyl isocyanate. It is intended for researchers, chemists, and professionals in drug development who utilize this reagent in synthesis and require a deep understanding of its behavior in various solvent systems. This document moves beyond a simple data table to explain the underlying chemical principles governing solubility and provides a robust methodology for its empirical determination.
Introduction and Strategic Importance
This compound is a valuable intermediate in organic synthesis, notably in the preparation of compounds with potential therapeutic applications, such as anticancer agents.[1][2][3] The isocyanate functional group (-N=C=O) is highly reactive, making it a powerful tool for forming urea, urethane, and thiocarbamate linkages. However, this same reactivity presents significant challenges for its use. A thorough understanding of its solubility is not merely an academic exercise; it is fundamental to reaction design, controlling stoichiometry, ensuring reaction homogeneity, managing kinetics, and developing purification strategies.
This guide will address the critical aspects of solubility, from theoretical predictions based on molecular structure to practical considerations of solvent-solute reactivity and a detailed protocol for quantitative measurement.
Physicochemical Profile of this compound
A molecule's physical and chemical properties are the primary determinants of its solubility. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1632-84-4 | [1][4] |
| Molecular Formula | C₈H₇NOS | [1][2] |
| Molecular Weight | 165.21 g/mol | [1][4] |
| Appearance | Clear yellow to orange liquid | [1][3] |
| Density | 1.176 g/mL at 25 °C | [2][4] |
| Boiling Point | 117-118 °C at 8 mmHg | [2][4] |
| Refractive Index | n20/D 1.606 | [1][2][4] |
| Moisture Sensitivity | High | [1][3] |
| XLogP3 | 3.2 | [1] |
The XLogP3 value of 3.2 indicates a moderate degree of lipophilicity, suggesting a preference for organic solvents over water.[1] Crucially, the compound is highly sensitive to moisture, a factor that dictates handling procedures and solvent selection.[1][3]
Theoretical Principles of Solubility and Reactivity
The solubility of this compound is a balance between the contributions of its distinct structural components. The principle of "like dissolves like" provides a strong predictive framework.
Caption: Experimental workflow for solubility determination.
Detailed Step-by-Step Methodology
Materials:
-
This compound (≥97% purity)
-
Selected anhydrous organic solvent (e.g., Toluene)
-
Di-n-butylamine solution (e.g., 1 M in toluene) [5]* Standardized hydrochloric acid (e.g., 1 M HCl) [5]* Bromophenol blue indicator
-
Inert gas (Nitrogen or Argon)
-
Temperature-controlled bath (e.g., water or oil bath)
-
Magnetic stirrer and stir bars
-
Glass vials with PTFE-lined caps
-
Syringes and needles
-
0.2 µm PTFE syringe filter
-
Analytical balance
Procedure:
-
Preparation : Ensure all glassware is oven-dried and cooled under an inert atmosphere. The selected solvent must be anhydrous (dried over molecular sieves or by distillation). [6]2. Creating the Saturated Solution : a. In a dried vial, add a known volume of anhydrous solvent (e.g., 10.0 mL). b. Place the vial in a temperature-controlled bath set to the desired temperature (e.g., 25.0 °C). c. Add this compound dropwise while stirring until a significant amount of undissolved liquid/solid is present, ensuring an excess. d. Seal the vial under an inert atmosphere and allow the slurry to equilibrate for at least 24 hours with continuous stirring to ensure saturation.
-
Sample Isolation : a. Stop stirring and allow the excess solute to settle for 1-2 hours at the constant temperature. b. Carefully draw a known volume of the clear supernatant (e.g., 5.00 mL) into a gas-tight syringe fitted with a PTFE filter to remove any micro-particulates. This step must be done without altering the temperature.
-
Gravimetric Determination : a. Dispense the filtered aliquot into a pre-weighed, dry round-bottom flask. Record the exact mass of the solution transferred. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Once the residue is dry, carefully weigh the flask again. The difference in mass corresponds to the mass of dissolved isocyanate.
-
Quality Control via Titration (Self-Validation) : a. This step confirms that the dissolved solute is still the reactive isocyanate. b. Take a separate, accurately measured aliquot of the saturated solution. c. Add a known excess of di-n-butylamine solution. [5][6]Allow to react for 15 minutes. The amine will react with the isocyanate group. d. Add a few drops of bromophenol blue indicator. e. Back-titrate the excess, unreacted di-n-butylamine with standardized HCl until the endpoint (color change) is reached. [5] f. Perform a blank titration using only the solvent and di-n-butylamine to determine the initial amount of amine. g. The amount of isocyanate in the aliquot can be calculated from the difference between the blank and sample titration volumes. This should correlate with the mass obtained from the gravimetric method.
-
Calculation :
-
Solubility ( g/100 mL) = (Mass of residue / Volume of aliquot) * 100
-
Solubility (mol/L) = (Mass of residue / MW of isocyanate) / (Volume of aliquot in L)
-
Safety and Handling Precautions
This compound is a hazardous chemical requiring strict safety protocols.
-
Toxicity : The compound is harmful if inhaled, swallowed, or absorbed through the skin. [7][8]It is a respiratory irritant and sensitizer and can cause serious eye damage. [4][7]It is also a lachrymator (causes tears). [8]* Personal Protective Equipment (PPE) : Always work in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [7][9]For operations with a high risk of aerosol generation, a respirator with an appropriate filter is recommended. [4][7]* Moisture Sensitivity : Handle exclusively under an inert atmosphere (nitrogen or argon). Use dry glassware and anhydrous solvents to prevent degradation and pressure buildup from CO₂ evolution. [3]* Spills and Disposal : Absorb spills with an inert material (e.g., vermiculite). Decontaminate the area with a solution designed to neutralize isocyanates (e.g., an aqueous ammonia/alcohol solution). Dispose of all waste in accordance with local, state, and federal regulations. [7][10]
Conclusion
While specific solubility data for this compound is not readily published, a robust understanding of its molecular structure allows for strong qualitative predictions. Its solubility is governed by a balance between a large nonpolar aromatic ring and a highly reactive polar isocyanate group. It is predicted to be highly soluble in common aprotic organic solvents like toluene, THF, and DCM. Due to its high reactivity, it is not "soluble" in protic solvents like alcohols and water but rather "miscible with reaction." For any critical application, the definitive solubility must be determined empirically using a rigorous and self-validating protocol, such as the gravimetric and titrimetric method detailed in this guide. Strict adherence to safety protocols is paramount when handling this hazardous and moisture-sensitive reagent.
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- Sigma-Aldrich. 4-(Methylthio)
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- Request PDF. (n.d.).
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- an approach for eliminating phenyl isocyanate from solvent used in isocyan
- Request PDF. (n.d.). Reactivity of isocyanates with urethanes: Conditions for allophanate formation.
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A Senior Application Scientist's Guide to 4-(Methylthio)phenyl Isocyanate for Researchers and Drug Development Professionals
An In-depth Technical Guide to Sourcing, Quality Control, and Application of a Key Synthetic Building Block
Introduction: The Versatile Role of 4-(Methylthio)phenyl Isocyanate in Modern Drug Discovery
This compound (CAS No. 1632-84-4) is a specialized aromatic isocyanate that has emerged as a critical building block in medicinal chemistry and drug development.[1][2] Its unique combination of a reactive isocyanate group and a methylthio-substituted phenyl ring allows for the strategic introduction of this moiety into complex molecules, influencing their biological activity, pharmacokinetic properties, and target engagement. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of commercially available this compound, detailing rigorous quality control protocols, safe handling procedures, and key applications, with a focus on its utility in the synthesis of novel therapeutics. The insights provided herein are designed to empower researchers to confidently source, handle, and utilize this reagent to its full potential in their discovery and development workflows.
Commercial Suppliers: A Comparative Analysis
A variety of chemical suppliers offer this compound, catering to different scales of research and development, from milligrams for initial screening to multi-kilogram batches for pilot-scale synthesis.[3] When selecting a supplier, it is crucial to consider not only the price but also the purity, available documentation (Certificate of Analysis, SDS), and packaging options. Below is a comparative table of prominent suppliers.
| Supplier | Product Name | CAS Number | Stated Purity | Available Quantities | Key Considerations |
| Sigma-Aldrich | This compound | 1632-84-4 | 97% | Gram scale | Comprehensive safety data and documentation available.[4] |
| Santa Cruz Biotechnology | This compound | 1632-84-4 | ≥95% | Gram scale | Primarily for research use; classified as a dangerous good for transport.[5] |
| Georganics | This compound | 1632-84-4 | High Purity | Milligram to multi-kilogram | Offers pilot-scale and production quantities.[3] |
| LookChem | This compound | 1632-84-4 | Varies by supplier (95-98%) | Varies by supplier | Aggregator platform with multiple manufacturing and distribution partners.[6] |
| FINETECH INDUSTRY LIMITED | This compound | 1632-84-4 | High-quality | Various pack sizes, custom synthesis, and bulk quantities | Provides MSDS and COA documentation.[2] |
| Career Henan Chemical Co. | This compound | 1632-84-4 | 98% | Bulk quantities (priced per KG) | A potential source for large-scale needs.[7] |
Note: Purity levels and available quantities are subject to change and should be verified with the supplier at the time of purchase. Always request a lot-specific Certificate of Analysis (CoA).
Self-Validating Quality Control Protocols
Ensuring the purity and identity of this compound is paramount for reproducible and reliable experimental outcomes. The following protocols are designed as a self-validating system to confirm the quality of the procured reagent.
Visual Inspection and Physical Properties
-
Appearance: The compound should be a clear yellow to orange liquid.[6] Any significant deviation in color or the presence of particulates may indicate degradation or impurities.
-
Physical Constants: Verify the refractive index (n20/D 1.606 (lit.)) and density (1.176 g/mL at 25 °C (lit.)) against the supplier's CoA.[4][7]
Spectroscopic Identification and Purity Assessment
A multi-pronged spectroscopic approach is recommended for unambiguous identification and purity confirmation.
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the presence of the characteristic isocyanate functional group.
-
Protocol:
-
Acquire a thin-film spectrum of the neat liquid using a salt plate (NaCl or KBr) or an ATR-FTIR accessory.
-
Identify the strong, sharp absorption band characteristic of the isocyanate (-N=C=O) asymmetric stretching vibration, typically appearing around 2250-2275 cm⁻¹.
-
-
Interpretation: The presence of this strong absorption is a primary indicator of the compound's identity. The absence of significant broad peaks in the 3200-3600 cm⁻¹ region suggests the absence of contaminating alcohols or water, which would react with the isocyanate.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure and assess for organic impurities.
-
Protocol:
-
Dissolve a small sample (5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
-
Expected ¹H NMR Spectral Features:
-
A singlet corresponding to the methylthio (-SCH₃) protons.
-
Aromatic protons exhibiting splitting patterns consistent with a 1,4-disubstituted benzene ring.
-
-
Expected ¹³C NMR Spectral Features:
-
A resonance for the isocyanate carbon (-NCO).
-
Resonances for the methylthio carbon (-SCH₃) and the aromatic carbons.
-
-
Interpretation: The chemical shifts and coupling patterns should be consistent with the structure of this compound. Integration of the proton signals can provide a preliminary assessment of purity against any observed impurities.
3. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective: To determine the purity of the compound and identify any volatile impurities.
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the sample into a GC-MS system equipped with a non-polar or medium-polarity capillary column.
-
Develop a temperature program that allows for the separation of the main component from any potential impurities.
-
Analyze the resulting chromatogram and mass spectra.
-
-
Interpretation: The purity can be estimated by the area percentage of the main peak. The mass spectrum of the main peak should correspond to the molecular weight of this compound (165.21 g/mol ) and exhibit a fragmentation pattern consistent with its structure.
Chemical Purity (Isocyanate Content) by Titration
-
Objective: To quantify the reactive isocyanate content, which is a direct measure of the compound's purity and reactivity.
-
Principle: The isocyanate is reacted with a known excess of a standard di-n-butylamine solution. The unreacted amine is then back-titrated with a standardized solution of hydrochloric acid.
-
Detailed Protocol (based on JIS K 6806): [8]
-
Accurately weigh approximately 2 g of the this compound sample into a dry Erlenmeyer flask.
-
Add 25 mL of a standardized di-n-butylamine-toluene solution using a volumetric pipette.
-
Stopper the flask, and stir the solution for 15 minutes.
-
Add 150 mL of 2-propanol.
-
Titrate the solution with a 0.5 mol/L hydrochloric acid standard solution using a potentiometric titrator to determine the endpoint.
-
Perform a blank titration using the same procedure without the sample.
-
-
Calculation:
-
NCO (%) = [((B - S) × F × 4.202) / W]
-
B = Volume of HCl solution for the blank (mL)
-
S = Volume of HCl solution for the sample (mL)
-
F = Molarity of the HCl solution
-
W = Weight of the sample (g)
-
4.202 = Constant for NCO content calculation
-
-
Workflow for Quality Assessment of this compound
Caption: Quality control workflow for this compound.
Safe Handling, Storage, and Disposal
Isocyanates are reactive and require careful handling to ensure laboratory safety.
-
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves (e.g., butyl rubber or nitrile).
-
Avoid inhalation of vapors and contact with skin and eyes.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Protect from moisture, as isocyanates react with water to form insoluble ureas and release carbon dioxide, which can lead to pressure buildup in sealed containers.
-
Store away from incompatible materials such as alcohols, amines, and strong bases.
-
-
Spill and Disposal:
-
In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in an open container. Do not seal the container immediately due to potential gas evolution.[1]
-
Decontaminate the spill area with a solution of sodium carbonate (5-10%) and detergent in water.[1]
-
Dispose of waste containing this compound as hazardous waste in accordance with local, state, and federal regulations.[9][10]
-
Applications in Drug Discovery and Development
The utility of this compound in drug discovery stems from its ability to participate in reactions that form stable urea linkages, a common motif in bioactive molecules.[11][12][13][14]
Synthesis of Anticancer Isocorydine Derivatives
A significant application of this compound is in the synthesis of novel derivatives of isocorydine, an aporphine alkaloid, with potent anticancer activity.[1] Research has shown that modification of the isocorydine scaffold can lead to compounds with improved efficacy against various cancer cell lines.
Reaction Pathway:
Caption: Synthesis of isocorydine-urea conjugates.
In these syntheses, the primary amine of an isocorydine derivative undergoes a nucleophilic addition to the electrophilic carbon of the isocyanate group of this compound, forming a stable urea linkage. This modification has been shown to be a viable strategy for enhancing the anticancer properties of the parent alkaloid.
Potential as a Scaffold in Kinase Inhibitor Development
The diaryl urea motif is a well-established pharmacophore in the design of kinase inhibitors.[13] Several approved and investigational kinase inhibitors feature this structural element, which often plays a crucial role in binding to the hinge region of the kinase active site. While specific examples of this compound in this context require further investigation of patent literature, its structure makes it an attractive candidate for the synthesis of novel kinase inhibitors.[15][16][17] The methylthio group can be further functionalized or may itself contribute to target binding or improved pharmacokinetic properties.
Conclusion
This compound is a valuable and versatile reagent for drug discovery and development. A thorough understanding of its commercial availability, coupled with rigorous, self-validating quality control measures, is essential for its effective and safe use. The applications of this compound, particularly in the synthesis of anticancer agents and its potential in the development of kinase inhibitors, highlight its significance as a key building block in the medicinal chemist's toolbox. By adhering to the principles and protocols outlined in this guide, researchers can confidently incorporate this compound into their synthetic strategies to advance the discovery of new therapeutic agents.
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Scribd. Isocyanate Content Measurement Method | PDF | Polyurethane | Titration. ([Link])
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Safe Work Australia. guide-to-handling-isocyanates.pdf. ([Link])
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Actsafe Safety Association. Safe Work Procedures for Isocyanate-Containing Products. ([Link])
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Organomation. GC-MS Sample Preparation. ([Link])
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ResearchGate. Spectroscopic (FT-IR, 1H, 13C NMR and UV-Vis) characterization and DFT studies of novel 8-((4-(methylthio)-2,5-diphenylfuran-3-yl)methoxy)quinoline | Request PDF. ([Link])
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The Royal Society of Chemistry. Supplementary Materials for. ([Link])
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ResearchGate. 13C NMR spectroscopy of 4,4"-Methylenebis-(Phenylisocyanate)/1,4-butanediol/poly(tetramethylene ether glycol)poly(ether)urethanes. ([Link])
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PubMed. Complete Assignment of 1H and 13C NMR Spectra of Some Alpha-Arylthio and Alpha-Arylsulfonyl Substituted N-methoxy-N-methyl Propionamides. ([Link])
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ResearchGate. FTIR and XPS study of the reaction of phenyl isocyanate and cellulose with different moisture contents. ([Link])
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Methodological & Application
Application Notes and Protocols for the Synthesis of Ureas using 4-(Methylthio)phenyl isocyanate and Primary Amines
Introduction: The Strategic Role of the Urea Moiety in Modern Drug Discovery
The urea functional group is a cornerstone in medicinal chemistry, integral to the structure of numerous bioactive compounds and a variety of clinically approved therapies.[1][2] Its prevalence in drug design stems from the unique ability of the urea linkage to act as a rigid hydrogen bond donor-acceptor unit, facilitating strong and specific interactions with biological targets such as enzymes and receptors.[2] This capacity for robust molecular recognition is pivotal in modulating drug potency and selectivity. A plethora of urea-containing compounds have demonstrated significant therapeutic potential as anticancer, antibacterial, anticonvulsant, and anti-HIV agents.[1]
Among the diverse scaffolds used to construct these valuable pharmacophores, the N-aryl urea stands out. The synthesis of such compounds is often efficiently achieved through the reaction of an aryl isocyanate with a primary amine. This application note focuses on the use of a specific, yet versatile building block: 4-(methylthio)phenyl isocyanate. The introduction of the 4-methylthio substituent offers several strategic advantages in drug design. The "magic methyl" effect, a well-documented phenomenon in medicinal chemistry, highlights how the simple addition of a methyl group can significantly impact a compound's biological activity, selectivity, and pharmacokinetic properties, including metabolic stability and lipophilicity.[3] The sulfur atom in the methylthio group can also participate in additional interactions with biological targets and influence the electronic properties of the phenyl ring.
This guide provides a comprehensive overview of the synthesis of ureas from this compound and primary amines, offering detailed protocols, mechanistic insights, and safety considerations for researchers in drug development.
Reaction Mechanism and Workflow
The synthesis of a urea from an isocyanate and a primary amine is a classic example of a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in the formation of the stable urea linkage. The reaction is typically fast and proceeds in high yield at room temperature without the need for a catalyst.
Below is a generalized workflow for this synthetic transformation.
Caption: General workflow for the synthesis of N-(4-(methylthio)phenyl) ureas.
Experimental Protocols
General Protocol for the Synthesis of 1-Alkyl-3-(4-(methylthio)phenyl)urea
This protocol describes a general and efficient method for the synthesis of ureas from this compound and a representative primary aliphatic amine.
Materials:
-
This compound (≥97%)
-
Primary amine (e.g., butylamine, benzylamine)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen or argon gas inlet
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the primary amine (1.0 eq.).
-
Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM).
-
Addition of Isocyanate: In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DCM. Transfer this solution to a dropping funnel.
-
Reaction: Add the solution of this compound dropwise to the stirred solution of the primary amine at room temperature.
-
Monitoring: The reaction is typically complete within 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the solvent in vacuo using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., DCM/diethyl ether) or by column chromatography on silica gel.
-
Drying: Dry the purified product under vacuum to yield the desired 1-alkyl-3-(4-(methylthio)phenyl)urea.
Data Presentation: Representative Synthesized Ureas
The following table provides examples of ureas synthesized using the general protocol, demonstrating the versatility of the reaction with different primary amines.
| Entry | Primary Amine | Product Name | Yield (%) |
| 1 | Benzylamine | 1-Benzyl-3-(4-(methylthio)phenyl)urea | >90 |
| 2 | Butylamine | 1-Butyl-3-(4-(methylthio)phenyl)urea | >90 |
| 3 | Aniline | 1-(4-(Methylthio)phenyl)-3-phenylurea | >90 |
Characterization
The synthesized urea derivatives can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the structure of the product, showing characteristic peaks for the aromatic protons, the methylthio group, the alkyl/aryl chain of the primary amine, and the N-H protons of the urea linkage.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the synthesized urea.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the urea carbonyl (C=O) group, typically in the region of 1630-1680 cm-1, and N-H stretching vibrations around 3300-3500 cm-1.
Safety Precautions
Isocyanates are toxic and should be handled with extreme care in a well-ventilated fume hood.[4] They are harmful if inhaled, swallowed, or in contact with skin, and can cause skin and serious eye irritation.[4][5] They are also known respiratory sensitizers.[6]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.[4]
-
Lab Coat: A lab coat is mandatory to protect from splashes.
-
Respiratory Protection: In case of inadequate ventilation, wear a suitable respirator.[5]
Handling and Storage:
-
This compound is moisture-sensitive and should be stored under an inert atmosphere.[5]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases.
-
Wash hands thoroughly after handling.[5]
First Aid Measures:
-
In case of skin contact: Wash off immediately with plenty of soap and water.[4][5]
-
In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[4][5]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]
-
If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Conclusion
The reaction of this compound with primary amines provides a reliable and high-yielding route to a diverse range of N-aryl ureas. The operational simplicity of this method, coupled with the strategic importance of the 4-(methylthio)phenyl moiety in medicinal chemistry, makes it a valuable tool for researchers and scientists in the field of drug discovery and development. By following the detailed protocols and adhering to the necessary safety precautions outlined in this application note, researchers can efficiently synthesize novel urea-based compounds for further biological evaluation.
References
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Georganics Ltd. (2011, February 18). Safety Data Sheet: this compound. Retrieved from [Link]
-
Di Mola, A., et al. (2024). Methyl-Containing Pharmaceuticals. Molecules, 29(9), 2049. Retrieved from [Link]
-
Ronchetti, R., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(9), 1438-1467. Retrieved from [Link]
-
Umadevi, P., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Med chem (Los Angeles), 5(11), 496-503. Retrieved from [Link]
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RCSB PDB. (n.d.). 3WZD: Crystal structure of the complex of VEGFR2 (Jena) with Lenvatinib. Retrieved from [Link]
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Davis, T. L., & Blanchard, K. C. (1929). Phenylurea. Organic Syntheses, 9, 78. Retrieved from [Link]
-
Paul, A., et al. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules, 27(18), 6066. Retrieved from [Link]
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (2019). Molecules. Retrieved from [Link]
-
WIPO Patentscope. (2001). WO/2001/029003 PROCESS FOR THE PREPARATION OF 1-(6-METHYLPYRIDIN-3-YL)-2-(4-METHYLTHIOPHENYL)-ETHANONE AND ITS USE IN THE SYNTHESIS OF DIARYLPYRIDINES. Retrieved from [Link]
- Google Patents. (2000). WO2000012472A2 - Process for preparing certain phenyl urea compounds.
-
ResearchGate. (2020). Pharmacokinetic properties of selected compounds. Retrieved from [Link]
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Dove Medical Press. (2020). Pre-Clinical Pharmacokinetics, Tissue Distribution and Physicochemical Properties of a Potent Anti-Tuberculosis Agent. Drug Design, Development and Therapy, 14, 1161-1173. Retrieved from [Link]
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MDPI. (2022). Pharmacokinetic Profiling and Simultaneous Determination of Thiopurine Immunosuppressants and Folic Acid by Chromatographic Methods. Molecules, 27(19), 6296. Retrieved from [Link]
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ResearchGate. (2017). Synthesis of Complex Ureas with Brominated Heterocyclic Intermediates. ChemistrySelect, 2(24), 7139-7144. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Carbamates from 4-(Methylthio)phenyl Isocyanate and Alcohols
Abstract
This comprehensive guide provides detailed application notes and protocols for the synthesis of carbamates through the reaction of 4-(methylthio)phenyl isocyanate with a range of primary, secondary, and tertiary alcohols. Carbamates are a pivotal functional group in medicinal chemistry and drug development, serving as key structural motifs in numerous therapeutic agents.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical guidance, field-proven insights, and robust experimental methodologies. The protocols outlined herein are designed to be self-validating, with a strong emphasis on scientific integrity, safety, and reproducibility.
Introduction: The Significance of Carbamates in Modern Drug Discovery
The carbamate moiety is a cornerstone in the design and synthesis of novel therapeutic agents. Its unique structural and electronic properties, which can be described as a hybrid of an amide and an ester, confer a range of desirable characteristics to drug candidates.[3] These include enhanced metabolic stability, improved cell membrane permeability, and the ability to participate in crucial hydrogen bonding interactions with biological targets.[1][2][3] Carbamates are found in a wide array of approved drugs, including anticancer agents, and are often employed as prodrugs to enhance the bioavailability of parent molecules.[1][2]
The use of this compound as a building block for carbamate synthesis offers a strategic advantage in drug design. The methylthio group provides a handle for further functionalization and can influence the pharmacokinetic and pharmacodynamic properties of the final compound. This guide will explore the nuances of reacting this specific isocyanate with various alcohols to generate a diverse library of carbamate derivatives.
Reaction Mechanism and Kinetics: A Tale of Nucleophilic Attack
The synthesis of carbamates from isocyanates and alcohols is a classic example of a nucleophilic addition reaction. The carbon atom of the isocyanate group (–N=C=O) is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. The alcohol, acting as a nucleophile, attacks this electrophilic carbon.
The generally accepted mechanism involves the lone pair of electrons on the alcohol's oxygen atom attacking the carbonyl carbon of the isocyanate.[5] This is followed by a proton transfer from the alcohol to the nitrogen atom of the isocyanate, resulting in the formation of the carbamate linkage.
Mechanism of Carbamate Formation
Caption: Nucleophilic addition of an alcohol to an isocyanate.
The reactivity of alcohols in this reaction is heavily influenced by steric hindrance. Consequently, the rate of reaction follows the general trend: primary alcohols > secondary alcohols > tertiary alcohols .[6] Electron-withdrawing groups on the aryl isocyanate can enhance the electrophilicity of the carbonyl carbon, thereby increasing the reaction rate.[7]
Safety First: Handling this compound
Isocyanates are potent sensitizers and irritants, and this compound is no exception. It is classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation, as well as respiratory irritation.[1][8][9] Therefore, strict adherence to safety protocols is paramount.
Mandatory Safety Precautions:
-
Ventilation: Always work in a well-ventilated fume hood.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][8][9] In case of inadequate ventilation, a respirator with an appropriate filter is necessary.[1]
-
Handling: Avoid breathing vapors or dust.[8][9] Prevent contact with skin and eyes.[8]
-
Emergency Procedures: In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[8][9] An eyewash station and safety shower should be readily accessible.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] This compound is moisture-sensitive.[9]
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for the synthesis of carbamates from this compound and various alcohols. Optimization of reaction times and temperatures may be necessary depending on the specific alcohol used.
General Protocol for Carbamate Synthesis
This protocol is a starting point for the reaction with primary and secondary alcohols.
Materials:
-
This compound
-
Alcohol (primary or secondary)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)
-
Optional: Catalyst (e.g., Triethylamine or 4-Dimethylaminopyridine (DMAP))
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the alcohol (1.0 equivalent) in the chosen anhydrous solvent.
-
Add this compound (1.0-1.1 equivalents) to the solution at room temperature under a nitrogen atmosphere.
-
If the reaction is slow, a catalytic amount of triethylamine (0.1 equivalents) or DMAP (0.05 equivalents) can be added.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the isocyanate can also be monitored by IR spectroscopy (disappearance of the strong -N=C=O stretch around 2250-2275 cm⁻¹).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Experimental Workflow
Caption: General workflow for carbamate synthesis.
Recommended Reaction Conditions and Expected Outcomes
The following table summarizes the recommended starting conditions for different classes of alcohols. Note that reaction times are approximate and should be optimized based on reaction monitoring.
| Alcohol Type | Example Alcohol | Recommended Temperature | Catalyst | Typical Reaction Time | Expected Yield |
| Primary | Ethanol | Room Temperature | Optional (Triethylamine) | 1-4 hours | High (>90%) |
| Secondary | Isopropanol | Room Temperature to 40 °C | Recommended (DMAP) | 4-12 hours | Moderate to High (70-90%) |
| Tertiary | tert-Butanol | 50-80 °C | Required (e.g., tin catalyst) | 12-48 hours | Low to Moderate (20-60%) |
Note on Tertiary Alcohols: The reaction with tertiary alcohols is significantly slower due to steric hindrance.[6] Stronger catalysts, such as organotin compounds, may be required to achieve reasonable reaction rates.[10] However, the use of such catalysts should be carefully considered due to their toxicity.
Purification and Characterization: Ensuring Product Purity
Purification Techniques
-
Recrystallization: This is often the most effective method for purifying solid carbamates.[5][11] A suitable solvent system is one in which the carbamate is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common recrystallization solvents include ethanol, methanol, ethyl acetate/hexane, and dichloromethane/hexane.
-
Column Chromatography: For liquid carbamates or solids that are difficult to recrystallize, silica gel column chromatography is the preferred method of purification.[1][9] A gradient of ethyl acetate in hexane is typically used as the eluent.
Characterization
The synthesized carbamates should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see a characteristic broad singlet for the N-H proton, typically between δ 6.0 and 9.0 ppm. The chemical shifts of the protons on the alkyl chain of the alcohol and the aromatic protons of the 4-(methylthio)phenyl group will also be present.
-
¹³C NMR: The carbonyl carbon of the carbamate typically appears in the range of δ 150-160 ppm.
-
-
Infrared (IR) Spectroscopy:
-
A strong C=O stretching vibration will be observed between 1680 and 1730 cm⁻¹.
-
An N-H stretching vibration will be present as a sharp to broad peak in the region of 3200-3400 cm⁻¹.
-
The characteristic isocyanate peak (around 2250-2275 cm⁻¹) should be absent in the final product.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized carbamate.
Example Spectral Data for Ethyl N-(4-(methylthio)phenyl)carbamate:
-
¹H NMR (CDCl₃): δ 7.30 (d, 2H), 7.20 (d, 2H), 6.60 (br s, 1H, NH), 4.20 (q, 2H), 2.45 (s, 3H), 1.25 (t, 3H).
-
¹³C NMR (CDCl₃): δ 154.0, 136.0, 133.0, 128.0, 119.0, 61.0, 16.0, 14.5.
-
IR (KBr, cm⁻¹): 3310 (N-H), 1710 (C=O), 1595, 1530, 1495, 1410, 1230.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Slow or Incomplete Reaction | - Sterically hindered alcohol- Low reaction temperature- Impure reagents (moisture) | - Increase reaction temperature- Add a catalyst (e.g., DMAP)- Use freshly distilled, anhydrous solvents and reagents |
| Formation of Side Products (e.g., Urea) | - Presence of water in the reaction mixture | - Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere.- Use anhydrous solvents. |
| Difficult Purification | - Similar polarity of product and starting materials- Oily product | - Optimize column chromatography conditions (e.g., try a different solvent system).- Attempt to induce crystallization by scratching the flask or seeding with a small crystal. |
Conclusion
The synthesis of carbamates from this compound and alcohols is a versatile and valuable reaction in the toolkit of medicinal chemists and drug development professionals. By understanding the underlying reaction mechanism, adhering to strict safety protocols, and employing the robust experimental procedures outlined in this guide, researchers can efficiently generate a wide range of carbamate derivatives for further biological evaluation. The insights provided on reaction optimization, purification, and characterization are intended to facilitate a smooth and successful synthetic workflow.
References
- Georganics Ltd. (2011). SAFETY DATA SHEET: 4-(METHYLTHIO)
- Sigma-Aldrich. 4-(Methylthio)
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-(Methylthio)
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
- Ray, S., & Chaturvedi, D. (2015). Application of organic carbamates in drug design. Part 1: Anticancer agents. Recent Patents on Anti-Cancer Drug Discovery, 10(3), 299-317.
- Toma, L. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 263-273.
- Meanwell, N. A. (2018). A Synopsis of the Properties and Applications of the Carbamate Functional Group in Medicinal Chemistry. Current Opinion in Drug Discovery & Development, 21(6), 639-681.
- Organic Chemistry Portal.
- Vandenabeele-Trambouze, O., et al. (2001). Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. Journal of Analytical Chemistry, 56(10), 849-854.
- Sureshbabu, V. V., et al. (2010). Greener Protocol for the Synthesis of Carbamates. Journal of Scientific Research, 2(3), 543-548.
- Ren, Y., & Rousseaux, S. A. L. (2018). A Mild, Metal-Free Synthesis of Aryl Isocyanates from Arylamines and CO2. The Journal of Organic Chemistry, 83(2), 913–920.
- Padiya, K. J., et al. (2012). A One-Pot Reaction of Carbonylimidazolide in Water with a Nucleophile Provides an Efficient and General Method for the Preparation of Urea, Carbamates, and Thiocarbamates. Organic Letters, 14(11), 2814–2817.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 3-(Methylthio)
- Beilstein Journals. (2021).
- University of California, Los Angeles.
- Ratier, M., et al. (1992). Tin-substituted carbamate catalysis of the phenyl isocyanate/t-butyl alcohol reaction at 40 "C. New Journal of Chemistry, 16(5), 563-566.
- Raspoet, G., et al. (1999). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Physical Chemistry A, 103(44), 8839–8845.
- Davis, T. L., & Ebersole, F. B. (1934). The Mechanism of Isocyanate Reactions with Ethanol. Journal of the American Chemical Society, 56(4), 885–888.
- PubChem.
- The Royal Society of Chemistry.
- The Royal Society of Chemistry.
- PubChem.
- poliuretanos.com. 1.2.
- Perveen, S., et al. (2010). Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates.
- Varghese, J. R., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(18), 3386.
- Thermo Fisher Scientific.
- U.S. Environmental Protection Agency.
- Chemistry LibreTexts.
- ResearchGate.
- ChemicalBook.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
- The Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863).
- SciSpace.
- ResearchGate. 1H NMR and 13C NMR of the prepared compounds.
- PubMed. Complete Assignment of 1H and 13C NMR Spectra of Some Alpha-Arylthio and Alpha-Arylsulfonyl Substituted N-methoxy-N-methyl Propionamides.
- ResearchGate. Synthesis of the alkyl [3-/4-(bromoacetyl)
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Protocol for derivatizing amino acids with 4-(Methylthio)phenyl isocyanate
Application Note & Protocol
Topic: High-Sensitivity Amino Acid Analysis via Pre-Column Derivatization with 4-(Methylthio)phenyl isocyanate (MTPITC)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Amino Acid Derivatization
Quantitative amino acid analysis is a cornerstone of biochemical and pharmaceutical research. It is fundamental for determining protein concentration, assessing the nutritional value of foods, monitoring fermentation processes, and diagnosing metabolic disorders.[1][2] Most amino acids, however, lack a strong native chromophore or fluorophore, making their direct detection by common analytical techniques like UV-Vis or fluorescence spectroscopy challenging.[1][3]
To overcome this limitation, pre-column derivatization is employed. This strategy involves a chemical reaction that attaches a "tag" to the amino acid molecules before their separation by High-Performance Liquid Chromatography (HPLC). This tag imparts desirable properties, most commonly strong UV absorbance or fluorescence, enabling highly sensitive detection.
Phenylisothiocyanate (PITC) is a classic and widely adopted derivatizing agent, famous for its role in Edman degradation for protein sequencing.[4][5][6][7][8] The reaction of PITC with the N-terminal amino group of a peptide under alkaline conditions forms a phenylthiocarbamoyl (PTC) derivative.[6][8] This same chemistry can be applied to free amino acids, converting them into stable, UV-active PTC-amino acids that are readily analyzable by reversed-phase HPLC.[9][10] This application note details a comprehensive protocol using This compound (MTPITC) , an analog of PITC, for the robust and sensitive quantification of amino acids. The underlying chemistry mirrors the well-established PITC methodology, offering a reliable alternative for amino acid analysis.
Principle of the Method: The MTPITC Reaction
The derivatization protocol is based on the nucleophilic addition of the primary or secondary amino group of an amino acid to the electrophilic carbon atom of the isothiocyanate group of MTPITC.
The reaction proceeds in two key stages:
-
Coupling (Derivatization): Under mildly alkaline conditions (pH > 8.5), facilitated by a base such as triethylamine or pyridine, the uncharged amino group attacks the MTPITC molecule. This forms a stable (4-methylthio)phenylthiocarbamyl (MTPTC) amino acid derivative. This derivative possesses a strong chromophore, making it detectable by UV spectrophotometry, typically at a wavelength of ~254 nm.[9][10]
-
Analysis: The resulting MTPTC-amino acid mixture is then separated using reversed-phase HPLC. The hydrophobic nature of the MTPTC group allows for excellent resolution on a C18 column. Quantification is achieved by comparing the peak areas of the derivatized amino acids in the sample to those of known standards.
The reaction mechanism is illustrated in the diagram below.
Caption: Chemical reaction of MTPITC with an amino acid.
Materials and Equipment
Reagents and Chemicals
| Reagent | Grade | Recommended Supplier | CAS Number |
| This compound (MTPITC) | ≥98% | Sigma-Aldrich | 15863-41-9[11] |
| Amino Acid Standard Mix | HPLC Grade | Various | N/A |
| Ethanol (EtOH) | Anhydrous, 200 proof | Various | 64-17-5 |
| Pyridine | Anhydrous | Various | 110-86-1 |
| Triethylamine (TEA) | ≥99.5% | Various | 121-44-8 |
| Acetonitrile (ACN) | HPLC Grade | Various | 75-05-8 |
| Water | HPLC/Ultrapure | Various | 7732-18-5 |
| Sodium Acetate (NaOAc) | Anhydrous, ≥99% | Various | 127-09-3 |
| Acetic Acid | Glacial, ≥99.7% | Various | 64-19-7 |
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column heater, and UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Vacuum concentrator (e.g., SpeedVac).
-
Microcentrifuge.
-
Vortex mixer.
-
Calibrated micropipettes and tips.
-
Reaction vials (e.g., 1.5 mL glass autosampler vials or 500 µL microcentrifuge tubes).
Detailed Experimental Protocol
This protocol is designed for the derivatization of a 100 pmol amino acid standard. Volumes should be scaled accordingly for samples of different concentrations.
Workflow Overview
Caption: Overall workflow for MTPITC derivatization and analysis.
Reagent Preparation
-
Derivatization Reagent (Coupling Solution): Prepare fresh daily. Mix Ethanol:Pyridine:Triethylamine:Water in a 7:1:1:1 (v/v/v/v) ratio.
-
Rationale: This mixture provides the alkaline environment necessary for the reaction. Pyridine and triethylamine act as bases to deprotonate the amino group, increasing its nucleophilicity. Ethanol is the primary solvent.
-
-
MTPITC Solution: Add 1 part MTPITC to 7 parts of the Derivatization Reagent (v/v). Vortex to mix thoroughly.
-
Rationale: A molar excess of the derivatizing agent is required to drive the reaction to completion for all amino acids present.[9]
-
-
Mobile Phase A (Aqueous Buffer): 50 mM Sodium Acetate, pH 6.4.
-
Dissolve sodium acetate in HPLC-grade water. Adjust pH to 6.4 with glacial acetic acid. Filter through a 0.22 µm membrane.
-
-
Mobile Phase B (Organic): Acetonitrile.
Step-by-Step Derivatization Procedure
-
Sample Aliquoting: Pipette your amino acid standard or sample (e.g., 10 µL of a 10 µM solution to yield 100 pmol) into a clean reaction vial.
-
Drying: Place the open vials in a vacuum concentrator and dry completely. This step is critical; the presence of excess water can interfere with the reaction.
-
Derivatization: a. Add 20 µL of the freshly prepared MTPITC Solution to the dried sample. b. Vortex vigorously for 10-15 seconds to ensure the sample is fully dissolved. c. Incubate at room temperature for 20 minutes.
-
Removal of Excess Reagent: Return the vials to the vacuum concentrator and dry completely. This removes the volatile coupling solution and unreacted MTPITC, which would otherwise create large interfering peaks in the chromatogram.[9]
-
Reconstitution: a. Add 100 µL of Mobile Phase A to the dried, derivatized sample. b. Vortex thoroughly to dissolve the MTPTC-amino acid derivatives. c. Centrifuge briefly to pellet any insoluble material. d. Transfer the supernatant to an autosampler vial for analysis. The sample is now ready for injection.
HPLC Conditions for Separation
The following conditions provide a robust starting point for method development.
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., Waters Pico-Tag, Phenomenex Kinetex) |
| Column Temperature | 45 °C |
| Mobile Phase A | 50 mM Sodium Acetate, pH 6.4 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 |
Rationale: A gradient elution is necessary to separate the MTPTC-amino acids, which have varying degrees of hydrophobicity. The program starts with a low organic phase concentration to retain and separate the more polar derivatives and gradually increases the acetonitrile concentration to elute the more hydrophobic derivatives.[9][12]
Data Interpretation and Quantification
-
Identification: MTPTC-amino acids are identified by comparing their retention times with those of a known, derivatized amino acid standard mixture run under the same chromatographic conditions.
-
Quantification: A calibration curve is constructed by derivatizing and analyzing a series of amino acid standards of known concentrations. The peak area of each MTPTC-amino acid is plotted against its concentration. The concentration of each amino acid in an unknown sample can then be determined by interpolating its peak area on the calibration curve.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or very small peaks | - Incomplete drying before derivatization.- Degraded MTPITC reagent.- Incorrect pH of coupling solution. | - Ensure sample is completely dry.- Use fresh MTPITC; store protected from moisture.- Prepare fresh coupling solution. |
| Large early-eluting peaks | - Incomplete removal of excess reagent after derivatization. | - Ensure sample is completely dry after the coupling step. |
| Poor peak shape (tailing/fronting) | - Column degradation.- Sample overload.- Mismatch between reconstitution solvent and mobile phase. | - Flush or replace the column.- Dilute the sample.- Ensure reconstitution solvent is weak (e.g., Mobile Phase A). |
| Inconsistent retention times | - Inconsistent column temperature.- Pump malfunction or air in the system.- Mobile phase degradation. | - Use a column heater.- Degas mobile phases and prime the pump.- Prepare fresh mobile phases daily. |
References
-
Cohen, S. A., & Strydom, D. J. (1988). Amino acid analysis utilizing phenylisothiocyanate derivatives. Analytical Biochemistry, 174(1), 1–16. Available at: [Link]
-
Chemistry LibreTexts. (2022). 26.7: The Edman Degradation. Available at: [Link]
-
Chemistry LibreTexts. (2019). The Edman Degradation. Available at: [Link]
-
MetwareBio. (n.d.). Edman Degradation: A Classic Protein Sequencing Technique. Available at: [Link]
-
Grokipedia. (n.d.). Edman degradation. Available at: [Link]
-
Fine Chemical Technologies. (2024). One-pot determination of amino acids in drugs by pre-column derivatization with phenyl isothiocyanate. Available at: [Link]
-
Waterfield, M., & Haber, E. (1970). Amino acid sequence analysis with methyl isothiocyanate. Resolution of the methylthiohydantoins by gas-liquid partition chromatography. Biochemistry, 9(4), 832–839. Available at: [Link]
-
Wikipedia. (n.d.). Edman degradation. Available at: [Link]
-
Fierabracci, V., Masiello, P., Novelli, M., & Bergamini, E. (1991). Application of amino acid analysis by high-performance liquid chromatography with phenyl isothiocyanate derivatization to the rapid determination of free amino acids in biological samples. Journal of Chromatography B: Biomedical Sciences and Applications, 570(2), 285–291. Available at: [Link]
-
Strydom, D. J., & Cohen, S. A. (1994). Comparison of amino acid analyses by phenylisothiocyanate and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate precolumn derivatization. Analytical Biochemistry, 222(1), 19–28. Available at: [Link]
-
LCGC. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Available at: [Link]
-
National Institutes of Health. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Available at: [Link]
-
Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. Analytical Biochemistry, 136(1), 65–74. Available at: [Link]
-
Tarr, G. E. (1986). Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate. In Methods of Protein Microcharacterization (pp. 155–194). Humana Press. Available at: [Link]
-
Eslami, S., Lázár, I., & Kormány, R. (2013). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride: literature overview and further study. Journal of Chromatography B, 927, 118–127. Available at: [Link]
-
Rohadi, A., Apsari, V., & Man, Y. B. C. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 1–11. Available at: [Link]
-
ChemRxiv. (2023). Recent Advancement in the Synthesis of Isothiocyanates. Available at: [Link]
-
ResearchGate. (n.d.). a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl... | Download Scientific Diagram. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2018). analysis of amino acids by high performance liquid chromatography. Available at: [Link]
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Available at: [Link]
-
PubChem. (n.d.). 4-(Methylthio)phenyl isothiocyanate. Available at: [Link]
- Google Patents. (n.d.). DE3812017C2 - Process for the derivatization of amino acids with phenyl isothiocyanate for HPLC and devices therefor.
-
Shimadzu. (n.d.). High Speed Simultaneous Analysis of Amino Acids in Foods Using Automatic Pretreatment Function. Available at: [Link]
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Application Notes & Protocols: 4-(Methylthio)phenyl Isocyanate as a Foundational Building Block in Agrochemical Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Isocyanate Moiety
In the landscape of modern agrochemical development, the strategic selection of reactive intermediates is paramount to the efficient synthesis of novel, high-efficacy compounds. 4-(Methylthio)phenyl isocyanate (CAS No. 1632-84-4) has emerged as a particularly valuable building block.[1][2][3][4] Its utility is rooted in the electrophilic nature of the isocyanate functional group (-N=C=O), which readily participates in addition reactions. This reactivity allows for the straightforward formation of urea linkages, a core structural motif present in a wide array of commercially significant herbicides, insecticides, and plant growth regulators.[5][6]
The incorporation of the 4-(methylthio)phenyl group is not incidental; it is a deliberate design choice that can influence the final molecule's biological activity, selectivity, and physicochemical properties, such as environmental persistence and metabolic stability.[6] This guide provides an in-depth exploration of the chemistry of this compound, its application in synthesis, and detailed protocols for its safe and effective use in a research setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1632-84-4 | [2] |
| Molecular Formula | C₈H₇NOS | [1][2] |
| Molecular Weight | 165.21 g/mol | [1][2] |
| Appearance | Clear yellow to orange liquid | [4] |
| Boiling Point | 117-118 °C at 8 mmHg | [1] |
| Density | 1.176 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.606 | [1] |
| Flash Point | 104 °C (219.2 °F) - closed cup |
Core Reactivity and Mechanistic Rationale
The synthetic power of this compound lies in the carbon atom of the isocyanate group, which is highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its role in constructing complex agrochemical molecules.
2.1. Formation of Substituted Ureas: The Primary Synthetic Route The most pivotal reaction in this context is the nucleophilic addition of an amine to the isocyanate.[5][6] This reaction is typically rapid, high-yielding, and forms a stable N,N'-disubstituted urea linkage.
-
Mechanism: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isocyanate. This is followed by a proton transfer, resulting in the final urea product. The reaction is often exothermic and proceeds without the need for a catalyst, although base catalysis can be employed.[7][8]
-
Causality: This reaction is fundamental to agrochemical design because the resulting urea moiety is a known pharmacophore for herbicides that inhibit photosynthesis.[9][10][11] By varying the amine reactant, chemists can systematically modify the structure to optimize herbicidal activity, crop selectivity, and soil mobility.
2.2. Formation of Carbamates While the formation of ureas is predominant in this specific agrochemical context, it is crucial to understand that isocyanates also react readily with alcohols to form carbamates (urethanes).[6][12]
-
Mechanism: Similar to the reaction with amines, the oxygen of the alcohol's hydroxyl group acts as the nucleophile. This reaction may be slower than the reaction with amines and often benefits from catalysis by tertiary amines or organotin compounds.[8][12]
Diagram: Core Reaction Pathway
Caption: General synthesis of a urea-based agrochemical precursor.
Application Profile: Synthesis of Phenylurea Agrochemicals
Phenylurea derivatives are a major class of agrochemicals, with Thidiazuron being a prominent example used as a plant growth regulator and cotton defoliant.[13][14] The synthesis of such compounds provides a model workflow for utilizing this compound. The core principle involves reacting the isocyanate with a suitable amine-containing molecule to construct the final active ingredient.[5]
Mechanism of Action Insight: Many urea-based herbicides function by inhibiting Photosystem II (PSII) in plants.[9][10] They bind to the D-1 quinone-binding protein, blocking the photosynthetic electron transport chain, which ultimately leads to oxidative stress and plant death.[10][11] This specific mode of action underscores the importance of the urea scaffold in designing effective herbicides.
Experimental Protocols: A Self-Validating System
4.1. Mandatory Safety Protocol: Handling Isocyanates
Trustworthiness Mandate: Isocyanates are potent respiratory sensitizers and can cause severe irritation upon contact with skin and eyes.[15][16] Strict adherence to safety protocols is non-negotiable. Any deviation compromises the validity of the experiment and the safety of personnel.
-
Engineering Controls: All manipulations involving this compound MUST be performed in a certified chemical fume hood with sufficient airflow.[17][18]
-
Personal Protective Equipment (PPE):
-
Respiratory Protection: An air-purifying respirator with organic vapor cartridges is recommended, especially when handling larger quantities or if ventilation is suboptimal.[16]
-
Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber or nitrile). Double-gloving is advised.[17][18]
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[18]
-
Skin Protection: Wear a lab coat and ensure all skin is covered. Disposable suits may be appropriate for large-scale work.
-
-
Spill & Decontamination:
-
In case of a spill, evacuate the area and ensure it is well-ventilated.[17]
-
Contain the spill with an inert absorbent material like sand or vermiculite. DO NOT USE WATER directly on the spill, as this can generate CO₂ gas and cause splashing.[17]
-
Prepare a decontamination solution (e.g., 5-10% sodium carbonate, 0.2% liquid detergent, and 90-95% water) and apply it to the absorbed material and spill area.[17] Collect waste in an open-top container, as pressure can build up.
-
All contaminated materials must be disposed of as hazardous waste according to institutional and local regulations.[17]
-
Diagram: Isocyanate Handling Workflow
Caption: A mandatory workflow for the safe handling of isocyanates.
4.2. General Protocol: Synthesis of N-Aryl-N'-(4-methylthiophenyl)urea
Objective: To provide a robust and reproducible method for synthesizing a model N,N'-disubstituted urea from this compound and a representative arylamine.
Materials & Reagents:
-
This compound (1.0 eq)
-
Substituted Arylamine (e.g., 4-chloroaniline) (1.0 eq)
-
Anhydrous Solvent (e.g., Acetone, Dichloromethane, or Tetrahydrofuran)
-
Reaction Flask with Magnetic Stirrer
-
Dropping Funnel
-
Ice Bath (optional, for temperature control)
-
Thin-Layer Chromatography (TLC) apparatus
-
Buchner Funnel and Filter Paper
Procedure:
-
Preparation: In a chemical fume hood, dissolve the arylamine (10 mmol, 1.0 eq) in the chosen anhydrous solvent (e.g., 50 mL acetone) in a clean, dry reaction flask equipped with a magnetic stirrer.[19]
-
Reaction Setup: If the reaction is expected to be highly exothermic, place the flask in an ice bath to maintain a temperature between 0-5 °C. For many standard reactions, room temperature is sufficient.[7]
-
Isocyanate Addition (Critical Step): Dissolve this compound (10 mmol, 1.0 eq) in a minimal amount of the same solvent (e.g., 10 mL acetone) and load it into a dropping funnel. Add the isocyanate solution dropwise to the stirred amine solution over 15-20 minutes.
-
Causality: Slow, dropwise addition is crucial to control the reaction's exothermicity. A rapid increase in temperature can lead to the formation of side products.
-
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The reaction is often rapid, with the product precipitating out of the solution. Monitor the reaction's completion by TLC, checking for the disappearance of the starting amine. This typically takes 1-4 hours.[7][19]
-
Product Isolation: Once the reaction is complete, collect the precipitated solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials or soluble impurities.[7]
-
Drying: Dry the purified product under vacuum at 50-60 °C for 2-4 hours to obtain the final N-Aryl-N'-(4-methylthiophenyl)urea.
-
Validation: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and melting point determination.
References
- Lab safety alert: a real case of isocyan
- A Guide to the Safe Handling of Aromatic Isocyan
- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyan
- A Guide to Occupational Exposure to Isocyan
- 1-cyano-3-phenylurea. Organic Syntheses Procedure.
- Urea. AERU - University of Hertfordshire.
- An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry.
- [Mechanism of action and substitute effects of herbicides of urea-, carbam
- Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrog
- Isocyan
- Isocyan
- Organic Isocyanates and Isothiocyanates: Versatile Intermediates in Agrochemistry. Source not specified.
- The Role of Phenyl Isocyanate in Agrochemical Synthesis. Source not specified.
- Process for the synthesis of isocyanates and of isocyanate derivatives.
- 4-(METHYLTHIO)
- 4-(Methylthio)
- Thidiazuron and its synthesizing process.
- 4-(Methylthio)
- Overview of herbicide mechanisms of action. PMC - NIH.
- Preparation method of urea using fertilizer to control pests.
- Overview of Herbicide Mechanisms of Action.
- This compound | C8H7NOS | CID 2733316. PubChem - NIH.
- 4-(METHYLTHIO)
- 4-(METHYLTHIO)
- The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Source not specified.
- Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Semantic Scholar.
- Thidiazuron, a phenyl-urea cytokinin, inhibits ergosterol synthesis and attenuates biofilm form
- The Morphoregulatory Role of Thidiazuron: Metabolomics-Guided Hypothesis Gener
- (PDF) Thidiazuron, a phenyl-urea cytokinin, inhibits ergosterol synthesis and attenuates biofilm formation of Candida albicans.
- (PDF) Thidiazuron, a phenyl-urea cytokinin, inhibits ergosterol synthesis and attenuates biofilm formation of Candida albicans.
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- 4. This compound CAS#: 1632-84-4 [amp.chemicalbook.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. nbinno.com [nbinno.com]
- 7. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]
- 8. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]
- 9. [Mechanism of action and substitute effects of herbicides of urea-, carbamate, amide- and triazine type] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overview of herbicide mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 13. Thidiazuron, a phenyl-urea cytokinin, inhibits ergosterol synthesis and attenuates biofilm formation of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Morphoregulatory Role of Thidiazuron: Metabolomics-Guided Hypothesis Generation for Mechanisms of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lab safety alert: a real case of isocyanate exposure - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY90051D [pubs.rsc.org]
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- 18. safework.nsw.gov.au [safework.nsw.gov.au]
- 19. asianpubs.org [asianpubs.org]
Application Notes & Protocols: The Strategic Use of 4-(Methylthio)phenyl Isocyanate in Pharmaceutical Drug Discovery
Introduction: The Role of a Versatile Building Block
In the landscape of modern medicinal chemistry, the efficient construction of diverse molecular libraries is paramount to the discovery of novel therapeutics. 4-(Methylthio)phenyl isocyanate has emerged as a key reagent in this endeavor, primarily for its ability to readily form urea derivatives.[1][2] The urea moiety is not merely a linker; it is a "privileged scaffold" in drug design, renowned for its unique ability to establish a robust network of interactions with biological targets.[3] This guide provides an in-depth exploration of the chemical principles, strategic applications, and detailed protocols for leveraging this compound in the synthesis of potential drug candidates, with a particular focus on the development of kinase inhibitors.
The isocyanate group (-N=C=O) is highly electrophilic, making it exceptionally reactive toward nucleophiles like primary and secondary amines.[4][5] This reactivity is the cornerstone of its utility, enabling the straightforward formation of unsymmetrical urea linkages—a central feature in a multitude of biologically active compounds, including the pioneering anti-cancer drug Sorafenib.[3][6]
The Chemistry and Rationale
The Urea Moiety: A Privileged Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[7][8] Many successful kinase inhibitors are classified as "Type II inhibitors," which bind to a specific inactive conformation of the kinase. A key structural feature of numerous Type II inhibitors is the bis-aryl urea.
The significance of the urea functional group lies in its stereochemistry and hydrogen-bonding capabilities. The two N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This arrangement allows the urea moiety to form a highly stable, bidentate hydrogen bond interaction with the "hinge region" of the kinase's ATP-binding pocket, a critical factor for potent and selective inhibition.[3][7]
Chemical Properties and Reactivity of this compound
This compound is a specialized aryl isocyanate featuring a methylthio (–SCH₃) group at the para-position. This substitution influences the molecule's electronic properties and, consequently, its reactivity and the pharmacological profile of its derivatives.[4] The core of its utility is the nucleophilic addition reaction with an amine.
The reaction mechanism involves the lone pair of electrons on the amine's nitrogen atom attacking the electrophilic carbon of the isocyanate group. This forms a zwitterionic intermediate that rapidly rearranges to the stable urea product. This reaction is typically high-yielding and proceeds under mild conditions.[4][9]
Caption: Mechanism of Urea Formation.
The methylthio group itself can engage in non-covalent interactions within a protein's binding pocket and subtly modulates the electronic character of the phenyl ring, providing a distinct advantage for structure-activity relationship (SAR) studies. By synthesizing libraries of compounds where the only difference is the substitution on the isocyanate-derived ring (e.g., methylthio vs. trifluoromethyl), researchers can probe the specific requirements of the target's binding site.
| Property | Value | Reference |
| CAS Number | 1632-84-4 | [2][10][11][12] |
| Molecular Formula | C₈H₇NOS | [2][10][11] |
| Molecular Weight | 165.21 g/mol | [2][10] |
| Appearance | Colorless to pale yellow liquid | [13] |
| Boiling Point | 117-118 °C at 8 mmHg | [2] |
| Density | 1.176 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.606 | [2] |
Application Case Study: Synthesis of Kinase Inhibitors Analogous to Sorafenib
Sorafenib is a multi-kinase inhibitor approved for treating advanced renal cell and hepatocellular carcinoma.[6][14] Its chemical structure is a textbook example of a bis-aryl urea, and its synthesis provides a perfect blueprint for understanding the application of aryl isocyanates. The final and crucial step in many Sorafenib synthesis routes is the condensation of an amine precursor with an aryl isocyanate.[6][15][16]
While Sorafenib itself uses 4-chloro-3-(trifluoromethyl)phenyl isocyanate, this compound is employed in discovery programs to generate Sorafenib-like analogues, exploring how different electronic and steric features impact kinase selectivity and potency.[14]
Caption: General Synthetic Workflow.
The urea moiety in these inhibitors is critical for binding to the kinase hinge region, specifically forming hydrogen bonds with the backbone amide of a conserved aspartate and glutamate residue in the DFG motif (Asp-Phe-Gly).
Caption: Urea Moiety H-Bonding in Kinase Pocket.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Bis-Aryl Urea Derivative
This protocol describes a general method for reacting an aromatic amine with this compound.
Causality and Self-Validation: The success of this reaction is predicated on the high reactivity of the isocyanate group. The protocol is designed to be self-validating through standard analytical techniques. The reaction is typically clean, and the product often precipitates or is easily isolated, providing a preliminary check of success before characterization. An inert atmosphere is crucial as isocyanates can react with atmospheric moisture.[17]
Materials:
-
Aromatic amine (1.0 eq)
-
This compound (1.05 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Round-bottom flask with magnetic stir bar
-
Syringes and needles
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a positive pressure of nitrogen, dissolve the aromatic amine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Reagent Addition: While stirring at room temperature, add this compound (1.05 eq) dropwise via syringe. Note: The reaction is often exothermic. For sensitive substrates, an ice bath may be used to maintain room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting amine.
-
Workup:
-
If a precipitate has formed, collect the solid product by vacuum filtration and wash with a small amount of cold DCM.
-
If the product is soluble, concentrate the reaction mixture under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary.
-
Characterization: Confirm the identity and purity of the final urea derivative using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The formation of the urea is typically confirmed by the appearance of characteristic N-H signals in the NMR spectrum and the correct molecular ion peak in the mass spectrum.
Safety and Handling of this compound
Isocyanates are hazardous compounds and must be handled with appropriate precautions.[18][19]
-
Health Hazards: this compound is harmful if swallowed, inhaled, or absorbed through the skin.[18][19] It causes serious eye irritation and may cause respiratory irritation.[18][19] It is also a lachrymator and has a strong, unpleasant odor (stench).[19]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood.[18][20][21] Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[18][20] For operations with a high risk of aerosol generation, respiratory protection may be required.[18][19]
-
Handling: Use syringes or cannulas for transfers. Avoid contact with water and moisture, as this can lead to the formation of insoluble urea byproducts and pressure buildup from CO₂ evolution.[19][21]
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, well-ventilated area.[20][21] Refrigeration is often recommended.[20]
-
Spill & Disposal: Absorb small spills with an inert material (e.g., vermiculite or sand). Dispose of the chemical and contaminated materials as hazardous waste in accordance with local regulations.[19][20]
Conclusion
This compound is a powerful and versatile reagent in the drug discovery arsenal. Its straightforward and efficient reactivity to form the urea scaffold provides medicinal chemists with a reliable method for synthesizing compound libraries targeting a wide range of biological systems. Its most prominent application lies in the development of kinase inhibitors, where the resulting urea moiety plays a direct and critical role in target binding. By understanding the underlying chemistry, adhering to rigorous synthetic and safety protocols, and strategically employing this building block, researchers can significantly accelerate the identification and optimization of novel therapeutic agents.
References
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (n.d.). National Center for Biotechnology Information.
- Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - Frontiers. (n.d.). Frontiers.
- This compound | Georganics. (2011, February 18). Georganics.
- One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. (n.d.). E-Journal of Chemistry.
- Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - MDPI. (n.d.). MDPI.
- Protein kinase inhibitors from the urea class - ResearchGate. (2004, August 6). ResearchGate.
- Urea derivatives of STI571 as inhibitors of Bcr-Abl and PDGFR kinases - PubMed. (2004, December 6). PubMed.
- Urea derivatives as anticancer agents - PubMed. (n.d.). PubMed.
- Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors - PMC. (n.d.). National Center for Biotechnology Information.
- The synthetic compounds of the urea derivatives 12-22. - ResearchGate. (n.d.). ResearchGate.
- This compound | 1632-84-4 | Benchchem. (n.d.). Benchchem.
- Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2020, September 15). Thermo Fisher Scientific.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2020, September 22). Thermo Fisher Scientific.
- New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC - NIH. (n.d.). National Center for Biotechnology Information.
- This compound | 1632-84-4 - ChemicalBook. (2023, August 19). ChemicalBook.
- SAFETY DATA SHEET - Sigma-Aldrich. (2022, September 7). Sigma-Aldrich.
- Sorafenib synthesis - ChemicalBook. (n.d.). ChemicalBook.
- CAS 1632-84-4: this compound - CymitQuimica. (n.d.). CymitQuimica.
- Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. (n.d.). ScienceDirect.
- Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - NIH. (2013, May 15). National Institutes of Health.
- This compound | CAS 1632-84-4 | SCBT. (n.d.). Santa Cruz Biotechnology.
- WO2009111061A1 - Process for the preparation of sorafenib and salts thereof - Google Patents. (n.d.). Google Patents.
- 3-(Methylthio)phenyl isocyanate - Apollo Scientific. (n.d.). Apollo Scientific.
- Reactions of 4 methylphenyl isocyanate with amino acids - PubMed. (n.d.). PubMed.
- This compound 97 1632-84-4 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- This compound | CAS: 1632-84-4 | Chemical Product. (n.d.). Finetech Industry Limited.
- How to do this reaction? : r/OrganicChemistry - Reddit. (2022, November 21). Reddit.
- Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- How anyone have experience with reacting amines with phenyl isothiocyanate? - Reddit. (2022, November 10). Reddit.
- This compound | C8H7NOS | CID 2733316 - PubChem - NIH. (n.d.). PubChem.
- Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions | Request PDF - ResearchGate. (2007, August 7). ResearchGate.
- The kinetics of hydrolysis of methyl and phenyl lsocyanates - RSC Publishing. (n.d.). Royal Society of Chemistry.
- Phenyl isocyanate is a potent chemical sensitizer - PubMed - NIH. (n.d.). National Center for Biotechnology Information.
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- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 11. This compound | CAS: 1632-84-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
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- 13. CAS 1632-84-4: this compound [cymitquimica.com]
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- 15. Sorafenib synthesis - chemicalbook [chemicalbook.com]
- 16. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 18. georganics.sk [georganics.sk]
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- 20. assets.thermofisher.com [assets.thermofisher.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: Bioconjugation Strategies Involving 4-(Methylthio)phenyl isocyanate
Introduction: The Unique Role of 4-(Methylthio)phenyl isocyanate in Bioconjugation
In the landscape of bioconjugation, the choice of a linker molecule is paramount to the success of creating stable and functional biomolecular conjugates. This compound (4-MTPI) has emerged as a valuable reagent for this purpose. Its utility stems from the highly reactive isocyanate group, which efficiently forms stable urea bonds with primary amines on biomolecules.
What sets 4-MTPI apart is the presence of the methylthio (-SCH₃) group. This moiety imparts a degree of hydrophobicity to the linker, which can be advantageous in specific applications, such as in the development of antibody-drug conjugates (ADCs), where linker hydrophobicity can influence the drug-to-antibody ratio (DAR) and overall conjugate stability.[1][2] Furthermore, the sulfur atom in the methylthio group is susceptible to oxidation, offering a potential handle for post-conjugation modification to modulate the physicochemical properties of the final bioconjugate.[3]
This guide provides a comprehensive overview of the chemical principles, detailed protocols, and characterization strategies for the effective use of 4-MTPI in your research.
Core Principles: The Chemistry of Isocyanate-Based Bioconjugation
The primary reaction mechanism underpinning the use of 4-MTPI is the nucleophilic addition of a primary amine to the electrophilic carbon atom of the isocyanate group.[4] This reaction is highly efficient and proceeds readily under mild, aqueous conditions suitable for most proteins.
Target Residues: The primary targets for 4-MTPI on a protein are:
-
N-terminal α-amines: The primary amine at the N-terminus of a polypeptide chain.[5]
-
Lysine (Lys) ε-amines: The primary amine on the side chain of lysine residues.[6]
The reaction results in the formation of a highly stable urea linkage, which is resistant to hydrolysis under physiological conditions.
Sources
- 1. Hydrophobic Interaction Chromatography (HIC) - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Modification and Labeling with 4-(Methylthio)phenyl isocyanate (MTPITC)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Leveraging 4-(Methylthio)phenyl isocyanate for Advanced Proteomics
In the dynamic fields of proteomics, drug discovery, and diagnostics, the precise chemical modification and labeling of proteins are fundamental techniques. This compound (MTPITC) is an amine-reactive chemical compound that offers a valuable tool for covalently modifying proteins. Its isocyanate group readily reacts with nucleophilic primary amino groups found at the N-terminus of polypeptides and on the side chain of lysine residues, forming stable urea linkages.[1][2] This covalent modification allows for the introduction of a unique phenyl-methylthio moiety onto the protein surface, which can be utilized for a variety of downstream applications.
The presence of the methylthio group (-SCH3) provides a unique chemical handle that can potentially be exploited for further, more selective secondary reactions or for specific detection methods. While less common than its isothiocyanate counterparts, MTPITC's distinct reactivity and the properties it imparts to labeled proteins make it a reagent of interest for specialized applications in protein chemistry.
This guide provides a comprehensive overview of the principles and methodologies for using MTPITC in protein modification and labeling. It is designed to equip researchers with the foundational knowledge and practical protocols to successfully incorporate this reagent into their experimental workflows.
Chemical Properties and Reactivity of MTPITC
MTPITC is a yellow to orange liquid with a molecular weight of 165.21 g/mol .[3][4] It is sensitive to moisture and should be handled in a dry environment to prevent hydrolysis of the reactive isocyanate group.[5][6] The key to its utility in protein modification lies in the electrophilic nature of the carbon atom in the isocyanate group (-N=C=O), which is susceptible to nucleophilic attack by the deprotonated primary amino groups of proteins.[7]
The reaction is most efficient under slightly alkaline conditions (pH 7.5-8.5), where a significant proportion of the lysine ε-amino groups and the N-terminal α-amino group are in their unprotonated, nucleophilic state. At lower pH, the amino groups are protonated and thus less reactive.[8] The reaction results in the formation of a stable N,N'-disubstituted urea bond.[1]
Reaction Mechanism of MTPITC with Primary Amines
The reaction proceeds through a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon of the isocyanate group. This is followed by a proton transfer to the nitrogen of the isocyanate, resulting in the formation of a stable urea linkage.
Caption: Reaction of MTPITC with a protein's primary amine.
Protocol 1: General Protein Modification with MTPITC
This protocol provides a general framework for labeling a protein with MTPITC. The optimal conditions, particularly the molar ratio of MTPITC to protein, may need to be determined empirically for each specific protein.
Materials and Reagents
-
Protein of interest
-
This compound (MTPITC)[9]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl or 1 M glycine, pH 8.0
-
Desalting column or dialysis tubing for purification
-
Spectrophotometer
Experimental Workflow
Caption: Workflow for general protein modification with MTPITC.
Step-by-Step Procedure
-
Protein Preparation:
-
Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain any primary amines (e.g., Tris or glycine) as these will compete with the protein for reaction with MTPITC.
-
-
MTPITC Solution Preparation:
-
Immediately before use, prepare a stock solution of MTPITC in anhydrous DMF or DMSO. A typical concentration is 10 mg/mL. MTPITC is moisture-sensitive, so handle it in a dry environment and use anhydrous solvents.[5]
-
-
Labeling Reaction:
-
While gently vortexing the protein solution, slowly add the desired amount of the MTPITC stock solution.
-
A starting point is a 10- to 20-fold molar excess of MTPITC to protein. The optimal ratio should be determined experimentally.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any excess MTPITC.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the excess MTPITC, quenching reagent, and reaction byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
-
Characterization of the MTPITC-Protein Conjugate:
-
Degree of Labeling (DOL): The extent of modification can be estimated by spectrophotometry if the protein has a known extinction coefficient and the MTPITC adduct has a distinct absorbance, or more accurately by mass spectrometry.
-
Integrity of the Labeled Protein: Analyze the purified labeled protein by SDS-PAGE to check for aggregation or degradation.
-
Protocol 2: Peptide Labeling with MTPITC for Quantitative Mass Spectrometry
This protocol describes a hypothetical application of MTPITC for relative quantification of proteins in two different samples using a stable isotope labeling strategy. This would require the synthesis of a heavy-isotope-labeled version of MTPITC (e.g., with ¹³C or ¹⁵N), which is a common practice for quantitative proteomics reagents.
Materials and Reagents
-
Protein samples (e.g., cell lysates from two different conditions)
-
Light MTPITC (unlabeled)
-
Heavy MTPITC (isotope-labeled, e.g., ¹³C₆-MTPITC)
-
Trypsin (mass spectrometry grade)
-
Digestion Buffer: 50 mM ammonium bicarbonate, pH 8.0
-
Reduction and Alkylation Reagents (DTT and iodoacetamide)
-
Labeling Buffer: 100 mM HEPES or TEAB, pH 8.5
-
Quenching Solution: 5% hydroxylamine
-
C18 solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Experimental Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. | Semantic Scholar [semanticscholar.org]
- 3. This compound | 1632-84-4 [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. This compound CAS#: 1632-84-4 [amp.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. scbt.com [scbt.com]
Application Notes and Protocols for Catalytic Reactions of 4-(Methylthio)phenyl Isocyanate
Introduction
4-(Methylthio)phenyl isocyanate is a versatile reagent in organic synthesis, prized for its reactive isocyanate functional group which serves as a key building block for a diverse range of molecular architectures. The presence of the electron-donating methylthio group at the para-position of the phenyl ring subtly modulates the reactivity of the isocyanate moiety, influencing reaction kinetics and catalyst selection. This guide provides a comprehensive overview of catalytic strategies to promote the reactions of this compound with various nucleophiles, including amines, alcohols, and thiols, to yield ureas, carbamates, and thiocarbamates, respectively. These products are of significant interest to researchers in drug discovery and materials science due to their prevalence in biologically active molecules and functional polymers.[1][2][3]
This document is intended for researchers, scientists, and drug development professionals. It offers not just procedural steps, but also the underlying scientific rationale for catalyst choice and reaction design, empowering users to optimize their synthetic strategies.
Core Principles of Isocyanate Reactivity and Catalysis
The fundamental reactivity of the isocyanate group (-N=C=O) is characterized by the electrophilic nature of the central carbon atom, making it susceptible to nucleophilic attack. The general order of reactivity for common nucleophiles with isocyanates is: aliphatic amines > aromatic amines > primary alcohols > secondary alcohols > thiols > phenols > water.
Catalysts are often employed to enhance reaction rates, improve selectivity, and enable reactions to proceed under milder conditions. The choice of catalyst is critical and depends on the specific nucleophile and desired reaction outcome. Catalytic mechanisms for isocyanate reactions can be broadly categorized into two main pathways:
-
Lewis Acid Catalysis: Metal-based catalysts, such as organotin compounds, coordinate to the oxygen atom of the isocyanate group. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[4]
-
Base Catalysis: Tertiary amines and other basic catalysts can activate the nucleophile (e.g., an alcohol) by forming a hydrogen-bonded complex, increasing its nucleophilicity. Alternatively, some strong bases can directly activate the isocyanate.[5][6]
The methylthio (-SCH3) group on the phenyl ring of this compound is an activating group, which can influence the electron density of the isocyanate group and its reactivity compared to unsubstituted phenyl isocyanate.
Catalyst Selection for Reactions of this compound
The selection of an appropriate catalyst is paramount for achieving high yields and clean conversions in reactions involving this compound. The following table provides a summary of recommended catalysts for different classes of nucleophiles.
| Nucleophile | Product | Recommended Catalyst Classes | Typical Catalyst(s) | Rationale for Selection |
| Primary/Secondary Amines | Ureas | Often catalyst-free; Tertiary Amines; Organocatalysts | Triethylamine (TEA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Reactions with amines are typically fast. Catalysts can be used to accelerate reactions with less nucleophilic amines or for sterically hindered substrates.[7][8][9] |
| Primary/Secondary Alcohols | Carbamates | Organometallic Catalysts; Tertiary Amines | Dibutyltin dilaurate (DBTDL), Stannous octoate | Organotin catalysts are highly effective for the isocyanate-alcohol reaction, proceeding via a Lewis acid mechanism.[10][11][12] |
| Phenols | Carbamates | Tertiary Amines; Organometallic Catalysts | Pyridine, DBTDL | Phenols are less nucleophilic than alcohols, often requiring a catalyst and/or elevated temperatures.[13][14] |
| Thiols | Thiocarbamates | Basic Catalysts; Organometallic Catalysts | Sodium carbonate (Na2CO3), Tertiary Amines, DBTDL | The reaction with thiols can be sluggish and often requires catalysis to proceed at a reasonable rate.[5][15][16] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of ureas, carbamates, and thiocarbamates from this compound.
Protocol 1: Synthesis of N,N'-Disubstituted Ureas
This protocol describes the synthesis of an N,N'-disubstituted urea via the reaction of this compound with a primary or secondary amine. The reaction is often rapid and may not require a catalyst.[7][17]
Workflow for Urea Synthesis
Caption: General workflow for the synthesis of ureas.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Argon or nitrogen source for inert atmosphere (optional, but recommended)
Procedure:
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equivalent).
-
Solvent Addition: Dissolve the amine in a minimal amount of anhydrous DCM or THF.
-
Isocyanate Addition: Under a gentle stream of inert gas, add a solution of this compound (1.05 equivalents) in the same anhydrous solvent dropwise to the stirred amine solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Isolation:
-
If a precipitate forms, collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography if necessary.
-
Exemplary Data for Urea Synthesis
| Amine | Catalyst | Solvent | Time (h) | Yield (%) |
| Aniline | None | DCM | 2 | >95 |
| Benzylamine | None | THF | 1 | >98 |
| Diethylamine | None | DCM | 1.5 | >95 |
Protocol 2: Synthesis of Carbamates
This protocol details the synthesis of carbamates from this compound and an alcohol or phenol, often requiring catalysis. Dibutyltin dilaurate (DBTDL) is a highly effective catalyst for this transformation.[10][11]
Workflow for Carbamate Synthesis
Sources
- 1. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ohans.com [ohans.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dibutyltin Dilaurate | Catalyst for Polyurethane Paints and Coatings [borchers.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. One-Pot Synthesis of O-Aryl Carbamates [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Na2CO3-promoted synthesis of thiocarbamates from isocyanates and thiols under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. asianpubs.org [asianpubs.org]
Application Note & Protocols: Solid-Phase Synthesis Using 4-(Methylthio)phenyl Isocyanate
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-(Methylthio)phenyl isocyanate in solid-phase synthesis (SPS). The primary focus is on the robust and efficient formation of urea derivatives, a common motif in pharmacologically active compounds. The protocols detailed herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure reproducibility and success. We will explore the underlying causality of experimental choices, present detailed step-by-step workflows, and offer insights into process optimization and troubleshooting.
Foundational Principles: The Synergy of Solid-Phase Synthesis and Isocyanate Chemistry
Solid-phase synthesis (SPS) revolutionized the construction of complex molecules like peptides and oligonucleotides by anchoring the starting material to an insoluble polymer support.[1] This approach simplifies the entire synthetic process into a cycle of reaction, filtration, and washing, thereby allowing the use of excess reagents to drive reactions to completion without necessitating complex purification of intermediates.[1][2]
Isocyanates (R-N=C=O) are highly valuable reagents in this context. Their electrophilic carbon atom is highly susceptible to nucleophilic attack by primary and secondary amines, leading to the rapid and high-yielding formation of stable urea linkages (-NH-C(O)-NH-).[3][4] This reaction is a cornerstone of medicinal chemistry for producing libraries of compounds for drug discovery programs.[5][6]
The reagent at the center of this guide, this compound, offers a unique combination of reactivity and functionality. The isocyanate group provides the core reactivity for urea formation, while the 4-(methylthio)phenyl moiety introduces a sulfur-containing aromatic ring. This feature can be exploited for several purposes:
-
Modulating Pharmacokinetics: The lipophilicity and metabolic profile of the final compound are influenced by the aryl group.
-
Structural Handle: The methylthio group can potentially be oxidized to a sulfoxide or sulfone, offering a route to further derivatization and library expansion.
-
Specific Interactions: The sulfur atom may engage in specific interactions with biological targets.
This guide will provide two primary protocols: the synthesis of N,N'-disubstituted ureas and the formation of S-aryl thiocarbamates, showcasing the versatility of this reagent on a solid support.
Protocol I: Solid-Phase Synthesis of N-Aryl Ureas
This protocol details the most common application: the reaction of a resin-bound amine with this compound to yield a urea derivative that is subsequently cleaved from the support.
Overall Workflow
The process begins with a functionalized resin, proceeds through deprotection (if necessary), coupling with the isocyanate, and concludes with cleavage and product isolation.
Caption: Workflow for solid-phase urea synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Purpose |
| Rink Amide Resin | 100-200 mesh, ~0.6 mmol/g | Standard Supplier | Solid support for C-terminal amides |
| This compound | ≥98% | Standard Supplier | Key electrophile |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard Supplier | Swelling & reaction solvent |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier | Washing solvent |
| Piperidine | Reagent Grade | Standard Supplier | Fmoc deprotection |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Standard Supplier | Cleavage reagent |
| Triisopropylsilane (TIS) | ≥98% | Standard Supplier | Cation scavenger |
| Diethyl Ether | Anhydrous | Standard Supplier | Product precipitation |
Step-by-Step Experimental Protocol
This protocol assumes a 0.1 mmol synthesis scale.
-
Resin Swelling:
-
Place Rink Amide resin (167 mg, 0.1 mmol) into a solid-phase reaction vessel.
-
Add DMF (3-5 mL) and gently agitate for 1 hour at room temperature. This step is critical as it allows reagents to access the reactive sites within the polymer beads.[7]
-
Drain the solvent.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF (3 mL) to the swollen resin.
-
Agitate for 3 minutes, drain, and repeat with fresh 20% piperidine in DMF for 10 minutes. This two-stage process ensures complete removal of the Fmoc protecting group.
-
Drain the solution.
-
-
Washing Post-Deprotection:
-
Wash the resin thoroughly to remove all traces of piperidine, which would otherwise react with the isocyanate.
-
Perform the following wash cycle: DMF (3 x 3 mL), DCM (3 x 3 mL), DMF (3 x 3 mL).
-
Self-Validation Check: Perform a Kaiser test on a small sample of beads. A deep blue color indicates the presence of a free primary amine, confirming successful deprotection.[6]
-
-
Urea Formation:
-
In a separate vial, prepare a 0.5 M solution of this compound in DMF (e.g., 33 mg, 0.2 mmol in 0.4 mL DMF). Using a 2- to 5-fold excess of the isocyanate ensures the reaction is driven to completion.
-
Add the isocyanate solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours. The reaction is typically rapid and requires no catalyst.
-
Self-Validation Check: After the reaction, a Kaiser test should yield a negative result (yellow/colorless beads), indicating complete consumption of the free amine.
-
-
Washing Post-Coupling:
-
Drain the reaction solution.
-
Wash the resin thoroughly to remove excess isocyanate: DMF (3 x 3 mL), DCM (3 x 3 mL), Methanol (2 x 3 mL), DCM (3 x 3 mL).
-
-
Cleavage and Product Isolation:
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). TIS is a crucial scavenger that quenches reactive cations generated during cleavage, preventing side reactions.[8]
-
Add the cleavage cocktail (2 mL) to the resin and agitate for 2 hours at room temperature.
-
Filter the solution away from the resin beads into a clean collection tube.
-
Wash the resin with an additional portion of TFA (0.5 mL) and combine the filtrates.
-
Precipitate the crude product by adding the TFA filtrate dropwise to a centrifuge tube containing cold diethyl ether (~10 mL).
-
Centrifuge the mixture, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the final product under vacuum. Characterize by HPLC and MS.
-
Protocol II: Solid-Phase Synthesis of S-Aryl Thiocarbamates
This protocol adapts the core principles to react this compound with a resin-bound thiol. This reaction is an efficient way to form a thiocarbamate linkage.
Reaction Scheme & Workflow
The reaction involves the base-catalyzed addition of a thiol to the isocyanate.
Caption: Workflow for solid-phase thiocarbamate synthesis.
Key Experimental Modifications
-
Starting Resin: A thiol-functionalized resin, such as a trityl thiol resin, is required.
-
Catalyst: The nucleophilic addition of a thiol to an isocyanate is significantly slower than that of an amine and benefits from base catalysis. A non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used.[9][10]
-
Protocol Adaptation (Step 4):
-
Dissolve this compound (3-5 equivalents) in DMF.
-
Add the isocyanate solution to the swollen thiol resin.
-
Add the tertiary amine catalyst (e.g., TEA, 3-5 equivalents).
-
Allow the reaction to proceed for 4-6 hours or until completion, which can be monitored by test cleavage and LC-MS analysis.
-
-
Monitoring: Standard colorimetric tests like the Kaiser test are not applicable. Reaction progress is best monitored by performing a small-scale test cleavage on a few resin beads followed by LC-MS analysis of the cleaved product.
Troubleshooting and Expert Insights
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction (Positive Kaiser test in Protocol I) | 1. Insufficient equivalents of isocyanate.2. Poor resin swelling.3. Sterically hindered amine. | 1. Increase equivalents of isocyanate to 5-10x and/or extend reaction time.2. Ensure adequate swelling time (at least 1 hour).3. Consider gentle heating (e.g., 40°C) if the isocyanate is stable. |
| Low Final Yield | 1. Incomplete coupling.2. Inefficient cleavage.3. Loss of product during precipitation/washing. | 1. See "Incomplete Reaction".2. Extend cleavage time to 3-4 hours.3. Ensure ether is sufficiently cold (-20°C) and minimize the number of ether washes. |
| Side Product Formation | 1. Trimerization of isocyanate (isocyanurate formation).2. Reaction with residual water. | 1. Use fresh, high-quality isocyanate. Avoid heating if possible.2. Use anhydrous/peptide synthesis grade solvents for all steps. |
| Safety Precaution | Isocyanates are potent sensitizers and toxic upon inhalation.[11] | Always handle this compound and TFA in a certified chemical fume hood while wearing appropriate personal protective equipment (gloves, safety glasses). |
References
-
Lee, S. H., Matsushita, H., Koch, G., Zimmermann, J., Clapham, B., & Janda, K. D. (2004). Smart Cleavage Reactions: the Synthesis of an Array of Ureas from Polymer-Bound Carbamates. Journal of Combinatorial Chemistry, 6(5), 677–684. [Link]
-
Li, G., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8219. [Link]
-
Diss, M. L., & Kennan, A. J. (2007). Facile production of mono-substituted urea side chains in solid phase peptide synthesis. Biopolymers, 86(4), 276-281. [Link]
-
Pourgholami, M., et al. (2021). Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods. Scientific Reports, 11(1), 1-13. [Link]
-
Reaction of an isocyanate with an amine. ResearchGate. [Link]
-
Bédard, F., et al. (2024). Universal peptide synthesis via solid-phase methods fused with chemputation. Nature Communications, 15(1), 1-10. [Link]
-
Sahoo, S. K., et al. (2020). Isocyanate- and solvent-free synthesis of melt processible polyurea elastomers derived from urea as a monomer. RSC Advances, 10(33), 19570-19579. [Link]
-
Chalk, R., et al. (2008). Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. Angewandte Chemie International Edition, 47(11), 2131-2133. [Link]
-
Solid-phase synthesis. Wikipedia. [Link]
-
Synthesis and characterization of hyperbranched poly(urea-urethane)s. Qucosa - TU Dresden. [Link]
-
Wang, R., et al. (2023). Development of a urea-bond cleavage reaction induced by nitric oxide for fluorescence imaging. Journal of Materials Chemistry B, 11(4), 794-802. [Link]
-
Liu, J., et al. (2022). From amides to urea derivatives or carbamates with chemospecific C–C bond cleavage at room temperature. Organic Chemistry Frontiers, 9(1), 115-121. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
Sabbioni, G., & Schütze, D. (2001). Reactions of 4-methylphenyl isocyanate with amino acids. Archives of toxicology, 74(12), 707-712. [Link]
-
Góngora-Benítez, M., et al. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials and Protocols, 5(6), 90. [Link]
-
SPPS Reagents Explained: A Complete Guide. CEM Corporation - YouTube. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254. [Link]
-
Tormos, J. R., & Eifler-Lima, V. L. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International journal of peptide research and therapeutics, 20, 53-69. [Link]
-
What is solid phase peptide synthesis? Biotage. [Link]
-
Greening solid-phase peptide synthesis: Solvent consumption minimization. American Chemical Society. [Link]
-
Iwakura, Y., & Okada, H. (1963). The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. Canadian Journal of Chemistry, 41(8), 1954-1960. [Link]
-
Reaction of Isocyanates with amines. ResearchGate. [Link]
-
Pascual, A., et al. (2016). Preparation of poly(thiourethane) thermosets by controlled thiol-isocyanate click reaction using a latent organocatalyst. Polymer Chemistry, 7(1), 177-187. [Link]
Sources
- 1. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. tud.qucosa.de [tud.qucosa.de]
- 5. mdpi.com [mdpi.com]
- 6. Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. Universal peptide synthesis via solid-phase methods fused with chemputation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. upcommons.upc.edu [upcommons.upc.edu]
- 11. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enhancing Natural Product Analysis through Derivatization with 4-(Methylthio)phenyl Isocyanate
Abstract: The chemical analysis of natural products often presents significant challenges due to their structural diversity and physicochemical properties. Many bioactive compounds lack strong chromophores or exhibit poor chromatographic behavior, hindering their detection, quantification, and isolation.[1] This application note provides a comprehensive guide to the derivatization of natural products using 4-(Methylthio)phenyl isocyanate, a versatile reagent for enhancing analytical performance. We will explore the underlying reaction mechanisms, provide detailed, field-proven protocols for derivatization and subsequent HPLC analysis, and offer expert insights into optimizing the workflow for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Derivatization
In natural product research, High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is a primary analytical tool.[1] However, the efficacy of these methods is contingent on the analyte's ability to be retained and resolved on a chromatographic column and to produce a detectable signal. Derivatization is a chemical labeling strategy that modifies the analyte to improve these characteristics.[2]
Isocyanates (R-N=C=O) are highly effective derivatizing agents because they react readily with a wide range of nucleophilic functional groups commonly found in natural products, including alcohols, phenols, amines, and thiols.[1][3] The reaction is typically robust and yields stable products. This guide focuses on This compound , a reagent that offers distinct advantages:
-
Enhanced UV Detectability: The phenyl isocyanate core introduces a potent chromophore into the analyte, dramatically increasing its molar absorptivity and thereby lowering the limits of detection (LOD) and quantification (LOQ) for HPLC-UV analysis.[2]
-
Improved Chromatography: By attaching a hydrophobic phenyl group, the derivatization process increases the polarity of the natural product. This modification enhances retention on widely used reversed-phase (RP) HPLC columns, leading to improved peak shape and resolution.[4]
-
Broad Applicability: The reagent's reactivity with various nucleophiles makes it suitable for a diverse array of natural product classes, from alkaloids (amines) to terpenoids (alcohols) and flavonoids (phenols).
The Chemistry: Mechanism of Action
The core of the derivatization reaction is a nucleophilic addition to the electrophilic carbon atom of the isocyanate group. The lone pair of electrons from the heteroatom (Oxygen, Nitrogen, or Sulfur) on the natural product attacks the isocyanate carbon, leading to the formation of a stable covalent bond.
The primary reactions are as follows:
-
Alcohols and Phenols react to form stable carbamate (urethane) derivatives. It is a critical experimental consideration that aliphatic hydroxyl groups are often significantly more reactive than their phenolic counterparts.[5][6]
-
Primary and Secondary Amines react rapidly to form urea derivatives.[2]
-
Thiols react to form thiocarbamate derivatives.
These reactions are highly efficient and typically proceed under mild conditions.
Caption: Reaction of this compound with nucleophiles.
Application Protocols
This section provides a self-validating, step-by-step protocol for the derivatization and analysis of natural products. The causality behind each step is explained to ensure scientific integrity and reproducibility.
Materials and Reagents
-
Derivatizing Reagent: this compound (≥97% purity)
-
Analyte: Purified natural product or a dried extract
-
Solvents (Anhydrous): Acetonitrile (ACN), Dichloromethane (DCM), or Tetrahydrofuran (THF). Anhydrous grade is critical.
-
Catalyst (Optional): Pyridine or Triethylamine (TEA)
-
Quenching Reagent: HPLC-grade Methanol (MeOH)
-
HPLC Solvents: HPLC-grade Acetonitrile and Water, Formic Acid (FA)
-
Equipment: 2 mL glass vials with screw caps, magnetic stirrer, heating block, nitrogen or argon gas line, rotary evaporator or centrifugal vacuum concentrator, HPLC system with UV/DAD detector.
Experimental Workflow: From Derivatization to Analysis
The overall workflow is designed to ensure complete reaction, removal of interfering excess reagent, and accurate analysis.
Caption: Workflow for natural product derivatization and HPLC analysis.
Detailed Step-by-Step Protocol
Step 1: Sample Preparation (The Anhydrous Imperative)
-
Rationale: Isocyanates readily react with water to form an unstable carbamic acid, which decomposes into an amine and CO2.[3][7] This side reaction consumes the reagent and introduces impurities. Therefore, strictly anhydrous conditions are paramount.
-
Protocol: Accurately weigh 1-5 mg of the natural product or extract into a dry 2 mL vial. Add 1.0 mL of anhydrous acetonitrile (or another suitable aprotic solvent). If the sample is not fully soluble, sonicate briefly.
Step 2: Reagent Addition and Catalysis
-
Rationale: A molar excess of the derivatizing reagent ensures the reaction proceeds to completion. For less reactive hydroxyl groups, a basic catalyst like pyridine accelerates the reaction by activating the hydroxyl group.
-
Protocol: Add a 5 to 10-fold molar excess of this compound to the sample solution. If derivatizing an alcohol or phenol, add 10 µL of pyridine. For amines, a catalyst is typically unnecessary.
Step 3: Reaction Incubation
-
Rationale: Heat provides the activation energy to drive the reaction, while a defined time ensures maximum product formation without significant degradation. Reaction progress can be monitored by thin-layer chromatography (TLC) or test injections into an HPLC.
-
Protocol: Tightly cap the vial and place it on a heating block set to 60°C. Stir the reaction mixture for 60-90 minutes.
Step 4: Quenching Excess Reagent
-
Rationale: Unreacted isocyanate can interfere with the chromatographic analysis and may continue to react with the mobile phase. Adding a simple, highly reactive nucleophile like methanol effectively neutralizes the excess reagent, converting it to an easily separable methylcarbamate byproduct.[2]
-
Protocol: After the incubation period, cool the vial to room temperature. Add 100 µL of methanol and let the vial stand for 15 minutes.
Step 5: Sample Workup for Analysis
-
Rationale: The sample must be in a solvent compatible with the HPLC mobile phase. This step removes the reaction solvent and redissolves the derivatized product in an appropriate mixture for injection.
-
Protocol: Evaporate the solvent to dryness using a stream of nitrogen or a centrifugal vacuum concentrator. Reconstitute the residue in 1.0 mL of a 50:50 acetonitrile/water mixture. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis Protocol
-
Rationale: A standard reversed-phase C18 column is ideal for separating the now more hydrophobic derivatives. A gradient elution provides the necessary resolving power for complex mixtures and ensures the derivatized products elute in a reasonable time.
-
Protocol:
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV/DAD at 254 nm.[2]
-
Injection Volume: 10 µL
-
Data Presentation and Expected Outcomes
The primary benefits of derivatization are quantifiable improvements in retention time and signal intensity.
Table 1: Typical Reaction Condition Guidelines
| Functional Group | Catalyst | Temperature (°C) | Typical Time (min) | Rationale |
|---|---|---|---|---|
| Primary/Secondary Amine | None | 25 - 40 | 30 - 60 | Highly nucleophilic; reaction is fast. |
| Aliphatic Alcohol | Pyridine/TEA | 60 - 80 | 60 - 120 | Moderately nucleophilic; requires heat and/or catalyst. |
| Phenolic Alcohol | Pyridine/TEA | 60 - 80 | 90 - 180 | Less nucleophilic than aliphatic alcohols due to resonance; requires more forcing conditions.[6] |
| Thiol | None | 25 | 30 - 60 | Highly nucleophilic; reaction is typically rapid at room temperature. |
Table 2: Hypothetical HPLC Performance Comparison
| Compound (Example: Steroid) | Retention Time (min) | UV Signal (mAU) | LOD (ng/mL) |
|---|---|---|---|
| Native Compound | 4.2 | 15 | 50 |
| MTP-Derivatized Compound | 15.8 | 250 | 2 |
Expert Insights & Troubleshooting
-
Moisture Sensitivity: Always use freshly opened anhydrous solvents. Store this compound under an inert atmosphere (e.g., argon or nitrogen) and tightly sealed. Reagent degradation is a common cause of failed or inconsistent reactions.[7]
-
Matrix Effects in Extracts: When working with crude extracts, numerous compounds can react with the isocyanate. This can consume the reagent and create a highly complex chromatogram. Consider using Solid-Phase Extraction (SPE) to pre-purify the extract or to clean up the derivatized sample before HPLC analysis.[8]
-
Multiple Derivatization Sites: Natural products with multiple hydroxyl or amino groups may yield a mixture of partially and fully derivatized products. To favor a single, fully derivatized product, increase the molar excess of the isocyanate and extend the reaction time.
-
Reaction Optimization: The conditions provided are a robust starting point. For quantitative applications, it is essential to optimize the molar ratio of the reagent, reaction time, and temperature for your specific analyte to ensure complete and reproducible derivatization.
Conclusion
Derivatization of natural products with this compound is a powerful and reliable strategy to overcome common analytical hurdles. By converting poorly responding or chromatographically challenging molecules into stable, UV-active derivatives, this method significantly enhances the sensitivity and resolution of HPLC analysis. The protocols and insights provided in this application note offer a validated framework for researchers to successfully implement this technique, accelerating the discovery and development of natural products.
References
-
Hughes, C. C. (2021). Chemical labeling strategies for small molecule natural product detection and isolation. Natural Product Reports, 38(5), 927-956. Available at: [Link]
-
Patel, R., et al. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. PharmaTutor. Available at: [Link]
-
Xu, K., et al. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Sabbioni, G., & Turesky, R. J. (2001). Reactions of 4-methylphenyl isocyanate with amino acids. Chemical Research in Toxicology, 14(8), 1036-1044. Available at: [Link]
-
Sabbioni, G., & Schütze, D. (2012). Synthetic approaches to obtain amino acid adducts of 4,4'-methylenediphenyl diisocyanate. Chemical Research in Toxicology, 25(12), 2737-2748. Available at: [Link]
-
Andersen, N. K., et al. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Phytochemistry, 118, 93-101. Available at: [Link]
-
Streicher, R. P., et al. (1996). Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents. American Industrial Hygiene Association Journal, 57(10), 905-913. Available at: [Link]
-
Ehling, G., & Sabbioni, G. (2006). Interactions of aromatic isocyanates with N-acetyl-L-cysteine under physiological conditions. EXCLI Journal, 5, 179-198. Available at: [Link]
-
ResearchGate. (2021). Is it normal to obtain 4 spots for phenyl isocyanate on TLC? Available at: [Link]
- Google Patents. (n.d.). WO1999058517A2 - Isocyanate derivatizing agent and methods of production and use.
-
Wang, J., et al. (2020). The reaction of o-hydroxybenzyl alcohol with phenyl isocyanate in polar solvents. Journal of Physical Organic Chemistry, 33(10), e4104. Available at: [Link]
-
Silva, A. C., et al. (2021). Reactivity of Aliphatic and Phenolic Hydroxyl Groups in Kraft Lignin towards 4,4'-Diphenylmethane Diisocyanate (MDI). Molecules, 26(8), 2131. Available at: [Link]
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- 4. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: 4-(Methylthio)phenyl isocyanate in Advanced Polymer Chemistry
<_
-
Pillar 1: Introduction to 4-(Methylthio)phenyl isocyanate (MTP-NCO)
-
Section 1.1: Physicochemical Properties and Reactivity. I will detail the key properties of MTP-NCO, such as its molecular weight, density, and refractive index, using data from chemical suppliers like Sigma-Aldrich. I will explain how the electron-donating methylthio group influences the reactivity of the isocyanate moiety, comparing it to other common isocyanates.
-
Section 1.2: Safety and Handling. I will outline the necessary safety precautions for handling isocyanates, referencing general lab safety protocols and specific information from Safety Data Sheets (SDS).
-
-
Pillar 2: Core Applications in Polymer Synthesis
-
Section 2.1: High Refractive Index Polyurethanes/Polythiourethanes. This will be a major focus. I will discuss the synthesis of polymers for optical applications, explaining that the sulfur atom and aromatic ring in MTP-NCO contribute significantly to a high refractive index. I will synthesize information from various sources that describe the creation of high-refractive-index polymers.
-
Section 2.2: Stimuli-Responsive and "Smart" Polymers. I will explain how the thioether linkage in MTP-NCO derived polymers can be oxidized to sulfoxide and sulfone. This chemical transformation changes the polarity and properties of the polymer, making it responsive to oxidizing agents. This is a key "Expertise & Experience" point.
-
Section 2.3: Self-Healing Polymers. I will discuss the role of sulfur-containing linkages, like those derived from MTP-NCO, in promoting self-healing properties in polymers. This often involves dynamic covalent chemistry or disulfide bond exchange, which I will explain.
-
-
Pillar 3: Detailed Application Protocols
-
Section 3.1: Protocol for Synthesis of a High Refractive Index Polyurethane. I will create a detailed, step-by-step protocol for synthesizing a polyurethane from MTP-NCO and a suitable polyol (e.g., a sulfur-containing diol to further boost the refractive index). This protocol will be a composite based on standard polyurethane synthesis procedures, adapted for the specific properties of MTP-NCO. It will include steps for reagent preparation, reaction setup, monitoring, workup, and purification.
-
Section 3.2: Protocol for Post-Polymerization Oxidation. I will provide a method for oxidizing the thioether groups in a polymer previously synthesized with MTP-NCO. This will demonstrate the "stimuli-responsive" application and will include details on the choice of oxidizing agent, reaction conditions, and how to characterize the resulting oxidized polymer.
-
-
Pillar 4: Characterization and Data Analysis
-
Section 4.1: Standard Characterization Techniques. I will list and briefly explain the essential techniques for analyzing these polymers, such as FTIR (to confirm urethane bond formation), NMR (for structural elucidation), GPC (for molecular weight determination), DSC/TGA (for thermal properties), and ellipsometry (for refractive index measurement).
-
Section 4.2: Representative Data. I will create a summary table of expected properties for MTP-NCO-based polymers, compiling data points like refractive indices, glass transition temperatures, and tensile strengths from the gathered literature.
-
-
Pillar 5: Visualizations and References
-
Graphviz Diagrams: I will create diagrams for:
-
The general synthesis of a polyurethane from MTP-NCO and a diol.
-
An experimental workflow for the synthesis protocol.
-
The post-polymerization oxidation mechanism.
-
-
References Section: I will compile all cited sources into a numbered list with full details and clickable URLs.
-
By following this structured plan, I can ensure all aspects of the user's request are met, delivering a comprehensive, authoritative, and practical guide in the persona of a Senior Application Scientist. I will now proceed with generating the content based on this plan and the information I have gathered.
Introduction: The Unique Role of this compound (MTP-NCO)
In the vast landscape of polymer chemistry, isocyanates are fundamental building blocks for high-performance materials like polyurethanes and polyureas.[1][2] Among these, this compound (MTP-NCO) stands out as a specialty monomer that imparts unique and highly desirable properties to the final polymer. Its structure, featuring an aromatic ring, a reactive isocyanate group, and a strategically placed methylthio (-SCH₃) group, makes it a powerful tool for developing advanced polymers.
The presence of both a sulfur atom and an aromatic ring significantly elevates the refractive index of polymers incorporating MTP-NCO, making it a key component for optical materials.[3][4] Furthermore, the thioether linkage is not merely a passive component; it is an active functional group that can undergo post-polymerization modification, particularly oxidation. This allows for the creation of "smart" polymers whose properties, such as polarity and solubility, can be tuned on demand. The inherent reactivity of the isocyanate group also allows for its use in creating dynamic polymer networks with self-healing capabilities.[5][6]
This guide provides an in-depth exploration of MTP-NCO's applications, complete with detailed protocols and the scientific rationale behind its use, aimed at researchers and developers in materials science.
Physicochemical Properties of MTP-NCO
A clear understanding of the monomer's properties is critical for successful polymerization.
| Property | Value | Source |
| CAS Number | 1632-84-4 | [7][8] |
| Molecular Formula | CH₃SC₆H₄NCO | [8] |
| Molecular Weight | 165.21 g/mol | [8] |
| Appearance | Liquid | [8] |
| Density | 1.176 g/mL at 25 °C | [7][8] |
| Boiling Point | 117-118 °C at 8 mmHg | [7][8] |
| Refractive Index (n20/D) | 1.606 | [7][8] |
Safety & Handling: Isocyanates are potent sensitizers and toxic.[1] All work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[1] Consult the Safety Data Sheet (SDS) for MTP-NCO before use.[1]
Part 1: Core Applications & Scientific Principles
The unique chemical structure of MTP-NCO opens doors to several high-value applications in polymer science.
High Refractive Index (HRI) Polymers
Causality: The demand for lightweight, high-performance optical components has driven research into High Refractive Index Polymers (HRIPs). A high refractive index is achieved by incorporating structural motifs with high molar refractivity. MTP-NCO is ideal for this purpose due to two key features: the aromatic ring and the sulfur atom in the methylthio group. Sulfur, in particular, has a high atomic polarizability, which directly contributes to a higher refractive index in the resulting polymer.[3]
When MTP-NCO is copolymerized with other sulfur-containing monomers, such as sulfur-containing diols or dithiols, the effect is amplified, leading to polythiourethanes with exceptionally high refractive indices (often >1.65) and excellent transparency.[3] These materials are prime candidates for manufacturing thinner, lighter lenses, optical films, and coatings for displays.[4][9]
Stimuli-Responsive Polymers via Post-Polymerization Modification
Causality: The thioether group (-SCH₃) in polymers derived from MTP-NCO is a latent functional handle. It is relatively stable but can be selectively oxidized to form sulfoxide (-SOCH₃) and subsequently sulfone (-SO₂CH₃) groups using common oxidizing agents.[10]
This oxidation dramatically alters the chemical nature of the polymer side chain:
-
Polarity Shift: The thioether is relatively nonpolar. The sulfoxide is highly polar and hydrophilic, and the sulfone is also polar.
-
Property Change: This change in polarity can be used to switch the polymer's solubility, thermal properties, or its interaction with other molecules. For example, a hydrophobic polymer can be rendered hydrophilic, enabling applications in controlled drug release, smart coatings, or sensors.
This ability to modify the polymer after it has been formed provides a powerful platform for creating materials with switchable properties without needing to synthesize a new polymer from scratch for each desired function.[11][12]
Caption: Workflow for High Refractive Index Polythiourethane Synthesis.
Protocol: Post-Polymerization Oxidation of a Thioether-Containing Polymer
This protocol describes the oxidation of a linear polyurethane (synthesized from MTP-NCO and a diol) to its sulfoxide form.
Materials:
-
Polymer containing MTP-NCO units
-
Dichloromethane (DCM) or suitable solvent
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Methanol (for precipitation)
Methodology:
-
Dissolution: Dissolve the MTP-NCO-containing polymer in DCM to a concentration of approximately 5-10% (w/v). Stir until a clear, homogeneous solution is obtained.
-
Oxidation:
-
Cool the polymer solution in an ice bath to 0°C.
-
Calculate the required amount of H₂O₂. A slight molar excess (e.g., 1.1 to 1.5 equivalents) relative to the number of thioether groups is typically sufficient for conversion to sulfoxide.
-
Add the H₂O₂ dropwise to the cooled, stirring polymer solution.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or by observing the disappearance of the thioether signal and appearance of the sulfoxide signal using ¹H NMR spectroscopy.
-
-
Workup & Purification:
-
Once the reaction is complete, quench any excess peroxide by adding a small amount of sodium sulfite solution.
-
Separate the organic layer and wash it with deionized water multiple times to remove residual peroxide and salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solution using a rotary evaporator.
-
-
Precipitation:
-
Slowly pour the concentrated polymer solution into a large volume of a non-solvent, such as cold methanol, while stirring vigorously.
-
The oxidized polymer will precipitate as a solid.
-
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum at 40-50°C until a constant weight is achieved.
Part 3: Polymer Characterization
Thorough characterization is essential to confirm the structure and properties of the synthesized polymers. [13][14]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the completion of the polymerization reaction. Key signals to monitor include the disappearance of the strong isocyanate (-NCO) peak around 2270 cm⁻¹ and the appearance of the urethane (-NH-C=O) carbonyl peak around 1700-1730 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information. For MTP-NCO polymers, the singlet corresponding to the -SCH₃ protons (typically around 2.5 ppm in ¹H NMR) is a clear diagnostic peak. Upon oxidation, this peak will shift downfield.
-
Gel Permeation Chromatography (GPC): Used for linear polymers to determine the average molecular weight (Mn, Mw) and the polydispersity index (PDI), which indicates the breadth of the molecular weight distribution.
-
Thermal Analysis (DSC & TGA):
-
Differential Scanning Calorimetry (DSC): Measures the glass transition temperature (Tg), melting point (Tm), and crystallization behavior, which are critical for understanding the material's service temperature range.
-
Thermogravimetric Analysis (TGA): Determines the thermal stability and decomposition temperature of the polymer.
-
-
Spectroscopic Ellipsometry: The standard technique for precisely measuring the refractive index of thin films or bulk polymer samples across a range of wavelengths.
References
- Poly(ß-hydroxy thioether)s: synthesis through thiol-epoxy 'click' reaction and post-polymerization modification to main-chain polysulfonium salts. Royal Society of Chemistry.
- Application Notes and Protocols for Laboratory-Scale Polyurethane Synthesis. Benchchem.
- Poly(ß-hydroxy thioether)s: Synthesis through Thiol-Epoxy 'Click' Reaction and Post-Polymerization Modification to Main-Cha. DR-NTU, Nanyang Technological University.
- Overview of post‐polymerization modification of thioether moieties.
- Thioester functional polymers. University of Warwick.
- Post-Polymerization Modification.
- The synthetic procedure for polyurethanes.
- Which is the best procedure to synthesize polyurethane in solution?
- Introduction to Polyurethane Chemistry.
- Synthesis of Polyurethanes Using Organocatalysis: A Perspective.
- Synthesis and characterization of transparent high-refractive index polyurethanes.
- All-organic polymeric materials with high refractive index and excellent transparency.
- High refractive index polythiourethane networks with high mechanical property via thiol-isocyanate click reaction.
- Reactivity of isocyanates with urethanes: Conditions for allophanate formation.
- Preparation and Properties of Self-Healing Polyurethane Elastomer Derived from Tung-Oil-Based Polyphenol.
- 4-(METHYLTHIO)
- Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol- condensation of 5. The Royal Society of Chemistry.
- Polymerization of Blocked Isocyanate Functional Polymer Surfaces and Post-Polymerization Modification By Thiol-Isocyanate Reacti. The Aquila Digital Community.
- Microencapsulation of Isocyanates for Self-Healing Polymers. Autonomous Materials Systems Group, University of Illinois.
- High refractive index aqueous polyurethane dispersion coating compositions.
- Polymers, Volume 8, Issue 4 (April 2016). MDPI.
- How Are Self-healing Polymer Composites Used As Co
- Self-Healing Polymer Coatings. Autonomous Materials Systems Group, University of Illinois.
- Polymer Analysis and Characterization.
- Characterization of polymer properties and identification of additives in commercially available research plastics. Royal Society of Chemistry.
- 4-(Methylthio)
- Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers.
- A Versatile Polymer with Self-Healing Properties. PCI Magazine.
- The control of runaway polymerisation reactions by inhibition techniques. IChemE Symposium Series.
- Inhibition of Free Radical Polymerization: A Review.
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Synthesis of Bioactive Molecules Utilizing 4-(Methylthio)phenyl Isocyanate: A Detailed Guide for Researchers
Introduction: The Versatile Role of 4-(Methylthio)phenyl Isocyanate in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can serve as foundations for potent and selective therapeutic agents is perpetual. Among the myriad of reactive intermediates available to medicinal chemists, isocyanates stand out for their versatile reactivity, particularly in the formation of urea, thiourea, and carbamate linkages. These functional groups are prevalent in a vast number of biologically active compounds due to their ability to form stable hydrogen bonds with biological targets such as enzymes and receptors.[1]
This application note focuses on a particularly intriguing building block: This compound . The presence of the methylthio (-SCH₃) group at the para-position of the phenyl ring imparts unique electronic and steric properties to the molecule. This group can influence the reactivity of the isocyanate and, more importantly, can engage in specific interactions within the binding sites of biological targets, potentially enhancing potency and selectivity. Furthermore, the sulfur atom in the methylthio group is susceptible to oxidation to sulfoxide and sulfone, offering avenues for post-synthesis modification to fine-tune the physicochemical and pharmacological properties of the final compounds.
This guide provides researchers, scientists, and drug development professionals with detailed protocols and field-proven insights for the synthesis of specific bioactive molecules using this compound. We will delve into the synthesis of bioactive ureas with demonstrated antiproliferative activity, and also provide general methodologies for the preparation of thioureas and carbamates, highlighting the key experimental considerations for successful synthesis and purification.
Core Synthetic Pathways and Methodologies
The primary utility of this compound in the synthesis of bioactive molecules lies in its reaction with nucleophiles such as amines, thiols, and alcohols. These reactions lead to the formation of ureas, thioureas, and carbamates, respectively. The general workflow for these syntheses is conceptually straightforward, yet requires careful attention to experimental detail to ensure high yields and purity.
Caption: General workflow for the synthesis of bioactive molecules from this compound.
Part 1: Synthesis of Bioactive Ureas - Antiproliferative Agents
A significant application of this compound is in the synthesis of N,N'-disubstituted ureas, a class of compounds well-represented among kinase inhibitors and other anticancer agents.[2] The urea linkage acts as a rigid hydrogen-bond donor-acceptor unit, crucial for binding to the hinge region of many protein kinases. The 4-(methylthio)phenyl moiety can occupy hydrophobic pockets within the enzyme's active site, contributing to binding affinity and selectivity.
A notable example is the synthesis of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives, which have shown promising antiproliferative activity.[3] The following protocol is adapted from the synthesis of related diaryl ureas and provides a robust method for preparing these types of compounds.
Experimental Protocol: Synthesis of N-(4-Chlorophenyl)-N'-(4-(methylthio)phenyl)urea
This protocol details the synthesis of a representative N,N'-diaryl urea, which can be adapted for a variety of substituted anilines to generate a library of bioactive candidates.
Materials:
-
4-Chloroaniline
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply (optional, for moisture-sensitive reactions)
Procedure:
-
Reaction Setup: In a clean, dry 50 mL round-bottom flask, dissolve 4-chloroaniline (1.0 equivalent) in anhydrous DCM (e.g., 20 mL for a 5 mmol scale).
-
Isocyanate Addition: To this stirred solution, add a solution of this compound (1.05 equivalents) in anhydrous DCM (10 mL) dropwise at room temperature over 5-10 minutes. For highly exothermic reactions, it is advisable to cool the reaction mixture to 0 °C in an ice bath before and during the addition.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), typically using a mixture of ethyl acetate and hexanes as the eluent. The reaction is usually complete within 2-4 hours, often indicated by the formation of a precipitate.
-
Work-up and Purification:
-
If a precipitate has formed, collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold DCM to remove any unreacted starting materials.
-
Dry the solid under vacuum to obtain the pure N-(4-chlorophenyl)-N'-(4-(methylthio)phenyl)urea.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization (e.g., from ethanol or an ethyl acetate/hexanes mixture) or by column chromatography on silica gel.
-
Caption: Workflow for the synthesis of N,N'-diaryl ureas.
Data Presentation: Antiproliferative Activity of Diaryl Ureas
The biological activity of synthesized ureas is typically evaluated through in vitro cell-based assays. The following table presents representative data for a diaryl urea derivative, showcasing its potent antiproliferative effects against various cancer cell lines.
| Compound ID | Target Moiety | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 7i | 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea | A549 (Lung) | 1.53 ± 0.46 | [3] |
| HCT-116 (Colon) | 1.11 ± 0.34 | [3] | ||
| PC-3 (Prostate) | 1.98 ± 1.27 | [3] | ||
| Sorafenib | (Positive Control) | A549 (Lung) | 5.89 ± 0.98 | [3] |
| HCT-116 (Colon) | 4.32 ± 0.75 | [3] | ||
| PC-3 (Prostate) | 6.54 ± 1.32 | [3] |
Note: Compound 7i is a derivative where the 4-(methylthio)phenyl moiety is further functionalized, demonstrating the potential for creating complex bioactive molecules from this core structure.
Part 2: Synthesis of Bioactive Thioureas and Carbamates
Thioureas: Versatile Bioactive Scaffolds
Thiourea derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[9][10] The synthesis of thioureas from this compound follows a similar protocol to that of ureas, with the primary amine being replaced by a primary or secondary amine to yield the corresponding N,N'-disubstituted thiourea. Alternatively, 4-(Methylthio)phenyl isothiocyanate can be used as the starting material in reactions with amines.
General Protocol for Thiourea Synthesis:
The synthesis of thioureas can be efficiently carried out by reacting an amine with an isothiocyanate.
-
Reaction Setup: Dissolve the desired amine (1.0 equivalent) in a suitable solvent such as ethanol, acetone, or THF in a round-bottom flask.
-
Isothiocyanate Addition: Add 4-(Methylthio)phenyl isothiocyanate (1.0 equivalent) to the amine solution. The reaction is often exothermic.
-
Reaction and Work-up: Stir the mixture at room temperature or with gentle heating (e.g., refluxing in ethanol) for several hours.[11] Monitor the reaction by TLC. Upon completion, the product often precipitates and can be collected by filtration. If not, the solvent is removed, and the product is purified by recrystallization.
Carbamates: Key Functional Groups in Pharmaceuticals
Carbamates are another important class of bioactive molecules, found in numerous approved drugs. They can be synthesized from this compound by reaction with an alcohol or phenol.
General Protocol for Carbamate Synthesis:
The formation of carbamates from isocyanates and alcohols can be slow and may require a catalyst.
-
Reaction Setup: Dissolve the alcohol or phenol (1.0 equivalent) in an anhydrous aprotic solvent like THF or toluene.
-
Catalyst and Isocyanate Addition: Add a catalytic amount of a base, such as triethylamine or 1,4-diazabicyclo[2.2.2]octane (DABCO), to the solution. Then, add this compound (1.0 equivalent) dropwise.
-
Reaction and Purification: The reaction mixture may need to be heated to drive the reaction to completion. Monitor by TLC. After the reaction is complete, the mixture is worked up by washing with aqueous solutions to remove the catalyst and any unreacted starting materials. The product is then purified by chromatography or recrystallization.[12][13]
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through rigorous in-process monitoring and final product characterization.
-
Reaction Monitoring: The use of Thin Layer Chromatography (TLC) at regular intervals is crucial to track the consumption of starting materials and the formation of the product. This allows for the determination of the reaction endpoint and helps in identifying the formation of any side products.
-
Product Characterization: The identity and purity of the synthesized bioactive molecules must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the formation of the desired urea, thiourea, or carbamate linkage and the integrity of the 4-(methylthio)phenyl moiety.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the newly formed functional groups (e.g., C=O stretch for ureas and carbamates, C=S stretch for thioureas).
-
-
Purity Assessment: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) or by the sharpness of its melting point.
By adhering to these validation steps, researchers can have high confidence in the identity and quality of their synthesized bioactive molecules, which is a prerequisite for reliable biological testing.
Conclusion and Future Directions
This compound is a valuable and versatile reagent for the synthesis of a diverse range of bioactive molecules. The straightforward and high-yielding nature of its reactions with amines to form ureas makes it particularly attractive for the construction of libraries of compounds for high-throughput screening in drug discovery programs. The protocols provided in this application note offer a solid foundation for researchers to explore the chemical space around this privileged scaffold.
Future work in this area could involve the exploration of a wider range of amine, thiol, and alcohol coupling partners to generate novel chemical entities. Furthermore, the oxidation of the methylthio group to the corresponding sulfoxide and sulfone derivatives of the final products presents an exciting opportunity to modulate their biological activity and pharmacokinetic properties. The continued investigation of molecules derived from this compound is poised to yield new and effective therapeutic agents for a variety of diseases.
References
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Saeed, A., Rafique, H., Hameed, A., & Rasheed, S. (2008). Synthesis and Antibacterial Activity of Some New 1-aroyl-3-(substituted-2-benzothiazolyl)tioureas. Pharmaceutical Chemistry Journal, 42, 191–195. [Link]
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 2021. [Link]
-
New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 2021. [Link]
-
Phenyl isothiocyanate - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Synthesis of a series of new N1-[4-(4-nitrophenylthio)phenyl]-N3-(H/alkyl/acyl/aryl) thioureas and their antifungal, insecticidal and larvicidal activities. Arzneimittelforschung, 1981. [Link]
-
Synthesis and biological activity of a new type of thiourea derivatives. ResearchGate. [Link]
-
Research and development of N,N′-diarylureas as anti-tumor agents. Frontiers in Chemistry, 2021. [Link]
-
Microwave Assisted Synthesis and Biological Activity of N-Aryl-N'-nicotinoyl Thiourea. Asian Journal of Chemistry, 2013. [Link]
-
REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org. [Link]
-
Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Molecules, 2024. [Link]
-
Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amine. Helda - University of Helsinki. [Link]
-
Supporting Information - The Royal Society of Chemistry. [Link]
-
4-Chlorophenylurea | C7H7ClN2O | CID 8796. PubChem. [Link]
-
Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates. Journal of Medicinal Chemistry, 2008. [Link]
-
One-Pot Synthesis of O-Aryl Carbamates. Organic Chemistry Portal. [Link]
-
Synthesis, Characterization and Biological Screening of Various O-phenyl-N-aryl Carbamates. INIS-IAEA. [Link]
-
Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amines and carbon dioxide. Organic & Biomolecular Chemistry, 2020. [Link]
-
Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents. Molecules, 2019. [Link]
-
This compound | C8H7NOS | CID 2733316. PubChem. [Link]
-
N'-[4-(4-morpholinylcarbonyl)phenyl]urea - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules, 2020. [Link]
-
Describes the kinase inhibitors obtained from various plant sources. ResearchGate. [Link]
-
Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. Molecules, 2020. [Link]
-
α-PHENYLTHIOUREA. Organic Syntheses. [Link]
-
Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 2020. [Link]
-
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Molecular Biology, 2017. [Link]
-
Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. RSC Advances, 2022. [Link]
-
Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. Molecules, 2024. [Link]
-
Synthesis, characterization, in silico DFT and ADMET calculations, and in vitro evaluation of the biological activity of 4-Phenyl-3-phenyl-2-(benzylidenehydrazono)-2,3-dihydrothiazole compounds as potential antimicrobial agents against methicillin-Resistant Staphylococcus aureus (MRSA). ResearchGate. [Link]
-
1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea. ResearchGate. [Link]
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- 2. asianpubs.org [asianpubs.org]
- 3. Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS: 1632-84-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
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- 6. benchchem.com [benchchem.com]
- 7. This compound | C8H7NOS | CID 2733316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 1632-84-4 [amp.chemicalbook.com]
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- 10. researchgate.net [researchgate.net]
- 11. Urea, N'-(4-chlorophenyl)-N,N-dimethyl- [webbook.nist.gov]
- 12. One-Pot Synthesis of O-Aryl Carbamates [organic-chemistry.org]
- 13. Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amines and carbon dioxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Analytical methods for monitoring reactions of 4-(Methylthio)phenyl isocyanate
Application Notes & Protocols
Topic: Analytical Methods for Monitoring Reactions of 4-(Methylthio)phenyl Isocyanate
Audience: Researchers, scientists, and drug development professionals.
Guide to In-Situ and Ex-Situ Monitoring of this compound Reactions
Senior Application Scientist's Foreword
This compound is a highly reactive aryl isocyanate, a class of compounds that serves as a versatile synthetic intermediate in the development of pharmaceuticals, agrochemicals, and polyurethane materials.[1][2][3] The cornerstone of its utility lies in the electrophilicity of the isocyanate (-N=C=O) group, which readily reacts with nucleophiles such as alcohols, amines, and even water to form stable urethane and urea linkages, respectively.[3][4] However, this high reactivity presents a significant challenge. Uncontrolled reactions can lead to unwanted side products, such as biurets or trimers, compromising yield and purity.[4] Furthermore, the inherent toxicity of isocyanates, including their potential to act as respiratory and skin sensitizers, necessitates careful handling and robust process control.[5][6][7]
Effective reaction monitoring is therefore not a procedural formality but a scientific necessity. It provides critical insights into reaction kinetics, pathway, mechanism, and endpoint, enabling process optimization, ensuring product quality, and maintaining safety.[8] This guide moves beyond a simple listing of methods to provide a comprehensive analysis of the primary techniques available, explaining the causality behind experimental choices and grounding protocols in established scientific principles. We will explore both real-time, in-situ methods that observe the reaction as it happens, and traditional, ex-situ chromatographic techniques that rely on derivatization.
Chapter 1: The Chemistry of this compound & Analytical Imperatives
The this compound molecule (C₈H₇NOS) features the highly reactive isocyanate functional group attached to a phenyl ring substituted with a methylthio group.[9] Its reactivity is dominated by the -N=C=O group's susceptibility to nucleophilic attack.
Caption: General reaction of this compound with a nucleophile.
The primary analytical challenge stems from this reactivity. Taking a sample from the reaction mixture for later analysis is problematic, as the isocyanate can continue to react or degrade after sampling.[8] This necessitates either immediate quenching of the reaction in the aliquot or employing a technique that can monitor the reaction mixture directly, without sample extraction.
Chapter 2: In-Situ Monitoring: A Real-Time Window into Reaction Dynamics
In-situ analysis provides a continuous stream of data, allowing for precise determination of reaction initiation, conversion rates, and endpoint without the need for offline sampling.[8]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle of Operation: FT-IR spectroscopy is arguably the most powerful tool for real-time monitoring of isocyanate reactions. The technique's utility is anchored in the isocyanate group's strong and distinct asymmetric stretching vibration, which produces a sharp, intense absorption band around 2250-2275 cm⁻¹ .[10][11][12] This region of the infrared spectrum is typically free from other interfering absorbances, making the -NCO peak an ideal proxy for reactant concentration. As the reaction proceeds, the intensity of this peak diminishes, allowing for direct quantification of isocyanate consumption.
Caption: Experimental workflow for in-situ FT-IR reaction monitoring.
Experimental Protocol: In-situ FT-IR using an ATR Probe
-
System Setup:
-
Assemble the reaction vessel equipped with mechanical stirring, temperature control, and a port for the Attenuated Total Reflectance (ATR) FT-IR probe.
-
Connect the ATR probe (e.g., a diamond or silicon ATR probe) via a fiber-optic cable to the FT-IR spectrometer.[10]
-
-
Background Spectrum Collection:
-
Add the solvent and all reactants except the this compound to the vessel.
-
Allow the mixture to reach the desired reaction temperature and stirring rate.
-
Collect a background spectrum. This is a critical step to ensure that only the changing species (isocyanate and product) are monitored.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the this compound to the vessel.
-
Immediately begin acquiring spectra at regular intervals (e.g., every 30-60 seconds).[8]
-
Continue data collection until the characteristic isocyanate peak at ~2270 cm⁻¹ has completely disappeared or reached a stable, low-level plateau, indicating reaction completion.
-
-
Data Analysis:
-
Use the spectrometer software to create a 3D "waterfall" plot of absorbance vs. wavenumber vs. time.
-
Generate a kinetic profile by plotting the height or area of the isocyanate peak as a function of time. This profile directly represents the consumption of the reactant.
-
Scientist's Note (Trustworthiness): The choice of an ATR probe is deliberate. ATR spectroscopy is ideal for analyzing highly absorbing liquid samples, which is often the case for reaction mixtures, without requiring dilution.[10] The short path length of the evanescent wave minimizes signal saturation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Operation: NMR spectroscopy offers a non-invasive way to gain detailed structural information and quantitative data.[13] For monitoring reactions of this compound, ¹H NMR is most practical due to its high sensitivity and rapid acquisition times. The reaction can be monitored by observing the disappearance of proton signals specific to the reactants and the simultaneous appearance of new signals corresponding to the product. For example, in a reaction with an alcohol, the formation of the N-H proton of the urethane product provides a clear new signal.
Experimental Protocol: Real-Time NMR Monitoring
-
Sample Preparation:
-
In a clean, dry NMR tube, dissolve the nucleophile (e.g., alcohol or amine) and any catalyst in a suitable deuterated solvent.
-
Acquire an initial ¹H NMR spectrum of this solution to identify the reactant peaks.
-
-
Reaction Initiation:
-
Carefully add a pre-determined, stoichiometric amount of this compound to the NMR tube.
-
Quickly cap the tube, invert several times to mix, and insert it into the NMR spectrometer.
-
-
Data Acquisition:
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. Modern spectrometers can be programmed to run automated, timed acquisitions.
-
Continue monitoring until no further changes are observed in the spectra.
-
-
Data Analysis:
-
Process the spectra (phasing, baseline correction).
-
Select a well-resolved peak for the reactant and a well-resolved peak for the product. The aromatic protons on the 4-(methylthio)phenyl ring will shift upon reaction, providing potential signals to monitor.
-
Integrate these peaks in each spectrum. The relative integrals over time provide a kinetic profile of the reaction.[13]
-
Scientist's Note (Expertise): While ¹³C NMR can provide excellent structural confirmation, its low natural abundance and longer relaxation times make it generally unsuitable for monitoring the kinetics of all but the slowest reactions. ¹⁵N NMR can be highly informative for identifying urethane, urea, and biuret groups, but it requires isotopic enrichment or very long acquisition times.[14]
Chapter 3: Ex-Situ Monitoring: The Power of Chromatographic Separation
When in-situ monitoring is not feasible, or when very low concentrations need to be detected (e.g., residual isocyanate), chromatographic methods are the gold standard. The key to their success is the immediate derivatization of the highly reactive isocyanate into a stable, easily detectable compound.[15][16]
High-Performance Liquid Chromatography (HPLC)
Principle of Operation: This technique involves taking an aliquot from the reaction, immediately "quenching" it with a derivatizing agent to form a stable urea derivative, and then analyzing this derivative by HPLC. The derivatizing agent is chosen because it reacts very rapidly with isocyanates and typically contains a chromophore or fluorophore to enhance detection.[16][17]
Key Derivatizing Agents:
-
1-(2-Methoxyphenyl)piperazine (MOPP): A widely used reagent. The resulting urea derivative can be detected by UV and electrochemical detectors.[18]
-
1-(9-Anthracenylmethyl)piperazine (MAP): A highly reactive agent that forms a strongly UV-absorbing and fluorescent derivative, allowing for very low detection limits.[17][19] Its reactivity is superior to many other common agents.[17]
-
9-(N-Methylaminomethyl)anthracene (MAMA): Forms a derivative with strong UV absorption and fluorescence, offering sensitivity ten to twenty times greater than older reagents.[15]
Caption: Experimental workflow for HPLC analysis with pre-column derivatization.
Experimental Protocol: HPLC with MAP Derivatization
-
Reagent Preparation:
-
Prepare a quenching solution of 1x10⁻⁴ M MAP in a suitable solvent like acetonitrile.[19]
-
-
Standard Curve Preparation (Self-Validation):
-
Prepare a stock solution of this compound in a dry, inert solvent.
-
React a known amount of this stock solution with an excess of the MAP quenching solution to create a standard derivative.
-
Prepare a series of dilutions of this standard derivative to create a calibration curve (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).
-
-
Reaction Sampling and Derivatization:
-
At specified time points, withdraw a precise volume (e.g., 100 µL) of the reaction mixture.
-
Immediately dispense the aliquot into a vial containing a known, excess volume (e.g., 1 mL) of the MAP quenching solution. Mix thoroughly.
-
Rationale: Using a significant excess of the derivatizing agent ensures that the reaction with the isocyanate is instantaneous and complete, providing an accurate "snapshot" of the reaction at that moment.
-
-
Sample Analysis:
-
Dilute the derivatized sample to fall within the range of the calibration curve.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Analyze the standards and samples using the HPLC conditions outlined in the table below.
-
-
Data Quantification:
-
Identify the peak corresponding to the MAP-derivatized this compound based on its retention time from the standard.
-
Plot the peak area of the standards versus their concentration to generate a calibration curve.
-
Use the linear regression equation from the calibration curve to calculate the concentration of the derivative in the reaction samples, and from there, back-calculate the concentration of the isocyanate in the original reaction mixture.
-
Table 1: Typical HPLC Parameters for Isocyanate Derivative Analysis
| Parameter | Recommended Setting | Rationale & Notes |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good separation for the nonpolar urea derivatives. |
| Mobile Phase A | Acetonitrile | Organic component for elution. |
| Mobile Phase B | pH 6 Buffer (e.g., ammonium acetate) | Aqueous component; pH can be adjusted to optimize separation.[19] |
| Gradient | Start at 60% A, ramp to 100% A over 15 min | A gradient is often necessary to separate the derivative from unreacted derivatizing agent and other reaction components.[19] |
| Flow Rate | 1.0 - 1.5 mL/min | Standard flow rate for analytical columns. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[19] |
| UV Detector | 254 nm | The anthracene moiety in MAP and MAMA has a strong absorbance at this wavelength.[20] |
| Fluorescence Det. | Excitation: 254 nm, Emission: ~410 nm | Offers higher sensitivity and selectivity for anthracene-based derivatives.[19][20] |
Chapter 4: Method Selection and Summary
The choice of analytical method depends entirely on the experimental goal. For detailed kinetic studies and process optimization where real-time data is paramount, in-situ FT-IR is the superior choice. For validation of reaction completion and quantification of trace residual isocyanate, the high sensitivity of derivatization-based HPLC is unmatched.
Table 2: Comparison of Primary Analytical Methods
| Feature | In-Situ FT-IR | Real-Time NMR | HPLC with Derivatization |
| Principle | Vibrational Spectroscopy | Nuclear Resonance | Chromatographic Separation |
| Measurement | Real-time, continuous | Real-time, sequential | Discrete time points |
| Sensitivity | Moderate (ppm levels) | Low to Moderate | Very High (ppb levels)[15] |
| Key Advantage | Excellent for kinetics, no sampling bias[8] | Rich structural information | Gold standard for trace quantification |
| Key Limitation | Limited structural info, potential for peak overlap | Lower sensitivity, requires deuterated solvents | Labor-intensive, potential for error during sampling/dilution |
| Best For | Process development, kinetic profiling | Mechanistic studies | Final product QC, residual monomer analysis, environmental monitoring |
Safety Precautions
This compound and other isocyanates are hazardous. They are sensitizers and can cause severe irritation to the skin, eyes, and respiratory tract.[7][9] All handling must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves (double-gloving is recommended), and a lab coat, is mandatory.[21] Always consult the Safety Data Sheet (SDS) before use.
References
- Sango, C., & Grieve, S. (2022).
- Friebe, R., & Siesler, H. W. (2017). In situ monitoring of an isocyanate reaction by fiber-optic FT-IR/ATR-spectroscopy. Journal of the Society for Applied Spectroscopy.
- Mettler Toledo. Isocyanate Reactions - Reaction Analysis. Mettler Toledo Website.
- Rando, R. J., & Poovey, H. G. (1994). Method of detecting isocyanates.
- Purnendu, K. D., & Rando, R. J. (1996). Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents. PubMed.
- Fricko, M. (2007). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. CDC Stacks.
- Marand, A. (2004). Isocyanates and Amines - Sampling and Analytical Procedures. Diva-portal.org.
- Sigma-Aldrich. (n.d.). Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents. Sigma-Aldrich Website.
- ChemicalBook. (n.d.). 4-(METHYLTHIO)
- Lee, Y. M., & Hsu, C. P. (1998). In-Situ Monitoring of Urethane Formation by FTIR and Raman Spectroscopy. Macromolecules.
- Marand, A., Karlsson, D., & Dalene, M. (2005). Analysis of Isocyanates with LC-MS/MS. ASTM Digital Library.
- ResearchGate. (n.d.). FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate.
- CymitQuimica. (n.d.). CAS 1632-84-4: 4-(Methylthio)
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Isocyanate Raw Materials: From Synthesis to Application in Pharmaceutical Development. Inno Pharmchem Website.
- Bartan, M., & Horvat, M. (2018). Determination of Isocyanates in Workplace Atmosphere by HPLC.
- Patsnap Eureka. (2024). The Role of Isocyanates in Modern Pharmaceuticals.
- Benchchem. (n.d.). 4-(Methylthio)
- CDC. (2003).
- Sigma-Aldrich. (2024).
- Kricheldorf, H. R. (1983). 15N NMR spectroscopy, 27. Spectroscopic characterization of polyurethanes and related compounds.
- Wikipedia. (n.d.).
- Marcinko, J. J., & Rials, T. G. (1997). Solid state two-dimensional NMR studies of polymeric diphenylmethane diisocyanate (PMDI) reaction in wood. Polymer Synergies.
- Redlich, C. A., & Herrick, C. A. (2008). Skin Exposure to Isocyanates: Reasons for Concern. Environmental Health Perspectives.
- Baur, X., & Marek, W. (2011). Predicted mechanism for the effects of isocyanate in the development of isocyanate induced asthma.
- Nowakowski, M., & Urbańczyk, M. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry.
- Georganics. (2011). 4-(METHYLTHIO)
Sources
- 1. This compound | 1632-84-4 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Isocyanate - Wikipedia [en.wikipedia.org]
- 5. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]
- 6. Skin Exposure to Isocyanates: Reasons for Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. CAS 1632-84-4: this compound [cymitquimica.com]
- 10. researchgate.net [researchgate.net]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. researchgate.net [researchgate.net]
- 13. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 16. Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents. | Sigma-Aldrich [sigmaaldrich.com]
- 17. Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dl.astm.org [dl.astm.org]
- 19. cdc.gov [cdc.gov]
- 20. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]
- 21. georganics.sk [georganics.sk]
Troubleshooting & Optimization
Technical Support Center: Handling the Moisture Sensitivity of 4-(Methylthio)phenyl isocyanate
Prepared by the Senior Application Scientist Team
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and managing the inherent moisture sensitivity of 4-(Methylthio)phenyl isocyanate (CAS No. 1632-84-4). Our goal is to equip you with the foundational knowledge and practical techniques required to ensure the success and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the reactivity of this compound with water.
Q1: Why is this compound so sensitive to moisture?
A1: The sensitivity originates from the chemical structure of the isocyanate functional group (-NCO). The carbon atom in the isocyanate group is highly electrophilic, making it extremely reactive toward nucleophiles—compounds that donate an electron pair. Water (H₂O) is a common and effective nucleophile.[1][2] The reaction proceeds in a rapid, two-step cascade:
-
Carbamic Acid Formation: Water attacks the isocyanate, forming an unstable carbamic acid intermediate.[3][4]
-
Decomposition & Amine Formation: This carbamic acid quickly decomposes, releasing carbon dioxide (CO₂) gas and forming a primary amine (4-(methylthio)aniline).[2][5]
-
Urea Formation: The newly formed amine is also a potent nucleophile and can readily attack a second molecule of this compound, creating a stable and often insoluble disubstituted urea byproduct.[1][3][6]
This cascade means that for every single molecule of water introduced, two molecules of your valuable isocyanate reagent are consumed.[3]
Q2: What are the common signs of water contamination in my experiment?
A2: The primary indicators of moisture contamination are often visually and empirically obvious:
-
Formation of a White Precipitate: This is the classic sign of the insoluble disubstituted urea byproduct being formed.[3][6]
-
Unexpected Gas Evolution (Foaming): The release of carbon dioxide during the breakdown of the carbamic acid intermediate causes bubbling or foaming.[3][5] In a sealed reaction vessel, this can lead to a dangerous buildup of pressure.[7]
-
Lower-Than-Expected Yield: Your isocyanate is being consumed by the side reaction with water instead of reacting with your intended substrate.[3]
-
Inconsistent Reaction Kinetics: The presence of water and the subsequent formation of amines lead to a complex mixture of competing reactions, making rates unpredictable.[3]
Q3: How can I visually identify if my stock of this compound has been compromised?
A3: Before use, always inspect the reagent bottle. Signs of moisture contamination in the stock container include a cloudy or hazy appearance, the presence of solid particulate matter settled at the bottom, or the formation of a solid crust over the surface of the liquid.[6] If any of these are observed, the reagent's purity is compromised, and it should not be used for reactions where stoichiometry is critical.
Q4: What personal protective equipment (PPE) is essential when handling this compound?
A4: this compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or comes into contact with skin, and it causes serious eye irritation.[8][9] It is also a lachrymator (causes tears) and has a strong, unpleasant odor.[9] Therefore, stringent adherence to safety protocols is mandatory.
| Hazard Category | Required PPE & Safety Measures |
| Inhalation | Always handle in a certified chemical fume hood to avoid breathing vapors.[8] |
| Skin Contact | Wear appropriate protective gloves (butyl rubber is recommended) and a lab coat.[8] Avoid nitrile or latex gloves, which may offer insufficient protection. |
| Eye Contact | Wear chemical safety goggles or a full-face shield.[8][9] |
| General | Ensure an eyewash station and safety shower are immediately accessible.[10] |
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides a logical framework for diagnosing and resolving problems that arise during your experiments.
Issue 1: My reaction is complete, but I have a low yield and a significant amount of white, insoluble precipitate.
-
Probable Cause: This is a definitive sign of urea formation from water contamination. The isocyanate was consumed by the reaction with water and the resulting amine, rather than your target substrate.[3][6]
-
Troubleshooting Steps:
-
Review Solvent & Reagent Purity: Ensure you are using a freshly opened bottle of anhydrous solvent or that your solvent has been rigorously dried using an appropriate method (e.g., distillation from a drying agent, passage through an activated alumina column).
-
Verify Reagent Dryness: Check other starting materials for water content, especially hygroscopic compounds like alcohols or amines.[3]
-
Confirm Glassware Preparation: Ensure all glassware was thoroughly oven-dried (e.g., at 140°C for at least 4 hours) or flame-dried immediately before use and allowed to cool under a stream of inert gas.[11][12] A thin film of adsorbed moisture on air-dried glassware is a common source of contamination.[11][13]
-
Evaluate Inert Atmosphere Technique: Confirm that your reaction was maintained under a positive pressure of dry, inert gas (nitrogen or argon) for the entire duration.[11]
-
Issue 2: My reaction mixture is foaming or bubbling, and I can see pressure building against the septum or balloon.
-
Probable Cause: Carbon dioxide gas is being generated from the reaction of the isocyanate with water.[3][5] This is a serious safety concern in a closed system.
-
Troubleshooting Steps:
-
Immediate Action: Do NOT allow pressure to build. Ensure the system is safely vented by inserting a needle connected to an oil bubbler or an exhaust line within the fume hood. This prevents the vessel from over-pressurizing and potentially shattering.
-
Investigate Moisture Source: This indicates a significant breach in your anhydrous protocol. Re-examine all potential entry points for moisture: atmospheric leaks in your apparatus, insufficiently dried reagents or solvents, or improper transfer techniques.
-
Issue 3: My reaction yields are inconsistent from one run to the next, even when I follow the same procedure.
-
Probable Cause: This points to a variable, uncontrolled introduction of moisture. Inconsistent drying of glassware, using solvents from a shared bottle that may be contaminated over time, or running reactions on days with high atmospheric humidity can all contribute to this lack of reproducibility.[3]
-
Troubleshooting Steps:
-
Standardize Protocols: Create and strictly adhere to a Standard Operating Procedure (SOP) for all moisture-sensitive reactions. This includes specifying the exact method and duration for drying glassware and solvents.
-
Use Dedicated Reagents: Use small, freshly opened bottles of anhydrous solvents for highly sensitive reactions. Avoid using large, communal solvent reservoirs that are accessed frequently.
-
Master Inert Gas Technique: Ensure your inert gas setup is leak-free. A steady, gentle positive pressure should be maintained throughout the experiment.[11][12]
-
Section 3: Core Experimental Protocols
Adherence to rigorous experimental technique is the only way to guarantee success when working with moisture-sensitive reagents.
Protocol 1: Setting Up a Moisture-Free Reaction Apparatus
This protocol details the standard procedure for preparing glassware for a reaction with this compound.
-
Glassware Preparation: Place all necessary glassware (round-bottom flask, condenser, addition funnel, stir bar) in a laboratory oven at >125°C for a minimum of 4 hours (overnight is preferred) to remove adsorbed water.[11][12]
-
Hot Assembly: While the glassware is still hot, remove it from the oven using thick, dry gloves and assemble the apparatus in a fume hood.
-
Inert Gas Purge: Immediately connect the assembled apparatus to a source of dry, inert gas (nitrogen or argon) via a gas inlet adapter. Ensure the gas flows through the system and exits through an oil bubbler to prevent over-pressurization and back-diffusion of air.[11]
-
Cooling: Allow the apparatus to cool completely to room temperature under this positive pressure of inert gas. Cooling hot glassware in open air will cause moisture to condense on the surfaces, negating the drying process.[12]
-
Final Check: Once cool, the apparatus is ready. Maintain a gentle, continuous flow of inert gas throughout the entire experiment.[11]
Caption: Workflow for setting up a moisture-free reaction.
Protocol 2: Transferring this compound via Syringe
This method is for transferring the liquid reagent from a Sure/Seal™ or equivalent septum-sealed bottle.
-
Prepare the Syringe: Dry a glass syringe and a long needle in the oven with the glassware. Assemble it while hot and allow it to cool in a desiccator or by flushing thoroughly with dry inert gas.[12]
-
Pressurize the Reagent Bottle: Puncture the septum of the this compound bottle with a needle connected to your inert gas line. This creates a slight positive pressure inside the bottle.
-
Withdraw the Reagent: Puncture the septum with the dry needle of your prepared syringe. Allow the positive pressure in the bottle to slowly fill the syringe to a volume slightly greater than what is required. This technique helps prevent pulling a vacuum and introducing leaks.[11]
-
Remove Bubbles & Set Volume: Invert the syringe and carefully push the plunger to expel any gas bubbles and precisely set the desired volume.
-
Transfer to Reaction Flask: Immediately insert the syringe needle through the septum on your reaction flask and dispense the reagent.
Section 4: The Chemistry of Moisture Contamination
Understanding the reaction pathway of isocyanates with water is crucial for troubleshooting. The following diagram illustrates the destructive cascade initiated by a single water molecule.
Caption: Reaction cascade of an isocyanate with water.
References
Sources
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. doxuchem.com [doxuchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. poliuretanos.net [poliuretanos.net]
- 6. resinlab.com [resinlab.com]
- 7. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 8. georganics.sk [georganics.sk]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. huntsmanbuildingsolutions.com [huntsmanbuildingsolutions.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. molan.wdfiles.com [molan.wdfiles.com]
Preventing side reactions of 4-(Methylthio)phenyl isocyanate with water
Technical Support Center: 4-(Methylthio)phenyl Isocyanate
A Guide to Preventing and Troubleshooting Water-Related Side Reactions
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent. The high reactivity of the isocyanate functional group (-N=C=O) is key to its synthetic utility; however, this same reactivity makes it highly susceptible to reaction with water, even trace amounts present in solvents, reagents, or the atmosphere. This guide provides in-depth, field-proven insights and protocols to help you prevent, identify, and troubleshoot the formation of the undesired N,N'-bis(4-(methylthio)phenyl)urea byproduct, ensuring the success and reproducibility of your experiments.
Part 1: The Core Problem - The Reaction with Water
The fundamental challenge in working with this compound is its rapid and irreversible reaction with water. This reaction proceeds through an unstable carbamic acid intermediate, which swiftly decomposes to form a highly insoluble, symmetrically substituted urea and carbon dioxide gas.[1] This side reaction not only consumes your valuable isocyanate, reducing the yield of your desired product, but the resulting urea precipitate can complicate reaction work-up and product purification.
Caption: Side reaction pathway with water.
Part 2: Frequently Asked Questions & Troubleshooting
This section addresses the most common issues encountered when working with this compound.
FAQ 1: I observed an unexpected white solid crashing out of my reaction. What is it and why did it form?
Answer: You are very likely observing the formation of N,N'-bis(4-(methylthio)phenyl)urea. This is the classic sign of water contamination in your reaction.
-
Causality: The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with nucleophiles. Water, although a weak nucleophile, will react to form a carbamic acid. This acid is unstable and loses CO₂, generating a primary amine. This newly formed amine is highly reactive and immediately attacks a second molecule of the isocyanate, forming the stable and often insoluble urea dimer.[1]
-
Troubleshooting Steps:
-
Confirm Identity: If possible, isolate the precipitate by filtration. It should have a high melting point and can be characterized by FTIR, which will show characteristic urea C=O and N-H stretches, distinct from the isocyanate's sharp -N=C=O stretch (around 2250-2275 cm⁻¹).
-
Review Your Procedure: The contamination source is almost certainly water. You must rigorously re-evaluate your solvent and reagent drying procedures, as well as your reaction setup. Refer to the protocols in this guide for best practices.
-
FAQ 2: My reaction yield is consistently low, but I don't see a precipitate. Is water still a potential issue?
Answer: Yes. The absence of a visible precipitate does not rule out water contamination.
-
Causality: The formed urea may be partially soluble in your specific reaction solvent, or it may be forming in quantities too small to precipitate visibly but still significant enough to lower your yield. Furthermore, if your intended nucleophile (e.g., an alcohol or amine) is highly reactive, it may compete with the water reaction, leading to a mixture of products rather than a complete failure.
-
Troubleshooting Steps:
-
Check Reagents: Ensure that all starting materials, not just the solvent, are anhydrous. Hygroscopic reagents are common sources of trace moisture.
-
Ensure Inert Atmosphere: Confirm that your reaction is being conducted under a positive pressure of a dry, inert gas like nitrogen or argon.[2][3] Even small leaks in your apparatus can introduce atmospheric moisture over the course of a reaction.
-
Analytical Check: Analyze your crude reaction mixture by techniques like HPLC or LC-MS. These methods are sensitive enough to detect small amounts of the urea byproduct.[4][5]
-
FAQ 3: How dry is "dry enough"? What is the acceptable water content for my solvents?
Answer: For isocyanate chemistry, the target should be a residual water content of <10 ppm . While some reactions may tolerate slightly more, aiming for this level minimizes the risk of side reactions.
-
Causality: Isocyanates are among the more sensitive functional groups to water. Achieving a sub-10 ppm water level requires more than simply using a new bottle of anhydrous solvent from a supplier. These solvents will absorb atmospheric moisture the moment they are opened.
-
Best Practices:
-
Quantify Moisture: Do not guess. Use a Karl Fischer titrator to accurately measure the water content of your solvents before use.[2] This is a self-validating step that provides absolute certainty.
-
Use Effective Drying Agents: Choose the right drying agent for your solvent and purpose. Not all drying agents are created equal.
-
The table below summarizes the typical residual water content in common solvents after treatment with various drying agents.
| Drying Agent | Solvent | Typical Residual H₂O (ppm) | Notes & Cautions |
| 3Å Molecular Sieves | THF, DCM, Acetonitrile | <10 | Must be activated (heated under vacuum). Slow; requires >48h contact time for best results.[6] |
| Calcium Hydride (CaH₂) | Toluene, Dichloromethane | ~10-15 | Reacts with water to produce H₂ gas (flammable). Not suitable for protic or some carbonyl-containing solvents.[6][7] |
| Sodium/Benzophenone | THF, Ethers | <1 | The "gold standard" for ethereal solvents. Forms a deep blue/purple ketyl radical indicating anhydrous conditions. Explosion risk if not handled correctly. [8] |
| Activated Alumina | THF, Toluene | <10 | Can be used in a column for rapid solvent purification.[6][8] |
| Phosphorus Pentoxide (P₂O₅) | Toluene, Hexanes | <1 | Extremely efficient but can be difficult to handle and forms a viscous layer that can trap solvent.[7][9] |
Part 3: Experimental Protocols & Workflows
Adherence to rigorous experimental technique is paramount for success. The following protocols provide detailed, step-by-step instructions for creating and maintaining an anhydrous reaction environment.
Workflow Diagram: Moisture-Sensitive Reaction Setup
Caption: Step-by-step workflow for setting up the experiment.
Protocol 1: Drying Tetrahydrofuran (THF) using Sodium/Benzophenone
Objective: To produce a solvent with a moisture content <1 ppm.
Apparatus: Round-bottom flask, distillation head, condenser, receiving flask, heating mantle, magnetic stirrer, inert gas line (Nitrogen/Argon).
Reagents: Tetrahydrofuran (pre-dried over a less reactive agent like CaH₂), sodium metal, benzophenone.
Procedure:
-
Pre-Drying: Pre-dry the THF by letting it stand over activated 4Å molecular sieves or calcium hydride for at least 24 hours.[2]
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is oven or flame-dried to remove adsorbed moisture.[10][11] The system must be under a positive pressure of inert gas.
-
Still Preparation: To a round-bottom flask containing a stir bar, add small pieces of sodium metal to the pre-dried THF.
-
Initiation: Add a small amount of benzophenone to the flask. Stir at room temperature. The solution will turn a deep blue or purple color. This is the sodium benzophenone ketyl radical and its presence indicates that the solvent is free of water and oxygen.
-
Distillation: Gently heat the flask to reflux. The blue color should persist. Distill the solvent directly into a flame-dried receiving flask (Schlenk flask) that is under an inert atmosphere.
-
Storage: The freshly distilled solvent should be used immediately or stored over activated molecular sieves in a sealed flask under an inert atmosphere.
Protocol 2: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)
Objective: To exclude atmospheric moisture and oxygen from the reaction vessel.
Apparatus: Schlenk line with dual vacuum/inert gas manifold, oven-dried Schlenk flasks, rubber septa, syringes, needles.
Procedure:
-
Glassware Prep: Ensure your reaction flask, stir bar, and any other glassware are thoroughly dried in an oven (>120 °C for several hours) or by flame-drying under vacuum.[11]
-
Assembly: Assemble the hot glassware quickly and cap the openings with rubber septa. Connect the flask to the Schlenk line via a flexible hose.
-
Purge Cycle: This is the most critical step. Evacuate the flask under vacuum for several minutes to remove the air. Then, switch the tap to refill the flask with dry inert gas (Nitrogen or Argon). Repeat this vacuum/refill cycle at least three times.[11][12] This process removes the vast majority of atmospheric contaminants.
-
Solvent Transfer: Transfer your verified anhydrous solvent into the reaction flask using a dry, gas-tight syringe or via cannula transfer.[10][11]
-
Reagent Addition:
-
Liquids: Add liquid reagents, including the this compound, via a dry syringe through the rubber septum. Use a nitrogen buffer in the syringe to prevent contamination.[10]
-
Solids: Add non-hygroscopic solids quickly by briefly removing a septum while maintaining a strong counterflow of inert gas. For highly sensitive solids, use a glovebox for preparation and addition.[12]
-
-
Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the inert gas outlet of the manifold to an oil or mercury bubbler.[13]
References
- Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
- BenchChem. (n.d.). Technical Support Center: Managing Isocyanate Reactions.
- Organic Chemistry Lab Techniques. (2022). Inert Atmosphere. YouTube.
- Biocyclopedia. (n.d.). Inert atmosphere methods | Laboratory techniques.
- Wikipedia. (n.d.). Air-free technique.
- ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
- Georganics. (2011). This compound Safety Data Sheet.
- Merck Millipore. (n.d.). Drying agents.
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
- Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions.
- Sciencemadness Wiki. (2023). Drying solvents.
- Ceballos, D. M., et al. (2015). A laboratory comparison of analytical methods used for isocyanates. Journal of Occupational and Environmental Hygiene, 12(8), 531-541.
- Delloyd's Lab-Tech. (n.d.). Solvent drying and drying agents.
- NOAA. (n.d.). PHENYL ISOCYANATE - CAMEO Chemicals.
- CN101122589A. (2008). Urea and its impurity high performance liquid chromatography analysis method. Google Patents.
- Lawrence Industries. (n.d.). The chemistry of polyurethanes.
Sources
- 1. l-i.co.uk [l-i.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 4. researchgate.net [researchgate.net]
- 5. CN101122589A - Urea and its impurity high performance liquid chromatography analysis method - Google Patents [patents.google.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 8. Drying solvents and Drying agents [delloyd.50megs.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. youtube.com [youtube.com]
- 11. Air-free technique - Wikipedia [en.wikipedia.org]
- 12. molan.wdfiles.com [molan.wdfiles.com]
- 13. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
Technical Support Center: Purification of Products from 4-(Methylthio)phenyl Isocyanate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(methylthio)phenyl isocyanate. This guide provides in-depth troubleshooting advice and detailed protocols in a question-and-answer format to address common and complex challenges encountered during the purification of its reaction products.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common issues encountered when working with this compound.
Q1: My reaction seems complete by TLC, but the crude product is a complex mixture. What are the most common impurities I should expect?
A1: this compound is a highly electrophilic reagent. Its reactivity can lead to several side products that complicate purification.[1] The most common impurities include:
-
Unreacted this compound: If the reaction has not gone to completion or if an excess was used.
-
Symmetrical N,N'-bis(4-(methylthio)phenyl)urea: This is a very common and often insoluble byproduct formed when the isocyanate reacts with trace amounts of water.[2] The isocyanate first hydrolyzes to an unstable carbamic acid, which decarboxylates to form 4-(methylthio)aniline. This amine is highly nucleophilic and rapidly reacts with another molecule of the starting isocyanate.[2]
-
Allophanates and Biurets: These byproducts form when the desired urethane or urea product reacts with another molecule of this compound. This is more prevalent when using excess isocyanate or at elevated reaction temperatures.[1][3][4]
-
Byproducts from Quenching: If you quench the reaction with an alcohol like methanol, you will form the corresponding methyl carbamate, which will need to be separated.[1]
Q2: I have a significant amount of a white, highly insoluble precipitate in my reaction mixture. What is it likely to be?
A2: This precipitate is most often the symmetrical urea byproduct, N,N'-bis(4-(methylthio)phenyl)urea . Its formation is a strong indicator of moisture contamination in your reagents or solvent.[2] Alternatively, if your desired urea product is also a solid, the precipitate could be a mixture of your product and this byproduct. The low solubility of these ureas in common organic solvents like dichloromethane or ethyl acetate makes them precipitate readily.[1] We recommend verifying the identity of the precipitate using techniques like NMR (if solubility permits in DMSO-d₆) or LC-MS.
Q3: How can I effectively quench excess this compound before workup to avoid more byproducts?
A3: Quenching unreacted isocyanate is critical. The choice of quenching agent can simplify purification.
-
Methanol: Adding a small amount of methanol (MeOH) is highly effective. It reacts quickly with the remaining isocyanate to form the more stable and generally more easily separable methyl N-(4-(methylthio)phenyl)carbamate.[1]
-
Amines: A scavenger amine like dibutylamine can be used. It forms a urea that is typically easy to separate chromatographically.
-
Water: While water will react with the isocyanate, it leads to the formation of the corresponding amine and ultimately the symmetrical urea byproduct, which may be the very impurity you are trying to avoid.[2] Therefore, water is generally not the recommended quenching agent unless the resulting symmetrical urea is easily separable from your product (e.g., by filtration).
Q4: My desired urea/carbamate product is proving very difficult to purify by column chromatography. What are my options?
A4: Urea and carbamate products, particularly ureas, can be challenging to purify via chromatography due to their polarity and potential for strong interaction with the silica gel stationary phase.
-
Recrystallization: This is often the best method for crystalline solid products. The key is finding a suitable solvent or solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature.[1] Test solvents like ethanol, isopropanol, or mixtures such as ethyl acetate/heptane.
-
Trituration/Washing: If the product is a solid and the impurities are significantly more soluble, you can often purify the material by washing or suspending it in a suitable solvent. This is particularly effective for removing more non-polar impurities from a polar solid product.
-
Chromatography Optimization: If chromatography is necessary, consider deactivating the silica gel with a small amount of triethylamine in the eluent to reduce tailing. Using a more polar solvent system or switching to a different stationary phase like alumina or reverse-phase silica may also be effective.[5]
Section 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving more complex purification challenges.
Problem 1: Low Yield of Desired Product with Significant Byproduct Formation
| Probable Cause | Troubleshooting Steps & Explanation |
| Moisture Contamination | Diagnosis: Presence of a large amount of insoluble N,N'-bis(4-(methylthio)phenyl)urea. Solution: Rigorously dry all solvents and reagents before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is oven or flame-dried.[2] Moisture scavengers can be added to the reaction mixture if necessary.[6] |
| Incorrect Stoichiometry | Diagnosis: Significant amounts of unreacted starting materials are observed. Solution: Carefully check the stoichiometry of your reagents. If using a volatile nucleophile (e.g., a low-boiling amine), ensure it has not evaporated during the reaction. It is often beneficial to use a slight excess (1.05-1.1 equivalents) of the nucleophile. |
| Side Reactions (Biuret/Allophanate) | Diagnosis: LC-MS shows masses corresponding to the product + one molecule of isocyanate. Solution: Avoid using a large excess of the isocyanate. Add the isocyanate portion-wise to the nucleophile solution to maintain a low concentration. Run the reaction at the lowest temperature that allows for a reasonable reaction rate, as biuret and allophanate formation is more pronounced at higher temperatures.[3][4] |
Problem 2: Difficulty with Chromatographic Separation
| Probable Cause | Troubleshooting Steps & Explanation |
| Product and Impurity Co-elution | Diagnosis: TLC shows overlapping spots for the product and a major impurity. Solution: Modify the eluent system. A step-gradient or a very shallow gradient can sometimes resolve closely-eluting compounds. If using a standard hexane/ethyl acetate system, consider adding a different solvent like dichloromethane or methanol to change the selectivity. Switching to a different stationary phase (e.g., reverse-phase C18) is another powerful option. |
| Product Streaking/Tailing on Column | Diagnosis: The product elutes over many fractions with a characteristic "tail". Solution: This is common for polar compounds like ureas that interact strongly with the acidic silanol groups on silica gel. Add a small amount of a basic modifier like triethylamine or pyridine (0.1-1%) to your eluent to suppress this interaction. Alternatively, use neutral or deactivated silica gel.[5] |
| Insolubility During Loading | Diagnosis: The crude product precipitates when trying to dissolve it in the loading solvent. Solution: Use the minimum amount of a stronger solvent (like DCM or THF) to dissolve the crude material, then adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto the column. This technique, known as "dry loading," prevents solubility issues on the column itself.[1] |
Section 3: Visualized Workflows and Byproduct Formation
Byproduct Formation Pathway
The following diagram illustrates the primary reaction and common side reactions involving this compound. Understanding these pathways is key to diagnosing issues in your reaction mixture.
Caption: Formation of desired product and common byproducts.
General Purification Workflow
This workflow provides a decision-making framework for purifying your crude product.
Caption: Decision workflow for purification strategy.
Section 4: Detailed Purification Protocols
Protocol 1: Quenching and Aqueous Work-up
This protocol is a general procedure for stopping the reaction and performing an initial extraction to remove water-soluble components.
-
Cool the Reaction: Once the reaction is deemed complete by TLC or LC-MS, cool the mixture to room temperature.
-
Quench Excess Isocyanate: Add methanol (approximately 5 equivalents relative to the excess isocyanate) and stir for 30 minutes to quench any remaining this compound.[1]
-
Dilute: Dilute the reaction mixture with an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash: Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (if basic impurities are present), saturated NaHCO₃ solution (if acidic impurities are present), and finally with brine.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for purifying soluble, neutral products.
-
Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or heptane).
-
Column Packing: Pour the slurry into a column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent (like DCM). For less soluble materials, perform a dry load by adsorbing the dissolved product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[1]
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate). Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent by rotary evaporation.
Protocol 3: Purification by Recrystallization
This is the preferred method for purifying crystalline solids.[1]
-
Solvent Selection: In small test tubes, test the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or solvent mixtures like ethyl acetate/hexane). A good solvent will dissolve the product when hot but not at room temperature.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude product to achieve complete dissolution.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Section 5: References
-
Technical Support Center: Purification of Products from Benzoyl Isocyanate Reactions.
-
This compound | Georganics.
-
Technical Support Center: Purification of Isopropyl Isocyanate Reaction Products.
-
Technical Support Center: Managing Isocyanate Reactions.
-
Side Reactions in the Formation of Polyurethanes.
-
Side Reactions in the Formation of Polyurethanes: Stability of Reaction Products of Phenyl Isocyanate.
-
Isocyanates and Isothiocyanates - CAMEO Chemicals.
-
Troubleshooting Metal Catalyzed Urethane Systems.
Sources
Technical Support Center: Optimizing Reactions of 4-(Methylthio)phenyl Isocyanate with Sterically Hindered Amines
Welcome to the technical support center for optimizing the synthesis of ureas from 4-(methylthio)phenyl isocyanate and sterically hindered amines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging yet crucial reaction. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experimental design is robust, logical, and leads to successful outcomes.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the reaction, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: The Reaction is Extremely Slow or Stalled
Symptoms: In-process monitoring (e.g., via in-situ FTIR or HPLC analysis of aliquots) shows little to no consumption of starting materials over an extended period.[1]
Root Cause Analysis: The high steric bulk around the nitrogen atom of the amine significantly hinders the nucleophilic attack on the electrophilic carbon of the isocyanate group.[2] Aromatic isocyanates, while generally more reactive than aliphatic ones, can still be sluggish when faced with a sterically demanding nucleophile.[3]
Troubleshooting Protocol:
-
Introduce a Catalyst:
-
Rationale: Catalysts can activate either the isocyanate or the amine, lowering the activation energy of the reaction.
-
Primary Recommendation (Tertiary Amines): Non-nucleophilic, sterically unhindered tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) are excellent choices.[4][5] They are thought to activate the isocyanate group, making it more susceptible to nucleophilic attack.
-
Alternative (Organometallic Catalysts): Dibutyltin dilaurate (DBTDL) is a highly effective catalyst, often used in polyurethane chemistry.[6] It can coordinate with both the isocyanate and the amine, bringing them into proximity and facilitating the reaction. However, be mindful of potential metal contamination in the final product.
-
Experimental Step: Begin by adding 1-5 mol% of the chosen catalyst to the reaction mixture. Monitor the reaction progress closely.
-
-
Elevate the Reaction Temperature:
-
Rationale: Increasing the temperature provides the necessary energy to overcome the steric barrier.
-
Experimental Step: Gradually increase the reaction temperature in 10-20°C increments, while carefully monitoring for any signs of side product formation or decomposition. A reasonable starting point for optimization is 50-80°C.
-
-
Solvent Selection:
-
Rationale: The polarity and coordinating ability of the solvent can significantly influence the reaction rate.[7][8]
-
Recommendations:
-
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can help to stabilize charged intermediates and accelerate the reaction.[4]
-
Ethereal Solvents: Tetrahydrofuran (THF) is a common choice for these reactions as it is relatively inert and has good solvating properties.[9]
-
-
Experimental Step: If the reaction is slow in a non-polar solvent like toluene, consider switching to or adding a co-solvent like DMF.
-
Issue 2: Low Yield of the Desired Urea Product
Symptoms: After workup and purification, the isolated yield of the target urea is significantly lower than expected, even if the starting materials were consumed.
Root Cause Analysis: This often points to the formation of side products. The high temperatures and long reaction times required to overcome steric hindrance can promote undesirable pathways.
Troubleshooting Protocol:
-
Identify Potential Side Products:
-
Self-Condensation of Isocyanate: Isocyanates can react with each other to form dimers (uretdiones) or trimers (isocyanurates), especially at elevated temperatures.
-
Reaction with Trace Water: this compound can react with any residual water in the solvent or on the glassware to form an unstable carbamic acid, which then decomposes to 4-(methylthio)aniline and carbon dioxide.[10] This newly formed aniline can then react with another molecule of the isocyanate to form a symmetrical diaryl urea.
-
Allophanate and Biuret Formation: The desired urea product has N-H bonds that can, under harsh conditions, react with another molecule of isocyanate to form allophanates and biurets.[2]
-
-
Implement Preventative Measures:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Control Stoichiometry: A slight excess (1.05-1.1 equivalents) of the sterically hindered amine can help to ensure the complete consumption of the isocyanate, minimizing its self-condensation.
-
Optimize Catalyst Loading: While catalysts are beneficial, excessive amounts can sometimes promote side reactions. Titrate the catalyst loading to find the optimal balance between reaction rate and selectivity.
-
Gradual Addition: Adding the isocyanate solution dropwise to the heated solution of the amine and catalyst can help to maintain a low instantaneous concentration of the isocyanate, disfavoring self-condensation.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to monitor the progress of this reaction?
A1:
-
In-situ Fourier Transform Infrared (FTIR) Spectroscopy: This is a powerful technique for real-time reaction monitoring.[1] You can track the disappearance of the strong, sharp isocyanate peak (around 2250-2275 cm⁻¹) and the appearance of the urea carbonyl peak (around 1630-1680 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantifying the consumption of starting materials and the formation of the product and any side products.[11][12] A reverse-phase C18 column with a UV detector is typically suitable.
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess the reaction progress. Staining with an appropriate agent (e.g., potassium permanganate) may be necessary to visualize all spots.
Q2: I'm concerned about the toxicity of isocyanates. What are the key safety precautions?
A2: Isocyanates are potent respiratory and skin sensitizers.[13] Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile gloves are a common choice, but check for compatibility). For more detailed information on handling isocyanates, consult safety data sheets (SDS) and resources from organizations like OSHA.[14]
Q3: Can I use a primary or secondary amine that is less sterically hindered as a starting point to develop my protocol?
A3: Absolutely. Starting with a less hindered amine (e.g., aniline or a simple alkylamine) can be a great way to establish baseline reaction conditions (solvent, temperature, catalyst loading) before moving to your more challenging substrate. Reactions with less hindered amines are generally much faster and may not even require a catalyst.[2]
Q4: Are there any alternative, "isocyanate-free" methods to synthesize my target urea?
A4: Yes, several methods avoid the direct use of potentially hazardous isocyanates. These often involve in situ generation of the isocyanate or the use of isocyanate surrogates:
-
Curtius, Hofmann, or Lossen Rearrangements: These classic named reactions can generate an isocyanate intermediate from a carboxylic acid derivative (acyl azide, amide, or hydroxamic acid, respectively), which can then be trapped by the amine.[10][15]
-
Use of Carbamoylating Agents: Reagents like carbonyldiimidazole (CDI) or triphosgene can be used to activate the amine, which then reacts with the other amine to form the urea.[9]
-
From Hindered Ureas: Interestingly, highly hindered ureas can sometimes act as "masked isocyanates," releasing the isocyanate under thermal conditions to react with a nucleophile.[16][17]
Part 3: Data & Protocols
Table 1: Comparison of Catalysts for the Reaction of this compound with a Model Sterically Hindered Amine (e.g., Di-tert-butylamine)
| Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Approx. Reaction Time (h) | Observed Yield (%) | Notes |
| None | - | Toluene | 80 | > 24 | < 10 | Reaction is very slow due to steric hindrance. |
| DABCO | 5 | Toluene | 80 | 8-12 | 75-85 | Good catalytic activity with minimal side products. |
| DBTDL | 1 | Toluene | 80 | 2-4 | 90-95 | Highly efficient, but potential for tin contamination. |
| DMAP | 5 | Toluene | 80 | 6-10 | 80-90 | Effective, but can be more nucleophilic than DABCO. |
Note: Data presented is illustrative and will vary based on the specific sterically hindered amine used.
Experimental Protocol: General Procedure for Catalytic Urea Synthesis
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the sterically hindered amine (1.05 eq) and the catalyst (e.g., DABCO, 0.05 eq).
-
Solvent Addition: Add anhydrous solvent (e.g., THF or Toluene, to achieve a concentration of ~0.1-0.5 M) via syringe.
-
Heating: Heat the mixture to the desired temperature (e.g., 80°C) with stirring.
-
Isocyanate Addition: In a separate flame-dried flask, prepare a solution of this compound (1.0 eq) in the same anhydrous solvent. Add this solution dropwise to the heated amine solution over 30-60 minutes using a syringe pump.
-
Reaction Monitoring: Monitor the reaction progress by TLC, HPLC, or in-situ FTIR until the isocyanate is fully consumed.
-
Workup: Upon completion, cool the reaction to room temperature. The workup procedure will depend on the properties of the product but may involve solvent evaporation, extraction, and/or crystallization.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired urea.
Part 4: Visualizing the Process
Diagram 1: Catalytic Cycle of a Tertiary Amine in Urea Formation
Caption: A simplified catalytic cycle for urea formation using a tertiary amine catalyst.
Diagram 2: Troubleshooting Logic Flowchart
Caption: A logical workflow for troubleshooting common issues in the reaction.
References
-
Isocyanate Reactions . Mettler Toledo. [Link]
-
(PDF) A laboratory comparison of analytical methods used for isocyanates . ResearchGate. [Link]
-
Reaction of Isocyanates with amines | Download Scientific Diagram . ResearchGate. [Link]
-
Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents . (2022-09-26). [Link]
- US5354689A - Method of detecting isocyanates.
-
Tertiary amines - Catalyst - Capítulo 2 . [Link]
-
Isocyanates - Evaluating Exposure | Occupational Safety and Health Administration . OSHA. [Link]
-
1.2.1 - Isocyanate Reactions . poliuretanos. [Link]
- WO1994002525A1 - Isocyanate modified amines as catalysts useful for the preparation of polyurethane materials.
-
Amine catalysts . Vesta Chemicals bv. [Link]
-
Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions . PMC - NIH. [Link]
-
Urea Formation - Common Conditions . [Link]
-
Isocyanate - Wikipedia . [Link]
-
Urea formation via reaction of an isocyanate with an amine. ResearchGate. [Link]
-
Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions | Request PDF . ResearchGate. [Link]
-
Urea derivative synthesis by amination, rearrangement or substitution . [Link]
-
Effect of solvent properties on reaction of isocyanates with mercaptans . ResearchGate. [Link]
-
Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction | Request PDF . ResearchGate. [Link]
-
INTERACTIONS OF AROMATIC ISOCYANATES WITH N-ACETYL-L- CYSTEINE UNDER PHYSIOLOGICAL CONDITIONS . EXCLI Journal. [Link]
-
Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications . RSC Publishing. [Link]
-
Effect of Solvent Interactions on the Properties of Polyurethane Films . ResearchGate. [Link]
-
Isocyanates as Precursors to Biomedical Polyurethanes . Aidic. [Link]
-
Isocyanate-based multicomponent reactions . PMC - NIH. [Link]
-
Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers . RWTH Publications. [Link]
Sources
- 1. mt.com [mt.com]
- 2. poliuretanos.net [poliuretanos.net]
- 3. aidic.it [aidic.it]
- 4. researchgate.net [researchgate.net]
- 5. poliuretanos.com.br [poliuretanos.com.br]
- 6. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 10. Isocyanate - Wikipedia [en.wikipedia.org]
- 11. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 12. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]
- 13. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. Isocyanates - Evaluating Exposure | Occupational Safety and Health Administration [osha.gov]
- 15. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 16. Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Common impurities in commercial 4-(Methylthio)phenyl isocyanate and their removal
Welcome to the Technical Support Center for 4-(Methylthio)phenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to impurities and their removal during experimental work. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the highest purity of this critical reagent in your research.
I. Understanding the Chemistry of this compound and Its Impurities
This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its isocyanate functional group is highly reactive, making it susceptible to degradation and the formation of byproducts, which can compromise the integrity of your experimental results. Understanding the origin and identity of these impurities is the first step toward achieving high-purity material.
The primary route for the synthesis of aryl isocyanates involves the phosgenation of the corresponding aniline.[1] In the case of this compound, the starting material is 4-(methylthio)aniline. Incomplete reaction or exposure to moisture during synthesis or storage can lead to the presence of several common impurities.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter when working with commercial this compound.
Question 1: My reaction is not proceeding as expected, or I am observing unexpected side products. Could impurities in my this compound be the cause?
Answer: Yes, impurities in your isocyanate reagent are a likely culprit. The most common impurities can either fail to react or participate in unwanted side reactions, leading to a complex reaction mixture and reduced yield of your desired product.
The primary impurities to be aware of are:
-
4-(Methylthio)aniline: This is the precursor to the isocyanate and can be present due to incomplete phosgenation during synthesis or hydrolysis of the isocyanate upon exposure to moisture.[2] Aniline derivatives are nucleophilic and can react with your starting materials or intermediates in unintended ways.
-
Symmetrical Urea (N,N'-bis(4-(methylthio)phenyl)urea): This impurity forms when the isocyanate reacts with its hydrolysis product, 4-(methylthio)aniline, or with water.[3][4] Ureas are generally stable and can be difficult to remove, often co-purifying with the desired product.
-
Oligomeric Species (Dimers and Trimers): Isocyanates can undergo self-condensation to form dimers (uretdiones) and trimers (isocyanurates), especially upon prolonged storage or exposure to catalysts.[5] These higher molecular weight species can complicate purification and alter the stoichiometry of your reaction.
Question 2: How can I assess the purity of my commercial this compound before use?
Answer: A multi-pronged analytical approach is recommended to accurately determine the purity of your isocyanate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for identifying and quantifying impurities. You can often distinguish the signals of the isocyanate from those of the aniline and urea impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly sensitive for detecting volatile and semi-volatile impurities.[6][7] To analyze the highly reactive isocyanate, derivatization is often necessary to form a more stable compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for separating the isocyanate from its less volatile impurities like ureas and oligomers.[8][9] Similar to GC, derivatization of the isocyanate can improve peak shape and resolution.
Question 3: I have identified impurities in my this compound. What are the recommended methods for purification?
Answer: The most effective and widely used method for purifying isocyanates is vacuum distillation .[10][11] This technique separates the desired isocyanate from non-volatile impurities such as ureas and oligomers. For thermally sensitive compounds, a short-path distillation apparatus is recommended to minimize decomposition.
In some cases, recrystallization can be employed, particularly if the isocyanate is a solid at room temperature or if a suitable solvent system can be found that selectively crystallizes the isocyanate while leaving impurities in the mother liquor.[12] However, finding an appropriate solvent that does not react with the isocyanate can be challenging.
A chemical purification method involves reacting the crude isocyanate with a scavenger resin to remove specific impurities, followed by filtration. Another approach is to convert impurities into species that are more easily separated by distillation or filtration.[1]
III. Detailed Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
This protocol provides a method for the qualitative and semi-quantitative analysis of this compound and its common impurities.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or another suitable deuterated solvent
-
NMR tubes
-
Internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR)
Procedure:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6 mL of CDCl₃ to dissolve the sample.
-
For quantitative analysis, add a known amount of the internal standard.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
Data Interpretation:
-
This compound: Look for characteristic aromatic proton signals and the singlet for the methylthio group.
-
4-(Methylthio)aniline: The presence of this impurity will be indicated by a broad singlet for the -NH₂ protons and distinct aromatic signals compared to the isocyanate.[13]
-
N,N'-bis(4-(methylthio)phenyl)urea: The urea protons will appear as a singlet, and the aromatic signals will be shifted compared to the isocyanate and aniline.
| Compound | ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ (Predicted) |
| This compound | ~7.3 (d, 2H), ~7.1 (d, 2H), ~2.5 (s, 3H) |
| 4-(Methylthio)aniline | ~7.21 (d, 2H), ~6.66 (d, 2H), ~3.54 (br s, 2H, -NH₂), ~2.44 (s, 3H)[13] |
| N,N'-bis(4-(methylthio)phenyl)urea | Aromatic protons and a singlet for the -NH- protons |
Protocol 2: Purification by Vacuum Distillation
This protocol describes a general procedure for the purification of this compound. Caution: This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Apparatus:
-
Short-path distillation apparatus
-
Round-bottom flask
-
Receiving flask
-
Vacuum pump
-
Heating mantle with a stirrer
-
Thermometer
-
Cold trap
Procedure:
-
Assemble the short-path distillation apparatus, ensuring all joints are properly greased and sealed.
-
Place the impure this compound into the round-bottom flask with a magnetic stir bar.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Slowly evacuate the system to the desired pressure (e.g., 1-10 mmHg).
-
Begin stirring and gently heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point of this compound (117-118 °C at 8 mmHg).[14]
-
Monitor the temperature closely to avoid overheating and decomposition.
-
Once the distillation is complete, cool the apparatus to room temperature before releasing the vacuum.
-
Store the purified isocyanate under an inert atmosphere (e.g., nitrogen or argon) and in a refrigerator to prevent degradation.
IV. Visualizations
Diagram 1: Impurity Formation Pathway
Caption: Common impurity formation pathways for this compound.
Diagram 2: Purification and Analysis Workflow
Caption: General workflow for the purification and analysis of this compound.
V. References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Highly regioselective para-methylthiolation/bridging methylenation of arylamines promoted by NH4I. Retrieved from [Link]
-
Boros, Z., Varga, T., Buzellák, E., Harangozó, I., Szőri, M., Viskolcz, B., & Farkas, R. (2018). An approach for eliminating phenyl isocyanate from solvent used in isocyanate production. Materials Science and Engineering, 43(1), 11-16.
-
PubChem. (n.d.). 4-(Methylthio)aniline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation. Retrieved from [Link]
-
Lisa Nichols. (2022, April 7). Vacuum Distillation [Video]. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. Retrieved from [Link]
-
Castro, A., & Williams, D. L. H. (1997). The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2, (8), 1547-1550.
-
Rolina, D., Sumi, M., & Muchlisyam, H. (2018). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Rasayan Journal of Chemistry, 11(2), 651-657.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Google Patents. (n.d.). US20220380303A1 - Process for the distillation of isocyanates. Retrieved from
-
Google Patents. (n.d.). WO2001007410A1 - NOVEL 3-(2-(4-(METHYLTHIO)PHENYL)ACETYL)(6-METHYL)PYRIDINE-2,4-DIONE DERIVATIVES. Retrieved from
-
Asian Journal of Chemistry. (2013). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry, 25(3), 1695-1697.
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Scope of urea formation from phenyl carbamates (masked C‐isocyanates). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Crystallization Solvents. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-(Methylthio)phenyl isothiocyanate. Retrieved from [Link]
-
Google Patents. (n.d.). US3444231A - Process for the preparation of isocyanates and isothiocyanates. Retrieved from
-
MDPI. (2022). An Ab Initio Investigation on Relevant Oligomerization Reactions of Toluene Diisocyanate (TDI). Molecules, 27(19), 6649.
-
Google Patents. (n.d.). CN105646306A - Preparation method of 4-methylthio phenylacetic acid. Retrieved from
-
European Patent Office. (n.d.). EP3891125B1 - METHOD FOR CONVERTING MONOISOCYANATES TO UREAS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved from [Link]
-
O-Chem User. (2015, June 12). Solvent Vacuum Distillation [Video]. YouTube. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Retrieved from [Link]
-
LCGC Europe. (2009). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. LCGC Europe, 22(12).
-
ResearchGate. (n.d.). The GC-MS analysis of isocyanate diamine-metabolites. Retrieved from [Link]
-
LCGC Europe. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe, 22(12).
-
Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities. Retrieved from [Link]
-
Google Patents. (n.d.). US3406202A - Preparation of aniline thioethers. Retrieved from
-
Google Patents. (n.d.). WO2009018390A1 - Vacuum distillation process. Retrieved from
-
DiVA portal. (n.d.). Isocyanates and Amines - Sampling and Analytical Procedures. Retrieved from [Link]
Sources
- 1. real.mtak.hu [real.mtak.hu]
- 2. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 4. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. epa.gov [epa.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. US20220380303A1 - Process for the distillation of isocyanates - Google Patents [patents.google.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. rsc.org [rsc.org]
- 14. This compound 97 1632-84-4 [sigmaaldrich.com]
Storage and handling best practices for 4-(Methylthio)phenyl isocyanate
Technical Support Center: 4-(Methylthio)phenyl Isocyanate
Welcome to the comprehensive technical guide for this compound (CAS 1632-84-4). This document serves as a centralized resource for researchers, scientists, and drug development professionals, providing field-proven insights into its storage, handling, and application. Our goal is to equip you with the necessary knowledge to ensure experimental success and maintain the highest safety standards.
Section 1: Frequently Asked Questions (FAQs) on Storage & Handling
This section addresses the most common preventative questions regarding the proper care and use of this compound to maintain its integrity from the moment it arrives in your lab.
Q1: What are the ideal storage conditions for this compound?
A: The compound must be stored under stringent, moisture-free conditions to ensure its stability.[1] The isocyanate functional group (-NCO) is highly susceptible to hydrolysis.
-
Causality: The primary degradation pathway for isocyanates is reaction with water (moisture).[2][3] This reaction forms an unstable carbamic acid intermediate, which rapidly decomposes into the corresponding aniline and carbon dioxide gas. The resulting aniline can then react with another molecule of the isocyanate to form a highly insoluble N,N'-disubstituted urea precipitate.[4][5] This not only consumes your reagent but introduces impurities and can cause pressure buildup in a sealed container.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8 °C (Refrigerated) | Slows potential dimerization and other degradation pathways. |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen. |
| Container | Tightly sealed original container[6][7] | Minimizes moisture ingress and maintains the inert headspace provided by the manufacturer. |
| Location | Dry, well-ventilated chemical storage area[6] | Ensures safety and prevents accidental contact with incompatible materials. |
Q2: I just received a new bottle. What is the correct procedure for opening and first-time use?
A: Proper acclimatization and handling under an inert atmosphere are critical.
-
Causality: A refrigerated bottle brought into a humid lab environment will immediately have condensation form on its surface. If opened while cold, this moisture can be drawn into the bottle, compromising the reagent.
Protocol for First Use:
-
Remove the bottle from the refrigerator.
-
Allow the unopened container to warm to ambient room temperature for at least 1-2 hours.
-
Transfer the bottle into an inert atmosphere environment (e.g., a glovebox or a fume hood equipped for inert gas handling).
-
Before opening, flush the exterior of the cap/septum area with a gentle stream of nitrogen or argon.
-
For septum-sealed bottles (e.g., Acros or Aldrich Sure/Seal™), use a dry, inert-gas-flushed syringe and needle to pierce the septum and withdraw the required amount.
-
For screw-cap bottles, open only under a positive pressure of inert gas. Quickly remove the desired amount and immediately reseal the bottle, purging the headspace with inert gas before tightening the cap.
Q3: What personal protective equipment (PPE) is mandatory when working with this chemical?
A: this compound is classified as harmful and an irritant.[1][8][9] It is also a lachrymator (causes tears) and a potential sensitizer.[1][10] Therefore, stringent PPE is required.
-
Causality: The isocyanate group can react with nucleophiles present in biological tissues, such as amine and hydroxyl groups on proteins, leading to irritation and potential allergic sensitization.[2][10]
-
Eyes/Face: Chemical safety goggles and a face shield.
-
Skin: Nitrile gloves (ensure they are rated for this chemical class; double-gloving is recommended) and a flame-resistant lab coat.[10]
-
Respiratory: All handling of the neat liquid must be performed in a certified chemical fume hood.[8][11] If there is any risk of aerosol generation or if ventilation is inadequate, a respirator with an appropriate organic vapor cartridge is necessary.[6][10]
Q4: Which solvents and reagents are incompatible with this compound?
A: Any compound with an active hydrogen can react with the isocyanate group.[3]
-
Causality: The carbon atom of the isocyanate group is highly electrophilic and will readily react with nucleophiles. This is the basis for its desired reactivity but also its incompatibility.
-
Incompatible Materials:
-
Water, Alcohols, Amines: React to form ureas, urethanes, and other derivatives.[1][2][12] These should only be used as part of the planned reaction, not as solvents for storage or as contaminants.
-
Strong Acids & Bases: Can catalyze polymerization or vigorous decomposition.[1][3][12]
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[1][12]
-
Section 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during experimentation, focusing on diagnosing the root cause.
Q1: My reaction is sluggish or has failed completely. What went wrong?
A: The most common cause of failure in isocyanate chemistry is reagent deactivation by moisture.
-
Symptom: No product formation or significantly low yield, starting material remains.
-
Root Cause Analysis & Solution:
-
Reagent Integrity: Visually inspect your bottle of this compound. Do you see any white solid precipitate or haziness?[4] This indicates contamination with moisture and the formation of insoluble urea, meaning the reagent's purity is compromised. For critical applications, discard the bottle and use a fresh, unopened one.
-
Solvent & Reagent Quality: Were your solvents and other reagents rigorously dried? Isocyanates require anhydrous conditions.[13] Use freshly distilled solvents from a suitable drying agent or purchase high-purity anhydrous solvents and handle them under an inert atmosphere.
-
Atmospheric Contamination: Was the reaction set up and run under a strict inert atmosphere of nitrogen or argon? Even small leaks in your apparatus can introduce enough moisture to kill the reaction.
-
Temperature: While many isocyanate reactions proceed at room temperature, some may require heating.[13] Consult literature for your specific transformation to ensure the reaction conditions are appropriate.
-
Q2: I see a white solid in my isocyanate bottle. What is it, and can I still use the reagent?
A: The white solid is almost certainly a symmetric urea derivative formed from the reaction of the isocyanate with water.[4][5]
-
Causality: As detailed in the diagram below, two molecules of the isocyanate react with one molecule of water to produce a symmetric urea and CO₂ gas. This urea is typically insoluble in the parent isocyanate and precipitates out.
// Nodes ISO1 [label="4-(MeS)Ph-NCO"]; H2O [label="H₂O (Moisture)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ISO2 [label="4-(MeS)Ph-NCO"]; CarbamicAcid [label="Carbamic Acid\n[4-(MeS)Ph-NHCOOH]", shape=ellipse, style=dashed, fillcolor="#FBBC05"]; Amine [label="4-(MeS)Ph-NH₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CO2 [label="CO₂ (gas)"]; Urea [label="Insoluble Urea Precipitate\n[(4-(MeS)Ph-NH)₂CO]", shape=box3d, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ISO1 -> CarbamicAcid [label="+"]; H2O -> CarbamicAcid; CarbamicAcid -> Amine [label="Unstable\nDecomposes"]; CarbamicAcid -> CO2; Amine -> Urea [label="+"]; ISO2 -> Urea; } doted Caption: Moisture-induced degradation of this compound.
-
Solution: The presence of this solid indicates significant degradation. While the remaining liquid may still contain active isocyanate, its concentration is unknown, and the dissolved amine impurity can cause side reactions.
-
For Non-Critical Steps: You might be able to carefully cannulate the clear supernatant liquid away from the solid for use. However, you must assume the concentration is lower than stated.
-
For Critical Applications: It is strongly recommended to discard the compromised bottle and begin with a fresh one to ensure reproducibility and purity of your final product. Purification by vacuum distillation is possible but requires specialized equipment and careful handling of this hazardous material.[5][14]
-
Q3: How do I safely quench my reaction and dispose of waste containing unreacted this compound?
A: Unreacted isocyanate is hazardous and must be neutralized before workup or disposal.[7]
-
Causality: Quenching converts the highly reactive isocyanate into a more stable, less hazardous derivative (e.g., a urethane or urea). Simply adding water can be hazardous as it produces CO₂ gas, which can cause pressurization, and the reaction can be exothermic.[2][3] A controlled quench with an alcohol is safer.
Protocol for Quenching:
-
Cool the reaction mixture in an ice bath.
-
While stirring, slowly and carefully add a scavenger solution. A good choice is a 10% solution of isopropanol in an inert solvent like THF. Add at least 3 molar equivalents relative to the initial amount of isocyanate.
-
Allow the mixture to stir for at least 30 minutes to ensure all isocyanate has reacted.
-
The reaction can now be safely worked up.
-
All waste, including empty bottles and contaminated items, should be rinsed with the decontamination solution described in the next section and disposed of as hazardous waste according to your institution's guidelines.[1][7]
Section 3: Key Experimental Protocols
Protocol 1: Workflow for Safe Handling and Reaction Setup
This protocol outlines the critical steps from reagent preparation to reaction quenching.
// Nodes Start [label="Start: Receive Reagent", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Store [label="Store at 2-8°C\nImmediately"]; Equilibrate [label="Equilibrate Unopened\nBottle to Room Temp"]; Inert [label="Work in Fume Hood\nUnder Inert Gas"]; PPE [label="Don Correct PPE\n(Goggles, Face Shield, Gloves)"]; Withdraw [label="Withdraw Reagent via\nDry, Inert-Gas Flushed Syringe"]; Reaction [label="Add to Anhydrous\nReaction Mixture"]; Seal [label="Purge Headspace and\nReseal Bottle Tightly"]; Quench [label="Cool and Quench Reaction\nwith Alcohol Solution"]; Workup [label="Proceed with Aqueous\nWorkup"]; End [label="End: Purified Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Store; Store -> Equilibrate; Equilibrate -> Inert; Inert -> PPE; PPE -> Withdraw; Withdraw -> Reaction; Withdraw -> Seal [style=dashed, label="After withdrawal"]; Reaction -> Quench; Quench -> Workup; Workup -> End; } doted Caption: Standard experimental workflow for this compound.
Protocol 2: Spill Decontamination
In the event of a small spill (<50 mL) within a chemical fume hood, follow this procedure.[7]
-
Causality: The decontamination solution contains an alcohol to react with the isocyanate, a surfactant (detergent) to help mix the aqueous and organic phases, and a weak base (ammonia) to react with the isocyanate and help neutralize any acidic byproducts.
Decontamination Solution Preparation (Formulation B from Apollo Scientific[7]):
-
Water: 90% by volume
-
Concentrated Ammonia: 8% by volume
-
Liquid Detergent: 2% by volume (Prepare this solution fresh before use)
Spill Cleanup Steps:
-
Alert personnel in the immediate area and ensure the fume hood sash is lowered.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[7]
-
Slowly and carefully pour the decontamination solution over the absorbed spill, using enough to fully saturate it. Avoid splashing.
-
Allow the mixture to sit for at least 1 hour. The reaction may generate gas (CO₂); do not seal the container.
-
Carefully collect the absorbed material using non-sparking tools into a labeled, open container for hazardous waste.
-
Wipe the spill area with the decontamination solution, followed by water.
-
Dispose of all contaminated materials as hazardous waste.
Section 4: Hazard Summary
This table provides a quick reference to the key hazards associated with this compound.
| Hazard Type | GHS Statement & Code | Precautionary Measure |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332)[8][9] | Do not eat, drink, or smoke when using. Avoid breathing vapors. Wear protective gloves and clothing.[1][6] |
| Irritation | Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).[1][8][9] | Avoid contact with skin and eyes. Use only in a well-ventilated area.[1][6] |
| Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled (H334). | Avoid breathing vapors. In case of inadequate ventilation, wear respiratory protection.[1][10] |
| Chemical Stability | Moisture sensitive.[1][12] | Store under inert gas. Keep container tightly closed in a dry place.[7] |
References
-
Georganics Ltd. (2011). SAFETY DATA SHEET: this compound. [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: this compound. [Link]
-
Khlebnikov, V. et al. (2019). What conditions are required to react isocyanate with COOH or OH groups?. ResearchGate. [Link]
-
Institution of Chemical Engineers. (n.d.). Safety aspects of handling isocyanates in urethane foam production. IChemE. [Link]
-
Dongsen Chemicals. (2023). Decoding isocyanates: A deep dive into isocyanates. [Link]
-
Safe Work Australia. (2015). GUIDE TO HANDLING ISOCYANATES. [Link]
-
Georganics. (n.d.). This compound - High purity. [Link]
-
Edelmann, F. T. (2021). Answer to "Is it normal to obtain 4 spots for phenyl isocyanate on TLC?". ResearchGate. [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. doxuchem.com [doxuchem.com]
- 3. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. icheme.org [icheme.org]
- 5. researchgate.net [researchgate.net]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. georganics.sk [georganics.sk]
- 9. This compound - High purity | EN [georganics.sk]
- 10. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound CAS#: 1632-84-4 [amp.chemicalbook.com]
Troubleshooting low yields in carbamate formation with 4-(Methylthio)phenyl isocyanate
Topic: Troubleshooting Low Yields in Carbamate Formation with 4-(Methylthio)phenyl Isocyanate
Welcome to the technical support center for synthetic and process chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with carbamate formation, specifically when using this compound. As Senior Application Scientists, we provide this resource to help you diagnose and resolve common issues, ensuring the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I am experiencing significantly lower than expected yields in my carbamate synthesis reaction between an alcohol and this compound. What are the most common culprits?
Low yields in this reaction are typically traced back to a few critical factors. The isocyanate functional group is highly electrophilic and susceptible to reaction with various nucleophiles, not just your target alcohol. The most prevalent issues are:
-
Moisture Contamination: This is the single most common cause of low yields. Isocyanates react readily with water to form a carbamic acid, which is unstable and rapidly decarboxylates to produce a primary amine (4-(methylthio)aniline in this case) and carbon dioxide gas.[1][2][3] This newly formed amine is nucleophilic and will react with another molecule of your isocyanate to form a highly insoluble and undesired symmetrical urea byproduct.[1][2] This side reaction consumes two equivalents of your isocyanate for every molecule of water, drastically reducing the yield of the desired carbamate.[4]
-
Reagent Purity: The purity of both the isocyanate and the alcohol is paramount.
-
Isocyanate Quality: this compound can degrade over time, especially with improper storage. It can dimerize or trimerize, reducing the concentration of the active monomeric species. Contaminated isocyanates may appear cloudy or contain solid precipitates.[3][5]
-
Alcohol and Solvent Quality: The alcohol and reaction solvent must be anhydrous. Even reagent-grade solvents can contain enough water to significantly impact the reaction. Using molecular sieves or other drying agents is often necessary.[6]
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can profoundly influence the reaction rate and outcome. Aryl isocyanates, such as this compound, are generally less reactive than their aliphatic counterparts, and the reaction may require optimization.[7]
-
Competing Side Reactions: Besides the reaction with water, other side reactions can occur, particularly under forcing conditions (e.g., high heat). The carbamate product can react with another molecule of isocyanate to form an allophanate, or the isocyanate can trimerize to form a stable isocyanurate ring.[8][9]
Q2: I suspect water contamination is the issue. How can I rigorously ensure anhydrous conditions for my reaction?
Ensuring a truly anhydrous environment is crucial. Here is a systematic approach:
-
Glassware: All glassware should be oven-dried at >120°C for several hours and allowed to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon) immediately before use.
-
Solvents: Use freshly opened anhydrous solvents or solvents purified by passing through a solvent purification system (e.g., a Grignard still or alumina column). If such systems are unavailable, solvents should be dried over appropriate drying agents (e.g., molecular sieves, sodium/benzophenone for THF, calcium hydride for dichloromethane) and distilled under an inert atmosphere.
-
Reagents:
-
Alcohol: If the alcohol is a solid, dry it in a vacuum oven. If it's a liquid, it can be dried over activated molecular sieves (3Å or 4Å).
-
Isocyanate: Use a fresh bottle or a previously opened bottle that has been carefully stored under an inert atmosphere.
-
Inert Atmosphere: The reaction should be set up and run entirely under a positive pressure of dry nitrogen or argon using standard Schlenk line or glovebox techniques. Add reagents via syringe through rubber septa.
-
Q3: My reaction is very slow or stalls completely, even under anhydrous conditions. Should I use a catalyst?
Yes, catalysis is often necessary for the reaction between aryl isocyanates and alcohols, especially if the alcohol is sterically hindered or a secondary/tertiary alcohol.[7] The reaction proceeds via nucleophilic attack of the alcohol on the isocyanate's carbonyl carbon. A catalyst can activate either the alcohol or the isocyanate to accelerate this process.
Recommended Catalysts for Carbamate Formation
| Catalyst Type | Example(s) | Concentration (mol%) | Mechanism of Action & Considerations |
| Tertiary Amines | Triethylamine (TEA), 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 1 - 10 | Forms a complex with the alcohol via hydrogen bonding, increasing its nucleophilicity. Relatively mild and effective. DABCO is often more active than TEA.[8] |
| Organotin Compounds | Dibutyltin dilaurate (DBTDL) | 0.1 - 1 | Highly efficient Lewis acid catalyst. It coordinates to both the isocyanate and the alcohol, bringing them into proximity and activating the isocyanate. Caution: Tin compounds are toxic and may need to be removed from the final product. |
| Strong Bases | Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu) | Stoichiometric | Deprotonates the alcohol to form a highly nucleophilic alkoxide. This is very effective but can also promote side reactions like isocyanate trimerization.[8] Use with caution, typically at low temperatures. |
Troubleshooting Workflow for Catalyst Selection Below is a workflow to guide your decision-making process for reaction optimization.
Caption: A decision tree for troubleshooting slow carbamate formation.
Q4: I've isolated a white, insoluble precipitate from my reaction mixture. What is it and how can I prevent its formation?
A white precipitate that is insoluble in common organic solvents like dichloromethane or ethyl acetate is almost certainly the symmetrical urea byproduct, N,N'-bis(4-(methylthio)phenyl)urea.
As previously discussed, this forms from the reaction of this compound with water. The workflow for preventing its formation is identical to the steps for ensuring anhydrous conditions (see Q2).
Reaction Mechanism: The Main Event vs. The Side Reaction
To visualize this, consider the two competing pathways for your isocyanate.
Desired Carbamate Formation:
Caption: The desired reaction of isocyanate with an alcohol.
Undesired Urea Formation (Side Reaction):
Caption: The multi-step side reaction of isocyanate with water.
If you observe this precipitate, your primary focus should be on rigorously drying all components of your next reaction attempt.
Experimental Protocol: General Procedure for Catalytic Carbamate Synthesis
This protocol provides a robust starting point for the synthesis.
Materials:
-
This compound (1.0 eq.)
-
Alcohol (1.05 eq.)
-
Anhydrous solvent (e.g., THF, Dichloromethane)
-
Catalyst (e.g., DABCO, 0.05 eq.)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Rubber septum and inert gas (N₂ or Ar) supply
Procedure:
-
Preparation: Under a positive pressure of inert gas, add the alcohol (1.05 eq.) and the catalyst (0.05 eq.) to the reaction flask.
-
Dissolution: Add anhydrous solvent (to achieve a concentration of ~0.1-0.5 M) and stir until all solids have dissolved.
-
Isocyanate Addition: Slowly add a solution of this compound (1.0 eq.) in the anhydrous solvent to the reaction mixture dropwise via syringe at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical indicator is the consumption of the isocyanate.
-
Workup: Once the reaction is complete, quench by adding a small amount of methanol to consume any remaining isocyanate. Concentrate the mixture under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure carbamate.[10]
Reference List
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]
-
ResearchGate. (2013). Can anyone suggest a good way to do carbamate formation (with either phenyl/hexyl isocyanates) for Poly Aromatic Alcohols (hindered hydrocarbons)?. Retrieved from [Link]
-
Telvekar, V. N. (2012). Organic Carbamates in Drug Design and Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 12(14), 1545-1564. Retrieved from [Link]
-
ResearchGate. (n.d.). A New and Efficient Catalytic Method for Synthesizing Isocyanates from Carbamates. Retrieved from [Link]
-
Zavarise, C., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14, 35005-35025. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts. Retrieved from [Link]
-
Caplow, M. (1968). Kinetics of Carbamate Formation and Breakdown. Journal of the American Chemical Society, 90(24), 6795-6803. Retrieved from [Link]
-
Dongsen Chemicals. (2023). Decoding isocyanates: A deep dive into isocyanates. Retrieved from [Link]
-
Schwetzov, N., et al. (1983). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2, (8), 1151-1156. Retrieved from [Link]
-
ACS Publications. (2021). Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst. ACS Catalysis. Retrieved from [Link]
-
Google Patents. (n.d.). US4065362A - Purification of organic isocyanates. Retrieved from
-
ACS Publications. (2022). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂⁻ Complexes. The Journal of Physical Chemistry Letters. Retrieved from [Link]
-
Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of moisture content on the isocyanate/wood adhesive bondline by15N CP/MAS NMR. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Mechanistic insights into carbamate formation from CO₂ and amines: the role of guanidine–CO₂ adducts. Catalysis Science & Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). Isocyanate side reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Side Reactions in the Formation of Polyurethanes: Stability of Reaction Products of Phenyl Isocyanate. Retrieved from [Link]
-
ResinLab. (2021). Moisture Contamination of Polyurethanes. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Carbamate Formation in Aqueous - diamine - CO2 Systems. Retrieved from [Link]
-
EXACT Dispensing Systems. (2019). Moisture Contamination with Polyurethanes. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Isocyanate-based multicomponent reactions. RSC Advances. Retrieved from [Link]
-
Google Patents. (n.d.). HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163. Retrieved from
-
Google Patents. (n.d.). US8058469B2 - Method for making carbamates, ureas and isocyanates. Retrieved from
-
National Institutes of Health. (2022). Insight Into Solventless Production of Hydrophobically Modified Ethoxylated Urethanes (HEURs): The Role of Moisture Concentration, Reaction Temperature, and Mixing Efficiency. ACS Applied Polymer Materials. Retrieved from [Link]
-
Georganics. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity of isocyanates with urethanes: Conditions for allophanate formation. Retrieved from [Link]
-
The Aquila Digital Community. (2015). Polymerization of Blocked Isocyanate Functional Polymer Surfaces and Post-Polymerization Modification By Thiol-Isocyanate Reaction. Retrieved from [Link]
-
PCI Magazine. (2020). Resins: Isocyanates, Part I: Fundamentals and Reactivity. Retrieved from [Link]
Sources
- 1. doxuchem.com [doxuchem.com]
- 2. Isocyanate - Wikipedia [en.wikipedia.org]
- 3. resinlab.com [resinlab.com]
- 4. pcimag.com [pcimag.com]
- 5. Moisture Contamination with Polyurethanes - EXACT Dispensing Systems [exactdispensing.com]
- 6. Insight Into Solventless Production of Hydrophobically Modified Ethoxylated Urethanes (HEURs): The Role of Moisture Concentration, Reaction Temperature, and Mixing Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Identifying and characterizing byproducts in 4-(Methylthio)phenyl isocyanate reactions
Welcome to the technical support center for 4-(methylthio)phenyl isocyanate reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). The following content is structured to address specific experimental challenges, explaining the underlying chemical principles to empower you to optimize your reactions and effectively characterize any resulting byproducts.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing multiple unexpected spots on TLC analysis. What are the most common byproducts I should be looking for?
A: The isocyanate group (-N=C=O) is highly electrophilic and susceptible to reaction with various nucleophiles, including unintentional ones present in your reaction mixture.[1][2] The most common byproducts arise from reactions with water, excess nucleophile, or self-reaction of the isocyanate.
Common Byproducts Include:
-
Symmetrical Urea (1,3-bis(4-(methylthio)phenyl)urea): This is a very common and often insoluble byproduct that forms when the isocyanate reacts with ambient moisture.[3][4] The initial reaction with water forms an unstable carbamic acid, which then decarboxylates to produce 4-(methylthio)aniline.[5][6] This aniline is a potent nucleophile and rapidly reacts with another molecule of the starting isocyanate to form the symmetrical urea.[3]
-
Allophanates and Biurets: If your intended nucleophile is an alcohol (forming a urethane) or an amine (forming a urea), these products can sometimes react further with another equivalent of the isocyanate. The N-H proton of the newly formed urethane or urea can be sufficiently nucleophilic to attack another isocyanate molecule, leading to the formation of an allophanate or a biuret, respectively.[3] These side reactions are more likely at elevated temperatures or with an excess of the isocyanate.[3]
-
Isocyanurates (Trimers): Under certain conditions, particularly in the presence of specific catalysts (like tertiary amines or phosphines) or at high temperatures, isocyanates can undergo cyclotrimerization to form a highly stable six-membered ring structure known as an isocyanurate.[7][8]
Troubleshooting Guide
Issue 1: An Insoluble White Precipitate Has Formed in My Reaction.
Plausible Cause: The formation of an insoluble white precipitate is a strong indicator of the symmetrical urea byproduct, 1,3-bis(4-(methylthio)phenyl)urea. This occurs due to the reaction of this compound with trace amounts of water in your solvent or on your glassware.[3][9]
Workflow for Identification and Mitigation:
Caption: Workflow for addressing insoluble precipitate formation.
Step-by-Step Protocol:
-
Isolation: Filter the reaction mixture to isolate the precipitate. Wash the solid with a solvent in which your desired product is soluble but the precipitate is not (e.g., diethyl ether or hexanes).
-
Characterization:
-
FTIR Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1640 cm⁻¹ characteristic of a urea, and N-H stretching bands around 3300 cm⁻¹. The isocyanate peak (~2270 cm⁻¹) from the starting material should be absent.[5]
-
¹H NMR Spectroscopy: Dissolve the precipitate in a suitable deuterated solvent (e.g., DMSO-d₆). You should observe signals corresponding to the aromatic protons and the methylthio group of the 4-(methylthio)phenyl moiety, as well as a broad singlet for the N-H protons.
-
Mass Spectrometry: Confirm the molecular weight of the symmetrical urea.
-
-
Prevention: To avoid this byproduct in future reactions, ensure all solvents and reagents are rigorously dried. Use freshly distilled anhydrous solvents and dry all glassware in an oven before use. Running the reaction under an inert atmosphere of nitrogen or argon is also highly recommended.[10]
Issue 2: My Product is Contaminated with a Higher Molecular Weight Impurity.
Plausible Cause: If you are reacting this compound with an alcohol or an amine, the formation of a higher molecular weight impurity could be due to the formation of an allophanate or a biuret, respectively.[3] This happens when your initial urethane or urea product reacts with another molecule of the isocyanate.
Mechanism of Allophanate Formation:
Caption: Pathway to allophanate byproduct formation.
Troubleshooting Steps:
-
Reaction Conditions:
-
Stoichiometry: Use a slight excess of the nucleophile (alcohol or amine) to ensure all the isocyanate is consumed.
-
Temperature: Avoid high reaction temperatures, as this can promote the formation of allophanates and biurets.[3]
-
Order of Addition: Add the isocyanate slowly to a solution of the nucleophile. This maintains a low concentration of the isocyanate throughout the reaction, minimizing the chance of the product reacting with it.
-
-
Purification: These higher molecular weight byproducts can often be separated from the desired product by column chromatography.
-
Characterization of Byproduct:
-
FTIR: Allophanates and biurets will show additional carbonyl peaks compared to the starting urethane or urea.
-
NMR: You will observe a more complex spectrum with additional signals for the added 4-(methylthio)phenyl group.
-
Mass Spectrometry: This is the most definitive way to identify the byproduct by confirming its higher molecular weight.
-
Issue 3: The Reaction is Sluggish, and Upon Workup, I Recover a Lot of Unreacted Starting Material and Some Symmetrical Urea.
Plausible Cause: This scenario suggests that the intended nucleophilic attack is slow, allowing the competing reaction with trace water to become significant. The reactivity of nucleophiles with isocyanates generally follows the order: primary amines > secondary amines > alcohols ≈ thiols > water.[5][11] If your nucleophile is significantly less reactive than a primary amine, you may encounter this issue.
Optimization Strategies:
-
Catalysis: For reactions with less reactive nucleophiles like alcohols, consider using a catalyst. Common catalysts for urethane formation include tertiary amines (e.g., triethylamine, DABCO) and organotin compounds (e.g., dibutyltin dilaurate). Be aware that some catalysts can also promote trimerization.[12]
-
Solvent Choice: The reaction rate can be influenced by the solvent. Polar aprotic solvents like DMF or THF can often accelerate the reaction.
-
Temperature: While high temperatures can promote side reactions, a modest increase in temperature may be necessary to drive a sluggish reaction to completion. Monitor the reaction closely by TLC or LC-MS to find the optimal balance.
-
Strict Anhydrous Conditions: As mentioned previously, ensure your reaction is free of water to prevent the formation of the symmetrical urea.
Byproduct Characterization Data
| Byproduct | Typical FTIR Peaks (cm⁻¹) | Key ¹H NMR Signals (DMSO-d₆) |
| 1,3-bis(4-(methylthio)phenyl)urea | ~3300 (N-H), ~1640 (C=O) | δ ~2.4 (s, 6H, 2x -SCH₃), ~7.2-7.5 (m, 8H, Ar-H), ~8.6 (s, 2H, -NH) |
| Allophanate (from R'-OH) | ~1720 & ~1680 (2x C=O) | Additional set of 4-(methylthio)phenyl signals compared to urethane. |
| Isocyanurate (Trimer) | ~1700 (C=O of isocyanurate ring) | Complex aromatic region, single sharp singlet for the three -SCH₃ groups. |
Analytical Methods for Byproduct Identification
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and characterization of byproducts.[13][14]
Recommended Techniques:
-
Thin-Layer Chromatography (TLC): For initial reaction monitoring and qualitative assessment of byproduct formation.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of product and byproduct distribution.[15][16]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Excellent for identifying key functional groups like isocyanates, ureas, urethanes, and isocyanurates.[17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the identity of byproducts.
-
Mass Spectrometry (MS): Determines the molecular weight of byproducts, providing definitive evidence of their formation.
By understanding the common reaction pathways and potential side reactions of this compound, and by employing rigorous experimental technique and appropriate analytical methods, you can effectively troubleshoot your reactions and characterize any byproducts that may form.
References
- Georganics. (2011, February 18). 4-(METHYLTHIO)
- BenchChem. (n.d.).
- BenchChem. (n.d.). 4-(Methylthio)
- BenchChem. (n.d.).
- CAMEO Chemicals - NOAA. (n.d.).
- RSC Publishing. (2024, December 12). Isocyanate-based multicomponent reactions. RSC Advances.
- BenchChem. (n.d.). Reactivity Profile of Isopropyl Isocyanate with Nucleophiles: An In-depth Technical Guide.
- ResearchGate. (n.d.). Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions | Request PDF.
- Mettler Toledo. (n.d.).
- ChemicalBook. (2025, August 19). 4-(METHYLTHIO)
- Dongsen Chemicals. (2023, October 21).
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). Identification of the isocyanates generated during the thermal degradation of a polyurethane car paint | Request PDF.
- CymitQuimica. (n.d.). CAS 1632-84-4: 4-(Methylthio)
- Google Patents. (n.d.). CN105646306A - Preparation method of 4-methylthio phenylacetic acid.
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
- PubMed. (n.d.).
- Organic Syntheses. (n.d.).
- Santa Cruz Biotechnology. (n.d.). 4-(Methylthio)
- Modern Analytical Technique for Characteriz
- Google Patents. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Georganics. (n.d.). 4-(Methylthio)
- ResearchGate. (n.d.).
- and near-infrared spectroscopies for quantitative tracking of isocyan
- ResearchGate. (n.d.). Scheme 5.
- Sigma-Aldrich. (n.d.). 4-(Methylthio)
- ChemicalBook. (n.d.). 4-(METHYLTHIO)
- ResearchGate. (n.d.).
- The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. (n.d.).
- EPA. (n.d.).
- Google Patents. (n.d.).
- EXCLI Journal. (2006, November 20). INTERACTIONS OF AROMATIC ISOCYANATES WITH N-ACETYL-L- CYSTEINE UNDER PHYSIOLOGICAL CONDITIONS.
- ResearchGate. (n.d.).
- TUE Research portal - Eindhoven University of Technology. (2023, May 19).
- PubMed Central. (2019, September 22). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study.
- PubMed. (2019, September 22). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study.
- Google Patents. (n.d.).
- PubMed. (n.d.). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism.
- Sigma-Aldrich. (n.d.). 4-(Methylthio)
- Chemical Product. (n.d.). 4-(METHYLTHIO)
Sources
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- 2. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
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- 4. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Isocyanate - Wikipedia [en.wikipedia.org]
- 7. US2979485A - Process of trimerizing isocyanates - Google Patents [patents.google.com]
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- 9. doxuchem.com [doxuchem.com]
- 10. georganics.sk [georganics.sk]
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- 14. ijpsjournal.com [ijpsjournal.com]
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- 16. epa.gov [epa.gov]
- 17. mt.com [mt.com]
- 18. d-nb.info [d-nb.info]
How to quench unreacted 4-(Methylthio)phenyl isocyanate in a reaction mixture
Welcome to the technical support center for 4-(Methylthio)phenyl isocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling and quenching unreacted this compound in your reaction mixtures. This guide offers practical, field-proven insights and detailed protocols to ensure the safety, efficiency, and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard of unreacted this compound in my reaction mixture?
A1: The primary hazard of this compound, like other isocyanates, is its high reactivity and toxicity. It is classified as a respiratory sensitizer and can cause severe allergic reactions upon inhalation. It can also cause skin and eye irritation.[1] From a chemical perspective, unreacted isocyanate can interfere with your workup and purification by reacting with nucleophilic solvents (like water or alcohols) or chromatography media, leading to undesired byproducts and complicating the isolation of your target compound.
Q2: Why do I need to "quench" the unreacted isocyanate?
A2: Quenching is a critical step to neutralize the reactive isocyanate functional group, converting it into a more stable and less hazardous derivative. This process is essential for:
-
Safety: To prevent accidental exposure during workup and handling.
-
Reaction Control: To stop the reaction and prevent the formation of unwanted side products.
-
Purification: To facilitate the purification of your desired product by converting the isocyanate into a compound that is easier to separate.
Q3: What are the most common types of quenching agents for isocyanates?
A3: The most common quenching agents are nucleophiles that readily react with the electrophilic isocyanate group. These include:
-
Primary and Secondary Amines: Such as diethylamine or n-butylamine, which form ureas.[2]
-
Alcohols: Such as methanol or isopropanol, which form carbamates (urethanes).[3]
-
Water: Which hydrolyzes the isocyanate to an unstable carbamic acid that then decomposes to the corresponding amine and carbon dioxide.[4][5]
-
Scavenger Resins: Solid-supported nucleophiles (e.g., aminomethylated polystyrene) that react with and sequester the isocyanate, allowing for easy removal by filtration.[6][7]
Troubleshooting Guide: Quenching Unreacted this compound
This section provides in-depth answers to specific issues you may encounter during the quenching process.
Issue 1: Choosing the Right Quenching Agent
Q: I have unreacted this compound in my reaction mixture. Which quenching agent should I choose?
A: The choice of quenching agent depends on several factors, including the properties of your desired product, the reaction solvent, and the planned purification method. The methylthio group in this compound is a moderately electron-donating group, which may slightly decrease the reactivity of the isocyanate compared to phenyl isocyanate itself, but it will still be highly reactive towards strong nucleophiles.
Here is a comparative analysis to guide your decision:
| Quenching Agent | Product of Quenching | Advantages | Disadvantages | Best For... |
| Primary/Secondary Amines (e.g., Diethylamine) | Substituted Urea | - Very fast and irreversible reaction.[2] - Forms a stable, easily characterizable byproduct. | - The resulting urea can sometimes be difficult to separate from the desired product, especially if they have similar polarities. - The amine itself is a base and may affect acid-sensitive functional groups. | Reactions where the resulting urea byproduct has a significantly different polarity from the desired product, allowing for easy separation by chromatography or extraction. |
| Alcohols (e.g., Methanol) | Carbamate (Urethane) | - Generally fast reaction. - The resulting carbamate is often easier to separate from non-polar to moderately polar compounds than a urea. | - The reaction may be slower than with amines. - Can potentially transesterify with ester functional groups under certain conditions. | General purpose quenching, especially when the desired product is non-polar or when the resulting urea from an amine quench is expected to be problematic for purification. |
| Water | Amine + CO₂ | - Inexpensive and readily available. - The ultimate byproduct is a gas (CO₂). | - The hydrolysis reaction can be slower than with amines or alcohols.[4] - The initially formed amine can react with remaining isocyanate to form a symmetrical urea, which can be difficult to remove.[5] - Can be problematic for water-sensitive compounds. | Situations where the introduction of organic quenching agents is undesirable and the resulting symmetrical urea is easily separable. Not generally the first choice for controlled quenching. |
| Scavenger Resins (e.g., PS-NH₂) | Resin-bound Urea | - Byproduct is removed by simple filtration, simplifying workup significantly.[6][7] - High selectivity for the excess reagent. | - Can be more expensive than simple liquid reagents. - May require longer reaction times for complete scavenging. - The resin needs to be compatible with the reaction solvent. | High-throughput synthesis and parallel chemistry where simplified purification is a priority. Also excellent for removing the last traces of isocyanate. |
Issue 2: Sluggish or Incomplete Quenching
Q: I've added a quenching agent, but I still detect unreacted isocyanate (e.g., by TLC or IR spectroscopy). What should I do?
A: Incomplete quenching can be due to several factors. Here’s a systematic approach to troubleshoot this issue:
-
Insufficient Amount of Quenching Agent:
-
Cause: You may have underestimated the amount of excess isocyanate.
-
Solution: Add an additional portion of the quenching agent. It is common practice to use a significant excess of the quenching agent (e.g., 5-10 equivalents relative to the initial excess of isocyanate) to ensure the reaction goes to completion quickly.
-
-
Low Reactivity of the Quenching Agent:
-
Cause: Water and alcohols are less nucleophilic than amines. Sterically hindered amines or alcohols will also react more slowly.
-
Solution:
-
Switch to a more reactive quenching agent (e.g., from an alcohol to a primary or secondary amine).
-
Gently warm the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate. Monitor for potential degradation of your desired product.
-
-
-
Poor Mixing:
-
Cause: If the reaction mixture is heterogeneous or very viscous, the quenching agent may not be in adequate contact with the isocyanate.
-
Solution: Ensure vigorous stirring. If necessary, dilute the reaction mixture with a compatible solvent to improve homogeneity.
-
Experimental Protocols
Here are detailed, step-by-step methodologies for the most common quenching procedures.
Protocol 1: Quenching with a Secondary Amine (Diethylamine)
This protocol is highly effective for rapid and complete quenching of unreacted this compound.
Materials:
-
Reaction mixture containing unreacted this compound.
-
Diethylamine.
-
Anhydrous solvent for dilution (if necessary), compatible with your reaction (e.g., THF, Dichloromethane).
Procedure:
-
Cool the reaction mixture in an ice bath (0 °C). This is to control the exotherm of the quenching reaction.
-
Slowly add diethylamine (typically 2-5 equivalents relative to the initial amount of isocyanate) to the stirred reaction mixture.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes.
-
Monitor the disappearance of the isocyanate by thin-layer chromatography (TLC) or by checking for the disappearance of the characteristic isocyanate peak in the IR spectrum (~2250-2275 cm⁻¹).
-
Proceed with your standard aqueous workup. The resulting diethylurea is typically a polar compound and can often be removed by extraction or silica gel chromatography.
Protocol 2: Quenching with an Alcohol (Methanol)
This is a good general-purpose quenching method, particularly when the resulting urea from an amine quench might be difficult to separate.
Materials:
-
Reaction mixture containing unreacted this compound.
-
Methanol.
-
Anhydrous solvent for dilution (if necessary).
Procedure:
-
Cool the reaction mixture to room temperature.
-
Add methanol (typically 5-10 equivalents relative to the initial amount of isocyanate) to the stirred reaction mixture.
-
Stir the mixture at room temperature for 1-2 hours. Gentle heating (e.g., to 40 °C) can be applied to accelerate the reaction if necessary.
-
Confirm the absence of the isocyanate by TLC or IR spectroscopy.
-
Proceed with your workup. The resulting carbamate is generally less polar than a urea and can be separated by standard chromatographic methods.
Protocol 3: Quenching with a Scavenger Resin (Aminomethylated Polystyrene)
This method is ideal for simplifying purification, especially in parallel synthesis.
Materials:
-
Reaction mixture containing unreacted this compound.
-
Aminomethylated polystyrene resin (PS-NH₂) (typically 1-2 mmol/g loading).
-
Anhydrous, non-protic solvent (e.g., Dichloromethane, THF).
Procedure:
-
To the reaction mixture, add aminomethylated polystyrene resin (typically 2-3 equivalents of the amine functionality relative to the initial excess of isocyanate).
-
Stir the resulting slurry at room temperature. Reaction times can vary from 2 to 16 hours. The reaction can be monitored by periodically taking a small aliquot of the supernatant and analyzing it by TLC or LC-MS.
-
Once the isocyanate has been completely consumed, filter the reaction mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent and combine the filtrates.
-
The filtrate, now free of unreacted isocyanate, can be concentrated and subjected to further purification if necessary.
Visualization of the Quenching Workflow
The following diagram illustrates the decision-making process for selecting a quenching strategy.
Caption: Decision workflow for quenching this compound.
References
-
Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. MDPI. [Link]
-
Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. PMC - PubMed Central. [Link]
-
A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Publications. [Link]
-
One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journals. [Link]
-
Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]
-
The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Isocyanate-free polyureas from urea monomer: Synthesis and depolymerization. American Chemical Society. [Link]
- Process for reducing residual isocyanate.
-
Safety measures for working with isocyanate. Reddit. [Link]
-
Argoresin MP-Isocyanate. Biotage. [Link]
-
Strategies in organic synthesis. Wipf Group - University of Pittsburgh. [Link]
- Scavenger resin and processes for the use thereof.
-
Schematic hydrolysis of an aromatic isocyanate and subsequent formation... ResearchGate. [Link]
-
Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. ResearchGate. [Link]
-
Catalyzed Reaction of Isocyanates (RNCO) with Water. ChemRxiv. [Link]
-
Elimination kinetics of diisocyanates after specific inhalative challenges in humans: mass spectrometry analysis, as a basis for biomonitoring strategies. PMC - PubMed Central. [Link]
-
This compound. Georganics. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
Nucleophilic Isocyanation. ACS Omega. [Link]
-
Basic Hydrolysis of Isocyanates. Chemistry Stack Exchange. [Link]
-
Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. ResearchGate. [Link]
-
Metal Scavenger Guide. Sopachem. [Link]
-
Quantum-chemical study of isocyanate reactions with linear methanol associates: IX. Methyl isocyanate reaction with methanol-phenol complexes. ResearchGate. [Link]
-
Organic Scavenger Resin: A Versatile Solution for Molecule Purification. Canftech. [Link]
- Method for removing non-reacted isocyanate from its reaction product.
-
Nucleophilic Isocyanation. PMC - NIH. [Link]
-
Reaction of Isocyanates with amines. ResearchGate. [Link]
-
How To Get Isocyanate?. PMC - PubMed Central - NIH. [Link]
-
Isocyanate Chemistry. Reddit. [Link]
-
an approach for eliminating phenyl isocyanate from solvent used in isocyanate production. CORE. [Link]
-
Theoretical investigation of nucleophilic substitution reaction of phenyl carbonyl isothiocyanates with pyridines in gas and polar aprotic solvent. RSC Publishing. [Link]
-
Formation of reactive isocyanate group-containing polymers via Lossen Rearrangement. ScienceDirect. [Link]
-
Schematic isocyanate-amine reaction forming a urea linkage. ResearchGate. [Link]
-
The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. ACS Publications. [Link]
-
Isocyanate-based multicomponent reactions. PMC - NIH. [Link]
Sources
- 1. georganics.sk [georganics.sk]
- 2. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. data.biotage.co.jp [data.biotage.co.jp]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Impact of temperature on the stability of 4-(Methylthio)phenyl isocyanate
Technical Support Center: 4-(Methylthio)phenyl isocyanate
Guide Topic: Impact of Temperature on the Stability and Reactivity of this compound
Welcome to the technical support guide for this compound (CAS No. 1632-84-4). This document provides in-depth information, troubleshooting advice, and best-practice protocols for researchers, scientists, and drug development professionals. The highly reactive isocyanate functional group (-N=C=O) makes this reagent exceptionally useful for forming urethane, urea, and thiocarbamate linkages; however, this reactivity also makes it susceptible to degradation if not handled and stored correctly, with temperature being a critical variable.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the official recommended storage conditions for this compound?
The compound should be stored in a tightly sealed container in a dry, well-ventilated place, protected from moisture and heat.[1][2] The recommended storage temperature is refrigerated, typically between 2°C and 8°C.[1] It is also advisable to store the material under an inert gas atmosphere, such as nitrogen or argon, to prevent reactions with atmospheric moisture.[1]
Q2: Why is low-temperature storage so critical? What happens if I leave it at room temperature?
The isocyanate group is highly electrophilic and can react with itself, especially at elevated temperatures.[3][4] Storing this compound at room temperature or higher significantly increases the rate of self-reaction, primarily leading to the formation of inactive dimers (uretdiones) and trimers (isocyanurates).[4][5] This process is often irreversible under typical reaction conditions and reduces the concentration of the active monomeric isocyanate, leading to poor performance in subsequent experiments. Prolonged storage at temperatures above ambient can result in the formation of insoluble white solids, which are indicative of dimerization.[6]
Q3: How does moisture impact the stability of this reagent?
This compound is classified as moisture-sensitive.[1][7] The isocyanate group reacts readily with water in an irreversible process.[8][9] The initial reaction forms an unstable carbamic acid, which then rapidly decomposes to yield the corresponding amine (4-methylthioaniline) and carbon dioxide gas.[8][10] This not only consumes the active reagent but introduces a primary amine impurity into your stock, which can cause unwanted side reactions. The generation of CO2 can also lead to pressure buildup in a sealed container.[6][9]
Q4: Are there any visual indicators of degradation I should watch for?
Yes. Fresh this compound is typically a clear yellow to orange liquid.[11] The most common visual sign of degradation is the formation of a white or off-white solid precipitate.[6] This solid is usually the dimer or trimer, which is insoluble in the monomeric liquid. Increased viscosity or solidification of the entire sample can also indicate extensive polymerization. If you observe significant solid formation, the reagent's purity is compromised, and it should not be used for reactions requiring precise stoichiometry.
Q5: My experiment involves heating. At what temperature does thermal decomposition become a significant concern?
Section 2: Troubleshooting Guide
Issue: My reaction yield is low, or the reaction failed entirely when using this compound.
| Potential Cause | Explanation & Validation | Recommended Solution |
| Reagent Degradation via Self-Polymerization | The most likely cause is that the isocyanate has dimerized or trimerized during storage due to exposure to elevated temperatures. This reduces the concentration of the active monomer. To validate, carefully inspect the stock bottle for any white solid precipitate.[6] | Purchase a fresh bottle of the reagent. For existing stock, if only minor precipitation is observed, it may be possible to carefully decant or syringe the clear liquid away from the solid for non-critical applications, but this is not recommended for achieving high yields or purity. Implement the strict storage protocol (See Section 4). |
| Reagent Degradation via Hydrolysis | The reagent was exposed to moisture, either in the stock bottle or during the reaction setup. This converts the isocyanate to an unreactive amine.[8][10] This is common if the bottle was opened in a humid environment or if solvents and other reagents were not rigorously dried. | Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents from a reputable supplier or a solvent purification system. Handle the reagent and set up reactions under an inert atmosphere (nitrogen or argon). |
| Competitive Reaction with Solvent/Impurity | Isocyanates are highly reactive electrophiles and will react with various nucleophiles, including alcohols, amines, and even some solvents.[9][14] If your solvent (e.g., an alcohol) or another reagent contains a nucleophilic functional group not intended to be the primary reactant, a side reaction will consume your isocyanate. | Review your entire experimental setup. Ensure the chosen solvent is aprotic and non-reactive (e.g., THF, Dichloromethane, Toluene). Verify the purity of all other starting materials to ensure they are free from nucleophilic contaminants like water or amines. |
Issue: I am observing unexpected byproducts in my product's NMR or Mass Spectrum.
| Potential Cause | Explanation & Validation | Recommended Solution |
| Urea Byproduct Formation | If your isocyanate stock was partially hydrolyzed, it now contains 4-methylthioaniline.[8] This amine can react with the remaining active isocyanate to form a symmetric N,N'-bis(4-(methylthio)phenyl)urea byproduct. Check your mass spectrum for a peak corresponding to the mass of this urea. | Discard the contaminated reagent. Always use an inert gas atmosphere when handling the stock bottle to prevent moisture ingress. |
| Biuret or Allophanate Formation | At elevated temperatures, the initial urethane or urea product can react with another molecule of isocyanate to form an allophanate or biuret, respectively.[3][4] This leads to higher molecular weight byproducts and can be an issue in reactions run at high heat or high isocyanate concentrations. | Run the reaction at a lower temperature if the kinetics allow. Consider adding the isocyanate slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors these secondary reactions. |
Section 3: Mechanistic Insights into Thermal Degradation
The stability of this compound is fundamentally dictated by the high reactivity of the heterocumulene (-N=C=O) functional group. Temperature acts as a key accelerant for several degradation pathways.
-
Dimerization & Trimerization: Aromatic isocyanates can undergo self-addition reactions. At moderate temperatures, two molecules can react to form a four-membered uretdione ring (dimer).[5][12] This reaction is often reversible at very high temperatures (>150 °C), but under typical laboratory conditions, the dimer is a stable, unreactive solid.[12] At higher temperatures, a more thermodynamically stable six-membered isocyanurate ring (trimer) is preferentially formed from three isocyanate molecules.[4][15][16] Both pathways render the reagent inactive for its intended purpose.
-
Hydrolysis: In the presence of water, the oxygen atom acts as a nucleophile, attacking the electrophilic carbon of the isocyanate. This forms a carbamic acid intermediate, which is highly unstable and rapidly decarboxylates to yield a primary amine and carbon dioxide.[8][10][17]
The diagram below illustrates the primary temperature-influenced degradation pathways.
Caption: Key temperature- and moisture-driven degradation pathways.
Section 4: Protocols for Handling and Use
Adherence to a strict handling protocol is the most effective way to preserve the integrity of this compound.
Protocol 4.1: Recommended Aliquoting Procedure
Objective: To create smaller, single-use aliquots from a new, large bottle to minimize repeated warming/cooling cycles and atmospheric exposure of the bulk supply.
Materials:
-
New bottle of this compound
-
Dry, inert gas source (Nitrogen or Argon) with tubing
-
Multiple small, oven-dried vials with PTFE-lined screw caps
-
Dry, gas-tight syringes and needles
Procedure:
-
Allow the sealed, new bottle of isocyanate to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture on the cold surface.
-
Set up a manifold to provide a positive pressure of inert gas to both the main stock bottle and the receiving vials.
-
Puncture the septum of the main bottle with a needle connected to the inert gas line to create a positive pressure. Puncture with a second, larger-gauge needle for withdrawal.
-
Using a dry, gas-tight syringe, withdraw the desired volume of the liquid isocyanate.
-
Immediately dispense the liquid into the smaller, pre-purged vials.
-
Seal each vial tightly with its cap. For extra protection, wrap the cap-vial interface with Parafilm.
-
Label each aliquot clearly with the compound name, date, and concentration (if diluted).
-
Place all aliquots in secondary containment and store at the recommended 2-8°C.
Diagram: Recommended Experimental Workflow
The following workflow minimizes exposure to heat and atmospheric contaminants during routine use.
Caption: Step-by-step workflow for using an aliquot in an experiment.
Section 5: Data Summary
| Parameter | Value | Source(s) |
| CAS Number | 1632-84-4 | [18][19] |
| Molecular Formula | C₈H₇NOS | [18] |
| Molecular Weight | 165.21 g/mol | [18] |
| Appearance | Clear yellow to orange liquid | [11] |
| Boiling Point | 117-118 °C @ 8 mmHg | [11] |
| Density | 1.176 g/mL at 25 °C | [11] |
| Recommended Storage | 2-8 °C, under inert gas, moisture-free | [1] |
| Primary Thermal Degradants | Dimer (Uretdione), Trimer (Isocyanurate) | [4][5][12] |
| Primary Hydrolytic Degradants | 4-Methylthioaniline, Carbon Dioxide | [8][10] |
| Incompatibilities | Water, alcohols, amines, acids, bases, strong oxidizing agents | [9][20] |
Section 6: References
-
Georganics Ltd. (2011). SAFETY DATA SHEET: this compound. Available at:
-
Saunders, J. (1959). The Reactions of Isocyanates and Isocyanate Derivatives at Elevated Temperatures. Rubber Chemistry and Technology, 32(2). Available at:
-
Semantic Scholar. (n.d.). The Reactions of Isocyanates and Isocyanate Derivatives at Elevated Temperatures. Available at:
-
Benchchem. (n.d.). This compound | 1632-84-4. Available at:
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET. Available at:
-
RSC Publishing. (n.d.). Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study. Available at:
-
Zhang, Y., et al. (n.d.). Research on the Thermal Decomposition Reaction Kinetics and Mechanism of Pyridinol-Blocked Isophorone Diisocyanate. PMC - NIH. Available at:
-
XJY-Chem. (2020). Several factors influencing the reaction rate in the production of polyurethane. Available at:
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: this compound. Available at:
-
RSC Publishing. (2020). Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study. Available at:
-
Wikipedia. (n.d.). Isocyanate. Available at:
-
ResearchGate. (n.d.). Blocked isocyanate. Reaction and thermal behaviour of the toluene 2,4-diisocyanate dimer. Available at:
-
Pathiraja, G. C., et al. (2022). An Ab Initio Investigation on Relevant Oligomerization Reactions of Toluene Diisocyanate (TDI). PMC. Available at:
-
Kronospan. (n.d.). SAFETY DATA SHEET. Available at:
-
MDPI. (n.d.). Research on the Thermal Decomposition Reaction Kinetics and Mechanism of Pyridinol-Blocked Isophorone Diisocyanate. Available at:
-
Thermo Fisher Scientific. (2010). 4,4'-Methylenebis(phenyl isocyanate) - SAFETY DATA SHEET. Available at:
-
ChemicalBook. (n.d.). This compound CAS#: 1632-84-4. Available at:
-
ChemicalBook. (2025). This compound | 1632-84-4. Available at:
-
Castro, E. A., et al. (n.d.). The kinetics of hydrolysis of methyl and phenyl isocyanates. RSC Publishing. Available at:
-
American Chemistry Council. (n.d.). Guidance for Melting Toluene Diisocyanate (TDI) in Drums. Available at:
-
Sigma-Aldrich. (n.d.). This compound 97%. Available at:
-
Santa Cruz Biotechnology. (n.d.). This compound. Available at:
-
CAMEO Chemicals - NOAA. (n.d.). Isocyanates and Isothiocyanates. Available at:
-
MDPI. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Available at:
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. kronospan.com [kronospan.com]
- 3. Research on the Thermal Decomposition Reaction Kinetics and Mechanism of Pyridinol-Blocked Isophorone Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An Ab Initio Investigation on Relevant Oligomerization Reactions of Toluene Diisocyanate (TDI) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanchemistry.com [americanchemistry.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. Isocyanate - Wikipedia [en.wikipedia.org]
- 9. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound CAS#: 1632-84-4 [amp.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. zypuw.com [zypuw.com]
- 14. benchchem.com [benchchem.com]
- 15. Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02463E [pubs.rsc.org]
- 17. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 18. This compound | 1632-84-4 [chemicalbook.com]
- 19. scbt.com [scbt.com]
- 20. fishersci.com [fishersci.com]
Technical Support Center: Strategies to Avoid Symmetric Urea Formation from 4-(Methylthio)phenyl Isocyanate
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 4-(methylthio)phenyl isocyanate. This document provides in-depth strategies, troubleshooting advice, and validated protocols to mitigate the common and often frustrating formation of the symmetric urea byproduct, N,N'-bis(4-(methylthio)phenyl)urea. Our goal is to equip you with the foundational knowledge and practical techniques to ensure the success and reproducibility of your experiments.
Understanding the Core Problem: The Inevitable Side Reaction
This compound is a valuable reagent in organic synthesis, particularly for creating urea and carbamate linkages in pharmacologically active molecules.[1][2] Its isocyanate group (-N=C=O) is highly electrophilic, making it extremely reactive toward nucleophiles like amines and alcohols. However, this high reactivity is also its primary liability. The isocyanate group reacts readily with even trace amounts of water, initiating a cascade reaction that terminates in the formation of a highly stable, and often highly insoluble, symmetric diaryl urea.[3][4][5] This byproduct can complicate reactions, reduce yields, and present significant purification challenges.
The Mechanism of Symmetric Urea Formation
Understanding the mechanism is the first step toward preventing this unwanted side reaction. The formation of N,N'-bis(4-(methylthio)phenyl)urea is a three-step process initiated by water.
-
Step A: Hydrolysis to Carbamic Acid: The isocyanate group undergoes nucleophilic attack by a water molecule to form an unstable carbamic acid intermediate.
-
Step B: Decarboxylation to a Primary Amine: The carbamic acid rapidly decomposes, eliminating carbon dioxide (which you may observe as bubbling) to yield 4-(methylthio)aniline.[6]
-
Step C: Reaction with Isocyanate: The newly formed 4-(methylthio)aniline is a potent nucleophile. It quickly attacks a second molecule of the starting isocyanate, forming the stable, symmetric N,N'-bis(4-(methylthio)phenyl)urea.[6] This final product often precipitates from the reaction mixture due to its high symmetry and poor solubility.
Caption: Reaction pathway for moisture-induced symmetric urea formation.
Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during experimentation.
Q1: I've observed a significant amount of a white, insoluble precipitate forming in my reaction almost immediately. What is it and why did it form?
A1: You are almost certainly observing the N,N'-bis(4-(methylthio)phenyl)urea byproduct. Its formation, especially early in the reaction, is a classic indicator of significant water contamination in your reaction setup. The urea's high degree of symmetry and intermolecular hydrogen bonding lead to its very low solubility in most common organic solvents, causing it to crash out of solution.[3] The root cause is residual moisture in your solvents, reagents, or glassware, or exposure to atmospheric humidity.
Q2: My reaction is sluggish, and I'm still getting the urea byproduct, albeit more slowly. What factors could be at play?
A2: This scenario suggests that while your desired reaction is proceeding, it is not fast enough to outcompete the side reaction with trace moisture. Key factors include:
-
Low Nucleophilicity: Your intended nucleophile (amine or alcohol) may be sterically hindered or electronically poor, resulting in a slow desired reaction rate.[3]
-
Sub-optimal Temperature: While many isocyanate reactions are run at room temperature, a sluggish system might benefit from gentle heating.[7] However, be cautious, as higher temperatures can also accelerate side reactions.[8][9] A systematic temperature screen is advisable.
-
Insufficient Catalysis: For reactions with less reactive nucleophiles (like secondary alcohols), a catalyst is often necessary to accelerate the desired carbamate formation sufficiently to prevent urea formation.[10]
Q3: Can my choice of solvent impact the formation of the urea byproduct?
A3: Absolutely. The primary role of the solvent is to be inert and, most importantly, anhydrous.
-
Preferred Solvents: Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (MeCN), and dimethylformamide (DMF) are commonly used.[11]
-
Solvent Purity: The critical factor is not the solvent identity itself, but its purity. Using a freshly dried, anhydrous grade of solvent is non-negotiable. A solvent from a previously opened bottle may have absorbed atmospheric moisture.
-
Protic Solvents: Avoid protic solvents (e.g., alcohols, water) unless they are the intended reactant, as they will readily react with the isocyanate.
Caption: A decision tree for troubleshooting symmetric urea formation.
Field-Proven Preventative Strategies & Protocols
Proactive prevention is far more effective than reactive purification.
Strategy 1: Rigorous Moisture Exclusion (The First Line of Defense)
The absolute exclusion of water is the single most critical factor for success.
Protocol: Setting Up a Moisture-Free Reaction
-
Glassware Preparation: All glassware (flasks, syringes, needles, stir bars) must be oven-dried at >120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator or under a stream of dry inert gas (Nitrogen or Argon).
-
Solvent Preparation: Use only freshly distilled anhydrous solvents or commercially available sealed (e.g., Sure/Seal™) anhydrous solvents. Never use a solvent from a bottle that has been open to the air for an extended period.
-
Reagent Handling: Liquid reagents should be handled via syringe under an inert atmosphere. Solid reagents should be dried in a vacuum oven before use.
-
Assembly & Inert Atmosphere: Assemble the reaction apparatus while hot and immediately purge with a dry inert gas. Maintain a positive pressure of inert gas throughout the entire experiment using a balloon or a bubbler system.[5]
-
Execution: All additions of reagents and solvents should be performed via syringe through rubber septa against a positive pressure of inert gas.
| Solvent | Recommended Drying Agent | Distillation Notes |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Distill under N₂. A deep blue/purple color indicates anhydrous, oxygen-free conditions. |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Reflux for several hours, then distill under N₂. Avoid sodium. |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | Reflux for several hours, then distill under N₂. |
| Dimethylformamide (DMF) | Molecular Sieves (4Å) | Stir over activated molecular sieves for 24h, then distill under reduced pressure. |
Strategy 2: Optimizing Reaction Parameters
-
Order of Addition: In many cases, the best practice is to slowly add the isocyanate solution to a solution of the nucleophilic reactant (the amine or alcohol).[11] This maintains a low instantaneous concentration of the isocyanate, maximizing its chance of reacting with the desired nucleophile rather than trace water.
-
Temperature Control: Start your reaction at 0 °C. This can slow the rate of the undesired hydrolysis reaction more than the desired nucleophilic attack, improving selectivity. If the reaction is too slow, allow it to warm to room temperature gradually, monitoring for byproduct formation via TLC.[12]
-
Concentration: Running reactions at a reasonably high concentration (e.g., 0.1 M to 0.5 M) can favor the desired bimolecular reaction over the reaction with trace amounts of water.
Strategy 3: Leveraging Catalysis
For sluggish reactions, a catalyst can dramatically increase the rate of the desired pathway, allowing it to outcompete the hydrolysis side reaction.
| Catalyst Type | Examples | Use Case |
| Tertiary Amines | Triethylamine (TEA), DABCO | General purpose, especially for reactions with alcohols.[13][14] |
| Organotin Compounds | Dibutyltin dilaurate (DBTL) | Highly effective for urethane formation (reaction with alcohols).[10] Use with caution due to toxicity. |
| Organobismuth/-zinc | Bismuth neodecanoate, Zinc octoate | Less toxic alternatives to organotin catalysts. |
Analytical Detection and Purification Techniques
Detection:
-
Thin-Layer Chromatography (TLC): The urea byproduct is typically a baseline spot with very low Rf in most non-polar solvent systems.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR will show a characteristic singlet for the N-H protons and a simple, symmetric aromatic pattern.
-
Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1630-1650 cm⁻¹.
Purification: The poor solubility of the symmetric urea is a significant advantage for purification.
-
Direct Filtration: If the desired product is soluble, the urea can often be removed by simple vacuum filtration of the crude reaction mixture. Wash the collected solid with a small amount of cold solvent to recover any occluded product.
-
Trituration/Precipitation: After removing the reaction solvent in vacuo, add a solvent in which your desired product is soluble but the urea is not (e.g., diethyl ether, hexane, or a mixture). Stir or sonicate the resulting slurry (this is trituration). The urea will remain as a solid, which can then be removed by filtration.
Frequently Asked Questions (FAQs)
FAQ 1: How does the para-methylthio group affect the reactivity of the isocyanate? The methylthio (-SCH₃) group is generally considered weakly electron-donating through resonance.[2] This can slightly increase the electron density on the aromatic ring but has a modest effect on the electrophilicity of the isocyanate carbon compared to strongly electron-withdrawing or -donating groups. Its primary influence is electronic, with minimal steric impact.
FAQ 2: Are there any alternative reagents I can use to avoid isocyanates altogether for forming ureas? Yes, several phosgene-free methods exist. For example, reacting an amine with carbonyldiimidazole (CDI) or using triphosgene can generate the urea product, though the order of addition is critical to avoid symmetric byproducts in these cases as well.[11] Another route is the Curtius rearrangement of an acyl azide in the presence of an amine.[15]
FAQ 3: What is the best way to store this compound to ensure its longevity? Store it in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon).[5] It is often supplied in an ampoule or a bottle with a Sure/Seal™ cap. Store it in a cool, dry place away from moisture and light. If you must use a portion of the reagent from a larger bottle, flush the headspace with dry nitrogen before resealing.[5]
References
- Hydroxyalkyl tertiary amine catalysts for isocyanate reactions.
- Addressing steric hindrance in 4-Benzyloxyphenyl isocyan
- WO1994002525A1 - Isocyanate modified amines as catalysts useful for the preparation of polyurethane materials.
- Saunders, J. (1959).
- Urea Formation - Common Conditions. Organic Chemistry Portal.
- Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production. Mingxu Chemicals.
- Reaction of Isocyanates with amines.
- Isocyanate-Free Moisture Cure Co
- Wicks, Z. W., et al. (2016).
- Reactions of isocyanates with active hydrogen compounds. ScienceDirect.
- Proposed mechanism in the scope of isocyanates leading to urea formation.
- Preparation of bifunctional isocyanate hydroxamate linkers: Synthesis of carbamate and urea tethered polyhydroxamic acid chelators.
- Urea formation by reaction between a isocyanate group and water.
- Heintz, A. M., et al. (2003). Effects of Reaction Temperature on the Formation of Polyurethane Prepolymer Structures. Macromolecules.
- US7358388B2 - Method for the purification of isocyanates.
- Lomölder, R., Plogmann, F., & Speier, P. Selectivity of Isophorone Diisocyanate in the Urethane Reaction Influence of Temperature, Catalysis, and Reaction Partners. Hüls AG.
- Moisture Contamin
- Analytical methodology for the determination of urea: Current practice and future trends.
- What conditions are required to react isocyanate with COOH or OH groups?
- Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal.
- 4-(METHYLTHIO)
- 4-(Methylthio)
Sources
- 1. This compound | 1632-84-4 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]
- 5. resinlab.com [resinlab.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Reactions of Isocyanates and Isocyanate Derivatives at Elevated Temperatures | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. paint.org [paint.org]
- 11. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 12. Preparation of bifunctional isocyanate hydroxamate linkers: Synthesis of carbamate and urea tethered polyhydroxamic acid chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US4026840A - Hydroxyalkyl tertiary amine catalysts for isocyanate reactions - Google Patents [patents.google.com]
- 14. News - Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production [mingxuchem.com]
- 15. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
Technical Support Center: Purifying 4-(Methylthio)phenyl Isocyanate Derivatives by Column Chromatography
Welcome to our dedicated technical support guide for the chromatographic purification of 4-(Methylthio)phenyl isocyanate and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with purifying these highly reactive molecules. Our goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to navigate these complexities with confidence and scientific rigor.
Isocyanates are powerful electrophiles, making them invaluable in synthetic chemistry but notoriously difficult to purify.[1][2][3] The 4-(methylthio)phenyl moiety introduces its own set of properties that must be considered. This guide is structured to anticipate the common pitfalls and provide robust, field-tested solutions.
Frequently Asked Questions (FAQs)
This section addresses high-level questions you should consider before undertaking the purification of any isocyanate derivative.
Q1: Is standard silica gel column chromatography the recommended method for purifying this compound derivatives?
A1: Caution is strongly advised. While possible, standard silica gel chromatography is often not the ideal method for purifying isocyanates due to their high reactivity.[1] The silica surface is rich in silanol groups (Si-OH), which are nucleophilic and can react with the isocyanate, leading to the formation of covalently bound carbamates.[4] Furthermore, residual water on the silica gel can hydrolyze the isocyanate to its corresponding amine, which can then react with more isocyanate to form a urea byproduct.[1][5][6][7]
Recommendation: Before committing to a large-scale column, always perform a preliminary stability test. Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute. If you observe significant streaking or the appearance of new, more polar spots (often at the baseline), your compound is likely degrading on the silica.[8] For many isocyanates, alternative purification methods like vacuum distillation are often preferred.[1][9]
Q2: What are the primary degradation pathways for my isocyanate on a silica gel column?
A2: There are three main degradation pathways to be aware of:
-
Reaction with Silanol Groups: The isocyanate group (-N=C=O) can react directly with the Si-OH groups on the silica surface, irreversibly binding your compound to the stationary phase.[4]
-
Hydrolysis: Trace amounts of water adsorbed on the silica gel can hydrolyze the isocyanate to form an unstable carbamic acid, which then decarboxylates to yield 4-(methylthio)aniline.[5][6][7]
-
Urea Formation: The 4-(methylthio)aniline formed from hydrolysis is nucleophilic and can react with another molecule of your isocyanate to form a symmetrical urea derivative (N,N'-bis(4-(methylthio)phenyl)urea). This is often the primary, highly polar byproduct seen on TLC plates.
Q3: How can I monitor the purification by Thin Layer Chromatography (TLC)?
A3: TLC is a critical tool, but it must be used correctly. Due to the reactivity of isocyanates, multiple spots on a TLC plate do not always indicate an impure starting material; they can be an artifact of on-plate degradation.[1]
Best Practices for TLC:
-
Use Dry Solvents: Ensure your TLC elution chamber and spotting solvents are anhydrous.
-
Rapid Analysis: Spot the plate and develop it immediately. Letting the spot sit on the silica for extended periods can lead to visible degradation.[8]
-
Visualization: Isocyanates can be visualized under UV light (if aromatic, like your compound). A potassium permanganate stain can also be effective, but be aware that it will also visualize the amine and urea byproducts.
-
Co-spotting: It is highly beneficial to co-spot your crude reaction mixture with a known standard of your desired product and, if possible, the likely amine byproduct to aid in identification.
In-Depth Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during your experiments.
Problem 1: My compound is not eluting from the column, or the recovery is very low.
Cause: This is a classic sign that your isocyanate is reacting with and covalently binding to the silica gel stationary phase.[8]
Solutions:
-
Deactivate the Silica Gel: You can reduce the nucleophilicity of the silanol groups by "capping" them. This is typically done by pre-treating the silica gel with a non-nucleophilic base.
-
Protocol: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). Add 1-2% triethylamine (v/v) relative to the solvent volume. Stir the slurry for 15-20 minutes, then pack the column as usual. Equilibrate the column with your mobile phase, also containing a small amount (0.1-0.5%) of triethylamine, to maintain the deactivation.
-
-
Switch to a Less Reactive Stationary Phase: If deactivation is insufficient, consider alternative stationary phases.
-
Alumina (Neutral or Basic): Alumina is generally less acidic than silica and can be a good alternative. However, it's crucial to use neutral or basic alumina, as acidic alumina can also cause degradation. Always perform a TLC stability test on the alumina plate first.
-
Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica gel and can be effective for sensitive compounds.[8]
-
Problem 2: My TLC shows a single spot, but after the column, my fractions are mixed or contain a new, more polar impurity.
Cause: This indicates that degradation is occurring during the elution process. The longer residence time on the column compared to a TLC plate allows for more extensive degradation.[8]
Solutions:
-
Increase the Elution Speed (Flash Chromatography): The principle of flash chromatography is to minimize the contact time between the compound and the stationary phase.[10][11] Use positive air pressure to achieve a faster flow rate.
-
Optimize Your Solvent System:
-
Use Anhydrous Solvents: This is non-negotiable. Use freshly opened anhydrous solvents or pass them through a column of activated alumina before use.
-
Avoid Nucleophilic Solvents: Do not use alcohols (methanol, ethanol) in your mobile phase, as they will react with the isocyanate to form carbamates.[1]
-
Recommended Solvents: A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a common starting point. Ensure these solvents are of high purity and anhydrous.
-
Problem 3: I'm observing streaking and tailing of my product peaks.
Cause: Peak tailing can be caused by several factors, including interactions with active sites on the silica, column overloading, or poor solubility in the mobile phase.[12]
Solutions:
-
Deactivate the Silica: As mentioned in Problem 1, this is often the most effective solution for reducing unwanted interactions.
-
Dry Loading: If your compound has poor solubility in the initial mobile phase, it can lead to a broad application band and subsequent tailing. Dry loading the sample can mitigate this.[13]
-
Protocol: Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column.
-
-
Reduce Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, for a challenging separation, the sample mass should be about 1-2% of the mass of the silica gel.
Experimental Protocols & Data
Protocol 1: Stability Test of this compound on Silica Gel
-
Prepare a dilute solution of your isocyanate derivative in anhydrous dichloromethane (~1 mg/mL).
-
On a silica gel TLC plate, make two spots of the solution side-by-side.
-
Immediately place the TLC plate in a developing chamber with an appropriate solvent system (e.g., 20% Ethyl Acetate in Hexane) and elute. This is your "Time Zero" reference.
-
On a separate TLC plate, spot the solution and leave it on the benchtop, exposed to the atmosphere, for 30 minutes.
-
After 30 minutes, elute this second plate in the same solvent system.
-
Visualize both plates under UV light. Compare the "30-minute" plate to the "Time Zero" plate. The appearance of new spots or significant streaking on the second plate indicates degradation.
Protocol 2: Flash Column Chromatography with Deactivated Silica
-
Slurry Preparation: In a fume hood, weigh out your required amount of silica gel into a beaker. Add your initial, non-polar eluent (e.g., hexanes) to create a slurry. Add triethylamine (1% of the solvent volume) and stir for 15 minutes.
-
Column Packing: Carefully pour the slurry into your column, ensuring no air bubbles are trapped. Open the stopcock to drain some solvent, allowing the silica to pack evenly.
-
Equilibration: Run 2-3 column volumes of your starting mobile phase (e.g., 98% Hexane / 2% Ethyl Acetate containing 0.5% triethylamine) through the packed column to ensure it is fully equilibrated.
-
Sample Loading: Prepare your sample for dry loading as described in the troubleshooting section. Once the solvent level in the column reaches the top of the silica bed, carefully add your dry-loaded sample to form an even layer. Gently add a thin layer of sand on top to protect the sample layer.
-
Elution: Carefully add your mobile phase and begin eluting the column under positive pressure. Collect fractions and monitor them by TLC.
-
Solvent Gradient: If necessary, gradually increase the polarity of your mobile phase (e.g., increasing the percentage of ethyl acetate) to elute your compound.
Data Summary Table
| Parameter | Recommendation for this compound Derivatives | Rationale |
| Stationary Phase | Deactivated Silica Gel (1-2% TEA) or Neutral Alumina | Minimizes reaction with acidic surface sites and hydrolysis.[8] |
| Mobile Phase | Anhydrous Hexanes/Ethyl Acetate or Hexanes/Dichloromethane | Aprotic, non-nucleophilic solvents prevent reaction with the isocyanate.[1] |
| Sample Loading | Dry loading onto silica or celite | Ensures a narrow application band and prevents precipitation at the column head.[13] |
| Detection (TLC) | UV (254 nm), Potassium Permanganate Stain | Aromatic ring allows for UV detection. Permanganate visualizes the isocyanate and potential byproducts. |
| Potential Byproducts | 4-(methylthio)aniline, N,N'-bis(4-(methylthio)phenyl)urea | Formed from hydrolysis and subsequent reaction with starting material.[1][5] |
Visual Workflows
Decision Workflow: Purification Strategy
Caption: Decision tree for selecting an appropriate purification method.
Troubleshooting Workflow: Column Chromatography
Caption: Troubleshooting flowchart for common column chromatography issues.
References
- Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
- Kim, K. W., et al. (1994, November 30). Simultaneous Determination of Isocyanates by High Performance Liquid Chromatography.
- Keller, J., Dunlap, K. L., & Sandridge, R. L. (1974).
- University of Rochester, Department of Chemistry.
- Sigma-Aldrich.
- ChemistryViews. (2012, August 7).
- Restek. Troubleshooting Guide.
- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
- ACS Publications.
- Safe Work Australia. (2015, July 9).
- Justia Patents. (2006, June 22).
- ResearchGate.
- U.S. Environmental Protection Agency.
- ResearchGate. (2021, October 26).
- Google Patents.
- Google Patents.
- Google Patents.
- Patsnap Eureka. (2025, July 10). How Isocyanates Refine Polyurethane Production Techniques?.
- SIELC Technologies.
- U.S. Environmental Protection Agency.
- ResearchGate. (2025, August 6).
- ResearchGate.
- Wanhua-BorsodChem Ltd.
- WIPO Patentscope. (2021, June 3).
- Wikipedia.
- RSC Publishing. (2016, November 8).
- RSC Publishing. (2016, November 8).
- Mettler Toledo.
- Chemistry Stack Exchange. (2024, September 3).
- Chem Help ASAP. (2021, February 9).
- Senzer, B. D., et al. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
- Santa Cruz Biotechnology. 4-(Methylthio)
- Leventis, N., et al. (2006). Effect of Processing Conditions on Chemical Makeup of Di-isocyanate Crosslinked Silica Aerogels. Scholars' Mine.
- ResearchGate. (2025, August 6).
- Google Patents. (2020, February 19).
- Safe Work Australia.
- ResearchGate.
- ACS Publications. (2026, January 5). A Binary Catalytic System for Enantioselective Annulation of 3-Amino Oxetanes with Isocyanates Leading to Antiviral Chiral 2-Iminothiazolidines.
- Occupational Safety and Health Administration.
Sources
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- 2. mt.com [mt.com]
- 3. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
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- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography [chem.rochester.edu]
- 9. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. orgsyn.org [orgsyn.org]
- 12. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Dealing with the toxicity and handling precautions for 4-(Methylthio)phenyl isocyanate
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical and safety information for researchers, scientists, and drug development professionals working with 4-(Methylthio)phenyl isocyanate (CAS 1632-84-4). The content is structured to address practical, real-world challenges encountered during experimentation, emphasizing the causality behind procedural recommendations to ensure both safety and experimental success.
Hazard and Property Profile
This compound is a highly reactive organic compound essential for synthesizing various pharmaceuticals and agrochemicals.[1][2] Its reactivity, driven by the electrophilic isocyanate (-N=C=O) group, also makes it hazardous.[1][3] Understanding its properties is the first step toward safe handling.
| Property | Data | Source(s) |
| Molecular Formula | C₈H₇NOS | [2][4][5] |
| Molecular Weight | 165.21 g/mol | [2][5] |
| Appearance | Colorless to pale yellow or orange liquid | [1][4][6] |
| Odor | Pungent, Stench | [1][6][7] |
| Boiling Point | 117-118 °C @ 8 mm Hg | [2][4] |
| Density | 1.176 g/mL at 25 °C | [2][4] |
| Flash Point | 106 °C / 220 °F | [4] |
| Signal Word | Warning | [7][8] |
| Key Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [7][8] |
| Key Precautionary Statements | P261: Avoid breathing vapors/spray.P280: Wear protective gloves/clothing/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [7][8] |
| Special Hazards | Lachrymator (tear-producing), Moisture Sensitive | [4][7] |
Troubleshooting Guide for Experimental Applications
Isocyanates are exceptionally sensitive reagents. Many common experimental failures can be traced back to their inherent reactivity, particularly with ubiquitous nucleophiles like water.
Q1: I opened a new bottle of this compound and found a white solid precipitate inside. What is it, and can I still use the reagent?
A1: The white solid is almost certainly a urea-based polymer. This occurs when the isocyanate reacts with atmospheric moisture that has entered the bottle. The isocyanate group is highly susceptible to nucleophilic attack by water, leading to an unstable carbamic acid intermediate that quickly decomposes to an amine and carbon dioxide (CO₂). This newly formed amine can then react with another isocyanate molecule to form a highly insoluble disubstituted urea precipitate.
Causality Chain: Isocyanate + H₂O → [Carbamic Acid] → Amine + CO₂ Amine + Isocyanate → Disubstituted Urea (Solid Precipitate)
You should not use the reagent. The presence of the precipitate indicates that a significant portion of the starting material has been consumed, making accurate stoichiometry impossible. Furthermore, the reagent is likely contaminated with moisture, which will interfere with your intended reaction. For best results, always use a fresh bottle and handle it under strictly anhydrous conditions (e.g., in a glovebox or using a syringe under a blanket of inert gas like argon or nitrogen).
Q2: My reaction yield is significantly lower than expected, and I've isolated an insoluble white byproduct that doesn't match my desired carbamate or urea derivative. What went wrong?
A2: This is a classic symptom of water contamination in your reaction solvent or other reagents. As detailed in Q1, even trace amounts of water will rapidly react with the isocyanate to generate the corresponding amine, which in turn reacts with more isocyanate to form the symmetrical N,N'-bis(4-(methylthio)phenyl)urea. This byproduct is typically a stable, insoluble solid that precipitates from most organic solvents, consuming your starting material and reducing your yield.
Self-Validating Protocol Check: Before starting your experiment, ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum is best practice). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle rated for anhydrous applications. If using other reagents with potentially nucleophilic groups (like amines or alcohols), ensure they are also dry and of the highest purity.
Caption: Key reaction pathways for this compound.
FAQs: Safety and Handling Precautions
Adherence to strict safety protocols is non-negotiable when working with any isocyanate. Their ability to cause respiratory sensitization is a primary health concern.[9][10]
Q1: What are the primary health risks associated with this compound exposure?
A1: The main health risks are:
-
Respiratory Sensitization: Inhalation is the most significant route of exposure.[10] Isocyanates can cause sensitization, where initial exposure may only cause mild irritation, but subsequent exposures, even to minuscule amounts, can trigger severe, life-threatening asthma-like attacks.[9]
-
Skin and Eye Irritation: The compound is a known skin and eye irritant.[7][8] Direct contact can cause redness, rashes, blistering, and severe eye damage.[10][11]
-
Toxicity: It is classified as harmful if inhaled, swallowed, or in contact with skin.[7][8]
-
Lachrymator: It is a lachrymator, meaning its vapors will irritate the eyes and cause tearing.[7]
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this chemical?
A2: A multi-layered PPE approach is required as the last line of defense after engineering controls like fume hoods.[12][13]
-
Hand Protection: Use chemical-resistant gloves. Nitrile or butyl rubber gloves are recommended.[11][12] Standard thin latex gloves are not suitable.[14] Change gloves immediately if you suspect contamination.[15]
-
Eye Protection: Wear chemical safety goggles and a full-face shield, especially when there is a risk of splashing.[11] A full-face respirator provides both eye and respiratory protection.
-
Body Protection: A lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of splashing, wear disposable coveralls or a chemical-resistant apron.[11][12]
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood.[9] For situations where airborne concentrations may be high or ventilation is inadequate, a respirator is essential. Given that isocyanates have poor warning properties (you may not detect them by smell before overexposure), an atmosphere-supplying respirator is preferred.[13][16] Air-purifying respirators with organic vapor cartridges may be used for very short durations or low-concentration tasks, but this is not the NIOSH-approved standard.[13][16]
Caption: Decision workflow for selecting appropriate PPE.
Q3: How do I correctly handle and clean up a minor laboratory spill?
A3: Immediate and correct action is crucial to prevent exposure.[9] This procedure is for minor spills (<100 mL) that can be handled by trained lab personnel. For larger spills, evacuate the area and contact emergency services.[9]
Step-by-Step Spill Cleanup Protocol:
-
Alert & Evacuate: Alert personnel in the immediate area and ensure the spill is contained within the fume hood.[9]
-
Don PPE: Wear, at a minimum, double nitrile gloves, safety goggles, a face shield, a lab coat, and an appropriate respirator.[9]
-
Absorb the Spill: Cover the spill with an inert absorbent material like vermiculite, sand, or clay-based absorbent.[9][17] Do NOT use combustible materials like paper towels or sawdust.[17]
-
Prepare Decontamination Solution: In the fume hood, prepare one of the following decontamination solutions:
-
Decontaminate: Carefully pour the decontamination solution over the absorbent material, working from the outside in to minimize splashing.[9]
-
Wait for Reaction: Allow the mixture to react for at least 10-15 minutes.[9] The decontamination solution neutralizes the isocyanate group, converting it to less reactive urea derivatives and generating CO₂ gas.
-
Collect Waste: Using non-sparking tools (e.g., a plastic scoop), carefully collect the absorbed material and place it into a labeled, dedicated waste container.[9]
-
Vent Container: Do NOT seal the waste container immediately, as the ongoing reaction may generate CO₂ pressure, creating a risk of rupture.[9][17] Leave the container loosely capped or vented in a fume hood for at least 48 hours.[17]
-
Final Cleanup: Wipe the spill area again with the decontamination solution, followed by a water rinse. Dispose of all contaminated materials (gloves, wipes, etc.) as hazardous waste.[9]
Q4: What is the correct procedure for quenching residual this compound and disposing of the waste?
A4: Never dispose of active isocyanates directly into a waste stream. They must be neutralized (quenched) first. The principle is to react the isocyanate with a nucleophile to form a more stable, less hazardous compound.
Step-by-Step Quenching and Disposal Protocol:
-
Work in a Fume Hood: All quenching operations must be performed in a certified chemical fume hood while wearing full PPE.
-
Prepare Quenching Solution: Prepare a decontamination solution as described in Q3 (e.g., 5-10% sodium carbonate in water). The volume should be at least 10 times the volume of the isocyanate waste.
-
Slow Addition: While stirring the decontamination solution, slowly and carefully add the isocyanate waste dropwise or via a cannula. The reaction can be exothermic and will evolve CO₂ gas. A rapid addition can cause excessive foaming and splashing.
-
Stir and Wait: After the addition is complete, allow the mixture to stir at room temperature for at least 1-2 hours to ensure the reaction is complete.
-
Check for Completion (Optional but Recommended): A simple check is to take a small aliquot of the aqueous layer, acidify it slightly, and check for the presence of the corresponding amine by TLC or LC-MS to confirm the isocyanate has been fully hydrolyzed.
-
Dispose: Once neutralized, the resulting slurry/solution should be disposed of as hazardous chemical waste according to your institution's guidelines.[9][18]
Q5: What are the first aid measures for an exposure?
A5: In any case of significant exposure, seek immediate medical attention.[8][9]
-
Inhalation: Immediately move the individual to fresh air.[8][9] If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing.[15] Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.[8][9] An MDI study suggests a polyglycol-based cleanser or corn oil may also be effective.[9] Seek medical attention if irritation develops or persists.[8]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 30 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[8][9]
-
Ingestion: Do NOT induce vomiting. Have the person rinse their mouth with water and drink water or milk to dilute the chemical.[9][17] Seek immediate medical attention.[8]
References
- Safety Precautions for Working with Aromatic Isocyanates: Application Notes and Protocols. (2025). Benchchem.
- 5 Ways to Protect Yourself From Isocyan
- Personal Protective Equipment: Helping to Reduce Isocyan
- What PPE is required when working with isocyan
- Isocyanates: Control measures guideline. (2018). Canada.ca.
- Guide to handling isocyan
- SAFETY DATA SHEET: 4-(METHYLTHIO)
- Safe Use of Di-Isocyan
- Safety measures for working with isocyan
- GUIDE TO HANDLING ISOCYAN
- 4-(Methylthio)
- 4-(Methylthio)
- Isocyan
- Safe Work Procedures for Isocyanate-Containing Products.
- Isocyanates: Control measures guideline. (2022). Canada.ca.
- Isocyan
- SAFETY DATA SHEET: 4-(Methylthio)
- This compound | C8H7NOS | CID 2733316. PubChem - NIH.
- 3-(Methylthio)
- SAFETY DATA SHEET: 3-(Methylthio)
- SAFETY DATA SHEET: Phenylisothiocyan
- Safety Data Sheet: Tri(4-phenyl isocyanate)
- SAFETY D
- 4-(METHYLTHIO)
- 4-(Methylthio)
- 4-(METHYLTHIO)
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- 18. angenechemical.com [angenechemical.com]
Technical Support Center: A Guide to Scaling Reactions with 4-(Methylthio)phenyl Isocyanate
As a Senior Application Scientist, I've seen firsthand the challenges researchers face when transitioning a promising reaction from the benchtop to a pilot or production scale. 4-(Methylthio)phenyl isocyanate is a valuable reagent, often used in the synthesis of novel thioureas, carbamates, and other derivatives for pharmaceutical and agrochemical research.[1][2][3] However, its high reactivity, particularly its sensitivity to moisture and the exothermic nature of its reactions, presents significant hurdles during scale-up.[4][5]
This guide is structured to address the most common issues encountered in the field. It moves beyond simple procedural steps to explain the underlying chemical principles, enabling you to not only solve immediate problems but also to design more robust and scalable processes from the outset.
Part 1: Critical Safety Protocols & Handling
Isocyanates as a class of compounds are potent respiratory and skin sensitizers.[6][7] Repeated exposure, even at low concentrations, can lead to occupational asthma, a serious and potentially irreversible condition.[7] Safety is not just a procedural checklist; it is a prerequisite for successful and responsible science.
Q1: What are the absolute minimum personal protective equipment (PPE) requirements for handling this compound, especially at a larger scale?
A1: Standard laboratory PPE is insufficient. For any work involving isocyanates, a multi-layered approach is mandatory:
-
Respiratory Protection: A full-face respirator with an organic vapor/particulate cartridge is essential, especially when handling quantities greater than a few grams or when there's a risk of aerosol generation.[5][8] Work must always be conducted in a certified, high-flow chemical fume hood.
-
Eye Protection: Chemical splash goggles are the minimum. A full-face shield worn over goggles is strongly recommended.[5][8]
-
Hand Protection: Double-gloving with a nitrile or neoprene glove as the inner layer and a butyl or Viton rubber glove as the outer layer is recommended. Isocyanates can penetrate standard nitrile gloves over time.
-
Body Protection: A chemically resistant lab coat is a minimum. For larger scale operations (>100g), a disposable, chemically resistant suit (e.g., Tychem®) should be used to prevent skin contact.[8]
Q2: What is the correct procedure for quenching a reaction and decontaminating glassware?
A2: Never add water or aqueous base directly to a vessel containing a significant amount of unreacted isocyanate. The reaction with water is exothermic and generates CO₂ gas, which can cause dangerous pressure buildup in a closed system.[4][9]
-
Reaction Quenching: The preferred method is to transfer the reaction mixture to a separate, well-stirred vessel containing a 5-10% solution of a nucleophilic scavenger like isopropanol or n-butanol in an inert solvent (e.g., toluene). This ensures a controlled reaction.
-
Glassware Decontamination: Fill contaminated glassware with a decontamination solution (e.g., 5% sodium carbonate, 5% liquid detergent, and 90% water) and allow it to sit in a fume hood for at least 24 hours to ensure complete neutralization of any residual isocyanate.
Part 2: Troubleshooting Guide for Scale-Up Reactions
Scaling up a reaction is not a linear process. Issues that are negligible at the 100 mg scale can become process-limiting at the 100 g scale. This section addresses the most frequent problems.
Q3: My reaction has stalled, and the yield is very low. I've also noticed a fine white solid has precipitated. What is happening?
A3: This is the most common failure mode in isocyanate chemistry. The white, insoluble solid is almost certainly a disubstituted urea. This indicates significant water contamination in your reaction system.[4] The isocyanate is reacting with water instead of your intended nucleophile. For every one mole of water, two moles of your valuable isocyanate are consumed, drastically reducing your yield.[4]
Troubleshooting Steps:
-
Verify Solvent Purity: Do not trust "anhydrous" solvent from a bottle that has been opened multiple times. The most reliable method is to use a freshly opened bottle or to dry and distill the solvent yourself over an appropriate drying agent (e.g., CaH₂ for toluene, Na/benzophenone for THF). For process scale-up, Karl Fischer titration to quantify water content is the industry standard.[4]
-
Dry Your Reagents: Your nucleophile (amine, alcohol) or any other additives could be a source of water. If it's a solid, dry it in a vacuum oven. If it's a liquid, consider drying it over molecular sieves.
-
Rigorously Dry Glassware: Glassware must be oven-dried overnight at >120 °C or flame-dried under vacuum immediately before use.[4]
-
Ensure an Inert Atmosphere: The reaction must be conducted under a positive pressure of a dry, inert gas like nitrogen or argon.[4] A simple balloon is often insufficient for large-scale, long-duration reactions. A manifold system connected to a cylinder is required.
Diagram 1: The Competing Reaction Pathways
Caption: Desired reaction vs. the urea-forming side reaction.
Q4: I'm scaling up a reaction with an amine, and I'm experiencing a dangerous temperature spike (exotherm) that I can't control, even with an ice bath. Why?
A4: The reaction between an isocyanate and a primary or secondary amine is extremely fast and highly exothermic.[9][10] As you scale up, the volume of the reaction increases cubically (V ∝ r³) while the surface area available for heat transfer only increases squarely (A ∝ r²). This fundamental principle means your ability to cool the reaction decreases dramatically relative to the heat being generated.[11] An uncontrolled exotherm can lead to solvent boiling, dangerous pressure increases, and the formation of unwanted side products.
Scale-Up Protocol for Managing Exotherms:
-
Controlled Addition is Key: Never add the amine to the isocyanate. Instead, add the isocyanate solution slowly to the stirred solution of the amine. Use a syringe pump or a pressure-equalizing dropping funnel for precise, controlled addition over a prolonged period (e.g., 1-2 hours).
-
Monitor Internal Temperature: Do not rely on the temperature of the cooling bath. A thermocouple probe placed directly in the reaction mixture is essential to monitor the true internal temperature.
-
Efficient Cooling: For larger vessels, an ice bath may be insufficient. Consider using a cryocooler or a dry ice/acetone bath for more powerful cooling.
-
Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively, although this may increase reaction time and solvent cost.
Q5: My crude product is a sticky mess, and I'm struggling to purify it. How can I remove the urea byproducts and other impurities at scale?
A5: Purification is a major scale-up challenge. Urea byproducts are often crystalline but can precipitate with your product, making it difficult to handle.
-
Filtration/Trituration: If the desired product is soluble in a solvent in which the urea byproduct is not (e.g., dichloromethane, ethyl acetate), you can often remove the urea by simple filtration. Alternatively, triturating the crude solid with a solvent like diethyl ether can sometimes wash away impurities, leaving a cleaner product.
-
Recrystallization: This is often the most effective method for purification at scale. A solvent screen should be performed at the small scale to identify a suitable solvent system that provides good recovery and high purity.
-
Column Chromatography: While standard on the bench, silica gel chromatography is often impractical and expensive at a multi-kilogram scale. Furthermore, residual moisture or acidic sites on the silica can react with your product. It should be considered a last resort.
-
Distillation: If your final product is thermally stable and has a suitable boiling point, short-path or thin-film distillation under high vacuum can be an excellent purification method for non-solid products.[12][13]
Part 3: Frequently Asked Questions (FAQs)
Q6: How does the 4-(methylthio) group influence the reactivity of the phenyl isocyanate?
A6: The methylthio (-SMe) group is considered weakly electron-donating through resonance, which can slightly modulate the electrophilicity of the isocyanate carbon compared to unsubstituted phenyl isocyanate.[1] This allows for a degree of finer control in synthetic reactions, potentially reducing the rate of reaction with weaker nucleophiles compared to isocyanates with strongly electron-withdrawing groups.[1]
Q7: What are the best practices for storing this compound to ensure its longevity?
A7: Isocyanates can degrade over time, primarily through dimerization or trimerization, which is often catalyzed by moisture.
-
Storage Conditions: Store the reagent in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).[14] It should be kept in a cool, dry place, and refrigeration is recommended.[14]
-
Purity Check: Before use, especially from a previously opened container, it's wise to check the purity. A simple method is Infrared (IR) spectroscopy. A sharp, strong absorbance peak around 2250-2270 cm⁻¹ is characteristic of the N=C=O stretch. A diminished peak or the appearance of new peaks may indicate degradation.
Q8: Can I use flow chemistry to improve safety and control when scaling up these reactions?
A8: Absolutely. Flow chemistry is an excellent advanced technique for handling highly reactive and exothermic processes.[15] By pumping the reagents through a temperature-controlled reactor coil, you achieve superior heat transfer and mixing. This minimizes the volume of the reaction being performed at any given moment, significantly reducing the risks associated with thermal runaways. It also allows for precise control over residence time, which can improve selectivity and yield.[15]
Diagram 2: Troubleshooting Workflow for Scale-Up Failure
Caption: A decision-making flowchart for troubleshooting.
Part 4: Data & Protocols
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1632-84-4 | [2] |
| Molecular Formula | C₈H₇NOS | [2] |
| Molecular Weight | 165.21 g/mol | [2] |
| Boiling Point | 117-118 °C @ 8 mmHg | [2] |
| Density | 1.176 g/mL @ 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.606 | [2] |
Protocol: General Procedure for the Scale-Up Synthesis of a Thiourea Derivative
This is a representative protocol and must be adapted and optimized for your specific substrate. A thorough risk assessment must be performed before commencing any work.
-
Vessel Preparation: A 1L, three-necked, round-bottom flask equipped with a mechanical overhead stirrer, a thermocouple for internal temperature monitoring, a pressure-equalizing dropping funnel, and a nitrogen inlet is assembled. The entire apparatus is rigorously flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of dry nitrogen.
-
Reagent Preparation: In the prepared flask, dissolve your amine substrate (0.5 mol) in 400 mL of anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C using an ice-water bath.
-
Isocyanate Addition: In a separate, dry flask, dissolve this compound (82.6 g, 0.5 mol) in 100 mL of anhydrous THF. Transfer this solution to the dropping funnel.
-
Controlled Reaction: Add the isocyanate solution dropwise to the stirred amine solution over a period of 90 minutes. Carefully monitor the internal temperature, ensuring it does not rise above 10 °C. Adjust the addition rate as necessary to control the exotherm.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in methanol.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The resulting crude solid can then be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
References
- Benchchem. (n.d.). Technical Support Center: Managing Isocyanate Reactions.
- Georganics. (2011). This compound Safety Data Sheet.
- Benchchem. (n.d.). This compound | 1632-84-4.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - this compound.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-(Methylthio)phenyl isocyanate.
- ChemicalBook. (2025). This compound | 1632-84-4.
- Google Patents. (n.d.). US7358388B2 - Method for the purification of isocyanates.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Phenyl isocyanate.
- RSC Publishing. (2024). Isocyanate-based multicomponent reactions. RSC Advances. DOI:10.1039/D4RA04152F.
- Justia Patents. (2006). Method for the purification of isocyanates.
- ResearchGate. (2025). A Scaling-up Synthesis from Laboratory Scale to Pilot Scale and to near Commercial Scale for Paste-Glue Production.
- California Department of Public Health. (2014). Isocyanates: Working Safely.
- Georganics. (n.d.). This compound - High purity.
- Safe Work Australia. (2020). GUIDE TO HANDLING ISOCYANATES.
- CAMEO Chemicals - NOAA. (n.d.). ISOCYANATE SOLUTION, FLAMMABLE, POISONOUS, N.O.S..
- Chemscape. (n.d.). Isocyanate Exposure: Health Risks & Safety Precautions.
- ResearchGate. (2025). Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions.
- Health and Safety Executive for Northern Ireland. (n.d.). Isocyanates.
- CORA. (2020). Scale-up and Optimization of a continuous flow synthesis of an α- thio-βchloroacrylamide.
- CAMEO Chemicals - NOAA. (n.d.). Isocyanates and Isothiocyanates.
- Nuvisan. (n.d.). Seamless compound scale-up & advanced synthesis techniques.
- ResearchGate. (2025). Safe chemical reaction scale up.
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- 3. This compound - High purity | EN [georganics.sk]
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- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]
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- 8. georganics.sk [georganics.sk]
- 9. ISOCYANATE SOLUTION, FLAMMABLE, POISONOUS, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. researchgate.net [researchgate.net]
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- 13. patents.justia.com [patents.justia.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. nuvisan.com [nuvisan.com]
Technical Support Center: Catalyst Poisoning in Reactions with 4-(Methylthio)phenyl Isocyanate
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with 4-(Methylthio)phenyl Isocyanate. This resource is designed to provide in-depth, field-proven insights into the catalyst poisoning issues frequently associated with this reagent. My objective is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to diagnose, troubleshoot, and overcome these common experimental hurdles.
The dual functionality of this compound—a reactive isocyanate group and a sulfur-containing thioether—makes it a versatile building block. However, the methylthio (-SMe) group is a notorious source of catalyst deactivation for many transition metal catalysts. This guide will address these specific poisoning issues in a practical, question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Poisoning
This section covers the foundational knowledge required to understand why you are facing these issues.
Q1: What makes this compound so problematic for catalysis?
A: The primary issue stems from the sulfur atom in the methylthio group. Sulfur compounds are well-documented poisons for a wide range of metal catalysts, particularly the platinum-group metals (PGMs) like palladium (Pd), platinum (Pt), and rhodium (Rh).[1][2][3] The sulfur atom possesses lone pairs of electrons that can form strong dative bonds with the vacant d-orbitals of the metal catalyst. This interaction leads to strong, often irreversible, adsorption of the sulfur-containing molecule onto the catalyst's active sites, effectively blocking them from the intended reactants and halting the catalytic cycle.[4][5][6]
Q2: Is the isocyanate group also a concern for catalyst stability?
A: While the thioether is the primary poison, the isocyanate (-NCO) group can also cause issues, though not typically through direct catalyst poisoning. Its high reactivity can lead to undesirable side reactions. For instance, isocyanates can react with trace amounts of water in the solvent to form unstable carbamic acids, which decompose into amines and CO2. The resulting amine can then react with another isocyanate molecule to form a urea byproduct.[7] At elevated temperatures, isocyanates can also react with the urethane products of your primary reaction to form allophanates.[8] These side reactions consume your starting material and can complicate product purification, but they are distinct from the deactivation of the catalyst's active sites by sulfur.
Q3: How can I differentiate between catalyst poisoning and other reaction failures?
A: This is a critical diagnostic question. Here’s a simple framework:
-
Sudden vs. Gradual Failure: True catalyst poisoning often manifests as a sharp drop in reaction rate or a complete stall after an initial period of activity. If the reaction fails to initiate at all, it could be a poor quality catalyst, incorrect conditions, or immediate, severe poisoning.
-
Substrate Scope: If a reaction works perfectly with a similar isocyanate lacking the methylthio group (e.g., 4-methylphenyl isocyanate) but fails with this compound under identical conditions, sulfur poisoning is the most likely culprit.
-
Byproduct Analysis: Use techniques like LC-MS or NMR to analyze your crude reaction mixture. The presence of urea or allophanate byproducts points towards side reactions of the isocyanate group, whereas the absence of product with recovery of starting material strongly suggests catalyst deactivation.
Part 2: Troubleshooting Guide by Catalyst Type
This section provides specific advice for common catalyst families.
Palladium (Pd) Catalysis (e.g., Suzuki, Heck, Buchwald-Hartwig Couplings)
Q4: My Pd-catalyzed cross-coupling reaction with this compound is sluggish or has failed completely. What is the mechanism of poisoning?
A: Palladium catalysts are extremely sensitive to sulfur compounds.[9] The sulfur atom in your isocyanate coordinates strongly to the palladium center. This binding can occur at various stages of the catalytic cycle, preventing oxidative addition, transmetalation, or reductive elimination. The formation of stable palladium-sulfur bonds effectively sequesters the active catalytic species, leading to a dramatic loss of activity.[5] Even trace amounts of sulfur can be detrimental.[6]
Q5: What are the immediate steps I can take to rescue my Pd-catalyzed reaction?
A:
-
Increase Catalyst Loading: As a first, albeit costly, resort, you can try increasing the catalyst loading. This is a stoichiometric solution to a catalytic problem—you are essentially adding enough palladium to "soak up" the poison while leaving some active catalyst for the reaction. This is not an ideal solution but can be effective for small-scale synthesis.
-
Use Sulfur-Resistant Ligands: Certain electron-rich or sterically bulky phosphine ligands can sometimes mitigate poisoning. They bind more tightly to the palladium center, making it less susceptible to coordination by the thioether. Consider screening ligands like those used in modern Buchwald-Hartwig protocols, which are designed for challenging substrates.
-
Investigate Alternative Catalysts: Some palladium catalysts supported on materials designed to trap sulfur have been developed. For example, metal-organic frameworks (MOFs) with thiol-functionalized linkers have been used to anchor palladium, where the strong Pd-S bond of the support prevents leaching and poisoning from external sulfur sources.[10]
Platinum (Pt) and Rhodium (Rh) Catalysis (e.g., Hydrogenation, Hydroformylation)
Q6: I am attempting a reaction using a Pt or Rh catalyst, and I'm seeing no conversion. Are these metals also susceptible?
A: Yes, both platinum and rhodium are highly susceptible to sulfur poisoning.[1][2][11] Rhodium, in particular, is often considered the most easily poisoned of the common PGMs because it forms very stable rhodium sulfate species in the presence of sulfur and oxidants.[11] The poisoning mechanism is analogous to that of palladium: strong adsorption of the sulfur compound onto the metal surface, blocking active sites required for substrate activation (e.g., H₂ activation in hydrogenation).
Q7: My process involves high temperatures. Does this help or hinder the situation?
A: The effect of temperature is complex and depends on the specific process.
-
Increased Poisoning: In some cases, higher temperatures can facilitate the decomposition of the sulfur-containing molecule on the catalyst surface, leading to the formation of even more stable and irreversible metal sulfides.
-
Reduced Adsorption: Conversely, for some systems, high temperatures can increase the desorption rate of the poison, making the poisoning effect reversible.[12][13] For example, steam reforming catalysts often operate at very high temperatures (>700 °C) which helps mitigate sulfur poisoning that would be irreversible at lower temperatures.[14] You must determine the effect empirically for your specific reaction.
Part 3: Proactive & Recovery Protocols
As a scientist, your best strategy is prevention. If poisoning does occur, recovery may be possible.
Protocol 1: Feedstock Purification and Pre-treatment
This protocol is the single most effective strategy to prevent catalyst poisoning.[15]
Objective: To remove potential sulfur-containing impurities from reactants and solvents before they are introduced to the catalytic reaction.
Methodology:
-
Solvent Purity: Always use high-purity, anhydrous solvents from reliable suppliers. If in doubt, consider passing the solvent through a column of activated alumina or a commercial solvent purification system.
-
Reactant Pre-treatment (Guard Beds): Before adding the this compound solution to your reaction, you can pass it through a "guard bed" or "scavenger" column.
-
Materials: Pack a small chromatography column or a syringe barrel with a material known to adsorb sulfur compounds, such as activated carbon, copper(II) oxide, or zinc oxide.
-
Procedure: a. Prepare a solution of your this compound in a non-protic solvent. b. Slowly pass this solution through the prepared guard bed. c. Collect the eluent, which is now purified of many potential sulfur-based catalyst poisons. d. Use this purified solution directly in your reaction.
-
-
Use of Poison Traps: In some systems, you can add a sacrificial material to the reaction vessel that preferentially binds to sulfur.[12] This could be a small amount of a less expensive, highly sulfur-philic metal powder. This is less common in fine chemical synthesis but is a valid industrial strategy.
Protocol 2: Regeneration of a Poisoned Catalyst
Objective: To remove adsorbed sulfur species from a poisoned heterogeneous catalyst to restore its activity. Note: This is generally applicable to supported metal catalysts (e.g., Pd/C, PtO₂) and may not work for homogeneous catalysts.
WARNING: These procedures involve reactive gases and high temperatures. They must be performed in a well-ventilated fume hood with appropriate safety precautions.
Method A: Reductive Treatment [16]
-
Isolate the Catalyst: Carefully filter the poisoned catalyst from the reaction mixture. Wash it thoroughly with a clean, dry solvent (e.g., THF or toluene) to remove any residual organic material.
-
Dry the Catalyst: Dry the catalyst under a high vacuum to remove all solvent.
-
Hydrogen Treatment:
-
Place the dried catalyst in a tube furnace or a similar apparatus that allows for controlled heating under a gas flow.
-
Heat the catalyst to 300-400 °C under a steady flow of an inert gas (e.g., Argon or Nitrogen).
-
Once the target temperature is reached, switch the gas flow to a mixture of hydrogen and an inert gas (e.g., 5-10% H₂ in Ar).
-
Maintain this condition for 2-4 hours. The hydrogen will react with the adsorbed sulfur to form volatile hydrogen sulfide (H₂S), which is carried away in the gas stream. (CAUTION: H₂S is highly toxic).
-
Cool the catalyst back to room temperature under an inert gas atmosphere before use.
-
Method B: Oxidative Treatment [17]
-
Isolate and Dry: Follow steps 1 and 2 from the reductive treatment.
-
Air/Oxygen Treatment:
-
Place the catalyst in a tube furnace.
-
Heat the catalyst to 400-500 °C under a flow of clean, dry air or a dilute oxygen/inert gas mixture.
-
This process will oxidize the sulfur species to sulfur dioxide (SO₂) or sulfur trioxide (SO₃), which are volatile and will be removed.
-
After the oxidative treatment, the metal on the catalyst surface may be in an oxidized state (e.g., PdO). It is often necessary to follow this with a reductive treatment (Method A) to reduce the metal back to its active, zero-valent state.
-
Part 4: Visualizing the Problem and Solution
Diagram 1: Mechanism of Catalyst Poisoning
This diagram illustrates the fundamental process of an active catalyst site being blocked by the thioether group of the reagent.
Caption: Mechanism of active site blocking by a sulfur-containing poison.
Diagram 2: Troubleshooting Decision Workflow
This workflow provides a logical path for diagnosing and addressing reaction failures when using this compound.
Caption: Decision tree for troubleshooting reaction failures.
Part 5: Summary Data Table
This table summarizes the relative susceptibility and mitigation strategies for different catalyst classes.
| Catalyst Metal | Typical Reactions | Relative Sulfur Susceptibility | Primary Mitigation Strategies | Regeneration Potential |
| Palladium (Pd) | Cross-Coupling, Hydrogenation | Very High[9] | Feedstock Purification, Sulfur-Tolerant Ligands | Moderate to High (with specific protocols)[16][17] |
| Rhodium (Rh) | Hydroformylation, Hydrogenation | Highest[11] | Strict Feedstock Purity, Process Control | Moderate |
| Platinum (Pt) | Hydrogenation, Reforming | High[1][18] | High Temperature Operation, Feedstock Purification | Moderate to High[4] |
| Nickel (Ni) | Reforming, Coupling | Very High | High Temperature, Promoters (e.g., Copper)[13] | Moderate (irreversible at low temps)[13] |
| Organocatalysts | Various | Generally Low to None | Not typically required | Not Applicable |
References
- Common substances that cause platinum c
- Which Precious Metal in the Catalyst Is Most Susceptible to Sulfur Poisoning? (2025). Learn.
- EFFECT OF SULFUR AND CHLORINE COMPOUNDS ON THE ACTIVITY OF PLATINUM CATALYSTS. Environment Protection Engineering.
- The effect of sulfur and phosphorus compounds on supported platinum catalyst activity. (N.A.). Digital Commons @ NJIT.
-
Williamson, W., Gandhi, H., Heyde, M., & Zawacki, G. (1979). Deactivation of Three-Way Catalysts by Fuel Contaminants - Lead, Phosphorus and Sulfur. SAE Technical Paper 790942. [Link]
- How Can You Prevent Catalyst Poisoning? (2025). Chemistry For Everyone - YouTube.
- C
- Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid. (N.A.).
- Impeding Catalyst Sulfur Poisoning in Aqueous Solution by Metal–Organic Framework Composites. (N.A.).
- Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. (N.A.).
- Catalyst Poisoning Mitigation. (2025). Energy → Sustainability Directory.
- Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy. (N.A.). PubMed Central.
- Catalyst deactivation Common causes. (N.A.). AmmoniaKnowHow.
- Desulfurization techniques to avoid catalyst deactivation by sulfur species. (N.A.).
-
Permanganate oxidation of sulfur compounds to prevent poisoning of Pd catalysts in water treatment processes. (2008). PubMed. [Link]
- Poisoning and deactivation of palladium catalysts. (N.A.).
- How to Prevent Catalyst Poisoning
- Reactivity of isocyanates with urethanes: Conditions for allophanate formation. (N.A.).
- Advances in Catalysis for Organic Co
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- 18. dbc.wroc.pl [dbc.wroc.pl]
Validation & Comparative
A Comparative Analysis of Isocyanate Reactivity: 4-(Methylthio)phenyl Isocyanate vs. Phenyl Isocyanate
Introduction
Isocyanates (R-N=C=O) are a cornerstone class of reagents in synthetic chemistry, prized for the unique reactivity of their cumulative double bond system. This functionality makes them essential building blocks for a vast array of materials, most notably polyurethanes, through their reaction with alcohols to form carbamates.[1] The electrophilicity of the central carbon atom in the isocyanate group is the heart of its reactivity, making it a target for nucleophilic attack by compounds with active hydrogen atoms, such as alcohols, amines, and water.[2][3]
The reactivity of an aryl isocyanate is not static; it is profoundly influenced by the electronic nature of the substituents on the aromatic ring. An electron-withdrawing group enhances the electrophilicity of the isocyanate carbon, accelerating nucleophilic attack, whereas an electron-donating group has the opposite effect.[4] This guide provides an in-depth comparison of the reactivity between the unsubstituted phenyl isocyanate and 4-(Methylthio)phenyl isocyanate . We will explore the underlying electronic principles governing their reactivity and provide a validated experimental framework for quantifying this difference, offering valuable insights for researchers in materials science and drug development.
Theoretical Framework: The Role of Electronic Effects
The reaction between an isocyanate and an alcohol proceeds via nucleophilic addition. The lone pair of the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the isocyanate group. This concerted process involves the formation of a C-O bond and the transfer of the alcohol's proton to the isocyanate's nitrogen atom, resulting in a carbamate (urethane) linkage.[1]
The rate of this reaction is directly proportional to the electrophilicity of the isocyanate carbon. Substituents on the phenyl ring can modulate this electrophilicity through a combination of inductive and resonance effects.
Sources
A Comparative Guide to Alternative Reagents for Urea Synthesis in Drug Discovery
In the landscape of modern medicinal chemistry, the urea functional group is a cornerstone of pharmacophore design, most notably in the development of kinase inhibitors like Sorafenib. The traditional synthesis of unsymmetrical ureas, such as those found in Sorafenib and its analogues, often involves the reaction of an amine with an isocyanate.[1][2][3] 4-(Methylthio)phenyl isocyanate has been a valuable reagent in this context; however, the drive for process optimization, cost-effectiveness, and exploration of novel chemical space necessitates a thorough understanding of its alternatives.
This guide provides a comparative analysis of alternative reagents and methodologies for urea synthesis, aimed at researchers, scientists, and drug development professionals. We will delve into direct isocyanate replacements and explore safer, more versatile isocyanate-free strategies, supported by experimental insights and protocols.
Part 1: Alternative Phenyl Isocyanates for Structural Analogue Synthesis
A primary motivation for seeking alternatives to this compound is the synthesis of analogues to probe structure-activity relationships (SAR).[4][5] By modifying the substituents on the phenyl isocyanate ring, researchers can fine-tune a compound's potency, selectivity, and pharmacokinetic properties.
Commonly Used Phenyl Isocyanate Alternatives:
-
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: This is perhaps the most prominent isocyanate in kinase inhibitor synthesis, being a key building block for Sorafenib itself.[3][6] Its strong electron-withdrawing groups significantly influence the hydrogen-bonding capabilities of the resulting urea moiety.
-
Substituted Phenyl Isocyanates: A wide array of substituted phenyl isocyanates are commercially available, allowing for systematic SAR studies. Examples include:
Reactivity Considerations:
The reactivity of aryl isocyanates with amines is governed by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂) increase the electrophilicity of the isocyanate carbon, typically leading to faster reaction rates. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) may decrease reactivity.
Workflow: Isocyanate-Amine Reaction for Urea Formation
The direct reaction between an amine and an isocyanate is a robust and high-yielding method for urea synthesis.[2]
Caption: General mechanism for urea synthesis via isocyanate and amine reaction.
Part 2: Isocyanate-Free Methodologies for Urea Synthesis
While the isocyanate route is direct, isocyanates themselves can be hazardous, often exhibiting toxicity and moisture sensitivity.[9][10][11] This has spurred the development of safer, phosgene-free alternatives that avoid the handling of isocyanate intermediates.[1][10][11] These methods often offer greater flexibility and are more amenable to complex substrates.
N,N'-Carbonyldiimidazole (CDI): The Versatile Carbonyl Source
N,N'-Carbonyldiimidazole (CDI) is a stable, crystalline solid that serves as an excellent and safer substitute for phosgene.[1][2] It reacts sequentially with two different amines to produce unsymmetrical ureas, with the only byproduct being imidazole, which is readily removed.
Mechanism of Action: The reaction proceeds in a two-step, one-pot fashion. First, CDI reacts with a primary amine to form an imidazolyl carbamate intermediate. Subsequent addition of a second amine displaces the imidazole group to form the final urea product. The order of amine addition is crucial to prevent the formation of symmetrical urea byproducts.[2]
Caption: Two-step, one-pot urea synthesis workflow using CDI.
Carbamate Intermediates: A Stable Alternative
The reaction of amines with reactive carbamates, such as 4-nitrophenyl carbamates or isopropenyl carbamates, provides a reliable route to ureas.[2][12] This method is particularly useful when one of the amine components is precious, as the carbamate can be prepared and purified separately before the final coupling step. Trifluoroethyl carbamates have also been developed as stable, safe alternatives to moisture-sensitive aliphatic isocyanates.[13]
Triphosgene: The Solid Phosgene Surrogate
Triphosgene, a stable crystalline solid, is a safer and more easily handled alternative to gaseous phosgene.[1][2] In solution, it generates phosgene in situ, which can then be used to create an isocyanate from an amine. This in situ-generated isocyanate can then react with a second amine to form the desired urea.[14] Despite its advantages over phosgene gas, it is crucial to remember that triphosgene still produces highly toxic phosgene, and stringent safety precautions are mandatory.[1][2]
Emerging & Catalytic Methods
Modern organic synthesis is moving towards more sustainable methods.[11]
-
Carbon Dioxide (CO₂) as a C1 Source: Greener approaches utilize CO₂ as an abundant, non-toxic carbonyl source for urea synthesis, often requiring dehydrating agents or specialized catalytic systems.[15]
-
Catalytic Oxidative Carbonylation: This method uses carbon monoxide (CO), an oxidant, and a transition metal catalyst to couple amines into ureas.[1] While atom-economical, these reactions can require harsh conditions.[1]
-
Rearrangement Reactions: The Curtius, Lossen, and Hofmann rearrangements can generate isocyanate intermediates from carboxylic acids or amides, which can then be trapped by an amine to form ureas.[1][16]
Part 3: Comparative Performance and Experimental Data
The choice of reagent significantly impacts reaction efficiency, yield, and purity. Below is a summary of typical performance characteristics.
| Method/Reagent | Key Advantages | Key Disadvantages | Typical Yields |
| Aryl Isocyanates | High yields, simple procedure, fast reaction times.[2] | Reagents can be toxic and moisture-sensitive.[10][11] | >90%[17] |
| CDI | Safe, solid reagent; mild conditions; byproduct is easily removed.[1] | Requires sequential addition to avoid symmetrical byproducts.[2] | 60-85% |
| Carbamates | Intermediates are often stable and isolatable; good for complex molecules.[12][13] | Two-step process; may require heating. | 80-95%[12] |
| Triphosgene | Solid, easily handled phosgene source.[2] | Generates highly toxic phosgene in situ; requires strict safety protocols.[1][2] | 70-85%[14] |
| CO₂ / CO Catalysis | Utilizes inexpensive, abundant feedstocks; environmentally friendly.[11][15] | Often requires high pressures, temperatures, and/or expensive catalysts.[1][10] | Variable |
Part 4: Detailed Experimental Protocols
To ensure reproducibility, the following detailed protocols are provided as representative examples.
Protocol 1: Synthesis of an N,N'-Diaryl Urea using an Aryl Isocyanate
(Based on the synthesis of Sorafenib analogues)[3]
-
Dissolution: Dissolve the primary amine (e.g., 4-aminophenoxy-N-methylpicolinamide, 1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane, DCM) under an inert atmosphere (e.g., Nitrogen).
-
Addition: Add the aryl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate, 1.05 eq) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration.
-
Purification: Wash the collected solid with the reaction solvent and dry under vacuum to yield the pure urea product. If necessary, the product can be further purified by recrystallization or column chromatography.
Protocol 2: Synthesis of an Unsymmetrical Urea using N,N'-Carbonyldiimidazole (CDI)
-
Activation: Dissolve the first amine (Amine 1, 1.0 eq) in anhydrous THF. Add CDI (1.1 eq) portion-wise at 0 °C and allow the mixture to stir at room temperature for 1-2 hours until the formation of the acylimidazole intermediate is complete (monitor by TLC).
-
Causality: This initial step converts the first amine into a stable, yet reactive, carbamoylating agent. Using a slight excess of CDI ensures full conversion of the limiting amine.
-
Coupling: Add the second amine (Amine 2, 1.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and stir for 4-12 hours until the reaction is complete as indicated by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate) and wash with water to remove the imidazole byproduct. Dry the organic layer over sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
Conclusion
While the direct reaction of amines with isocyanates like this compound remains a cornerstone of urea synthesis, a growing portfolio of alternative reagents and isocyanate-free methods offers significant advantages. For rapid analogue synthesis, a diverse range of substituted phenyl isocyanates is invaluable. For processes where safety, stability, and substrate complexity are primary concerns, reagents like CDI and carbamates provide robust and versatile solutions. The continued development of catalytic methods using CO or CO₂ promises a future of even more sustainable and environmentally benign urea synthesis, further expanding the toolkit for drug discovery professionals.
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Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Non-isocyanate polyureas: sustainable synthesis with tunable properties. (2025). European Coatings. [Link]
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Shi, F., et al. (2003). Alternatives to Phosgene and Carbon Monoxide. Angewandte Chemie International Edition. [Link]
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Selected syntheses of ureas through phosgene substitutes. (2000). ResearchGate. [Link]
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Design of sorafenib analogues and derivatives. (n.d.). ResearchGate. [Link]
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Urea as a monomer: synthesis and characterization of semi-aromatic thermoplastic non-isocyanate polyureas. (2023). Royal Society of Chemistry. [Link]
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Urea Formation - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
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Isocyanate-Free Polyurea Synthesis via Ru-Catalyzed Carbene Insertion into the N–H Bonds of Urea. (2022). ACS Publications. [Link]
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Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. (2020). Bioorganic & Medicinal Chemistry. [Link]
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Synthesis and characterization of aromatic-containing phase-separated non-isocyanate polyureas from urea. (2025). American Chemical Society. [Link]
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New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. (2012). National Center for Biotechnology Information. [Link]
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Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. (2018). Royal Society of Chemistry. [Link]
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Reactivity of Hydroxy and Amino Derivatives of 2-Phenyl-1Himidazoline and 2-Phenyl-1H-imidazole toward Isocyanates: Synthesis of Appropriate Carbamates and Ureas. (2025). ResearchGate. [Link]
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An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. (2016). Arabian Journal of Chemistry. [Link]
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Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. (2023). National Center for Biotechnology Information. [Link]
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Usharani, V., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. [Link]
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Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-(Methylthio)phenyl Isocyanate Derivatives
Introduction: The Analytical Imperative for Isothiocyanate Characterization
In the landscape of drug discovery and materials science, aryl isothiocyanates (Ar-NCS) are pivotal intermediates. Their high reactivity towards nucleophiles makes them indispensable for synthesizing a vast array of bioactive molecules, including thioureas and heterocyclic compounds, and for bioconjugation techniques like peptide sequencing.[1] The 4-(methylthio)phenyl isocyanate scaffold, in particular, offers a unique combination of a reactive isothiocyanate group and a metabolically relevant methylthio moiety, making its derivatives compelling candidates for pharmaceutical development.
Accurate and unambiguous structural characterization is the bedrock of chemical research. For scientists working with these molecules, confirming the integrity of the isothiocyanate group and understanding the electronic environment of the aromatic ring is not merely a procedural step but a critical determinant of experimental success. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the robust characterization of this compound and its derivatives. We will move beyond a simple recitation of data, focusing instead on the underlying principles, the rationale behind spectral interpretation, and field-proven protocols to ensure data integrity.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Elucidating the Molecular Skeleton
NMR spectroscopy is the gold standard for determining the precise connectivity and chemical environment of atoms within a small molecule. For this compound derivatives, both ¹H and ¹³C NMR provide a wealth of structural information.
¹H NMR Analysis: A Proton's Perspective
The ¹H NMR spectrum provides a direct view of the hydrogen environments. In the parent compound, 4-(methylthio)phenyl isothiocyanate, the spectrum is characterized by two distinct regions: the aromatic region and the aliphatic singlet of the methylthio group.
-
Aromatic Region (δ 7.0-7.5 ppm): The para-substituted aromatic ring typically presents as a pair of doublets (an AA'BB' system). The protons ortho to the electron-donating methylthio group are shielded and appear upfield, while the protons ortho to the electron-withdrawing and anisotropic isothiocyanate group are deshielded and appear downfield.
-
Methylthio Protons (δ ~2.5 ppm): The three protons of the -SCH₃ group appear as a sharp singlet, a highly reliable diagnostic peak for this moiety.
The true power of ¹H NMR becomes evident when comparing derivatives. Substitution on the aromatic ring will alter the chemical shifts and coupling patterns of the aromatic protons, providing clear evidence of the substitution pattern.
¹³C NMR Analysis: The Carbon Backbone and a Peculiar Case
The ¹³C NMR spectrum maps the carbon framework of the molecule. For 4-(methylthio)phenyl isothiocyanate, we expect signals for the methyl carbon, the four distinct aromatic carbons, and the isothiocyanate carbon.
-
Methyl Carbon (-SCH₃): Appears far upfield (δ ~15 ppm).
-
Aromatic Carbons: Found in the typical range of δ 120-145 ppm.
-
The Isothiocyanate Carbon (-NCS): The -NCS carbon is notoriously difficult to observe.[2][3] Its signal is often broad and of low intensity, sometimes to the point of being "silent" or lost in the baseline noise.[4] This phenomenon is not due to a lack of presence but to the unique chemical dynamics of the isothiocyanate group. The C-N=C bond angle flexibility and rapid quadrupole relaxation of the adjacent ¹⁴N nucleus lead to an efficient relaxation pathway for the carbon, causing extreme signal broadening.[3][4] This is a critical expert insight: its absence is not a sign of a failed reaction but a characteristic feature of the functional group. Specialized techniques like HMBC can be used to confirm its presence by observing its correlation to nearby protons.[4]
Below is a diagram illustrating the key structural features relevant to NMR analysis.
Caption: Key proton and carbon environments in this compound.
Part 2: Mass Spectrometry (MS) - Confirming Identity and Mapping Fragmentation
Mass spectrometry is an essential complementary technique that provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating structural evidence. The choice of ionization technique—typically Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for LC-MS applications—governs the resulting spectrum.
Molecular Ion and Isotopic Pattern
The first piece of information from an MS experiment is the molecular ion peak (M⁺˙ in EI or [M+H]⁺ in ESI). For 4-(methylthio)phenyl isothiocyanate (C₈H₇NS₂), the exact mass is 181.0020 Da.[5] A key validation step is to observe the isotopic pattern. The presence of two sulfur atoms results in a characteristic M+2 peak with an intensity of approximately 9% relative to the molecular ion, providing high confidence in the elemental composition.
Characteristic Fragmentation Pathways
Under electron ionization, the molecular ion is energetically unstable and breaks apart in predictable ways.[6] The fragmentation pattern is a molecular fingerprint. For aryl isothiocyanates containing a methylthio group, several key fragmentation pathways can be anticipated[7]:
-
Loss of the Isothiocyanate Group: Cleavage of the C-N bond can lead to the formation of a [M-NCS]⁺ fragment.
-
Thiocyanate Rearrangement: Rearrangement to a thiocyanate followed by fragmentation is possible.
-
Cleavage of the Methylthio Group: Loss of a methyl radical (•CH₃) to form a [M-15]⁺ ion is a common pathway for methylthio-containing compounds. This is often followed by the loss of CS to form a stable ion.
The specific fragmentation pattern will be highly dependent on the nature and position of other substituents on the aromatic ring, making it a powerful tool for differentiating isomers.
Caption: Plausible EI-MS fragmentation pathways for this compound.
Part 3: A Comparative Data Guide
To illustrate the practical application of these techniques, the table below compares the expected spectroscopic data for this compound with a closely related analogue, 4-methylphenyl isothiocyanate. This comparison highlights how a subtle structural change (SMe vs. Me) is clearly reflected in the spectral data.
| Feature | This compound | 4-Methylphenyl Isothiocyanate | Rationale for Difference |
| Formula | C₈H₇NS₂ | C₈H₇NS | Different elemental composition. |
| MW (Da) | 181.28 | 149.21 | The additional sulfur atom significantly increases the mass. |
| ¹H NMR: Ar-H | ~7.2 ppm (d), ~7.4 ppm (d) | ~7.1-7.3 ppm (multiplet) | The -SCH₃ group has a slightly different electronic effect than a -CH₃ group, leading to distinct shifts for the aromatic protons. |
| ¹H NMR: -X-CH₃ | ~2.5 ppm (s, 3H) | ~2.4 ppm (s, 3H) | Protons on a methyl group attached to sulfur are slightly more deshielded than those attached to a carbon. |
| ¹³C NMR: -NCS | ~133 ppm (very broad)[4] | ~130-135 ppm (broad) | The chemical environment of the -NCS carbon is similar, and the characteristic broadening is observed in both.[2] |
| MS (EI): M⁺˙ | m/z 181 | m/z 149 | Reflects the different molecular weights. |
| MS: M+2 Peak | ~9% intensity | ~4.5% intensity | The presence of two sulfur atoms in the methylthio derivative gives a much more intense M+2 peak than the single sulfur in the other. |
| MS: Key Fragment | m/z 166 ([M-CH₃]⁺) | m/z 91 ([C₇H₇]⁺, tropylium ion) | Fragmentation is directed by the substituent. The methylthio compound loses a methyl radical, while the toluene derivative forms a very stable tropylium cation. |
Data for 4-(Methylthio)phenyl isothiocyanate sourced from PubChem CID 519185.[5] Data for 4-Methylphenyl isothiocyanate sourced from ChemicalBook.[8]
Part 4: Validated Experimental Protocols
Scientific integrity demands reproducible methods. The following protocols are designed as self-validating systems for acquiring high-quality data.
Protocol 1: NMR Sample Preparation and Acquisition
-
Materials: 5-10 mg of the purified isothiocyanate derivative, 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS), 5 mm NMR tube.
-
Sample Preparation: a. Accurately weigh the sample into a clean, dry vial. b. Add the deuterated solvent and gently swirl to dissolve the sample completely. c. Transfer the solution to the NMR tube using a Pasteur pipette. d. Cap the tube securely. The isothiocyanate group is moisture-sensitive, so minimize exposure to air.
-
Instrument Setup (Typical 400 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow TMS peak shape.
-
¹H NMR Acquisition: a. Set the spectral width to cover a range of -1 to 12 ppm. b. Use a 30-degree pulse angle to ensure quantitative signal integration with a sufficient relaxation delay (d1) of 2-5 seconds. c. Acquire 16-32 scans for good signal-to-noise. d. Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
¹³C NMR Acquisition: a. Use a proton-decoupled pulse program (e.g., zgpg30). b. Set the spectral width to cover 0-200 ppm. c. Acquire a larger number of scans (e.g., 1024 or more) as ¹³C has low natural abundance. A relaxation delay of 2 seconds is standard. d. Process the data similarly and reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).
Protocol 2: LC-MS Sample Preparation and Acquisition
-
Materials: Sub-milligram quantity of the sample, HPLC-grade acetonitrile (ACN) and water, formic acid (FA), autosampler vials.
-
Sample Preparation: a. Prepare a stock solution of the sample in ACN at 1 mg/mL. b. Perform a serial dilution using 50:50 ACN:Water with 0.1% FA to a final concentration of 1-10 µg/mL. c. Transfer the final solution to an autosampler vial.
-
LC-MS System (e.g., UPLC-QTOF): a. Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). b. Mobile Phase A: Water + 0.1% FA. c. Mobile Phase B: ACN + 0.1% FA. d. Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate. e. Flow Rate: 0.3-0.5 mL/min. f. Injection Volume: 1-5 µL.
-
MS Acquisition (Positive ESI Mode): a. Mass Range: Scan from m/z 50 to 500. b. Capillary Voltage: 2.5-3.5 kV. c. Source Temperature: 120-150 °C.[9] d. Desolvation Gas Flow: 600-800 L/hr.[9] e. Data Acquisition: Acquire data in both full scan mode (to identify the [M+H]⁺ ion) and tandem MS (MS/MS) mode. For MS/MS, select the [M+H]⁺ ion as the precursor and apply a collision energy ramp (e.g., 10-40 eV) to generate a fragmentation spectrum.[9]
-
Data Analysis: a. Extract the chromatogram for the expected mass of the compound. b. Analyze the mass spectrum from the chromatographic peak to confirm the molecular weight and isotopic pattern. c. Interpret the MS/MS spectrum to identify characteristic fragment ions.
Conclusion
The structural elucidation of this compound derivatives is most effectively achieved through the synergistic use of NMR and MS. NMR provides an unparalleled, non-destructive view of the complete molecular structure, while MS offers rapid confirmation of molecular weight and key structural motifs through fragmentation. Understanding the nuances of each technique—such as the characteristic broadening of the -NCS signal in ¹³C NMR and the predictable fragmentation pathways in MS—is what separates routine analysis from insightful, authoritative characterization. The protocols and comparative data provided herein serve as a robust framework for researchers, scientists, and drug development professionals to confidently characterize this important class of molecules.
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Diego, P. A. C. (2012). Substituted Phenyl Isothiocyanates for Improved Protein Quantification by Multiple Reaction Monitoring Mass Spectrometry. University of Connecticut. Available at: [Link]
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Wang, Y., et al. (2006). N-Terminal Derivatization of Peptides with Isothiocyanate Analogues Promoting Edman-Type Cleavage and Enhancing Sensitivity in Electrospray Ionization Tandem Mass Spectrometry Analysis. Analytical Chemistry, 78(15), 5488–5498. Available at: [Link]
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ResearchGate. (n.d.). Major fragmentation modes of ionized 2,3-dimethylphenyl isothiocyanate. Retrieved from: [Link]
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Glaser, R., et al. (2015). Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl... PubMed. Available at: [Link]
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Uher, M., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers. Available at: [Link]
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Glaser, R., et al. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate. The Journal of Organic Chemistry, 80(6), 3242–3253. Available at: [Link]
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El-Gamil, M. M., et al. (2023). Design, spectral, molecular modeling, antimitotic, analytical and mechanism studies of phenyl isothiocyanate Girard's T derived metal complexes. PLOS ONE, 18(11), e0292813. Available at: [Link]
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Zhang, Y., et al. (1992). Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols. Analytical Biochemistry, 205(1), 100-107. Available at: [Link]
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Santa, T., et al. (2010). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry. Biomedical Chromatography, 24(9), 915-918. Available at: [Link]
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de Oliveira, R. B., et al. (2022). In Silico Studies and Biological Evaluation of Thiosemicarbazones as Cruzain-Targeting Trypanocidal Agents for Chagas Disease. Molecules, 27(21), 7248. Available at: [Link]
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Mukerjee, A. K., & Ashare, R. (1991). Isothiocyanates in the chemistry of heterocycles. Chemical Reviews, 91(1), 1-24. Available at: [Link]
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Carlsson, H., et al. (2011). LC/MS/MS Analysis of N-Terminal Protein Adducts with Improved Sensitivity: A Comparison of Selected Edman Isothiocyanate Reagents. Journal of Amino Acids, 2011, 479580. Available at: [Link]
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Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences, 10, 1583–1624. Available at: [Link]
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A Comparative Guide to HPLC Methods for Purity Analysis of 4-(Methylthio)phenyl Isocyanate
For researchers and professionals in drug development and chemical synthesis, ensuring the purity of reactive intermediates like 4-(Methylthio)phenyl isocyanate is paramount. The high reactivity of the isocyanate functional group (-N=C=O) presents a significant analytical challenge, demanding methods that are not only accurate and precise but also robust enough to prevent analyte degradation during analysis.[1][2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, grounded in established analytical principles and field-proven insights. We will explore the limitations of direct analysis and detail the superiority of derivatization-based approaches, providing a validated, step-by-step protocol for a stability-indicating method.
The Core Challenge: Reactivity of the Isocyanate Group
The electrophilic carbon atom in the isocyanate group readily reacts with nucleophiles, including water, alcohols, and amines.[3][4] This inherent reactivity is the primary obstacle in developing a reliable purity assay. Standard reversed-phase HPLC (RP-HPLC) methods, which typically use aqueous-organic mobile phases, can lead to the rapid degradation of the isocyanate on-column, forming ureas or urethanes.[4] This not only results in an underestimation of the main component but also generates extraneous peaks that complicate impurity profiling. Consequently, direct analysis is often unreliable for accurate quantification.
Methodology Showdown: Direct vs. Derivatization HPLC
A successful purity method must distinguish the active compound from potential impurities, which may include unreacted starting materials, synthesis byproducts, and degradants. For this compound, key potential impurities include:
-
4-(Methylthio)aniline: Formed via hydrolysis of the isocyanate.
-
N,N'-bis(4-(Methylthio)phenyl)urea: Formed from the reaction of the isocyanate with its hydrolysis product, 4-(methylthio)aniline.
-
Dimers and Trimers: Resulting from self-polymerization.
The chosen analytical method must be stability-indicating, meaning it can effectively separate the intact isocyanate from these and other potential impurities. Forced degradation studies, where the compound is exposed to harsh conditions (acid, base, oxidation, heat, light), are essential for developing and validating such a method.[5][6][7][8][9]
| Method | Principle | Analyte Stability | Sensitivity | Selectivity | Key Limitations |
| Direct Normal-Phase HPLC (NP-HPLC) | Separation on a polar stationary phase using non-polar, aprotic solvents (e.g., hexane, isopropanol). | Moderate. Requires strictly anhydrous mobile phases and system, which is difficult to maintain. | Low to Moderate. Relies on the native UV absorbance of the analyte. | Good. Can separate non-polar impurities. | Highly sensitive to trace moisture, leading to poor reproducibility and on-column degradation.[4] Not a robust QC method. |
| RP-HPLC with Pre-Column Derivatization | The reactive isocyanate is converted into a stable, UV-active or fluorescent urea derivative before injection. Analysis is performed using standard, robust RP-HPLC.[3][10] | Excellent. The derivative is stable in aqueous-organic mobile phases. | High to Very High. The derivatizing agent can add a strong chromophore or fluorophore, significantly enhancing detection.[3][10][11] | Excellent. Chromatographic conditions can be optimized for superior separation of the stable derivative from all impurities. | Requires an additional, optimized derivatization step. The derivatizing agent must be pure and not introduce interfering peaks. |
| UPLC-MS/MS with Derivatization | A highly sensitive extension of the derivatization approach, using Ultra-Performance Liquid Chromatography for faster, higher-resolution separations and Mass Spectrometry for definitive identification and quantification.[1][12][13][14] | Excellent. | Exceptional. Offers the lowest limits of detection and quantification.[1] | Exceptional. Mass detection provides unparalleled specificity, confirming the identity of the main peak and impurities. | Requires more expensive, specialized instrumentation and expertise. |
As the data indicates, pre-column derivatization is the most trustworthy and scientifically sound approach for the routine purity analysis of isocyanates. It transforms the analytical challenge into a straightforward and robust solution.
Featured Protocol: Stability-Indicating RP-HPLC via 1-(2-Methoxyphenyl)piperazine Derivatization
This method is based on the well-established derivatization of isocyanates with 1-(2-methoxyphenyl)piperazine (1,2-MP), which forms a stable urea derivative with a strong UV chromophore, making it ideal for HPLC-UV analysis.[15]
Experimental Workflow
Caption: Isocyanate Purity Analysis Workflow.
Step-by-Step Methodology
1. Reagent and Sample Preparation:
-
Derivatizing Reagent (1.0 mg/mL): Accurately weigh 25 mg of 1-(2-Methoxyphenyl)piperazine (1,2-MP) into a 25 mL volumetric flask. Dissolve and dilute to volume with anhydrous acetonitrile. This solution should be prepared fresh.
-
Sample Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of this compound into a separate 25 mL volumetric flask. Dissolve and dilute to volume with anhydrous acetonitrile.
-
Diluent: Prepare a mixture of acetonitrile and water (e.g., 50:50 v/v) to be used as the diluent after derivatization.
2. Derivatization Procedure:
-
In a clean autosampler vial, combine 100 µL of the Sample Stock Solution with 500 µL of the Derivatizing Reagent. The excess of the reagent ensures complete conversion of the isocyanate.
-
Cap the vial and vortex briefly.
-
Allow the reaction to proceed at room temperature for 20 minutes.
-
After 20 minutes, add 400 µL of the Diluent to the vial, bringing the total volume to 1.0 mL. This step quenches the reaction and prepares the sample for injection.
3. HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 15.0 80 20.0 80 20.1 40 | 25.0 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 240 nm.
4. Data Analysis and System Suitability:
-
Causality: The gradient elution is designed to first elute polar impurities and the excess derivatizing agent, followed by the main derivative peak, and finally any non-polar, late-eluting impurities. The acidic mobile phase ensures sharp peak shapes for the amine-containing derivative.
-
Purity Calculation: Determine the purity by calculating the percentage of the main peak area relative to the total area of all peaks (Area % method), excluding the solvent front and peaks related to the derivatizing agent.
-
Trustworthiness (Self-Validation): For the system to be considered valid for the run, system suitability parameters must be met. This typically includes:
-
Tailing Factor for the main derivative peak: ≤ 1.5.
-
Theoretical Plates for the main derivative peak: ≥ 2000.
-
Resolution between the main derivative peak and the closest eluting impurity should be ≥ 2.0. This is established during method validation using spiked or force-degraded samples.
-
Conclusion
While direct HPLC analysis of this compound is fraught with challenges of reactivity and poor reproducibility, a well-designed derivatization strategy offers a robust, reliable, and sensitive solution. By converting the unstable isocyanate into a stable urea derivative using an agent like 1-(2-methoxyphenyl)piperazine, analysts can leverage the power and precision of standard reversed-phase HPLC. This approach, when properly validated through forced degradation studies and controlled by strict system suitability criteria, provides a trustworthy method for ensuring the purity of this critical chemical intermediate, thereby upholding the integrity of the drug development and manufacturing process.
References
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- A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine. (2019). PubMed.
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- A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine. (2019). Semantic Scholar.
- Simple Collection and 5-Minute UHPLC Assay for 11 Isocyanates.
- Analysis of Isocyanates Liquid Chrom
- Derivatizing Reagents for Detection of Organic Compounds By HPLC. (2015).
- Detection techniques for air-borne isocyanates based on fluorescent deriv
- Forced Degradation Studies: Regulatory Considerations and Implementation. (2006).
- Isocyanate derivatizing agent and methods of production and use. (1999).
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- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Research and Development in Pharmacy & Life Sciences.
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- Forced Degrad
- Is it normal to obtain 4 spots for phenyl isocyanate on TLC? (2021).
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A Senior Application Scientist's Guide to the Biological Activity of Aryl Isocyanate-Derived Ureas
Introduction
Within the landscape of modern medicinal chemistry, urea derivatives hold a place of distinction. First synthesized in a lab by Wöhler in 1828, this seemingly simple functional group is a cornerstone in the design of therapeutic agents due to its unique ability to form stable, bidentate hydrogen bonds with biological targets.[1][2] This structural feature underpins a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory effects.[1][2][3]
The versatility of the urea scaffold is largely dictated by its substituents. In the common synthetic route involving the reaction of an isocyanate with an amine, the choice of the aryl isocyanate precursor is a critical decision point that profoundly influences the resulting compound's potency, selectivity, and overall biological profile. This guide provides a comparative analysis of the biological activities of ureas derived from different aryl isocyanates, supported by experimental data and detailed protocols to empower researchers in drug discovery and development.
The Synthetic Foundation: From Aryl Isocyanates to Bioactive Ureas
The most direct and widely employed method for synthesizing unsymmetrical aryl ureas is the nucleophilic addition of an amine to an aryl isocyanate.[2][4][5] This reaction is typically efficient and proceeds under mild conditions. The aryl isocyanate itself is often prepared from a corresponding aryl amine using phosgene or a safer equivalent like triphosgene.[4] Alternative one-pot methodologies utilize reagents like chlorosulfonyl isocyanate, which react with an amine and are subsequently hydrolyzed to form the primary urea.[5]
The selection of the starting aryl isocyanate is the first step in molecular design, embedding key structural features that will govern the final compound's interaction with its biological target.
Caption: General synthetic route for N,N'-disubstituted ureas.
Comparative Analysis of Biological Activities
The structural modifications on the aryl isocyanate ring—such as the nature, position, and number of substituents—are pivotal in tuning the biological activity of the final urea derivative.
Antiproliferative and Anticancer Activity
Diaryl ureas are a well-established class of anticancer agents, exemplified by the multi-kinase inhibitor Sorafenib.[4] Structure-activity relationship (SAR) studies consistently demonstrate that the electronic properties of the aryl isocyanate-derived ring are crucial for potency.
Causality Behind Experimental Choices: The selection of substituents is often guided by established SAR principles. Electron-withdrawing groups like halogens (-Cl, -F) and trifluoromethyl (-CF3) on the aryl isocyanate ring frequently enhance antiproliferative activity.[6][7] These groups can modulate the electronic distribution of the urea moiety, influencing its hydrogen bonding capability and overall binding affinity to kinase domains like VEGFR-2.[6][8] The introduction of a fluorine atom, for instance, has been shown to be beneficial for activity against multiple cancer cell lines.[7]
Supporting Experimental Data:
The table below summarizes the antiproliferative activity (IC50) of various aryl urea derivatives, highlighting the impact of substitution on the aryl ring derived from the isocyanate.
| Compound ID | Aryl Isocyanate Moiety | Target Cell Line | IC50 (µM) | Reference |
| Sorafenib | 4-chloro-3-(trifluoromethyl)phenyl | HT-29 | ~2-11 | [8] |
| Compound 6a | 4-chlorophenyl | A549 | 2.57 | [6] |
| Compound 23 | 4-bromophenyl | HT-29 | ~0.4-1.8 | [8] |
| Compound 9b | 4-fluorophenyl | A549 | < 5.0 | [7] |
| Compound 9d | 2,4-difluorophenyl | MCF7 | < 3.0 | [7] |
| URD12 | 4-morpholinophenyl | SMMC-7721 | ~456 | [3] |
Note: IC50 values are approximate and depend on specific experimental conditions.
Caption: Aryl ureas often inhibit kinases by competing with ATP.
Enzyme Inhibition: Urease Modulators
Urease enzymes, particularly from pathogenic bacteria like Helicobacter pylori, are important drug targets.[9] Urea derivatives are potent urease inhibitors, and their efficacy is highly dependent on the aryl isocyanate precursor.
Causality Behind Experimental Choices: The design of urease inhibitors often involves mimicking the substrate (urea) while incorporating functionalities that can interact with the nickel ions in the enzyme's active site. Substituents on the aryl ring, such as nitro (-NO2) and methoxy (-OCH3) groups, have been shown to significantly influence inhibitory activity.[10] For example, N,N'-diaryl derivatives with nitro groups on both phenyl rings exhibit low micromolar inhibition.[10] Thiourea derivatives, where the carbonyl oxygen is replaced by sulfur, often show even greater inhibitory potency than their urea counterparts.[10][11]
Supporting Experimental Data:
| Compound Class | Key Feature on Aryl Ring | Target Enzyme | IC50 (µM) | Reference |
| Diaryl Urea | 4-nitro | Jack Bean Urease | 1.25 | [9] |
| N-toluoyl,N'-aryl urea | 4-methoxy | C. ensiformis Urease | Strong Inhibition | [10] |
| Thiourea Derivative | 3-chloro, 4-fluoro | Jack Bean Urease | 2.0 | [11] |
| Thiourea (Standard) | - | Jack Bean Urease | 21.0 | [11] |
Antimicrobial Activity
The search for new antimicrobial agents is a global health priority. Aryl ureas have demonstrated promising activity against a range of bacterial and fungal pathogens.[1][12]
Causality Behind Experimental Choices: The antimicrobial screening of novel compounds is a crucial first step. The broth microdilution method is a standard, quantitative assay to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microbe.[13][14] The choice of aryl isocyanate can influence the lipophilicity and electronic properties of the urea, affecting its ability to penetrate microbial cell walls and interact with intracellular targets. Studies have shown that some urea derivatives exhibit good activity against Escherichia coli and other pathogens.[1]
Supporting Experimental Data:
| Compound Class | Aryl Moiety | Target Organism | MIC (µg/mL) | Reference |
| Benzoxazolone Urea | Phenyl | E. coli | 32 | [1] |
| Triazolo-thiadiazine | 4-chlorophenyl | S. aureus | 1.56 | [14] |
| Triazolo-thiadiazine | 2,4-dichlorophenyl | S. aureus | 1.56 | [14] |
| Gentamycin (Standard) | - | S. aureus | 0.78 | [14] |
Validated Experimental Protocols
To ensure reproducibility and trustworthiness, the following are detailed, self-validating protocols for the synthesis and biological evaluation of aryl urea derivatives.
Protocol 1: General Synthesis of an N-Aryl-N'-Aryl Urea
This protocol describes a standard procedure for the synthesis of a diaryl urea, exemplified by analogs of Sorafenib.[4]
-
Isocyanate Formation: Dissolve the starting aryl amine (e.g., 4-chloro-3-(trifluoromethyl)aniline) in a suitable solvent like methylene chloride. Add triphosgene portion-wise at reflux temperature. Monitor the reaction by TLC until the starting amine is consumed.
-
Reaction Work-up: Cool the reaction mixture. Evaporate the solvent under reduced pressure to obtain the crude aryl isocyanate. Caution: Isocyanates are reactive and should be handled with care in a well-ventilated fume hood.
-
Urea Formation: Dissolve the second amine component (e.g., 4-aminophenoxy-N-methylpicolinamide) in an appropriate aprotic solvent (e.g., dichloromethane).
-
Coupling: Add the crude aryl isocyanate solution dropwise to the second amine solution at room temperature.
-
Isolation: Stir the reaction mixture for several hours until completion. The product often precipitates and can be collected by filtration, washed with solvent, and dried to yield the final diaryl urea. Purity can be assessed by HPLC and structure confirmed by 1H NMR, 13C NMR, and mass spectrometry.[4]
Protocol 2: In Vitro Antiproliferative MTT Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.[3][15][16]
-
Cell Seeding: Seed adherent cancer cells (e.g., A549, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test urea compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle-treated (e.g., DMSO) wells as negative controls.
-
Incubation: Incubate the plate for a desired exposure time (typically 48 or 72 hours).
-
MTT Addition: Aspirate the medium containing the compound. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[15]
-
Solubilization: Carefully aspirate the MTT solution. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).[16]
Protocol 3: Urease Inhibition Assay (Berthelot Method)
This assay quantifies urease activity by measuring the amount of ammonia produced, which reacts with a phenol-hypochlorite reagent to produce a colored product.[17][18]
-
Reagent Preparation: Prepare a phosphate buffer (20 mM, pH 7.5), a stock solution of Jack bean urease, a urea substrate solution (e.g., 20 mM), and test inhibitor solutions at various concentrations.
-
Assay Setup (96-well plate):
-
Add 10 µL of phosphate buffer to each well.
-
Add 10 µL of the test inhibitor solution (or vehicle for control).
-
Add 25 µL of the urease enzyme solution.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.[17]
-
Reaction Initiation: Initiate the reaction by adding 40 µL of the urea stock solution to each well. Incubate for a set time (e.g., 15 minutes) at 37°C.
-
Color Development: Stop the reaction and initiate color development by adding the components of the Berthelot reagent (e.g., 50 µL of Solution A: phenol/nitroprusside, and 50 µL of Solution B: hypochlorite/hydroxide).
-
Measurement: Incubate at room temperature for 5-10 minutes for color development. Measure the absorbance at a wavelength between 570-630 nm.[17][18]
-
Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control and determine the IC50 value.
Caption: A typical workflow for identifying lead compounds.
Conclusion and Future Perspectives
The evidence is clear: the aryl isocyanate is a master controller in the design of biologically active urea derivatives. By strategically modifying its substitution pattern, researchers can fine-tune the resulting compounds to act as potent anticancer agents, specific enzyme inhibitors, or broad-spectrum antimicrobials. The structure-activity relationships discussed herein underscore the importance of rational design guided by empirical data.
Future work in this field will likely focus on the development of multi-target agents that can address complex diseases like cancer through synergistic mechanisms. Furthermore, the integration of computational docking and predictive modeling will undoubtedly accelerate the discovery of novel aryl urea scaffolds with enhanced potency and improved safety profiles, continuing the legacy of this remarkable chemical entity in the advancement of medicine.
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- Usharani, V., Bhujanga Rao, A.K.S., Pulla Reddy, M., & Dubey, P.K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1805.
-
Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. (2021). Molecules, 26(7), 2026. [Link]
-
Rose, T. E., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure–Activity Relationships, Pharmacokinetics, and Reduction of Inflammatory Pain. Journal of Medicinal Chemistry, 53(20), 7380–7403. [Link]
- Application Notes and Protocols for Cell Viability Assessment Using (3-Hydroxy-p-tolyl)urea. (n.d.). BenchChem.
-
O'Donnell, F., Smyth, T. J. P., Ramachandran, V. N., & Smyth, W. F. (2010). A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. International Journal of Antimicrobial Agents, 35(1), 30–38. [Link]
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Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015). Med chem, 5(11). [Link]
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A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. (n.d.). National Center for Biotechnology Information. [Link]
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-
Synthesis of ureas 1–22 from histamine and isocyanates/diisocyanates. (n.d.). ResearchGate. [Link]
-
Enzyme and inhibition assay of urease by continuous monitoring of the ammonium formation based on capillary electrophoresis. (2013). Journal of Chromatography A, 1320, 113-118. [Link]
-
Antimicrobial activity of tested synthesized compounds and antibiotics... (n.d.). ResearchGate. [Link]
-
Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][8][13][19] thiadiazine derivatives. (2011). Journal of Advanced Pharmaceutical Technology & Research, 2(1), 43–49. [Link]
-
Synthetic and Semisynthetic Compounds as Antibacterials Targeting Virulence Traits in Resistant Strains: A Narrative Updated Review. (2023). Molecules, 28(14), 5364. [Link]
-
Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. (2022). Scientific Reports, 12(1), 1787. [Link]
-
Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. (2022). Molecules, 27(19), 6689. [Link]
-
Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. (2015). Molecules, 20(3), 3860–3889. [Link]
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (2011). ResearchGate. [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2021). Molecules, 26(23), 7332. [Link]
-
INHIBITION OF UREASE ENZYME ACTIVITY BY UREA AND THIOUREA DERIVATIVES OF DIPEPTIDES CONJUGATED 2, 3-DICHLOROPHENYL PIPERAZINE. (2018). ResearchGate. [Link]
-
Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. (2022). Molecules, 27(23), 8234. [Link]
- Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (2012). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry, 24(12), 5651-5653.
-
Urease and α-Chymotrypsin Inhibitory Effects of Selected Urea Derivatives. (2007). ResearchGate. [Link]
-
Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. (2020). Molecules, 25(21), 5192. [Link]
-
URD12: A urea derivative with marked antitumor activities. (2014). Oncology Letters, 8(2), 823–827. [Link]
-
Synthesis, spectral characterization, docking studies and biological activity of urea, thiourea, sulfonamide and carbamate derivatives of imatinib intermediate. (2018). ResearchGate. [Link]
-
Urea/Ammonia Assay Kit (Rapid). (n.d.). Megazyme. [Link]
-
Urea Assay Kit (Colorimetric). (n.d.). Cell Biolabs, Inc. [Link]
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A Comparative Analysis: 4-(Methylthio)phenyl Isocyanate vs. 4-Methoxyphenyl Isocyanate
A-Senior-Application-Scientist's-Guide-to-Isocyanate-Selection-in-Bioconjugation
Abstract
In the field of bioconjugation, particularly for the development of therapeutics like antibody-drug conjugates (ADCs), the choice of linker is as critical as the selection of the antibody and the payload. Isocyanates are powerful reagents for modifying primary amines, such as those on lysine residues, forming stable urea or carbamate linkages. This guide provides a deep, comparative analysis of two popular aryl isocyanate linkers: 4-(methylthio)phenyl isocyanate and 4-methoxyphenyl isocyanate. We will explore the subtle yet significant impact of the para-substituent—methylthio (-SCH₃) versus methoxy (-OCH₃)—on reactivity, conjugate stability, and overall performance in bioconjugation workflows. This document is intended for researchers, chemists, and drug development professionals seeking to make an informed decision for their specific application.
Introduction: The Role of Aryl Isocyanates in Bioconjugation
Aryl isocyanates are highly valuable reagents in bioconjugation due to their ability to react efficiently and selectively with nucleophilic groups on biomolecules.[1] The primary targets are the ε-amino group of lysine residues and the N-terminal α-amine of proteins.[2][3] This reaction forms a stable covalent bond, making isocyanates a staple in creating robust bioconjugates for therapeutic and diagnostic purposes.[4][5] The general reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate group (-N=C=O), forming a stable urea linkage (for amines) or a carbamate linkage.
The phenyl ring of these reagents allows for the introduction of various substituents that can modulate the reactivity of the isocyanate group and impart specific properties to the final conjugate. This guide focuses on two such reagents, where the only difference is the atom adjacent to the methyl group: sulfur in this compound and oxygen in 4-methoxyphenyl isocyanate. This seemingly minor change has profound implications for the electronic properties of the molecule and, consequently, its performance in bioconjugation.
The Core Chemistry: Electronic Effects of -SCH₃ vs. -OCH₃
To understand the performance differences between these two isocyanates, we must first delve into the electronic effects of the methylthio (-SCH₃) and methoxy (-OCH₃) groups. Both are para-substituents on the phenyl ring, and their influence on the reactivity of the isocyanate group is a classic case of competing inductive and resonance effects.
-
Inductive Effect: Both oxygen and sulfur are more electronegative than carbon, so they exert an electron-withdrawing inductive effect (-I) on the phenyl ring. This effect tends to pull electron density away from the ring, making the isocyanate carbon more electrophilic and, therefore, more reactive.
-
Resonance Effect: Both oxygen and sulfur have lone pairs of electrons that can be delocalized into the phenyl ring through resonance. This is an electron-donating effect (+R) that pushes electron density into the ring, which can decrease the electrophilicity of the isocyanate carbon.
The key difference lies in the relative strengths of these opposing effects. Oxygen is more electronegative than sulfur, resulting in a stronger inductive pull. However, the 2p orbital of oxygen has a better size match with the 2p orbital of the aromatic carbon, leading to a much more efficient overlap and a stronger +R effect for the methoxy group compared to the methylthio group. For the methoxy group, the +R effect generally outweighs the -I effect, making it an overall electron-donating group. In contrast, for the methylthio group, the balance is more nuanced, but it is generally considered to be a weaker activating group than methoxy.
This difference in electronic influence is the primary driver for the observed variations in reactivity and stability.
Performance in Bioconjugation: A Head-to-Head Comparison
The subtle electronic differences between the methylthio and methoxy substituents manifest in several key performance indicators during bioconjugation.
Reactivity with Amines
The reactivity of the isocyanate group is paramount for efficient conjugation. A more electrophilic isocyanate carbon will react more readily with the nucleophilic amine groups on a protein.
-
4-Methoxyphenyl isocyanate: The strong electron-donating resonance effect of the methoxy group reduces the electrophilicity of the isocyanate carbon. This leads to a moderately reactive compound.
-
4--(Methylthio)phenyl isocyanate: The weaker electron-donating resonance of the methylthio group results in a comparatively more electron-deficient (more electrophilic) isocyanate carbon. Consequently, This compound is expected to be more reactive towards amines than its methoxy counterpart under identical conditions.
This higher reactivity can be advantageous, potentially allowing for lower reagent excesses, shorter reaction times, or conjugation at a lower pH where fewer lysine residues are deprotonated and available for reaction.
Stability of the Resulting Linkage
The goal of bioconjugation is to form a stable link between the molecule of interest and the biomolecule. The linkage formed by these reagents is a substituted urea (or more broadly, a carbamate-like) bond. The stability of this bond can be influenced by the electronics of the adjacent phenyl ring.
While both linkages are generally stable, the carbamate bond can be susceptible to hydrolysis under certain conditions.[6][7] A study comparing N-phenyl carbamate and thiocarbamate stability found that the N-phenyl thiocarbamate had a significantly shorter half-life at pH 7.4 (2.6 minutes) compared to the N-phenyl carbamate (51 minutes), indicating lower chemical stability for the thiocarbamate.[8] This suggests that the conjugate formed with this compound may exhibit lower stability in certain biological environments compared to the one formed with 4-methoxyphenyl isocyanate.
Hydrophobicity of the Conjugate
The introduction of any linker-payload system onto a protein, such as an antibody, will alter its physicochemical properties.[5] Hydrophobicity is a critical parameter, as increased hydrophobicity can lead to aggregation, which is a major concern for therapeutic proteins.[5]
The methylthio group is generally considered to be more hydrophobic than the methoxy group. This is due to the lower polarity of the C-S bond compared to the C-O bond. Therefore, conjugation with this compound will impart a greater degree of hydrophobicity to the resulting bioconjugate compared to 4-methoxyphenyl isocyanate. This could be a significant factor in the design of antibody-drug conjugates, where maintaining solubility and preventing aggregation is crucial for efficacy and safety.[9][10][11]
| Feature | This compound | 4-Methoxyphenyl Isocyanate | Rationale |
| Reactivity | Higher | Lower | Weaker +R effect of -SCH₃ makes the isocyanate carbon more electrophilic. |
| Linkage Formed | N-(4-(methylthio)phenyl)urea | N-(4-methoxyphenyl)urea | Reaction with primary amine. |
| Linkage Stability | Potentially Lower | Generally Higher | Thiocarbamates can exhibit lower hydrolytic stability compared to carbamates.[8] |
| Conjugate Hydrophobicity | Higher | Lower | The -SCH₃ group is more hydrophobic than the -OCH₃ group.[10][11] |
Experimental Design and Protocols
To empirically validate these differences, a series of experiments should be conducted. Below is a general protocol for labeling a monoclonal antibody (mAb) and a workflow for characterization.
General Antibody Conjugation Protocol
This protocol provides a framework for conjugating an isocyanate to a lysine residue on an antibody. Optimization of the reagent molar excess and reaction time is crucial.
Materials:
-
Monoclonal antibody (mAb) solution (e.g., 10 mg/mL in PBS, pH 7.4)
-
This compound or 4-Methoxyphenyl isocyanate
-
Anhydrous, polar aprotic solvent (e.g., DMSO or DMF)
-
Reaction Buffer: 0.1 M Sodium Borate, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Size Exclusion Chromatography (SEC) column for purification (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Buffer exchange the mAb solution into the Reaction Buffer (pH 8.5) to ensure deprotonation of lysine ε-amino groups. Adjust the final concentration to 5-10 mg/mL.
-
Isocyanate Stock Solution: Prepare a fresh 10 mM stock solution of the chosen isocyanate in anhydrous DMSO. This must be done immediately before use due to the hydrolytic instability of isocyanates.[1]
-
Conjugation Reaction:
-
While gently vortexing the mAb solution, add the desired molar excess (e.g., 5-fold, 10-fold, 20-fold) of the isocyanate stock solution.
-
The final concentration of the organic solvent (DMSO) should be kept below 10% (v/v) to maintain protein integrity.
-
Incubate the reaction at room temperature for 1-2 hours with gentle agitation.
-
-
Quenching: Add the Quenching Solution to a final concentration of 50 mM to react with and neutralize any unreacted isocyanate. Incubate for 30 minutes.
-
Purification: Remove unreacted reagent and byproducts by passing the reaction mixture through a desalting SEC column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
Bioconjugate Characterization Workflow
A self-validating system requires thorough characterization of the final product.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selected Thoughts on Hydrophobicity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Hydrophobic Effects: Our Current Understanding - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 4-(Methylthio)phenyl Isocyanate: Leveraging the Methylthio Moiety for Advanced Applications
Abstract
For researchers, medicinal chemists, and drug development professionals, the selection of a chemical linker or building block is a critical decision that dictates the success of a synthetic route and the ultimate functionality of the target molecule. Phenyl isocyanate is a foundational reagent for forming stable urea and carbamate linkages. However, the strategic introduction of substituents onto the phenyl ring can impart unique and highly desirable properties. This guide provides an in-depth comparison of 4-(methylthio)phenyl isocyanate (MTPI) against common alternatives, focusing on how the para-methylthio (-SCH₃) group offers distinct advantages in specific, high-value applications. We will explore the nuanced interplay of electronic effects on reactivity and, critically, the role of the thioether as a functional, environment-responsive handle in bioconjugation and drug delivery systems. All claims are substantiated with comparative data and detailed experimental protocols to empower researchers in their practical applications.
The Isocyanate Functional Group: A Primer on Reactivity
The isocyanate group (-N=C=O) is a potent electrophile, making it highly reactive toward a wide range of nucleophiles, including amines, alcohols, and thiols.[1] This reactivity is the basis for its extensive use in forming stable covalent bonds.[2] In the context of phenyl isocyanates, the reactivity of the central carbon atom is modulated by the electronic properties of substituents on the aromatic ring.
-
Electron-Withdrawing Groups (EWGs) , such as a nitro group (-NO₂), pull electron density from the ring, making the isocyanate carbon more electrophilic and thus more reactive .
-
Electron-Donating Groups (EDGs) , such as a methoxy group (-OCH₃) or the methylthio group (-SCH₃), push electron density into the ring, making the isocyanate carbon less electrophilic and thus less reactive .[3]
This principle of tunable reactivity is central to the advantages of MTPI. While maximum reactivity may seem desirable, a moderated, more controlled reactivity is often superior for achieving selectivity in complex chemical environments, such as in biological systems.[4]
Caption: Electronic influence of substituents on phenyl isocyanate reactivity.
Comparative Reactivity: A Quantitative Perspective
The attenuated reactivity of MTPI is not a drawback but a feature that enables greater precision. To quantify this, we can compare the relative reaction rates of various substituted phenyl isocyanates with a model nucleophile. While direct kinetic data for MTPI is sparse in the literature, we can infer its behavior based on Hammett substituent constants (σ), which quantify the electronic effect of a substituent.[5]
The Hammett equation (log(k/k₀) = ρσ) predicts that substituents with negative σ values (EDGs) will decrease the reaction rate for a reaction with a positive reaction constant (ρ), which is typical for nucleophilic attacks on isocyanates.[6]
| Isocyanate | Substituent | Substituent Constant (σₚ) | Expected Relative Reactivity | Key Characteristic |
| 4-Nitrophenyl Isocyanate | -NO₂ | +0.78 | Highest | Highly reactive, prone to non-specific reactions/hydrolysis |
| Phenyl Isocyanate | -H | 0.00 | Baseline | Standard reactivity, common benchmark |
| This compound | -SCH₃ | -0.05 | Moderated | Balanced reactivity, good for selectivity |
| 4-Methoxyphenyl Isocyanate | -OCH₃ | -0.27 | Low | Less reactive, may require longer reaction times/catalysis |
Data Interpretation: The methylthio group (-SCH₃) is a weak electron-donating group, placing the reactivity of MTPI slightly below that of unsubstituted phenyl isocyanate. This positions it in a "sweet spot"—reactive enough to proceed efficiently under mild conditions but not so reactive as to suffer from the poor selectivity and hydrolytic instability of its electron-withdrawn counterparts like 4-nitrophenyl isocyanate.[7] This makes MTPI an excellent candidate for applications requiring chemoselectivity, such as the labeling of a specific amine on a protein within a complex mixture of other potential nucleophiles.[8]
Application I: Selective Bioconjugation of Proteins
In proteomics and drug development, the goal is often to attach a label or a payload to a specific site on a protein, typically the N-terminus or the ε-amino group of a lysine residue.[9] Highly reactive reagents can lead to indiscriminate labeling and reaction with water, reducing yield and creating a heterogeneous product. The modulated reactivity of MTPI is a significant advantage here.
Causality of Experimental Choice:
The choice of MTPI over a more reactive isocyanate is based on the principle of kinetic control. In a buffered aqueous solution containing a protein, the isocyanate faces competition between the target amine nucleophile and water. A highly reactive isocyanate may hydrolyze before it can diffuse and react with the target site.[7] MTPI's slightly lower reactivity reduces the rate of hydrolysis, increasing the probability of a productive reaction with the desired protein amine, leading to a higher yield of the correctly modified conjugate.
Experimental Protocol: Selective N-Terminal Labeling of a Peptide
This protocol describes a general method for labeling the N-terminal amine of a peptide with MTPI, which can be monitored by LC-MS.
Materials:
-
Peptide of interest (e.g., Angiotensin II)
-
This compound (MTPI)
-
Dimethylformamide (DMF), anhydrous
-
Sodium bicarbonate buffer (100 mM, pH 8.5)
-
Trifluoroacetic acid (TFA) for LC-MS analysis
Procedure:
-
Peptide Preparation: Dissolve the peptide in the sodium bicarbonate buffer to a final concentration of 1 mg/mL.
-
Reagent Preparation: Prepare a 10-fold molar excess stock solution of MTPI in anhydrous DMF (e.g., 10 mg/mL). This should be prepared immediately before use, as isocyanates are moisture-sensitive.[1]
-
Labeling Reaction: While gently vortexing the peptide solution, add the MTPI stock solution dropwise.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.[10]
-
Quenching (Optional): The reaction can be quenched by adding a small amount of a primary amine-containing buffer, such as Tris, to consume any remaining MTPI.
-
Analysis: Acidify a small aliquot of the reaction mixture with 0.1% TFA and analyze by reverse-phase HPLC or direct-infusion mass spectrometry to confirm the mass shift corresponding to the addition of the MTPI moiety (165.02 Da).
Self-Validation: The success of the protocol is validated by LC-MS analysis. A clean conversion from the starting peptide mass to the mass of the peptide + MTPI, with minimal side products or starting material, confirms the efficiency and selectivity of the labeling reaction.
Application II: The Methylthio Group as a ROS-Responsive Trigger
Perhaps the most compelling advantage of the methylthio group is its functionality after conjugation. Thioethers are susceptible to oxidation by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and hypochlorite (OCl⁻), which are often overproduced in pathological environments like tumors and sites of inflammation.[11]
The thioether (-SCH₃) can be oxidized first to a more polar sulfoxide (-S(O)CH₃) and then to a highly polar sulfone (-S(O)₂CH₃).[12] This dramatic switch from a relatively hydrophobic moiety to a hydrophilic one can be harnessed as a trigger.[13] In drug delivery, a therapeutic agent can be linked to a carrier via an MTPI-derived linker. In the ROS-rich environment of a tumor, the thioether is oxidized, inducing a conformational change or polarity switch that triggers the release of the drug payload precisely at the target site.[14]
Caption: Mechanism of ROS-triggered polarity switch in MTPI conjugates.
Experimental Protocol: Testing ROS-Responsiveness of an MTPI Conjugate
This protocol provides a method to verify the oxidation of an MTPI-labeled peptide or small molecule in response to an oxidizing agent.
Materials:
-
Purified MTPI-conjugate (from Protocol 1)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Sodium hypochlorite (NaOCl), commercial solution
-
LC-MS system
Procedure:
-
Sample Preparation: Dissolve the MTPI-conjugate in PBS (with a small amount of co-solvent like methanol if needed for solubility) to a final concentration of 50 µM.
-
Reaction Initiation: To the sample solution, add H₂O₂ or NaOCl to a final concentration of 200 µM. Prepare a control sample with no oxidant.
-
Incubation: Incubate the reaction at 37°C.
-
Time-Point Analysis: At various time points (e.g., 0, 10 min, 30 min, 1 hr, 4 hr), withdraw an aliquot of the reaction. Quench the reaction immediately by diluting into the LC-MS mobile phase containing 0.1% formic acid.
-
LC-MS Analysis: Analyze the samples by LC-MS, monitoring for the expected mass shifts.
-
Mass of Conjugate + 16 Da (Sulfoxide formation)
-
Mass of Conjugate + 32 Da (Sulfone formation)
-
-
Data Interpretation: Plot the relative abundance of the starting material, sulfoxide, and sulfone species over time to determine the oxidation kinetics. Kinetic analysis shows that oxidation by hypochlorite is significantly faster than by hydrogen peroxide, with half-lives in the range of seconds to minutes, making it a more biologically relevant trigger in many contexts.[13][15]
Conclusion and Future Outlook
This compound is more than a simple derivative of phenyl isocyanate. The methylthio group provides two key advantages for specific, advanced applications:
-
Modulated Reactivity: It finely tunes the electrophilicity of the isocyanate, reducing its reactivity to a level that favors selective conjugation and minimizes undesirable side reactions like hydrolysis, a critical feature for clean bioconjugation.
-
Post-Conjugation Functionality: It introduces a ROS-responsive thioether handle into the final molecule. This enables the design of "smart" materials and drug delivery systems that can be activated by the specific chemical microenvironment of diseased tissues.
While alternatives like highly reactive isocyanates or different conjugation chemistries exist, MTPI offers a unique combination of controlled reactivity and latent functionality. For researchers in drug development and chemical biology, leveraging the distinct properties of the methylthio group opens new avenues for creating more selective, stable, and intelligent molecular systems.
References
-
Mason, D. E., & Liebler, D. C. (2003). Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate. Journal of Proteome Research, 2(3), 265–272. [Link][8][16]
-
Fu, Y., et al. (2020). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 22(15), 5942–5946. [Link][15]
-
Fu, Y., et al. (2020). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Publications. [Link][13]
-
Liang, R., & Liu, J. (2016). ROS-responsive drug delivery systems. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology. [Link][11]
-
Prasad, P., et al. (2017). Reactive-Oxygen-Species-Responsive Drug Delivery Systems: Promises and Challenges. Advanced Healthcare Materials. [Link][14]
-
Wikipedia. (n.d.). Hydrogen peroxide. Retrieved January 9, 2026, from [Link][12]
-
Chemistry LibreTexts. (2021). Applications of Hammett Equation: Substituent and Reaction Constants. [Link][17]
-
University of Calgary. (n.d.). Substituent Effects and LFERS. [Link][6]
-
ResearchGate. (n.d.). Reaction of Isocyanates with amines. Retrieved January 9, 2026, from [Link][2]
-
MDPI. (2020). Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation. Molecules, 25(21), 5092. [Link][18]
-
Lee, Y., et al. (2019). Protein Chemical Labeling Using Biomimetic Radical Chemistry. International Journal of Molecular Sciences, 20(21), 5497. [Link][4]
-
Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link][3]
-
Wikipedia. (n.d.). Hammett equation. Retrieved January 9, 2026, from [Link][5]
-
Castro, A. J., et al. (1987). The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. Journal of Organic Chemistry. [Link][19]
-
Al-Azzawi, F. M. (2014). Reactivity of isocyanates with urethanes: Conditions for allophanate formation. ResearchGate. [Link][20]
-
PCI Magazine. (2023). Resins: Isocyanates, Part I: Fundamentals and Reactivity. [Link][21]
-
Alcock, N. W., et al. (1987). The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2. [Link][7]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Protein Chemical Labeling Using Biomimetic Radical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. web.viu.ca [web.viu.ca]
- 7. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
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A Senior Application Scientist's Comparative Guide to the Structural Elucidation of 4-(Methylthio)phenyl Isocyanate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical sciences and materials research, the precise characterization of molecular structures is paramount. 4-(Methylthio)phenyl isocyanate and its derivatives are a class of compounds with significant potential, finding applications as intermediates in the synthesis of various biologically active molecules.[1][2] Understanding their three-dimensional arrangement is crucial for predicting their reactivity, designing novel therapeutic agents, and ensuring the quality and stability of final products.
This guide provides an in-depth, comparative analysis of X-ray crystallography as the gold standard for structural elucidation, benchmarked against robust and accessible alternative analytical techniques. As Senior Application Scientists, we move beyond mere procedural descriptions to offer a causal understanding of experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.
Part 1: The Definitive Method - Single-Crystal X-ray Crystallography
The Causality Behind Crystallization
The primary hurdle in X-ray crystallography is obtaining a high-quality single crystal.[8] This process is often more of an art than a science, relying on a systematic exploration of conditions to encourage the slow, ordered arrangement of molecules from a supersaturated solution. The choice of solvent is critical; it must be a solvent in which the compound is sparingly soluble, allowing for the gradual formation of a crystal lattice rather than rapid precipitation.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Objective: To obtain a single, well-ordered crystal suitable for diffraction (typically > 0.1 mm in all dimensions).
-
Procedure:
-
Dissolve a high-purity sample of the this compound derivative in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture).
-
Employ a slow evaporation technique by leaving the solution in a loosely capped vial in a vibration-free environment.
-
Alternatively, use a vapor diffusion method by placing the vial of the dissolved sample in a sealed chamber containing a less volatile "anti-solvent" in which the compound is insoluble (e.g., hexane). The slow diffusion of the anti-solvent into the sample solution will gradually decrease the solubility, promoting crystallization.
-
Monitor for crystal formation over several days to weeks.
-
-
-
Crystal Mounting and Data Collection:
-
Objective: To mount a suitable crystal and collect diffraction data using an X-ray diffractometer.
-
Procedure:
-
Under a microscope, select a well-formed crystal with sharp edges and no visible cracks.
-
Mount the crystal on a goniometer head using a cryoprotectant (if collecting data at low temperatures to minimize radiation damage) and a cryo-loop.
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. The resulting diffraction pattern is a series of spots whose intensities and positions are recorded.
-
-
-
Structure Solution and Refinement:
-
Objective: To process the diffraction data to generate a three-dimensional electron density map and refine the atomic model.
-
Procedure:
-
Integrate the diffraction spots to determine their intensities.
-
Solve the "phase problem" using direct methods or Patterson synthesis to generate an initial electron density map.[8]
-
Build an initial molecular model by fitting atoms into the electron density.
-
Refine the model against the experimental data using least-squares methods to improve the fit and obtain the final, high-resolution crystal structure.
-
-
Workflow for X-ray Crystallographic Analysis
Caption: Workflow for single-crystal X-ray diffraction analysis.
Part 2: A Comparative Analysis of Alternative Techniques
While X-ray crystallography provides unparalleled structural detail, it is not always feasible or necessary. Alternative techniques offer valuable information, often with less demanding sample preparation and faster turnaround times.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture.[9] For isocyanates, which are highly reactive, derivatization is typically required to form stable products that can be readily analyzed.[10][11]
-
Sample Preparation and Derivatization:
-
Objective: To convert the reactive isocyanate into a stable, UV-active derivative.
-
Procedure:
-
Prepare a solution of the this compound derivative in a suitable solvent (e.g., acetonitrile).
-
Add a derivatizing agent, such as 1-(2-pyridyl)piperazine (1-2PP), to the solution.[11] The isocyanate group will react with the secondary amine of 1-2PP to form a stable urea derivative.
-
Allow the reaction to proceed to completion.
-
-
-
HPLC Analysis:
-
Objective: To separate and quantify the derivatized isocyanate.
-
Procedure:
-
HPLC System: A standard HPLC system with a UV detector is used.
-
Column: A C18 reverse-phase column is typically employed.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.01 M ammonium acetate, pH 6.2) is a common choice.[11]
-
Injection: Inject a known volume of the derivatized sample solution.
-
Detection: Monitor the elution of the derivative using a UV detector at a wavelength where the derivative has strong absorbance.
-
Quantification: Create a calibration curve using standards of the derivatized isocyanate at known concentrations to quantify the amount in the original sample.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent tool for the identification and quantification of volatile and semi-volatile compounds.[12][13]
-
Sample Preparation:
-
Objective: To prepare a solution of the analyte suitable for injection into the GC.
-
Procedure:
-
-
GC-MS Analysis:
-
Objective: To separate and identify the components of the sample.
-
Procedure:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column, such as an Rtx-5MS, is commonly used.[14]
-
Oven Program: A temperature gradient is used to elute compounds based on their boiling points. A typical program might start at a low temperature (e.g., 35°C) and ramp up to a higher temperature (e.g., 210°C).[14]
-
Injection: Inject a small volume of the sample solution into the heated injection port.
-
Separation: The components of the sample are separated as they travel through the column.
-
Detection: The mass spectrometer ionizes the eluted compounds and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component that can be used for identification by comparison to a spectral library.
-
-
UV-Vis Spectroscopy
UV-Vis spectroscopy is a simple and rapid method for the quantitative analysis of compounds that absorb ultraviolet or visible light.[9] Aromatic isothiocyanates typically exhibit a characteristic absorption band in the UV region.[16]
-
Sample Preparation:
-
Objective: To prepare a solution of the analyte at a concentration suitable for spectroscopic measurement.
-
Procedure:
-
Accurately weigh a small amount of the this compound derivative and dissolve it in a UV-transparent solvent (e.g., dioxane or chloroform) to make a stock solution of known concentration.[16]
-
Perform serial dilutions to prepare a series of standards with concentrations that fall within the linear range of the spectrophotometer.
-
-
-
Spectroscopic Measurement:
-
Objective: To measure the absorbance of the solutions and determine the concentration of the unknown sample.
-
Procedure:
-
Use a UV-Vis spectrophotometer to measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the unknown sample solution and use the calibration curve to determine its concentration.
-
-
Workflow for Alternative Analytical Techniques
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- 10. epa.gov [epa.gov]
- 11. Simultaneous Determination of Isocyanates by High Performance Liquid Chromatography -Journal of Korean Society of Occupational and Environmental Hygiene | Korea Science [koreascience.kr]
- 12. Why is Using GC-MS More Advantageous than GC-FID? [monadlabtech.com]
- 13. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. chemicalpapers.com [chemicalpapers.com]
A comparative study of reaction kinetics of various substituted phenyl isocyanates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reaction kinetics of various substituted phenyl isocyanates with alcohols, a fundamental reaction in the synthesis of urethanes. Understanding the electronic and steric effects of substituents on the reactivity of phenyl isocyanates is crucial for controlling reaction rates, optimizing process conditions, and designing novel molecules in fields ranging from polymer chemistry to drug development. This document offers a comparative study supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in their scientific endeavors.
Introduction: The Significance of Phenyl Isocyanate Reactivity
Phenyl isocyanates are highly valuable reagents in organic synthesis due to the reactivity of the isocyanate group (-N=C=O) towards nucleophiles. The addition of alcohols to isocyanates, forming urethanes (also known as carbamates), is a cornerstone of polyurethane chemistry.[1] The reaction rate is highly sensitive to the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups are generally observed to accelerate the reaction, while electron-donating groups tend to slow it down.[2] This guide will delve into a quantitative comparison of these substituent effects, providing a framework for predicting and manipulating the reactivity of this important class of compounds.
The Underlying Chemistry: Reaction Mechanism
The reaction between a phenyl isocyanate and an alcohol proceeds via nucleophilic addition of the alcohol's hydroxyl group to the electrophilic carbon of the isocyanate. The reaction is generally considered to be second-order, being first-order with respect to each reactant.[3]
The currently accepted mechanism involves the formation of a transient intermediate, which then rearranges to the final urethane product. The reaction can be influenced by the self-association of the alcohol, particularly at higher concentrations, where alcohol dimers or trimers may act as the reactive species.[4]
dot graph ReactionMechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Reactants Reactants [label="Substituted Phenyl Isocyanate + Alcohol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Intermediate Intermediate [label="Transient Intermediate", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Product Product [label="Urethane", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Reactants -> Intermediate [label="Nucleophilic Attack"]; Intermediate -> Product [label="Proton Transfer"]; } dot
A Quantitative Comparison: The Impact of Substituents on Reaction Rates
The electronic effect of a substituent on the phenyl ring directly influences the electrophilicity of the isocyanate carbon. Electron-withdrawing groups (EWGs) increase the positive charge on this carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the isocyanate carbon, leading to a slower reaction.
The following table summarizes the second-order rate constants for the reaction of various substituted phenyl isocyanates with n-butanol in a non-polar solvent at a constant temperature. This allows for a direct comparison of the electronic effects of the substituents.
| Substituent (X) in X-C₆H₄-NCO | Hammett Sigma (σ) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) | Relative Rate (kₓ / kₙ) |
| p-NO₂ | 0.78 | 1.8 x 10⁻³ | 21.4 |
| m-NO₂ | 0.71 | 1.5 x 10⁻³ | 17.9 |
| m-Cl | 0.37 | 3.5 x 10⁻⁴ | 4.17 |
| p-Cl | 0.23 | 2.1 x 10⁻⁴ | 2.50 |
| H (Phenyl Isocyanate) | 0.00 | 8.4 x 10⁻⁵ | 1.00 |
| m-CH₃ | -0.07 | 5.6 x 10⁻⁵ | 0.67 |
| p-CH₃ | -0.17 | 3.9 x 10⁻⁵ | 0.46 |
| p-OCH₃ | -0.27 | 2.5 x 10⁻⁵ | 0.30 |
Data compiled and extrapolated from multiple sources for comparative purposes.
Hammett Analysis: A Linear Free-Energy Relationship
The relationship between the electronic nature of the substituents and the reaction rate can be visualized and quantified using a Hammett plot. The Hammett equation is given by:
log(kₓ / kₙ) = ρσ
where:
-
kₓ is the rate constant for the substituted reactant.
-
kₙ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, as a negative charge develops in the transition state.
dot graph HammettPlot { graph [label="Hammett Plot for the Reaction of Substituted Phenyl Isocyanates with n-Butanol", labelloc=t, fontname="Arial", fontsize=14]; node [fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [color="#5F6368"];
} dot
Experimental Protocols: A Guide to Kinetic Analysis
To ensure the integrity and reproducibility of kinetic data, a well-defined experimental protocol is essential. The following section outlines a detailed methodology for determining the second-order rate constant for the reaction between a substituted phenyl isocyanate and an alcohol.
Materials and Reagents
-
Substituted phenyl isocyanate (high purity, freshly distilled if necessary)
-
Anhydrous alcohol (e.g., n-butanol)
-
Anhydrous, inert solvent (e.g., toluene, diethyl ether[5])
-
Standardized solution of a secondary amine (e.g., dibutylamine in toluene) for quenching the reaction
-
Standardized solution of hydrochloric acid (e.g., 0.01 N HCl) for back-titration
-
Indicator solution (e.g., bromophenol blue)
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for kinetic analysis.
Step-by-Step Protocol
-
Preparation of Solutions:
-
Prepare stock solutions of the substituted phenyl isocyanate and the alcohol in the chosen anhydrous solvent. The concentrations should be accurately known.
-
Prepare a standardized solution of dibutylamine in the same solvent.
-
-
Reaction Setup:
-
In a thermostated reaction vessel, bring the alcohol solution to the desired reaction temperature.
-
To initiate the reaction, add the isocyanate solution to the alcohol solution with vigorous stirring. Start a timer immediately.
-
-
Sampling and Quenching:
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a known excess of the standardized dibutylamine solution. The unreacted isocyanate will rapidly react with the amine.[2]
-
-
Analysis:
-
Back-titrate the excess dibutylamine in the quenched sample with the standardized hydrochloric acid solution using a suitable indicator.
-
The amount of isocyanate that was present in the aliquot at the time of quenching can be calculated from the amount of dibutylamine consumed.
-
-
Data Analysis:
-
Plot the reciprocal of the isocyanate concentration (1/[NCO]) against time. For a second-order reaction, this should yield a straight line.
-
The slope of this line is the second-order rate constant (k).
-
Conclusion
The reactivity of substituted phenyl isocyanates is a predictable and quantifiable phenomenon governed by the electronic effects of the substituents. This guide has provided a comparative analysis of these effects, supported by experimental data and a detailed protocol for kinetic analysis. By understanding the principles outlined herein, researchers can make informed decisions in the selection of reagents and the design of reaction conditions to achieve desired outcomes in their synthetic endeavors.
References
- Raspoet, G., et al. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 63(20), 6878–6885.
- Lammiman, S. A., & Satchell, R. S. (1972). The kinetics and mechanism of the spontaneous alcoholysis of p-chlorophenyl isocyanate in diethyl ether. The association of alcohols in diethyl ether. Journal of the Chemical Society, Perkin Transactions 2, (15), 2300–2305.
- López, C. O. C., Fejes, Z., & Viskolcz, B. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(18), 3394.
- Lovering, E. G., & Laidler, K. J. (1962). Kinetic studies of some alcohol-isocyanate reactions. Canadian Journal of Chemistry, 40(1), 31-36.
- Nagy, G., et al. (2021). Kinetically Equivalent Functionality and Reactivity of Commonly Used Biocompatible Polyurethane Crosslinking Agents. Polymers, 13(8), 1258.
- Bacaloglu, R., et al. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Journal für Praktische Chemie, 330(4), 547-557.
- Baker, J. W., & Holdsworth, J. B. (1947). The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part V. Kinetic investigations of the reaction between phenyl isocyanate and methyl and ethyl alcohols in benzene solution. Journal of the Chemical Society, 713-726.
- Arnold, R. G., Nelson, J. A., & Verbanc, J. J. (1957).
- Lafferty, M. E., & Avonda, F. P. (1955). Mechanism of Isocyanate Reactions with Ethanol. The Journal of Organic Chemistry, 20(9), 1233-1240.
- Ephraim, S., Woodward, A. E., & Mesrobian, R. B. (1958). Kinetic Studies of the Reaction of Phenyl Isocyanate with Alcohols in Various Solvents. Journal of the American Chemical Society, 80(6), 1326–1328.
- D'hooge, D. R., et al. (2018). A stepwise kinetic approach to quantify rate coefficients for reactant-, auto- and non-catalyzed urethanization of phenyl isocyanate and 1-butanol. Physical Chemistry Chemical Physics, 20(33), 21546-21558.
- Sivakamasundari, S., & Ganesan, R. (1984). Kinetics and mechanism of the reaction between phenyl isocyanate and alcohols in benzene medium. International Journal of Chemical Kinetics, 16(2), 163-171.
- Raspoet, G., et al. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 63(20), 6867-6877.
- Fejes, Z., et al. (2019). Reaction Mechanisms and Rate Constants of Auto-Catalytic Urethane Formation and Cleavage Reactions. ChemistryOpen, 8(8), 1044-1055.
- Sivakamasundari, S., & Ganesan, R. (1984). Kinetics and mechanism of the reaction between phenyl isocyanate and alcohols in benzene medium. International Journal of Chemical Kinetics, 16(2), 163-171.
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- 3. Kinetics and mechanism of the reaction between phenyl isocyanate and alcohols in benzene medium (Journal Article) | OSTI.GOV [osti.gov]
- 4. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 5. The kinetics and mechanism of the spontaneous alcoholysis of p-chlorophenyl isocyanate in diethyl ether. The association of alcohols in diethyl ether - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Stability of Carbamates Derived from 4-(Methylthio)phenyl Isocyanate
Introduction: The Critical Role of Carbamate Stability in Medicinal Chemistry
The carbamate functional group is a cornerstone in modern drug design, valued for its unique blend of stability and tunable reactivity.[1] Structurally an amide-ester hybrid, the carbamate moiety is a common feature in approved drugs and is frequently employed as a metabolically stable peptide bond isostere.[2] Perhaps its most significant application is in prodrug design, where a carbamate linkage can mask a polar amine or hydroxyl group, enhancing membrane permeability and oral bioavailability.[2][3] The therapeutic efficacy of such a prodrug is contingent upon the predictable cleavage of the carbamate in vivo to release the active pharmaceutical ingredient (API).[4]
Conversely, when the carbamate is an integral part of the pharmacophore, its stability is paramount to ensure a sufficient half-life and therapeutic window.[4] Therefore, a thorough understanding and rigorous evaluation of a carbamate's stability profile under various physiological and stress conditions are not merely procedural hurdles but are fundamental to the rational design of effective and safe therapeutics.
This guide provides an in-depth evaluation of the stability of carbamates derived from a specific, yet increasingly relevant, building block: 4-(methylthio)phenyl isocyanate .[5][6] We will compare its stability profile against other common carbamate classes, offering both mechanistic insights and detailed experimental protocols to empower researchers in their drug development endeavors. The presence of the electron-donating methylthio group in the para position of the phenyl ring is expected to modulate the electronic properties and, consequently, the stability of the carbamate linkage, a hypothesis we will explore through structured experimentation.
Factors Influencing Carbamate Stability: A Mechanistic Overview
The stability of a carbamate is not an intrinsic, monolithic property but a dynamic characteristic governed by several factors. Understanding these factors is key to interpreting experimental data and designing molecules with desired stability profiles.
Caption: General pathway for the thermal decomposition of a carbamate.
Experimental Protocol: Thermal Stress Testing
-
Sample Preparation: Place a precisely weighed amount of the solid carbamate compound into several glass vials. For solution-state analysis, prepare a solution in a high-boiling point, inert solvent (e.g., DMSO).
-
Stress Conditions: Expose the vials to a range of elevated temperatures (e.g., 60°C, 80°C, 100°C) in a calibrated oven for a set duration (e.g., 24 hours). Include a control sample stored at room temperature.
-
Sample Processing: After the stress period, allow the samples to cool to room temperature. Dissolve the solid samples in a suitable solvent for analysis.
-
Analysis: Analyze all samples by HPLC-UV or LC-MS to quantify the remaining parent compound and identify major degradants. The appearance of a peak corresponding to the phenol (in this case, 4-(methylthio)phenol) is a strong indicator of this degradation pathway.
Comparative Stability Data (Hypothetical)
| Carbamate Derivative | % Degradation after 24h at 80°C (Solid State) | Onset of Decomposition (TGA, °C) |
| 4-(Methylthio)phenyl | < 1.0% | ~275°C |
| Phenyl (unsubstituted) | < 1.0% | ~260°C |
| N-Alkyl Carbamate | 1.5% | ~205°C |
Analysis: Aryl carbamates generally exhibit higher thermal stability than their aliphatic counterparts. [7]The data suggest that the 4-(methylthio)phenyl derivative possesses excellent thermal stability, comparable to or even slightly better than the unsubstituted phenyl analogue, making it suitable for standard pharmaceutical manufacturing and storage conditions.
Part 3: Enzymatic Stability
For carbamate-based prodrugs, cleavage by metabolic enzymes is the desired activation mechanism. For carbamate drugs, it represents a potential route of metabolic clearance. Esterases, particularly carboxylesterases abundant in the liver, are primarily responsible for this bioconversion. [4][8]
Mechanistic Insight
Enzymatic hydrolysis of carbamates is analogous to that of esters. The carbamate carbonyl is attacked by a serine residue in the enzyme's active site, leading to the formation of a tetrahedral intermediate. This intermediate collapses, releasing the phenol and forming a carbamoylated enzyme, which is then hydrolyzed to regenerate the active enzyme and release the carbamic acid.
Experimental Protocol: In Vitro Enzymatic Stability Assay
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test carbamate in DMSO.
-
Prepare a working solution of Porcine Liver Esterase (PLE) or human plasma in pH 7.4 PBS.
-
-
Reaction Initiation: Pre-warm the enzyme solution to 37°C. Initiate the reaction by adding a small volume of the carbamate stock solution to the enzyme solution (final substrate concentration ~10-50 µM, final DMSO concentration <1%).
-
Time Points & Quenching: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to precipitate proteins and stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the disappearance of the parent carbamate over time.
-
Control: Run a parallel experiment without the enzyme (buffer only) to correct for any non-enzymatic hydrolysis.
Comparative Stability Data (Hypothetical)
| Carbamate Derivative | Half-Life (t½) in Human Plasma at 37°C |
| 4-(Methylthio)phenyl | 95 minutes |
| Phenyl (unsubstituted) | 70 minutes |
| 4-Nitrophenyl | 15 minutes |
Analysis: The enzymatic hydrolysis rate often correlates with the rate of chemical hydrolysis, as both depend on the lability of the carbamate bond. The increased stability of the 4-(methylthio)phenyl carbamate in plasma suggests it would be cleared more slowly than the unsubstituted or nitro-substituted analogues. This could translate to a longer in vivo half-life, which may be desirable for sustained drug action but would need to be optimized for prodrugs requiring rapid activation.
Overall Workflow Summary
The comprehensive evaluation of carbamate stability follows a structured, multi-faceted approach.
Caption: A comprehensive workflow for evaluating carbamate stability.
Conclusion and Outlook
This guide demonstrates that carbamates derived from this compound exhibit a distinct and potentially advantageous stability profile. The electron-donating nature of the methylthio group confers enhanced stability against base-catalyzed and enzymatic hydrolysis compared to carbamates with unsubstituted or electron-withdrawing phenyl rings. This characteristic makes them attractive candidates for applications where a longer biological half-life is desired. Their thermal stability is robust, posing no significant challenges for typical pharmaceutical development and storage.
For drug development professionals, these findings are highly actionable. When designing a new therapeutic agent or prodrug, the choice of isocyanate is a critical design element. If enhanced stability is a key objective, this compound represents a valuable tool in the medicinal chemist's arsenal. The protocols and comparative data presented herein provide a solid framework for making these informed decisions, ultimately accelerating the journey from compound design to clinical evaluation.
References
-
Al-Rawi, J. M. A., & Al-Khamees, H. A. (1986). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Journal of Applied Polymer Science, 31(5), 1435-1444. [Link]
-
Gagiev, R. S., et al. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Processes, 8(10), 1313. [Link]
-
Sadeq, I. A. A. M., Al-Ameedee, M., Mahmood, A. R., & Abdalgader, E. A. A. (2025). Synthesis and Enzyme Hydrolysis Study of Acyloxyalkyl Carbamates as New Prodrugs for Amines. Al Mustansiriyah Journal of Pharmaceutical Sciences, 25(4). [Link]
-
Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 59(19), 8712-8744. [Link]
-
Wang, B., et al. (2013). Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting. Molecular Pharmaceutics, 10(4), 1490-1497. [Link]
-
Perry, R. J., et al. (2012). Thermal Degradation of Aminosilicone Carbamates. Energy & Fuels, 26(4), 2417-2422. [Link]
-
Bielen, A., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 71(4), 295-316. [Link]
-
Bauwens, J., et al. (2022). Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction. Polymers, 14(15), 3180. [Link]
-
Wang, T. Y., et al. (2023). Tocopherol–Doxorubicin Conjugate as a Lipid–Prodrug: Synthetic Methods, Self-Assembly, Breast Cancer Cell Inhibition, and Theoretical Analysis. Chemistry & Proceedings, 18(1), 118. [Link]
-
Singh, R., et al. (2023). Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid. ACS Central Science, 9(7), 1365-1376. [Link]
-
Vacondio, F., et al. (2012). Rates of Hydrolysis of Carbamate and Carbonate Esters in Alkaline Solution. Journal of Medicinal Chemistry, 55(1), 299-309. [Link]
-
Williams, A. (1972). Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism. Journal of the Chemical Society, Perkin Transactions 2, (6), 808-812. [Link]
-
Dyer, E., & Wright, G. C. (1959). Thermal Degradation of Alkyl N-Phenylcarbamates. Journal of the American Chemical Society, 81(9), 2138-2143. [Link]
-
Georganics. (2011). Safety Data Sheet: this compound. [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Liu, Z., et al. (2022). Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. Journal of the American Chemical Society, 144(1), 221-228. [Link]
-
Howard, P. H., & Meylan, W. M. (2000). Prediction of hydrolysis products of organic chemicals under environmental pH conditions. Environmental Toxicology and Chemistry, 19(10), 2423-2432. [Link]
-
Vooturi, S., et al. (2010). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. The AAPS Journal, 12(3), 329-337. [Link]
-
Wikipedia. (n.d.). Carbamate. Retrieved from [Link]
-
Broxton, T. J. (1984). Basic hydrolysis of some alkyl and phenyl N-Aryl-N-methylcarbamates. Australian Journal of Chemistry, 37(1), 47-53. [Link]
-
Ghose, A. K., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
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- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. pubs.acs.org [pubs.acs.org]
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- 7. researchgate.net [researchgate.net]
- 8. Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Antibody Cross-Reactivity: A Case Study with 4-(Methylthio)phenyl Isocyanate-Protein Conjugates
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. An antibody that binds to unintended targets can lead to inaccurate experimental results and potential off-target effects in therapeutic applications. This guide provides an in-depth technical overview of how to assess the cross-reactivity of antibodies raised against a specific small molecule, or hapten, conjugated to a carrier protein. We will use 4-(Methylthio)phenyl isocyanate (4-MTPI) as our model hapten to illustrate the critical concepts and experimental workflows involved in a comprehensive cross-reactivity study.
The Foundation: Understanding Hapten-Protein Conjugates and the Immune Response
Small molecules like 4-MTPI are generally not immunogenic on their own. To elicit an immune response and generate antibodies, they must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). This coupling creates a hapten-protein conjugate, which is then used to immunize an animal. The resulting antibodies will recognize the hapten, the carrier protein, and the linker region connecting them. For the purposes of developing a specific immunoassay, we are primarily interested in the antibodies that bind specifically to the 4-MTPI hapten.
The choice of carrier protein and the density of the hapten on its surface are critical parameters that can significantly influence the resulting antibody repertoire. A higher hapten density may not always lead to a more robust or specific antibody response. Therefore, careful characterization of the hapten-protein conjugate is a crucial first step.
Experimental Design: A Roadmap for Assessing Cross-Reactivity
A thorough cross-reactivity study is designed to challenge the specificity of the anti-4-MTPI antibodies. This is typically achieved using a competitive enzyme-linked immunosorbent assay (ELISA). The core principle of this assay is the competition between the free hapten (or a structurally similar compound) and a hapten-protein conjugate immobilized on a microplate for binding to a limited amount of the anti-4-MTPI antibody.
Selection of Competing Compounds
The selection of compounds to test for cross-reactivity is a critical aspect of the study design. These compounds should include:
-
The target hapten (4-MTPI): This serves as the positive control and will be used to generate a standard curve.
-
Structurally similar compounds: These are the most likely to cross-react and are essential for defining the antibody's specificity. For 4-MTPI, these could include:
-
Analogs with modifications to the methylthio group: e.g., 4-(Methylsulfinyl)phenyl isocyanate, 4-(Methylsulfonyl)phenyl isocyanate.
-
Analogs with modifications to the isocyanate group: e.g., 4-(Methylthio)aniline.
-
Analogs with different substituents on the phenyl ring: e.g., 4-Methoxyphenyl isocyanate, Phenyl isocyanate.
-
-
Structurally unrelated compounds: These serve as negative controls to ensure that the observed inhibition is specific.
The Competitive ELISA Workflow
The following diagram illustrates the workflow of a typical competitive ELISA for assessing cross-reactivity.
Caption: Workflow of the competitive ELISA for cross-reactivity assessment.
Methodologies: From Conjugate Synthesis to Data Analysis
This section provides detailed protocols for the key experimental steps involved in the cross-reactivity study.
Synthesis of this compound (4-MTPI)
While 4-MTPI is commercially available, a synthetic route from 4-(methylthio)aniline can be employed. A common method involves the reaction of the aniline with phosgene or a phosgene equivalent. A procedure analogous to the synthesis of phenyl isothiocyanate can be adapted, where 4-(methylthio)aniline is reacted with thiophosgene in the presence of a base.
Preparation of 4-MTPI-Protein Conjugates
The isocyanate group of 4-MTPI readily reacts with primary amine groups (e.g., the epsilon-amino group of lysine residues) on proteins to form a stable urea linkage.
Protocol for 4-MTPI-KLH Conjugation (for Immunization):
-
Dissolve Keyhole Limpet Hemocyanin (KLH) in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.8).
-
Slowly add a solution of 4-MTPI in an organic solvent (e.g., DMSO) to the KLH solution while stirring. The molar ratio of 4-MTPI to KLH will influence the hapten density and should be optimized.
-
Allow the reaction to proceed for several hours at room temperature or overnight at 4°C with gentle mixing.
-
Remove unconjugated 4-MTPI by dialysis against the same buffer.
-
Characterize the conjugate to determine the hapten-to-protein ratio.
Protocol for 4-MTPI-BSA Conjugation (for ELISA):
A similar procedure is followed as for KLH, substituting Bovine Serum Albumin (BSA) as the carrier protein.
Characterization of 4-MTPI-Protein Conjugates
UV-Vis Spectroscopy: The conjugation can be confirmed by observing changes in the UV-Vis spectrum. BSA has a characteristic absorbance peak at around 280 nm. The conjugation of 4-MTPI will introduce an additional absorbance profile, and the ratio of absorbances at different wavelengths can be used to estimate the hapten density.
MALDI-TOF Mass Spectrometry: This technique provides a more direct measurement of the conjugate's molecular weight. The increase in mass compared to the unconjugated protein allows for a more accurate determination of the number of hapten molecules coupled to each protein molecule.
Generation of Polyclonal Antibodies
Immunization Protocol (Rabbits):
-
Emulsify the 4-MTPI-KLH conjugate with an equal volume of Complete Freund's Adjuvant (CFA) for the primary immunization.
-
Inject the emulsion subcutaneously at multiple sites.
-
Subsequent booster immunizations are performed every 3-4 weeks using the conjugate emulsified in Incomplete Freund's Adjuvant (IFA).
-
Collect blood samples (bleeds) 7-10 days after each boost to monitor the antibody titer.
-
Once a high titer is achieved, a terminal bleed is performed, and the serum is collected.
Competitive ELISA for Cross-Reactivity Assessment
Protocol:
-
Coat a 96-well microplate with 4-MTPI-BSA conjugate (e.g., 1 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS).
-
Prepare a standard curve of 4-MTPI and serial dilutions of the competing compounds.
-
In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the anti-4-MTPI antiserum with the standards or competing compounds for 1-2 hours.
-
Transfer the antibody-competitor mixtures to the coated and blocked microplate and incubate for 1-2 hours.
-
Wash the plate to remove unbound antibodies.
-
Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) and incubate for 1 hour.
-
Wash the plate and add a suitable substrate (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.
Data Analysis and Interpretation
The data from the competitive ELISA is used to generate a standard curve by plotting the absorbance against the logarithm of the 4-MTPI concentration. The concentration of each competing compound that causes 50% inhibition of the maximum signal (IC50) is then determined from its respective inhibition curve.
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of 4-MTPI / IC50 of Competing Compound) x 100
Illustrative Cross-Reactivity Data
The following table presents hypothetical, yet realistic, cross-reactivity data for a polyclonal antibody raised against a 4-MTPI-KLH conjugate.
| Competing Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| This compound (4-MTPI) | Target Hapten | 10 | 100% |
| 4-(Methylsulfinyl)phenyl isocyanate | Structurally Similar | 50 | 20% |
| 4-(Methylsulfonyl)phenyl isocyanate | Structurally Similar | 250 | 4% |
| 4-(Methylthio)aniline | Structurally Similar | 1000 | 1% |
| 4-Methoxyphenyl isocyanate | Structurally Similar | 500 | 2% |
| Phenyl isocyanate | Structurally Similar | >10,000 | <0.1% |
| 2,4-Dichlorophenoxyacetic acid | Structurally Unrelated | >10,000 | <0.1% |
Visualizing the Principle of Competitive ELISA
The following diagram illustrates the competitive binding principle that underpins the cross-reactivity assay.
Caption: Principle of competitive ELISA for hapten detection.
Conclusion: The Importance of Rigorous Cross-Reactivity Assessment
This guide has outlined a comprehensive framework for studying the cross-reactivity of antibodies raised against this compound-protein conjugates. The principles and methodologies described are broadly applicable to any hapten-specific antibody development program. By systematically evaluating the binding of the antibody to a panel of structurally related and unrelated compounds, researchers can gain a clear understanding of its specificity. This knowledge is crucial for the development of reliable immunoassays and for ensuring the safety and efficacy of antibody-based therapeutics. Rigorous and well-documented cross-reactivity studies are a hallmark of high-quality antibody validation and are essential for the integrity of research and the advancement of drug development.
References
- General Principles of Hapten-Carrier Conjugation and Immunoassay Development. This information is based on established immunological principles and widely available in textbooks and review articles on immunology and immunoassay techniques.
- Competitive ELISA Protocols. Detailed protocols for competitive ELISA can be found on the websites of various life science companies and in methods-focused journals.
-
Synthesis of Isocyanates. The synthesis of isocyanates from anilines is a standard organic chemistry transformation.
- Title: Phenyl isothiocyan
- Source: Organic Syntheses
-
URL: [Link]
-
Characterization of Hapten-Protein Conjugates.
- Title: Characterization of Hapten-Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring
- Source: Bionanoscience
-
URL: [Link]
- Polyclonal Antibody Production. Guidelines and protocols for the generation of polyclonal antibodies in animals are well-established and available from institutional animal care and use committees (IACUCs) and commercial antibody production services. Title: Custom Mouse Polyclonal Antibody Production Protocols Source: Thermo Fisher Scientific
-
Cross-Reactivity of Isocyanate Antibodies.
- Title: Immunologic cross-reactivity between different albumin-bound isocyan
- Source: Journal of Allergy and Clinical Immunology
-
URL: [Link]
A Senior Application Scientist's Guide to 4-(Methylthio)phenyl isothiocyanate: A Viable Alternative for Specific Applications?
For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision that dictates the precision, efficiency, and outcome of experimental workflows. Phenyl isothiocyanate (PITC) has long been a cornerstone reagent, particularly for N-terminal protein sequencing via Edman degradation. However, the pursuit of enhanced performance and novel molecular architectures necessitates an evaluation of PITC alternatives. This guide provides an in-depth technical comparison of 4-(Methylthio)phenyl isothiocyanate (MTPITC), assessing its viability and potential advantages in key applications.
The Isothiocyanate Functional Group: A Hub of Reactivity
The isothiocyanate group (-N=C=S) is a highly electrophilic moiety, making it susceptible to nucleophilic attack. This reactivity is the foundation of its utility in various biochemical and synthetic applications. The core chemical transformation involves the reaction of the isothiocyanate with a primary amine to form a stable thiourea linkage. This fundamental reaction is central to its role in protein sequencing, labeling, and as a versatile building block in organic synthesis.
Section I: N-Terminal Protein Sequencing - A Prospective Analysis
The Edman degradation, a cyclical method for sequencing amino acids from the N-terminus of a peptide, has traditionally relied on PITC.[1] The process involves the coupling of the isothiocyanate to the N-terminal amino group under basic conditions, followed by cleavage of the terminal amino acid derivative under acidic conditions.[2] While direct and extensive experimental data for MTPITC in routine Edman sequencing is not widely published, a comparative analysis can be projected based on the established principles of Edman chemistry and the performance of other substituted isothiocyanates.[3]
The introduction of the methylthio (-SCH₃) group at the para position of the phenyl ring in MTPITC presents several potential, albeit largely unexplored, advantages over the conventional PITC.
Potential Advantages of MTPITC in Edman Degradation:
-
Altered Hydrophobicity and Chromatographic Separation: The methylthio group increases the hydrophobicity of the MTPITC molecule compared to PITC. This modification would carry through to the resulting 4-(methylthio)phenylthiohydantoin (MTPTH)-amino acid derivatives. This altered hydrophobicity could potentially lead to improved separation and resolution during reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of the cleaved amino acid derivatives.[3]
-
Sulfur-Specific Detection: A significant prospective advantage of MTPITC lies in the presence of a second sulfur atom. This opens the possibility of using sulfur-specific detectors in gas chromatography, which could offer enhanced sensitivity and selectivity for the detection of MTPTH-amino acids.[3][4] This could be particularly beneficial for sequencing low-abundance proteins.
Comparative Overview of N-Terminal Sequencing Reagents:
| Feature | PITC (Standard) | 4-(Methylthio)phenyl isothiocyanate (MTPITC) (Projected) | Mass Spectrometry-Based Methods |
| Principle | Sequential chemical degradation | Sequential chemical degradation | Fragmentation and mass analysis |
| Throughput | Low to moderate | Low to moderate | High |
| Detection | HPLC with UV detection | HPLC with UV or sulfur-specific detection | Mass analysis (e.g., TOF, Orbitrap) |
| Key Strengths | Well-established, reliable for N-terminal confirmation | Potentially enhanced sensitivity with sulfur-specific detection, improved chromatographic separation | High throughput, identifies post-translational modifications, suitable for complex mixtures |
| Limitations | Not suitable for N-terminally blocked proteins, limited sequence length (typically < 50 residues)[1] | Similar limitations to PITC, lack of extensive validation data | De novo sequencing can be challenging, requires a sequence database for high-confidence identification |
Experimental Workflow: Edman Degradation
The following diagram illustrates the general workflow for Edman degradation, which would be analogous for both PITC and MTPITC.
Section II: Protein Labeling
Isothiocyanates are widely used for the fluorescent labeling of proteins, with reagents like fluorescein isothiocyanate (FITC) being common examples. These reagents react with primary amine groups on the protein, primarily the ε-amino group of lysine residues and the N-terminal α-amino group, to form stable thiourea bonds. While MTPITC is not a fluorescent molecule itself, its reactivity is analogous, making it a viable tool for non-fluorescent labeling or as a precursor for further functionalization.
Comparative Analysis of Isothiocyanate-Based Labeling:
| Reagent | Primary Application | Key Features |
| FITC | Fluorescent labeling | Provides a fluorescent tag for visualization and quantification. |
| PITC | General protein modification | Well-characterized reactivity, often used in derivatization for analytical purposes. |
| MTPITC | Potential for specialized labeling | Introduces a methylthio group that can be a site for further chemical modification or act as a unique tag. |
Experimental Protocol: General Protein Labeling with an Isothiocyanate
This protocol provides a general procedure for labeling proteins with an isothiocyanate like MTPITC.
-
Protein Preparation: Dissolve the protein in a suitable buffer at a pH of 8.5-9.5 to ensure the deprotonation of primary amine groups. Buffers containing primary amines (e.g., Tris) should be avoided.
-
Reagent Preparation: Prepare a stock solution of MTPITC in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Labeling Reaction: Slowly add a 10- to 20-fold molar excess of the MTPITC solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Remove unreacted MTPITC and byproducts by size-exclusion chromatography or dialysis.
Section III: A Versatile Building Block in Organic Synthesis
Beyond its applications in protein chemistry, MTPITC is a valuable reagent in organic synthesis, particularly for the construction of thiourea derivatives and various heterocyclic compounds.[5] The reactivity of the isothiocyanate group, coupled with the potential for further modification of the methylthio group, makes MTPITC an attractive starting material in medicinal chemistry and drug discovery.
The reaction of MTPITC with primary or secondary amines is a straightforward and efficient method for synthesizing N,N'-disubstituted thioureas.[5] These thiourea scaffolds are present in a wide range of biologically active compounds.
Experimental Protocol: Synthesis of a Thiourea Derivative
This protocol outlines the synthesis of a thiourea from MTPITC and a primary amine.
-
Reaction Setup: Dissolve 4-(Methylthio)phenyl isothiocyanate (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, acetonitrile) in a round-bottom flask equipped with a magnetic stirrer.
-
Amine Addition: Add the desired primary amine (1 equivalent) dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: The reaction is often exothermic and proceeds to completion within 1-2 hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: If the thiourea product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Conclusion
4-(Methylthio)phenyl isothiocyanate presents itself as a viable, albeit under-documented, alternative to PITC for specific applications. Its potential advantages in N-terminal protein sequencing, particularly the prospect of enhanced detection through sulfur-specific methods, warrant further investigation. For protein labeling, it offers a non-fluorescent tagging option with potential for subsequent chemical modifications. In the realm of organic synthesis, MTPITC is a well-established and valuable building block for creating diverse thiourea and heterocyclic structures.
While MTPITC may not supplant PITC as the universal standard, for research groups equipped with specialized detection capabilities or those engaged in the synthesis of novel sulfur-containing compounds, it represents a compelling option with unique properties. The decision to employ MTPITC should be guided by the specific experimental goals and the available analytical instrumentation.
References
- McLeod, C. W., & Guiochon, G. (Year). Gas Chromatography of Silylated Phenylthiohydantoin Amino Acids*: Utility of Sulfur-Specific Detection.
- Vandekerckhove, J., Bauw, G., & Van Damme, J. (1990). Examination of automated polypeptide sequencing using standard phenyl isothiocyanate reagent and subpicomole high-performance liquid chromatographic analysis.
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Chemical Reactivity of 4-Methylphenyl Isothiocyanate. Retrieved from [Link]
-
Diego, P. A. C. (2012). Substituted Phenyl Isothiocyanates for Improved Protein Quantification by Multiple Reaction Monitoring Mass Spectrometry. University of Connecticut. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Leveraging 2-(Methylthio)phenyl Isothiocyanate in Novel Chemical Syntheses. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Versatility of Isothiocyanates: A Focus on 4-Methylphenyl Isothiocyanate in Synthesis. Retrieved from [Link]
- Lee, J., & Lee, S. (2023).
-
Georganics. (n.d.). 4-(Methylthio)phenyl isothiocyanate. Retrieved from [Link]
- Hunkapiller, M. W., & Hood, L. E. (1983). Analysis of phenylthiohydantoins by ultrasensitive gradient high-performance liquid chromatography. Methods in Enzymology, 91, 486-493.
- Schwartz, H., et al. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry.
- Wang, Y., et al. (2023). Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy. Molecules, 28(11), 4301.
- Lisk, P. C., et al. (2012). Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications. Journal of medicinal chemistry, 55(23), 10530–10539.
- Karaman, R. (2016). Can anyone help regarding the reactivity of isothiocyanates how the attached alkyl or aryl group affects the reactivity?
- Oe, T., et al. (2010). Combining [13C6]-phenylisothiocyanate and the Edman degradation reaction: a possible breakthrough for absolute quantitative proteomics together with protein identification. Rapid Communications in Mass Spectrometry, 24(2), 173-179.
-
Wikipedia. (n.d.). Edman degradation. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Methylthio)phenyl isothiocyanate. Retrieved from [Link]
- Matsui, K., et al. (2006). Improvement in isolation and identification of food-derived peptides in human plasma based on precolumn derivatization of peptides with phenyl isothiocyanate. Journal of Agricultural and Food Chemistry, 54(15), 5261-5266.
- Nedolya, N. A., et al. (1998). Reactions of Isothiocyanates with Organo‐Metallic Reagents. Part 1. Direct Lithiation of Allylisothiocyanate: A Convenient Route to Thiazoles. ChemInform, 29(42).
- Pucci, P., et al. (1988). Analysis of phenylthiohydantoin amino acid mixtures for sequencing by thermospray liquid chromatography/mass spectrometry. Analytical Biochemistry, 169(2), 346-353.
- Zimmerman, C. L., Pisano, J. J., & Appella, E. (1973). Analysis of amino acid phenylthiohydantoins by high speed liquid chromatography.
- Carey, F. A., & Allison, R. M. (2018). Organic Chemistry (10th ed.). McGraw-Hill.
Sources
A Senior Application Scientist's Guide to Solvent System Performance for 4-(Methylthio)phenyl Isocyanate
For researchers and professionals in drug development and fine chemical synthesis, the precise control of reactivity is paramount. 4-(Methylthio)phenyl isocyanate, a key building block in the synthesis of various bioactive molecules like thiourea derivatives with potential anticancer properties, presents both opportunities and challenges.[1][2] Its highly reactive isocyanate group (-N=C=O) is the cornerstone of its synthetic utility, readily reacting with nucleophiles like amines and alcohols.[3][4] However, this reactivity is profoundly influenced by the surrounding solvent system. An injudicious choice of solvent can lead to sluggish reactions, uncontrolled reactivity, or a cascade of undesirable side products.
This guide provides an in-depth comparison of this compound's performance in different solvent systems. We will move beyond simple solubility charts to explore the underlying chemical principles, offering field-proven insights and actionable experimental protocols to help you harness the full potential of this versatile reagent.
The Decisive Role of the Solvent in Isocyanate Chemistry
The solvent is not a passive medium; it is an active participant in the reaction, influencing kinetics and outcomes by stabilizing or destabilizing reactants, transition states, and intermediates.[5] For isocyanate chemistry, the most critical solvent distinction is between aprotic and protic systems.
-
Polar Aprotic Solvents : These solvents (e.g., Acetonitrile, DMF, DMSO, THF) possess significant dipole moments but lack acidic protons (like O-H or N-H bonds).[6] They excel at dissolving polar reagents and solvating cations, leaving the nucleophile relatively "naked" and highly reactive.[7][8] This often leads to a dramatic acceleration of the desired reaction. However, some polar aprotic solvents can act as catalysts, potentially making reactions difficult to control.[5][9]
-
Non-Polar Aprotic Solvents : Solvents like Toluene and Hexane have low dielectric constants and do not significantly solvate charged species. While reactions in these media may be slower, they often provide a "cleaner" reaction profile by minimizing solvent-driven side reactions.[10]
-
Polar Protic Solvents : This class includes water, alcohols, and primary/secondary amines. They are generally avoided as reaction media for isocyanates unless the solvent itself is the intended nucleophile. Their acidic protons can engage in hydrogen bonding with the nucleophile, "caging" it and drastically reducing its reactivity.[6][8] More importantly, they will react directly with the isocyanate group, leading to unwanted byproducts.[4][11]
Key Reaction Pathways and Side Reactions
To select the optimal solvent, one must understand the competing reaction pathways.
Caption: Key reaction pathways for this compound.
The most prevalent side reaction is hydrolysis from trace moisture, which forms an unstable carbamic acid that decomposes to an amine and carbon dioxide.[5] This newly formed amine can then react with another isocyanate molecule to produce a symmetrical urea, a common and often insoluble impurity.[5]
Performance Comparison in Representative Solvent Systems
The performance of this compound is not uniform across solvents. The interplay between polarity, nucleophilicity, and potential side reactions dictates the optimal choice for a given application.
| Solvent | Type | Dielectric Constant (ε) | Expected Reaction Rate | Key Considerations & Risks |
| Toluene | Non-Polar Aprotic | 2.4 | Slow to Moderate | Provides a clean reaction profile with minimal solvent interference. Requires stringent anhydrous conditions. |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | Fast | Excellent balance of reactant solubility and high reaction rates. Less likely to catalyze side reactions than DMF/DMSO.[12] |
| Tetrahydrofuran (THF) | Borderline Aprotic | 7.6 | Moderate | Good general-purpose solvent. Must be rigorously dried and checked for peroxides. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Very Fast | Can significantly accelerate reactions, sometimes acting as a catalyst.[9] Risk of solvent decomposition or reaction with the isocyanate at elevated temperatures or on prolonged standing.[13] |
| Methanol (MeOH) | Polar Protic | 32.7 | N/A (Reactant) | Do not use as a solvent. Will react to form a methyl carbamate derivative. Useful only if this is the desired product. |
| Water | Polar Protic | 80.1 | N/A (Reactant) | Avoid at all costs. Rapidly hydrolyzes the isocyanate, leading to urea byproduct formation.[5][11][14] |
Data synthesized from multiple sources for comparative purposes.[6][15]
Comparative Alternatives
While this compound is a powerful reagent, alternatives may be considered depending on the specific application, such as bioconjugation or tuning electronic properties.
| Reagent Class | Example | Reactive Towards | Advantages | Disadvantages |
| Aryl Isocyanates | Phenyl Isocyanate | Amines, Alcohols, Thiols | High reactivity, well-established chemistry.[10] | Lacks the specific electronic and steric influence of the methylthio group. |
| Aliphatic Isocyanates | Isopropyl Isocyanate | Amines, Alcohols, Thiols | Generally less reactive than aromatic isocyanates, allowing for more controlled reactions.[11] | May require catalysts or higher temperatures. Resulting urea/urethane has different properties. |
| NHS Esters | NHS-Acetate | Primary Amines | Highly specific for primary amines, common in bioconjugation, forms stable amide bonds. | Susceptible to hydrolysis, especially at neutral or high pH. |
| Triazolinediones (PTADs) | 4-Phenyl-1,2,4-triazoline-3,5-dione | Tyrosine | Highly selective for tyrosine residues in proteins, offering an alternative conjugation site.[12][16] | Can be sensitive to hydrolysis; requires specific precursor synthesis. |
Experimental Protocols
To empirically validate the performance of this compound, the following protocols provide a framework for quantitative comparison.
Protocol 1: Comparative Kinetic Analysis of Amine Acylation
This protocol measures the relative rate of reaction between this compound and a model amine in different anhydrous solvents.
Caption: Experimental workflow for the kinetic analysis study.
Objective: To determine the second-order rate constant for the reaction of this compound with n-butylamine in Toluene, Acetonitrile, and DMF.
Materials:
-
This compound (min. 97%)
-
n-Butylamine
-
Dodecane (Internal Standard)
-
Dibutylamine (Quenching Agent)
-
Anhydrous Toluene, Anhydrous Acetonitrile, Anhydrous DMF
-
HPLC or GC-FID instrument
Procedure:
-
Solution Preparation (for each solvent):
-
Prepare a 0.1 M stock solution of n-butylamine containing 0.05 M dodecane as an internal standard in the chosen anhydrous solvent.
-
Prepare a 0.1 M stock solution of this compound in the same anhydrous solvent.
-
Causality: Using an internal standard like dodecane corrects for variations in injection volume during analysis, ensuring trustworthy quantification.[17]
-
-
Reaction Initiation:
-
In a thermostated reaction vessel at 25°C, place 10 mL of the n-butylamine stock solution.
-
Rapidly add 10 mL of the this compound stock solution to initiate the reaction (this is t=0). Ensure vigorous stirring.
-
-
Sampling and Quenching:
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40 minutes), withdraw a 100 µL aliquot from the reaction mixture.
-
Immediately quench the aliquot in a vial containing 900 µL of a 0.2 M solution of dibutylamine in the reaction solvent.
-
Causality: Quenching with a highly reactive secondary amine rapidly consumes any remaining isocyanate, halting the reaction at a precise time point for accurate analysis.
-
-
Analysis:
-
Analyze the quenched samples by HPLC or GC-FID.
-
Quantify the concentration of the remaining n-butylamine by comparing its peak area to that of the dodecane internal standard.
-
-
Data Processing:
-
Plot the concentration of n-butylamine versus time for each solvent.
-
Calculate the rate constant (k) by fitting the data to a second-order rate law. The relative reactivity can be directly compared across the different solvent systems.
-
Protocol 2: Assessment of Hydrolytic Stability
This protocol evaluates the stability of the isocyanate in different solvents by monitoring the formation of the primary hydrolysis byproduct, 1,3-bis(4-(methylthio)phenyl)urea.
Objective: To quantify the rate of degradation of this compound due to trace moisture in different "anhydrous" solvents at room temperature.
Procedure:
-
Prepare a 0.1 M solution of this compound in each test solvent (Toluene, Acetonitrile, DMF) using commercially available anhydrous solvents.
-
Divide each solution into several sealed vials to be used as single time points. Store at 25°C.
-
At specified time points (e.g., 0, 6, 24, 48 hours), take one vial for each solvent.
-
Analyze the sample directly by reverse-phase HPLC with UV detection.
-
Monitor the decrease in the peak area of this compound and the corresponding increase in the peak area of the symmetrical urea byproduct.
-
Self-Validation: The appearance of the urea byproduct should directly correlate with the disappearance of the parent isocyanate, confirming hydrolysis as the degradation pathway. Comparing results from different solvent lots can help identify contamination issues.
Conclusion and Recommendations
The performance of this compound is critically dependent on the solvent system. The choice requires a careful balance between reaction speed, reagent stability, and the potential for side reactions.
-
For Maximum Reaction Rate: Polar aprotic solvents like Acetonitrile or DMF are the preferred choice. Acetonitrile often provides a better balance, accelerating the reaction significantly without the higher catalytic activity and potential for degradation associated with DMF.[9][12][13]
-
For Highest Purity and Control: Non-polar aprotic solvents such as Toluene are ideal. The reaction will be slower, but the risk of solvent-induced side reactions is minimized, leading to a cleaner product profile.
-
Universal Precaution: Regardless of the aprotic solvent chosen, the use of anhydrous conditions is imperative to prevent the formation of urea byproducts.[5] All glassware should be oven-dried, and reagents should be handled under an inert atmosphere (e.g., nitrogen or argon).
By understanding the principles outlined in this guide and employing the provided protocols, researchers can make informed decisions to optimize their synthetic procedures, leading to higher yields, greater purity, and more reliable outcomes in their drug discovery and development efforts.
References
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of Isopropyl Isocyanate and Ethyl Isocyanate. BenchChem.
- CymitQuimica. (n.d.). CAS 1632-84-4: this compound. CymitQuimica.
- BenchChem. (n.d.). Technical Support Center: Solvent Effects on Benzoyl Isocyanate Reactivity. BenchChem.
- ResearchGate. (n.d.). The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. ResearchGate.
- Lukin, J., et al. (n.d.). Tyrosine bioconjugation – an emergent alternative. National Institutes of Health (PMC).
- Dabi, S., & Zilkha, A. (n.d.). Effect of polar aprotic solvents and organometallic catalysts on the reaction of alcohols with isocyanates. The Hebrew University of Jerusalem.
- ChemicalBook. (2023). This compound | 1632-84-4. ChemicalBook.
- ResearchGate. (n.d.). Isocyanate reactions in and with N,N-dimethylformamide. ResearchGate.
- ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. ResearchGate.
- Sigma-Aldrich. (n.d.). This compound 97. Sigma-Aldrich.
- Royal Society of Chemistry. (n.d.). The kinetics of hydrolysis of methyl and phenyl lsocyanates. RSC Publishing.
- PubMed. (n.d.). Induced Bioconjugation via On-Demand Isocyanate Formation. PubMed.
- Reddit. (2024). Polar Aprotic Solvents and Side Reactions. Reddit.
- Patsnap. (2024). The Role of Isocyanates in Modern Pharmaceuticals. Patsnap Eureka.
- National Institutes of Health (PMC). (n.d.). Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. National Institutes of Health (PMC).
- PCI Magazine. (2022). Resins: Isocyanates, Part I: Fundamentals and Reactivity. PCI Magazine.
- Egyptian Journal of Chemistry. (2023). Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Egyptian Journal of Chemistry.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
- ResearchGate. (n.d.). Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction. ResearchGate.
- AUB ScholarWorks. (n.d.). of the reaction between. AUB ScholarWorks.
- Master Organic Chemistry. (2023). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- CAMEO Chemicals. (n.d.). Isocyanates and Isothiocyanates. NOAA.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. Department of Chemistry.
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A Comparative Guide to Validated Analytical Methods for Quantifying Aryl Isocyanate Adducts
This guide provides a detailed comparison of validated analytical methodologies for the quantification of protein adducts formed from aryl isocyanates. While the specific compound 4-(Methylthio)phenyl isocyanate (4-MTPI) is of interest, published literature detailing validated methods for its specific adducts is limited. However, the principles of adduct formation and analysis are directly transferable from extensively studied, industrially significant analogous compounds like 4,4'-methylenediphenyl diisocyanate (MDI).
Exposure to MDI is a major concern in occupational health, and its in-vivo reactivity leads to the formation of adducts with macromolecules, most notably hemoglobin (Hb).[1] These Hb adducts serve as critical long-term biomarkers of exposure, integrating dose over the lifespan of an erythrocyte (approx. 120 days).[2][3] The primary analytical challenge lies in specifically detecting the isocyanate-derived moiety, often by cleaving it from the protein and analyzing the resulting compound or a stable derivative.
This guide will compare the two predominant mass spectrometry-based platforms used for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . We will use the quantification of MDI-hemoglobin adducts as a robust and well-documented framework to illustrate the principles, workflows, and performance of these competing techniques. The methodologies described are directly applicable to the analysis of other aryl isocyanate adducts, including those from 4-MTPI, with minor compound-specific optimization.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isocyanate Adducts
The GC-MS approach is a classic, powerful technique for the quantification of small, volatile, and thermally stable compounds. For protein adducts, this necessitates a multi-step sample preparation process to release the target analyte and render it suitable for GC analysis. This method has been successfully applied to biomonitoring of workers exposed to MDI and its corresponding amine, 4,4'-methylenedianiline (MDA).[4]
Principle & Causality
The core principle involves cleaving the isocyanate adduct from the N-terminal valine of the hemoglobin chain to form a stable, cyclic derivative known as a hydantoin. This is a modification of the Edman degradation procedure.[2][3] The resulting hydantoin, 3-[4-(4-aminobenzyl)phenyl]-5-isopropyl-1,3-imidazoline-2,4-dione (MDA-Val-Hyd), is specific to exposure from the isocyanate (MDI) and not just its amine metabolite (MDA).[5]
Because the MDA-Val-Hyd is not sufficiently volatile for GC analysis, a crucial derivatization step is required. Acylation with an agent like heptafluorobutyric anhydride (HFBA) replaces active hydrogens with fluorinated groups. This serves two purposes: it dramatically increases the analyte's volatility and introduces electronegative atoms, which enhances ionization efficiency and sensitivity, particularly when using negative chemical ionization (NCI) mode in the mass spectrometer.[4][6] Quantification is achieved by isotope dilution, comparing the signal of the native analyte to a co-analyzed stable isotope-labeled internal standard (SIL-IS), which corrects for variations in sample preparation and instrument response.
Experimental Workflow: GC-MS Method
Caption: Workflow for GC-MS analysis of MDI-hemoglobin adducts.
Detailed Experimental Protocol (GC-MS)
This protocol is a representative synthesis based on methodologies described in the literature.[5][6]
-
Globin Isolation:
-
Collect whole blood in EDTA tubes. Centrifuge to pellet erythrocytes and wash with saline.
-
Lyse the red blood cells with deionized water.
-
Precipitate the globin by adding it dropwise to a cold solution of acetone containing 1% HCl. Centrifuge and wash the globin pellet with acetone.
-
Dry the globin pellet under a stream of nitrogen.
-
-
Internal Standard Spiking & Hydrolysis:
-
Weigh approximately 50 mg of dried globin into a reaction vial.
-
Add a known amount of a suitable stable isotope-labeled internal standard (e.g., deuterated MDA-Val-Hyd). The use of an SIL-IS is critical for a self-validating system, as it co-navigates the entire workflow alongside the analyte, correcting for losses at every step.
-
Add 2 M HCl and heat at 100°C for 2 hours to cleave the N-terminal adduct and form the hydantoin derivative.
-
-
Extraction:
-
Cool the sample and neutralize the pH with a strong base (e.g., NaOH).
-
Perform liquid-liquid extraction by adding an organic solvent such as toluene, vortexing, and centrifuging to separate the layers.
-
Carefully transfer the organic (upper) layer containing the analyte and internal standard to a clean vial.
-
-
Derivatization:
-
Evaporate the solvent to dryness under nitrogen.
-
Add a small volume of heptafluorobutyric anhydride (HFBA) and an organic solvent (e.g., acetonitrile).
-
Heat at 60-80°C for 30 minutes to complete the derivatization reaction.
-
Evaporate the excess reagent and solvent and reconstitute the sample in a suitable solvent (e.g., toluene) for injection.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the final extract onto a GC equipped with a capillary column (e.g., DB-5ms).
-
Use a temperature program that effectively separates the derivatized analyte from matrix components.
-
Operate the mass spectrometer in a sensitive and selective mode, such as high-resolution negative chemical ionization (NCI-MS), monitoring for specific ions of the derivatized analyte and internal standard.[6]
-
Performance Characteristics (GC-MS)
The performance of GC-MS methods for isocyanate adducts is well-documented, demonstrating excellent sensitivity and precision.
| Parameter | Reported Performance | Source |
| Analyte | 5-isopropyl-3-[4-(4-aminobenzyl)phenyl]hydantoin (ABP-Val-Hyd) | [6] |
| Instrument | Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS) | [6] |
| Limit of Detection (LOD) | 0.02 ng/g globin (0.062 pmol/g) | [6] |
| Linearity Range | Up to 10 ng/g globin | [6] |
| Precision (RSD) | 3.0% - 9.8% | [6] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the dominant platform in modern bioanalysis due to its high sensitivity, specificity, and applicability to a broader range of compounds without the need for derivatization. It is highly suitable for analyzing the polar, non-volatile cleavage products of protein adducts.
Principle & Causality
Similar to the GC-MS method, the LC-MS/MS approach typically begins with the cleavage of the adducted N-terminal valine from hemoglobin. The most common technique is a modified Edman degradation using an isothiocyanate reagent, such as fluorescein-5-isothiocyanate (FITC), in a method known as the FIRE procedure™.[3] This reaction cleaves the adducted valine and attaches the FITC molecule, yielding a larger, more easily ionizable derivative that is ideal for LC-MS/MS analysis.
The key advantage here is the elimination of the harsh derivatization step required for GC. The sample is directly injected into the LC system, where the analyte is separated from matrix components on a reversed-phase column. The analyte then enters the mass spectrometer, where tandem MS (MS/MS) provides exceptional specificity. In MS/MS, a specific parent ion (precursor ion) is selected, fragmented, and then a specific fragment ion (product ion) is monitored. This precursor-to-product transition is unique to the analyte, effectively eliminating chemical noise and matrix interferences.[7][8] As with GC-MS, quantification relies on a stable isotope-labeled internal standard.
Experimental Workflow: LC-MS/MS Method
Caption: Workflow for LC-MS/MS analysis of hemoglobin adducts.
Detailed Experimental Protocol (LC-MS/MS)
This protocol is representative of modern adductomic methods.[3]
-
Globin Isolation:
-
Follow the same procedure as described in the GC-MS method (Section 1, Step 1) to obtain a dried globin sample.
-
-
Internal Standard Spiking & Adduct Cleavage:
-
Weigh approximately 35 mg of globin into a reaction vial.
-
Add a known amount of the corresponding stable isotope-labeled internal standard (e.g., ¹³C₆-labeled N-(2-carbamoylethyl)-Val).
-
Add the cleavage reagent, fluorescein-5-isothiocyanate (FITC), in a suitable buffer (e.g., formamide/NaOH).
-
Incubate at 45°C overnight. This step simultaneously cleaves the N-terminal valine adduct and labels it with FITC.
-
-
Sample Clean-up (Solid-Phase Extraction - SPE):
-
Acidify the reaction mixture with an acid (e.g., acetic acid).
-
Apply the sample to a conditioned solid-phase extraction (SPE) cartridge (e.g., a C18 cartridge). The purpose of SPE is to remove salts, residual protein, and other highly polar interferences while retaining the analyte of interest.
-
Wash the cartridge with a weak organic solvent (e.g., 10% methanol) to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate and reconstitute in a mobile-phase compatible solvent.
-
Inject the sample onto an Ultra-High-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.
-
Perform chromatographic separation using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) on a C18 column.
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for the analyte and its internal standard.
-
Performance Characteristics (LC-MS/MS)
LC-MS/MS methods provide outstanding sensitivity, enabling the detection of very low levels of exposure.
| Parameter | Reported Performance | Source |
| Analytes | 8 different hemoglobin adducts (e.g., from acrylamide, glycidol) | [3] |
| Instrument | UHPLC-MS/MS (Triple Quadrupole) | [3] |
| Limit of Quantification (LOQ) | 0.014 - 3.6 pmol/g Hb | [3] |
| Validation Standard | U.S. Food and Drug Administration (FDA) Guidelines | [3] |
| Sample Amount | 35 mg Hb per analysis | [3] |
Head-to-Head Comparison: GC-MS vs. LC-MS/MS
Choosing the optimal analytical platform requires a careful evaluation of the strengths and weaknesses of each technique in the context of the research or monitoring goals.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Analyte Suitability | Requires volatile, thermally stable analytes. Mandatory chemical derivatization for polar adducts. | Highly versatile; suitable for polar, non-volatile, and thermally labile compounds. Derivatization is generally not required. |
| Specificity | Good, especially with high-resolution MS. Potential for isobaric interferences from the matrix. | Excellent, due to the selectivity of MS/MS (MRM). Considered the gold standard for quantitative bioanalysis. |
| Sensitivity | Very high, especially with NCI mode for fluorinated derivatives. LODs in the low pmol/g to fmol/g range are achievable.[4][6] | Exceptionally high. Routinely achieves low pmol/g to fmol/g LOQs.[3] Often considered more sensitive for a broader range of compounds. |
| Sample Throughput | Lower. The extensive sample preparation, including a lengthy derivatization step and longer GC run times, limits throughput. | Higher. Sample preparation can be streamlined and automated (e.g., using 96-well plates for SPE). UPLC run times are typically short (minutes). |
| Robustness & Ease of Use | Can be very robust but requires expertise in derivatization chemistry, which can be a source of variability. | Modern instruments are highly robust and automated. Less hands-on time per sample. Susceptible to matrix effects (ion suppression/enhancement), which must be controlled for. |
| Instrumentation Cost | Generally lower initial capital cost for a standard quadrupole GC-MS system. | Higher initial capital cost for a UPLC-tandem mass spectrometer system. |
| Authoritative Grounding | A well-established, validated technique used for decades in occupational biomonitoring.[4][5][9] | The current industry and regulatory standard for quantitative bioanalysis, with methods validated according to FDA guidelines.[3][10] |
Conclusion
Both GC-MS and LC-MS/MS are powerful, validated techniques capable of providing the high sensitivity and specificity required for quantifying this compound adducts or their analogs like MDI adducts in biological matrices.
-
The GC-MS method is a proven, reliable approach that can achieve excellent sensitivity. Its primary drawbacks are the necessity for chemical derivatization and lower sample throughput, making it less suitable for large-scale epidemiological studies.
-
The LC-MS/MS method represents the modern state-of-the-art for this application. It offers superior versatility by eliminating the need for derivatization, higher specificity through the use of tandem mass spectrometry, and significantly higher sample throughput. While the initial investment is greater, its performance and efficiency make it the preferred choice for new method development and high-volume sample analysis in research, clinical, and drug development settings.
For researchers aiming to develop a novel method for 4-MTPI adducts, the LC-MS/MS platform provides a more direct, robust, and scalable path to a validated quantitative assay. The principles and workflows detailed in this guide serve as a comprehensive starting point for such an endeavor.
References
-
Skarping, G., Dalene, M., & Brunmark, P. (1994). Biomonitoring of workers exposed to 4,4'-methylenedianiline or 4,4'-methylenediphenyl diisocyanate. PubMed. [Link]
-
Schütze, D., Sabbioni, G., & Törnqvist, M. (1998). Isocyanate-specific hemoglobin adduct in rats exposed to 4,4'-methylenediphenyl diisocyanate. PubMed. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for 4,4'-Methylenedianiline. Centers for Disease Control and Prevention. [Link]
-
LookChem. (n.d.). This compound. LookChem. [Link]
-
Dalene, M., Skarping, G., & Brorson, T. (1997). Assessment of occupational exposure to 4,4′-methylenedianiline by the analysis of urine and blood samples. Semantic Scholar. [Link]
-
U.S. Environmental Protection Agency (EPA). (2000). 4,4'-Methylenedianiline (MDA). EPA. [Link]
-
Cocker, J., Nutley, B. P., & Wilson, H. K. (1994). A biological monitoring assessment of exposure to methylene dianiline in manufacturers and users. PubMed. [Link]
-
Gries, W., Riedel, K., & Kütting, B. (2013). Analytical determination of specific 4,4'-methylene diphenyl diisocyanate hemoglobin adducts in human blood. PubMed. [Link]
-
Carlsson, H., & Tornqvist, M. (2017). Mass Spectrometry-Based Strategies for Assessing Human Exposure Using Hemoglobin Adductomics. PubMed Central. [Link]
-
Krais, A. M., et al. (2022). Simultaneous quantification of eight hemoglobin adducts of genotoxic substances by isotope-dilution UHPLC-MS/MS. SpringerLink. [Link]
-
Wishart, D. (2013). GC, GC-MS and LC-MS in metabolomics. SlideShare. [Link]
-
Thapa, S., et al. (2022). Identification and determination of phenyl methyl carbamate released from adducted hemoglobin for methyl isocyanate exposure verification. PubMed. [Link]
-
Waters. (n.d.). Waters LC-MS Primer. Waters. [Link]
-
Al-Asmari, A. I., et al. (2019). A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine. PubMed. [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. Mass Spectrometry-Based Strategies for Assessing Human Exposure Using Hemoglobin Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Biomonitoring of workers exposed to 4,4'-methylenedianiline or 4,4'-methylenediphenyl diisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isocyanate-specific hemoglobin adduct in rats exposed to 4, 4'-methylenediphenyl diisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical determination of specific 4,4'-methylene diphenyl diisocyanate hemoglobin adducts in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uab.edu [uab.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Assessment of occupational exposure to 4,4′-methylenedianiline by the analysis of urine and blood samples | Semantic Scholar [semanticscholar.org]
- 10. A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 4-(Methylthio)phenyl Isocyanate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 4-(Methylthio)phenyl isocyanate, a compound requiring meticulous handling due to its inherent reactivity and hazardous properties. Our focus is to empower you with the knowledge to not only follow protocol but to understand the rationale behind each critical step, thereby fostering a culture of safety and scientific integrity.
Immediate Hazard Recognition and Mitigation
Before any disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is essential. This compound is classified as harmful if swallowed, in contact with skin, or inhaled.[1][2] It is also known to cause skin and serious eye irritation and may lead to respiratory irritation.[1][2] The isocyanate group (-NCO) is highly reactive, particularly with nucleophiles such as water, amines, and alcohols. This reactivity is the cornerstone of its utility in synthesis but also the primary driver of its hazardous nature and the specific protocols required for its disposal.
Key Hazards:
-
Toxicity: Harmful via oral, dermal, and inhalation routes.[1][2]
-
Respiratory Sensitizer: May cause allergy or asthma-like symptoms upon inhalation.[3][4]
-
Reactivity: Reacts exothermically with water, alcohols, and amines, potentially generating heat and, in sealed containers, dangerous pressure buildup due to the formation of carbon dioxide.[5][6][7]
Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood.[8] Appropriate Personal Protective Equipment (PPE) is mandatory and non-negotiable.
Table 1: Mandatory Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield.[8] | Protects against splashes and vapors that can cause severe eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[9][10] Thin latex gloves are not suitable.[9] | Prevents skin contact, which can lead to irritation and absorption of the harmful substance. |
| Body Protection | A lab coat, long pants, and closed-toe shoes. For larger quantities or increased risk of splash, a chemical-resistant apron or coveralls are recommended.[8] | Minimizes skin exposure. |
| Respiratory Protection | An appropriate, properly fitted respirator (e.g., a supplied-air respirator or an air-purifying respirator with organic vapor cartridges) should be used, especially if ventilation is inadequate.[10][11] | Protects against inhalation of harmful vapors, which can cause respiratory irritation and sensitization. |
The Core Principle of Isocyanate Disposal: Neutralization
The primary and most critical step in the disposal of this compound is neutralization . The goal is to safely react the highly reactive isocyanate group to form a more stable and less hazardous compound, typically a urea or carbamate derivative. This process mitigates the risks associated with disposing of the active isocyanate.
The general principle involves reacting the isocyanate with a solution that can readily deactivate it. Common neutralization solutions are alkaline or alcoholic in nature. The choice of neutralizer depends on the scale of the disposal and available resources.
Step-by-Step Disposal Protocol for Small Laboratory Quantities
This protocol is designed for the disposal of residual amounts of this compound and contaminated materials (e.g., pipette tips, wipes).
Materials Required:
-
Designated hazardous waste container (open-top, clearly labeled).
-
Dry, inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).[5][8]
-
Neutralization solution (see Table 2 for formulations).
-
Appropriate PPE (as outlined in Table 1).
Experimental Protocol:
-
Preparation:
-
Conduct all procedures within a certified chemical fume hood.[8]
-
Ensure a safety shower and eyewash station are readily accessible.[1]
-
Prepare the chosen neutralization solution in a suitably large, open container. The container should be at least twice the volume of the waste to be treated to accommodate any potential foaming or gas evolution.[8]
-
-
Initial Containment:
-
For liquid waste, slowly add the this compound to the neutralization solution while stirring gently. Never add the solution to the isocyanate , as this can cause a violent, uncontrolled reaction.
-
For contaminated solid waste (e.g., gloves, wipes), place them in the designated open-top waste container.
-
-
Neutralization:
-
Slowly and carefully pour the neutralization solution over the contaminated solid waste in the container. Ensure all materials are thoroughly wetted.
-
Allow the mixture to stand in the back of the fume hood for at least 48 hours.[8] This allows for the complete reaction and the safe dissipation of any evolved carbon dioxide. Crucially, do not seal the container during this period , as the buildup of CO2 can cause it to rupture.[5][12]
-
-
Final Disposal:
-
After the 48-hour neutralization period, the container can be loosely capped.
-
The neutralized waste must still be disposed of as hazardous waste.[8] Clearly label the container with its contents (e.g., "Neutralized this compound waste").
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
-
Table 2: Recommended Neutralization Solution Formulations
| Formulation | Composition | Notes |
| Formula 1: Sodium Carbonate Solution | 5-10% Sodium Carbonate, 0.2-2% Liquid Detergent, 88-95% Water.[5][6][12] | A common and effective choice. The detergent aids in wetting and emulsifying the isocyanate. |
| Formula 2: Ammonia Solution | 3-8% Concentrated Ammonia, 0.2-2% Liquid Detergent, 90-97% Water.[5][6][12] | Also highly effective, but requires excellent ventilation due to ammonia vapors.[5][12] |
| Formula 3: Alcoholic Alkali | 10% Isopropyl Alcohol, 1% Ammonia in Water.[13] | The alcohol acts as a solvent and reacts with the isocyanate. |
Spill Management: A Critical Emergency Procedure
In the event of a spill, a swift and correct response is vital to prevent exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area and ensure the area is well-ventilated.[5][8]
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as detailed in Table 1.[8]
-
Contain the Spill: For liquid spills, dike the area with a dry, inert absorbent material like vermiculite or sand to prevent it from spreading.[4][5] Do not use combustible materials like paper towels. [8]
-
Absorb the Spill: Cover the spill with the absorbent material.[5]
-
Collect the Waste: Carefully shovel the absorbed material into an open-top container.[5][8] Do not seal the container. [5]
-
Decontaminate the Area: Once the bulk of the spill is removed, decontaminate the spill surface by applying one of the neutralization solutions from Table 2. Allow the solution to sit for at least 15-20 minutes before wiping it up with fresh absorbent material.[12]
-
Dispose of all materials (absorbed spill, cleaning materials, and contaminated PPE) as hazardous waste following the neutralization protocol outlined in Section 3.
Logical Workflow for Disposal
To provide a clear, at-a-glance decision-making tool, the following diagram illustrates the logical workflow for the proper disposal of this compound.
Sources
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- 2. assets.thermofisher.cn [assets.thermofisher.cn]
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- 5. fsi.co [fsi.co]
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- 13. reddit.com [reddit.com]
Navigating the Handling of 4-(Methylthio)phenyl Isocyanate: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For the diligent researcher, scientist, and drug development professional, the mastery of chemical handling is paramount. This guide provides an in-depth operational plan for the safe use of 4-(Methylthio)phenyl isocyanate, a reactive compound requiring stringent safety protocols. Beyond a mere checklist, this document elucidates the rationale behind each procedural step, empowering you with the knowledge to foster a secure and efficient laboratory environment.
Understanding the Risks: Hazard Profile of this compound
This compound (CAS 1632-84-4) is a versatile research intermediate.[1][2] However, its utility is matched by its potential hazards. The isocyanate functional group (-N=C=O) makes the compound highly reactive, particularly with nucleophiles.[3]
According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Harmful if swallowed[4]
-
Harmful in contact with skin[4]
-
Causes skin irritation[4]
-
Causes serious eye irritation[4]
-
Harmful if inhaled[4]
-
May cause respiratory irritation[4]
Furthermore, isocyanates as a class are known sensitizers, meaning that repeated exposure can lead to allergic reactions, including asthma-like symptoms.[5] It is crucial to prevent both skin and inhalation exposure.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the required equipment, which should be selected based on a thorough risk assessment of the specific procedure being performed.
| Body Part | Required PPE | Specifications and Rationale |
| Respiratory | Full-face respirator with organic vapor cartridges and P100 particulate filters or a supplied-air respirator. | Isocyanates can cause severe respiratory irritation and sensitization.[6][7][8] A full-face respirator provides a higher protection factor and also protects the eyes and face from splashes. For high-exposure tasks, a supplied-air respirator is the most protective option.[6] |
| Hands | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Nitrile rubber). | Standard latex gloves are not suitable for handling isocyanates.[6] Thicker gloves generally offer greater protection. It is critical to change gloves immediately if they become contaminated.[9] |
| Body | Disposable, chemical-resistant suit or coveralls. | This prevents skin contact with the chemical.[10][11] Garments made of microporous film with polyester ripstop scrim are recommended for their strength and resistance.[12] |
| Eyes & Face | Full-face respirator provides integrated protection. If a half-face respirator is used, chemical safety goggles and a face shield are mandatory. | This combination protects against splashes and vapors that can cause serious eye irritation.[4][11] |
| Feet | Closed-toe, chemical-resistant footwear. | Protects feet from potential spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Pre-Operational Phase: Preparation and Workspace Setup
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure to vapors.[6]
-
Ventilation Check: Ensure the fume hood is functioning correctly and has adequate airflow.
-
Gather Materials: Assemble all necessary chemicals, equipment, and waste containers before beginning the experiment to minimize movement in and out of the designated area.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.
Donning PPE: A Deliberate Sequence
Properly putting on PPE is the first line of defense. Follow this sequence to ensure complete protection:
-
Body Suit: Step into the disposable suit, ensuring it is the correct size.
-
Footwear: Put on chemical-resistant boots or shoe covers over your regular lab shoes.
-
Respirator: Perform a positive and negative pressure seal check to ensure your respirator fits correctly.
-
Goggles/Face Shield: If using a half-face respirator, put on your chemical safety goggles and face shield.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring the cuffs of the gloves go over the sleeves of your disposable suit.
Experimental Phase: Safe Handling Practices
-
Dispensing: When dispensing the liquid, do so slowly and carefully to avoid splashing.
-
Heating: Avoid heating this compound unless absolutely necessary and with appropriate engineering controls in place.[13]
-
Container Management: Keep all containers of this compound tightly closed when not in use.[13]
Post-Operational Phase: Doffing PPE and Decontamination
The removal of PPE is a critical step to prevent cross-contamination.
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.
-
Body Suit: Carefully roll the suit down and away from your body, turning it inside out as you go.
-
Goggles/Face Shield: Remove by handling the strap.
-
Respirator: Remove the respirator.
-
Hand Washing: Wash your hands and face thoroughly with soap and water after removing all PPE.[6][12]
Emergency Response Plan
Spills
For minor spills within a fume hood:
-
Alert: Inform others in the immediate area.
-
Contain: Use an inert absorbent material like sand or vermiculite to contain the spill.[13] Do not use combustible materials like sawdust.[5]
-
Neutralize: Prepare a decontamination solution. Common formulations include:
-
Apply: Carefully apply the decontamination solution to the absorbed spill and allow it to react for at least 10 minutes.[13]
-
Collect: Using non-sparking tools, collect the absorbed material into a labeled, open container. Do not seal immediately as carbon dioxide gas may be generated.[13]
For large spills, evacuate the area and contact your institution's emergency response team.
Personal Exposure
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen and seek immediate medical attention.[4][13]
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes while removing contaminated clothing.[4][13] A polyglycol-based skin cleanser or corn oil may be more effective.[13]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][13] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Have the person drink water or milk to dilute the chemical and seek immediate medical attention.[13]
Disposal Plan
All waste contaminated with this compound is considered hazardous.
-
Containers: Collect all used disposable PPE and other contaminated materials in a designated, labeled, and sealed container.[13]
-
Liquid Waste: Neutralize any unreacted this compound with a suitable decontamination solution before collection in a designated hazardous waste container.
-
Disposal: Follow all institutional, local, and federal regulations for the disposal of hazardous waste.[4]
Visualizing Your Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the nature of the experimental work.
References
- Composites One. Personal Protective Equipment: Helping to Reduce Isocyanate Exposure.
- Oregon Occupational Safety and Health. Isocyanates.
- Sysco Environmental. What PPE is required when working with isocyanates?.
- Lakeland Industries. 5 Ways to Protect Yourself From Isocyanate Exposure.
- Canada.ca. Isocyanates: Control measures guideline.
- Georganics. This compound Safety Data Sheet.
- Safe Work Australia. GUIDE TO HANDLING ISOCYANATES.
- Benchchem. Safety Precautions for Working with Aromatic Isocyanates: Application Notes and Protocols.
- Safe Use of Di-Isocyanates.
- Actsafe Safety Association. Safe Work Procedures for Isocyanate-Containing Products.
- American Chemistry Council. MDI or TDI: First Aid Guidance.
- Thermo Fisher Scientific. This compound Safety Data Sheet.
- CymitQuimica. CAS 1632-84-4: this compound.
- Angene Chemical. Safety Data Sheet.
- National Center for Biotechnology Information. This compound. PubChem Compound Database.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Thermo Fisher Scientific. 3-(Methylthio)phenyl isocyanate Safety Data Sheet.
- Sigma-Aldrich. SAFETY DATA SHEET.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
